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  • Product: [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol
  • CAS: 1017445-06-5

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide:[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol

Executive Summary In contemporary medicinal chemistry and drug development, the N-aryl pyrrolidine scaffold represents a privileged structural motif. Specifically, [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol (CAS: 10174...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and drug development, the N-aryl pyrrolidine scaffold represents a privileged structural motif. Specifically, [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol (CAS: 1017445-06-5) serves as a highly versatile, conformationally restricted building block[1]. By integrating the rigid pyrrolidine core with an electron-donating p-methoxyphenyl group and a functionalizable hydroxymethyl handle, this compound is frequently utilized in the synthesis of GPCR ligands, CNS-active therapeutics, and advanced agrochemicals.

As an application scientist, I approach this molecule not just as a static chemical entity, but as a dynamic node in synthetic workflows. This whitepaper deconstructs its physicochemical properties, establishes a self-validating synthetic protocol for its core assembly, and maps its downstream functionalization potential.

Physicochemical Profiling

Understanding the baseline metrics of a building block is critical for predicting its behavior in both synthetic environments and biological systems. The table below summarizes the core quantitative data for this scaffold[1].

PropertySpecification
Chemical Name [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol
CAS Number 1017445-06-5
MDL Number MFCD10003950
Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Hydrogen Bond Donors 1 (Hydroxyl group)
Hydrogen Bond Acceptors 3 (Pyrrolidine N, Methoxy O, Hydroxyl O)
Topological Polar Surface Area (TPSA) ~32.7 Ų
Rotatable Bonds 3

Synthetic Architecture: The Buchwald-Hartwig Approach

While reductive amination is a classical method for constructing N-aryl pyrrolidines[2], the direct N-arylation of pyrrolidin-3-ylmethanol with 4-bromoanisole via the Buchwald-Hartwig cross-coupling offers superior regioselectivity and yield[3]. The electron-rich nature of the p-methoxyphenyl halide necessitates transition-metal catalysis, as classical nucleophilic aromatic substitution (S_NAr) would fail under these electronic conditions.

Self-Validating Protocol: Palladium-Catalyzed N-Arylation

This protocol is designed as a closed-loop system where every experimental choice is driven by mechanistic causality, and every step contains an observable validation checkpoint[4].

1. Preparation & Degassing

  • Action: Suspend pyrrolidin-3-ylmethanol (1.0 equiv) and 4-bromoanisole (1.05 equiv) in anhydrous toluene. Degas the mixture using three freeze-pump-thaw cycles.

  • Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands and the active Pd(0) species, terminating the catalytic cycle. Toluene is selected as the solvent because its non-polar nature prevents the premature dissociation of the halide from the Pd(II) intermediate, which is crucial for stabilizing the transition state.

2. Catalyst Activation

  • Action: Add Pd₂(dba)₃ (2 mol%) and BINAP (4 mol%) to the reaction vessel under an argon atmosphere.

  • Causality: Pd₂(dba)₃ serves as a stable Pd(0) precursor. The bidentate ligand BINAP is chosen because its specific "bite angle" forces the aryl and amine groups into close spatial proximity on the palladium center, drastically accelerating the final reductive elimination step.

  • Validation Checkpoint: A visual color shift from dark purple (Pd₂(dba)₃) to a vibrant orange/yellow confirms the successful displacement of the dba ligands and the formation of the active Pd(0)-BINAP complex.

3. Base Addition & Reaction Execution

  • Action: Add Sodium tert-butoxide (NaOtBu, 1.5 equiv). Heat the reaction to 90 °C for 12 hours.

  • Causality: NaOtBu (pKa ~17) is a strong, sterically hindered base. It is powerful enough to deprotonate the palladium-bound amine intermediate but non-nucleophilic enough to avoid attacking the aryl halide directly.

  • Validation Checkpoint: Monitor the reaction via TLC (50% EtOAc/Hexanes). The disappearance of the UV-active 4-bromoanisole spot and the emergence of a lower R_f, ninhydrin-active spot validates catalytic turnover and C-N bond formation.

4. Workup & Isolation

  • Action: Cool to room temperature, quench with water, extract with EtOAc, and filter the organic layer through a pad of Celite.

  • Causality: The Celite pad physically traps precipitated palladium black (the inactive, agglomerated catalyst).

  • Validation Checkpoint: The resulting filtrate should be clear and free of dark particulates, validating the successful separation of the homogeneous catalyst from the organic product prior to column chromatography.

BuchwaldHartwig Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-Br + Pd) Pd0->OxAdd 4-Bromoanisole AmineCoord Amine Coordination (Pyrrolidine binding) OxAdd->AmineCoord Pyrrolidin-3-ylmethanol Deprot Deprotonation (by NaOtBu) AmineCoord->Deprot Base RedElim Reductive Elimination (Product Release) Deprot->RedElim C-N Bond Formation RedElim->Pd0 Product Release

Buchwald-Hartwig catalytic cycle for the N-arylation of pyrrolidin-3-ylmethanol.

Structural Functionalization & SAR Logic

The true value of[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol lies in the C3-hydroxymethyl group. In Structure-Activity Relationship (SAR) campaigns, this primary alcohol acts as a versatile synthetic handle to probe receptor pockets.

  • Oxidation: Conversion to the corresponding aldehyde via Swern or Dess-Martin oxidation allows for subsequent reductive aminations, extending the scaffold into complex polyamines.

  • Activation: Reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) converts the hydroxyl into a highly reactive leaving group. This enables nucleophilic substitution (S_N2) with azides, cyanides, or fluorinating agents (like TBAF) to modulate the molecule's lipophilicity and metabolic stability.

  • Etherification: Williamson ether synthesis can be employed to attach various alkyl or benzyl groups, directly impacting the compound's blood-brain barrier (BBB) permeability.

DownstreamSAR Core [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol Core Scaffold Oxidation Oxidation (Swern/Dess-Martin) -> Aldehyde Core->Oxidation Activation Activation (TsCl/MsCl) -> Leaving Group Core->Activation Etherification Williamson Etherification -> Alkyl Ether Core->Etherification RedAmin Reductive Amination -> Aminomethyl Derivative Oxidation->RedAmin + Amine & NaBH(OAc)3 Nucleophile Nucleophilic Substitution -> Fluoro/Cyano/Azido Activation->Nucleophile + Nu- (e.g., TBAF, NaN3)

Downstream functionalization pathways for the C3-hydroxymethyl synthetic handle.

Analytical Validation

To ensure absolute trustworthiness of the synthesized batch, the following analytical signatures must be verified:

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic AB quartet in the aromatic region (δ 6.8 - 7.2 ppm) corresponding to the para-substituted benzene ring. A sharp singlet at ~3.78 ppm will confirm the presence of the methoxy group, while the hydroxymethyl protons will typically appear as a multiplet around δ 3.5 - 3.7 ppm.

  • LC-MS (ESI+): The mass spectrum must yield a dominant pseudomolecular ion peak [M+H]⁺ at m/z 208.1, confirming the molecular weight of the target compound.

References

  • Acceptorless Dehydrogenation of Alcohols on a Diruthenium(II,II) Platform. AA Blocks.1

  • Technical Support Center: N-Arylation of Pyrrolidine. Benchchem.4

  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. MDPI.2

  • Buchwald–Hartwig amination. Wikipedia.3

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Scaffold Utility of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol

Executive Summary In modern medicinal chemistry, the selection of appropriate molecular scaffolds is the foundational step in rational drug design. [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol (CAS: 1017445-06-5) is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the selection of appropriate molecular scaffolds is the foundational step in rational drug design. [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol (CAS: 1017445-06-5) is a highly versatile, commercially available building block utilized extensively in the synthesis of central nervous system (CNS) therapeutics and receptor modulators[1]. With a precisely calculated molecular weight of 207.27 g/mol , this N-aryl pyrrolidine derivative perfectly aligns with the stringent physicochemical parameters required for Fragment-Based Drug Discovery (FBDD) and lead optimization[2].

This whitepaper provides an in-depth technical analysis of the compound's molecular weight, its strategic significance in drug development, and the self-validating analytical methodologies required for its structural verification.

Structural and Physicochemical Architecture

The compound features a central pyrrolidine ring substituted at the N1 position with a 4-methoxyphenyl group and at the C3 position with a hydroxymethyl group. This specific arrangement provides a rigid vector for substituent projection while maintaining a low molecular weight.

Quantitative Data Summary

Understanding the exact mass and average molecular weight is critical for mass spectrometry calibration and stoichiometric calculations during organic synthesis.

Physicochemical ParameterValue / Description
IUPAC Name [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol
CAS Registry Number 1017445-06-5
Molecular Formula C₁₂H₁₇NO₂
Average Molecular Weight 207.27 g/mol
Monoisotopic Exact Mass 207.1259 Da
Hydrogen Bond Donors (HBD) 1 (Hydroxyl group)
Hydrogen Bond Acceptors (HBA) 3 (Pyrrolidine N, Methoxy O, Hydroxyl O)
Estimated LogP ~1.8 (Amphiphilic balance)

The Strategic Advantage of MW 207.27 in Drug Design

The molecular weight of 207.27 g/mol is not merely a physical constant; it is a strategic asset in pharmacophore development.

Alignment with Lipinski's Rule of 5

According to Lipinski's Rule of 5, orally bioavailable drugs generally possess a molecular weight of less than 500 Da[3]. Starting a drug discovery campaign with a scaffold weighing 207.27 Da leaves a "molecular weight budget" of approximately 290 Da. This allows medicinal chemists ample room to append functional groups (e.g., fluorinated rings, solubilizing motifs) to optimize target affinity and pharmacokinetic properties without violating Lipinski's parameters[4].

Fragment-Based Drug Discovery (FBDD)

In FBDD, initial screening libraries are composed of low-molecular-weight compounds (typically <300 Da) known as the "Rule of Three"[2]. Because fragments form fewer but highly optimized interactions with the target protein, they exhibit high ligand efficiency. At 207.27 Da,[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol serves as an ideal fragment. Its basic pyrrolidine nitrogen can anchor to acidic residues (like Aspartate) in G-Protein Coupled Receptors (GPCRs), while the hydroxymethyl group provides a vector for fragment growing[5].

PharmacologicalPathway A Pyrrolidine Scaffold (MW: 207.27 Da) B GPCR Target (e.g., Histamine H3R) A->B Ligand Binding C Gαi/o Protein Activation B->C D Adenylyl Cyclase Inhibition C->D E Decreased cAMP & PKA Downregulation D->E

Fig 1: Downstream GPCR signaling pathway modulated by the N-aryl pyrrolidine scaffold.

Analytical Validation: High-Resolution Mass Spectrometry (HRMS) Protocol

To verify the integrity and exact molecular weight of the synthesized or procured scaffold, High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) is the gold standard[6].

Causality of Experimental Design
  • Ionization Choice (ESI+): The pyrrolidine nitrogen is highly basic (pKa ~8.5). Using Electrospray Ionization in positive mode (ESI+) with an acidic mobile phase ensures complete protonation, yielding a robust [M+H]+ ion at 208.1332 m/z .

  • Mass Analyzer (Q-TOF): A Quadrupole Time-of-Flight (Q-TOF) analyzer is chosen because it provides sub-ppm mass accuracy, which is mandatory to distinguish the exact mass of 207.1259 Da from isobaric impurities[7].

  • Self-Validating System: The protocol below incorporates a pre-run blank to eliminate false positives from column carryover, and an internal standard (IS) to continuously calibrate mass accuracy and retention time drift.

Step-by-Step LC-HRMS Methodology

Step 1: System Suitability and Sample Preparation

  • Prepare a solvent blank (Methanol:Water 50:50 + 0.1% Formic Acid).

  • Prepare the calibration Internal Standard (IS) solution (e.g., Reserpine, [M+H]+ = 609.2806 m/z) at 10 ng/mL.

  • Dissolve 1 mg of[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock.

  • Dilute the stock to 1 µg/mL using the IS solution. Causality: Spiking the sample directly with the IS ensures that any ionization suppression or mass drift affects both the analyte and the reference equally, self-validating the resulting mass spectrum.

Step 2: Chromatographic Separation

  • Equilibrate a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size) at 40°C. Causality: The C18 stationary phase optimally retains the amphiphilic pyrrolidine scaffold, preventing it from eluting in the void volume.

  • Set Mobile Phase A to Water + 0.1% Formic Acid, and Mobile Phase B to Acetonitrile + 0.1% Formic Acid.

  • Run a gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

Step 3: Ionization and Data Acquisition

  • Configure the ESI source in positive mode. Set the capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • Acquire full-scan MS data from 100 to 800 m/z.

  • Inject 1 µL of the Blank. Verify the absence of peaks at 208.13 m/z.

  • Inject 1 µL of the Sample + IS mixture.

Step 4: Data Processing and Verification

  • Extract the ion chromatogram (EIC) for the theoretical [M+H]+ mass of 208.1332 Da with a 5 ppm mass tolerance window.

  • Confirm the presence of the internal standard peak to validate instrument calibration.

  • Calculate the mass error ( Δ ppm). A mass error of < 3 ppm confirms the molecular weight and elemental composition of C₁₂H₁₇NO₂.

AnalyticalWorkflow A Sample Prep + Internal Std B UHPLC Separation A->B C ESI(+) Ionization B->C D Q-TOF Mass Analyzer C->D E Data Output MW = 207.27 D->E

Fig 2: LC-HRMS workflow for validating the 207.27 Da molecular weight of the pyrrolidine scaffold.

Conclusion

The molecular weight of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol (207.27 g/mol ) positions it as a highly privileged scaffold in the medicinal chemist's toolkit. By strictly adhering to fragment-based design principles and validating its structural integrity through robust, self-calibrating HRMS workflows, researchers can effectively leverage this compound to develop novel, highly selective therapeutics for complex biological targets.

References

  • Lipinski's Rule of 5 (Based on Advanced Drug Delivery Reviews, 1997) Source: GARDP Revive Antimicrobial Discovery URL:[Link]

  • Twenty years on: the impact of fragments on drug discovery (Nature Reviews Drug Discovery, 2016) Source: Astex Pharmaceuticals Research Publications URL:[Link]

  • Mass Spectrometry in Analytical Chemistry: Methods and Applications Source: Lab Manager URL:[Link]

Sources

Foundational

Part 1: Foundational Analysis - Confirming the Molecular Blueprint

An In-depth Technical Guide to the Structure Elucidation of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of the n...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure Elucidation of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol

This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of the novel pyrrolidine derivative, [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol. The methodologies detailed herein are designed for researchers, scientists, and professionals in drug development who require unambiguous structural confirmation as a cornerstone for establishing structure-activity relationships (SAR) and advancing lead candidates.

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its non-planar, sp3-hybridized nature allows for a thorough exploration of pharmacophore space, contributing significantly to the stereochemistry and three-dimensional topology of a molecule.[2] The title compound, [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol, incorporates this key heterocycle, N-functionalized with a methoxyphenyl group, a common moiety in pharmacologically active agents, and further substituted with a hydroxymethyl group, which can serve as a critical hydrogen bonding motif.

This document eschews a rigid, templated approach. Instead, it presents a logical, self-validating workflow that begins with foundational mass and functional group analysis, progresses through detailed one- and two-dimensional NMR experiments for complete connectivity mapping, and culminates in the gold-standard of single-crystal X-ray diffraction for absolute stereochemical assignment. Each step is explained not merely as a protocol, but with an emphasis on the causality behind the experimental choices, ensuring a robust and defensible structural assignment.

The initial phase of any structure elucidation is to confirm the molecular formula and identify the constituent functional groups. This establishes the fundamental building blocks that will be assembled in the subsequent, more detailed analyses.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: Before delving into complex NMR correlations, it is paramount to confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS), often utilizing techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) analyzer, provides a highly accurate mass measurement. This allows for the unambiguous determination of the molecular formula by comparing the experimental mass to the theoretical mass of potential formulas. For the title compound, with a proposed formula of C12H17NO2, we expect a specific mass-to-charge ratio ([M+H]+).

Trustworthiness: The accuracy of modern TOF mass analyzers (typically < 5 ppm) provides a high degree of confidence in the assigned molecular formula, ruling out other potential elemental compositions that might have the same nominal mass.

Predicted Mass Spectrometry Data:

Ion Formula Calculated m/z Expected Observation
[M+H]+ C12H18NO2+ 208.13321 A high-intensity ion within 5 ppm of this value.

| [M+Na]+ | C12H17NO2Na+ | 230.11515 | An adduct ion, often observed with ESI. |

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.

  • Instrumentation: Utilize an LC-MS/MS system equipped with an ESI source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Chromatography (Optional but Recommended): Inject the sample onto a C18 reverse-phase column to ensure sample purity before it enters the mass spectrometer.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive ESI.

    • Scan Range: 50-500 m/z.

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: ~120 °C.

    • Data Acquisition: Acquire full scan data to identify the parent ion. Subsequently, perform fragmentation (MS/MS) on the parent ion to aid in structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of key functional groups. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of specific bonds within the molecule.[3] For [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol, we anticipate characteristic stretches for the alcohol O-H, aromatic and aliphatic C-H, ether C-O, and aromatic C=C bonds. The presence of a broad O-H stretch is particularly diagnostic for the alcohol moiety.[3][4]

Trustworthiness: The presence or absence of these key bands provides a quick and reliable validation of the major functional groups proposed in the structure.

Predicted Infrared Absorption Bands:

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) ** Intensity/Shape
Alcohol O-H Stretch 3400 - 3200 Strong, Broad
Aromatic C-H C-H Stretch 3100 - 3000 Medium
Aliphatic C-H C-H Stretch 3000 - 2850 Medium
Aromatic C=C C=C Stretch 1610 - 1580 & 1500 - 1450 Medium, Sharp
Ether (Aryl-Alkyl) C-O Stretch ~1245 Strong

| Alcohol (Primary) | C-O Stretch | ~1050 | Strong |

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

  • Sample Preparation: Grind a small amount (~1-2 mg) of the solid sample with spectroscopic grade potassium bromide (KBr) powder.

  • Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record a background spectrum of a pure KBr pellet. Then, place the sample pellet in the spectrometer's sample holder and record the spectrum, typically over a range of 4000-400 cm⁻¹.[5]

Part 2: High-Resolution NMR Spectroscopy - Assembling the Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Through a series of one- and two-dimensional experiments, it is possible to map the complete carbon skeleton and the precise arrangement of all hydrogen atoms.

¹H and ¹³C NMR Spectroscopy

Expertise & Experience: ¹H NMR provides information about the chemical environment, number, and connectivity of protons, while ¹³C NMR reveals the same for the carbon atoms. The predicted chemical shifts are based on the known effects of electron-donating and withdrawing groups and the magnetic anisotropy of the aromatic ring. The methoxy group on the phenyl ring is electron-donating, which will shield the ortho and para protons, shifting them upfield. The nitrogen atom will deshield the adjacent protons on the pyrrolidine ring.

Trustworthiness: The combination of chemical shift, integration (for ¹H), and multiplicity provides a highly detailed fingerprint of the molecule. The self-consistency of the data across both ¹H and ¹³C spectra is a key validation check.

Predicted ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃):

Table 1: Predicted ¹H NMR Data

Proton(s) Predicted δ (ppm) Multiplicity Integration Assignment Rationale
OH ~1.5 - 2.5 Broad Singlet 1H Exchangeable proton of the alcohol.
Ar-H (ortho to OMe) ~6.85 Doublet 2H Shielded by electron-donating OMe group.
Ar-H (ortho to N) ~6.75 Doublet 2H Shielded by OMe, deshielded by N.
OMe ~3.76 Singlet 3H Characteristic shift for aryl methoxy protons.
CH₂-O ~3.60 Multiplet 2H Protons on the carbon bearing the OH group.
N-CH₂ (Pyrrolidine) ~3.20 - 3.50 Multiplet 4H Protons adjacent to the nitrogen atom.
CH (Pyrrolidine) ~2.50 Multiplet 1H Methine proton at the 3-position.

| CH₂ (Pyrrolidine) | ~1.80 - 2.20 | Multiplet | 2H | Remaining pyrrolidine ring protons. |

Table 2: Predicted ¹³C NMR Data

Carbon(s) Predicted δ (ppm) Assignment Rationale
Ar-C (C-OMe) ~152 Aromatic C attached to electron-donating OMe.
Ar-C (C-N) ~142 Aromatic C attached to N.
Ar-CH ~118 Aromatic CH ortho to N.
Ar-CH ~114 Aromatic CH ortho to OMe.
CH₂-OH ~65 Aliphatic carbon attached to oxygen.
OCH₃ ~55 Methoxy carbon.
N-CH₂ ~50 - 54 Pyrrolidine carbons adjacent to nitrogen.
CH ~40 Methine carbon of the pyrrolidine ring.

| CH₂ | ~30 | Remaining pyrrolidine ring carbon. |

2D NMR for Unambiguous Connectivity

Expertise & Experience: While 1D NMR provides a wealth of information, 2D NMR experiments are essential for definitively connecting the pieces. They resolve ambiguities that may arise from overlapping signals in the 1D spectra.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbons. This will be crucial for tracing the connectivity within the pyrrolidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting the different fragments of the molecule. For instance, it will show a correlation between the N-CH₂ protons of the pyrrolidine ring and the aromatic carbon attached to the nitrogen (Ar-C), thus confirming the N-aryl linkage.

Trustworthiness: The interlocking network of correlations from these 2D experiments provides a self-validating system. A proposed structure must be consistent with every observed correlation in the COSY, HSQC, and HMBC spectra.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire standard ¹H and ¹³C{¹H} spectra.

    • Acquire 2D gCOSY, gHSQC, and gHMBC spectra using standard pulse programs. The number of scans and experiment time will vary depending on the sample concentration and spectrometer sensitivity.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

Visualizing the Elucidation Workflow

The logical flow of the structure elucidation process can be visualized as follows:

Elucidation_Workflow cluster_initial Initial Analysis cluster_nmr NMR Spectroscopy cluster_final Final Confirmation HRMS HRMS H1_NMR 1H NMR HRMS->H1_NMR Molecular Formula FTIR FTIR FTIR->H1_NMR Functional Groups C13_NMR 13C NMR H1_NMR->C13_NMR COSY 2D COSY H1_NMR->COSY HSQC 2D HSQC H1_NMR->HSQC C13_NMR->HSQC HMBC 2D HMBC COSY->HMBC HSQC->HMBC Final_Structure Final Structure Confirmation HMBC->Final_Structure XRAY X-Ray Crystallography (If Applicable) XRAY->Final_Structure Absolute Proof

Caption: Workflow for the structure elucidation of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol.

Key HMBC Correlations for Structural Assembly

The HMBC experiment is critical for piecing together the molecular puzzle. The following diagram illustrates the most important expected correlations.

Caption: Key expected HMBC correlations for structural confirmation.

Part 3: Absolute Structure Confirmation - X-Ray Crystallography

Expertise & Experience: For chiral molecules like the title compound (which has a stereocenter at the 3-position of the pyrrolidine ring), or for cases where NMR data might be ambiguous, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure.[6][7] It determines the precise three-dimensional arrangement of atoms in the solid state, including relative and absolute stereochemistry.

Trustworthiness: An X-ray crystal structure is considered the "gold standard" in chemical characterization, providing a definitive and irrefutable model of the molecule. The quality of the structure is validated by statistical parameters such as the R-factor.

Experimental Protocol: Single-Crystal X-Ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected on a detector.[1]

  • Structure Solution and Refinement: The diffraction data is used to solve the electron density map of the molecule, from which the atomic positions are determined. This initial model is then refined to best fit the experimental data.

Conclusion

The comprehensive structural elucidation of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol relies on a synergistic and hierarchical application of modern analytical techniques. By systematically integrating data from High-Resolution Mass Spectrometry, FTIR, and a suite of 1D and 2D NMR experiments, a highly confident structural assignment can be achieved. Each technique provides a layer of validation for the others, creating a robust and self-consistent dataset. For absolute proof of stereochemistry and conformation, single-crystal X-ray diffraction remains the definitive method. This guide provides the strategic framework and practical protocols necessary for researchers to confidently and accurately characterize this and other novel chemical entities, a critical step in the journey of drug discovery and development.

References

  • JYX. (n.d.). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information: Convenient access to pyrrolidin-3-ylphosphonic acids and tetrahydro-2H-pyran-3-ylphosphonates with multip. Retrieved from [Link]

  • James, J. P., Duff, T., & Müller-Bunz, H. (2006). Synthesis and X-Ray Crystal Structure Determinations of Pyrrolidine-2,4-diones, 2-Iminopyrrolidin-5-ones and 1,3-Oxazine-2,4-diones Derived from Acetoacetanilides. HETEROCYCLES. [Link]

  • PMC. (n.d.). [4-(4-Methoxyphenyl)-1-methyl-3-nitropyrrolidin-3-yl]methanol. Retrieved from [Link]

  • PMC. (2024, May 30). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Retrieved from [Link]

  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • PubChemLite. (n.d.). [1-(4-methoxyphenyl)pyrrolidin-3-yl]methanol. Retrieved from [Link]

  • ResearchGate. (n.d.). X‐Ray crystal structures of pyrrolidine 8 a and bicyclic lactone 15 b. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Pyrrolidinemethanol, .alpha.,1-dimethyl-2-phenyl-. Retrieved from [Link]

  • Andrews, D. M., et al. (2002). Pyrrolidine-5,5-trans-lactams. 2. The use of X-ray crystal structure data in the optimization of P3 and P4 substituents. Organic Letters, 4(25), 4479-82. [Link]

  • ResearchGate. (2020, November 12). (PDF) Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of pyrrolidine and their derivatives. Retrieved from [Link]

  • PMC. (n.d.). (+)-[1-(4-Methoxybenzyl)pyrrolidin-2-yl]diphenylmethanol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Campos, K. R., et al. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. ACS Publications. [Link]

  • Infrared Spectra of Some Simple Organic Compounds. (2026, January 14). Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR Chemical Shift Data for 1-4 in Methanol in the Absence and.... Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(4-methoxyphenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide. Retrieved from [Link]

  • Al-Wahaibi, L. H., et al. (2022). Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide. MDPI. [Link]

  • ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol

Executive Summary [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol is a highly versatile, bifunctional azaheterocyclic scaffold. Characterized by an electron-rich N-aryl pyrrolidine core and a primary hydroxymethyl vector, t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol is a highly versatile, bifunctional azaheterocyclic scaffold. Characterized by an electron-rich N-aryl pyrrolidine core and a primary hydroxymethyl vector, this compound is increasingly utilized in fragment-based drug discovery (FBDD) to elaborate molecular fragments in three dimensions[1]. This whitepaper provides a rigorous analysis of its physicochemical properties, structural causality, and a validated synthetic protocol for its generation.

Structural and Physicochemical Profiling

The architecture of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol ( C12​H17​NO2​ ) dictates its behavior in both synthetic and biological environments.

  • The Pyrrolidine Core : Provides a conformationally restricted 3D framework compared to acyclic amines. This restriction is critical for minimizing entropic penalties upon biological target binding.

  • The N-(4-Methoxyphenyl) Moiety : The lone pair of the pyrrolidine nitrogen is partially delocalized into the phenyl ring. However, the strongly electron-donating (+M effect) methoxy group at the para position counteracts the electron-withdrawing nature of the phenyl ring. This dynamic maintains the nitrogen's basicity at a moderate level, preventing complete amide-like deactivation.

  • The Hydroxymethyl Group : Acts as both a hydrogen bond donor and a versatile synthetic handle for downstream functionalization (e.g., oxidation to aldehydes, or activation via tosylation)[2].

Quantitative Data Summary

The following table summarizes the calculated and predicted physicochemical properties of the scaffold, highlighting its suitability for medicinal chemistry applications.

PropertyValueCausality / Significance
Molecular Formula C12​H17​NO2​ Standard elemental composition.
Molecular Weight 207.27 g/mol Ideal low-MW fragment for FBDD libraries.
Exact Mass 207.1259 DaTarget mass for high-resolution LC-MS validation.
Topological Polar Surface Area (tPSA) ~32.5 ŲExcellent membrane permeability; optimal for CNS-targeted scaffolds.
Hydrogen Bond Donors/Acceptors 1 / 3Balanced profile for target interaction without excessive desolvation penalty.
Rotatable Bonds 3Low conformational flexibility, enhancing binding affinity.

Chemical Reactivity & Synthetic Strategy

The synthesis of N-arylated pyrrolidines is a cornerstone of modern medicinal chemistry, given their prevalence in anti-Alzheimer, anticancer, and antiviral agents[3].

Mechanistic Causality in Synthesis: The direct nucleophilic aromatic substitution (SNAr) of pyrrolidin-3-ylmethanol with 4-bromoanisole is thermodynamically unfavorable. The electron-rich nature of the methoxy group strongly deactivates the aryl halide toward nucleophilic attack. Therefore, a transition-metal-catalyzed approach—specifically the Buchwald-Hartwig cross-coupling—is mandatory to force the C-N bond formation[3].

Palladium-catalyzed C-N bond formation requires precise ligand and base selection. A bulky, electron-rich biarylphosphine ligand (such as RuPhos) is utilized to accelerate the rate-limiting reductive elimination step, preventing catalyst resting-state entrapment[1]. Furthermore, the choice of base is critical: weak inorganic bases like Cs2​CO3​ are selected over strong alkoxides (e.g., NaOtBu ) to prevent premature deprotonation of the unprotected primary alcohol, which would otherwise lead to competitive O-arylation and catalyst poisoning.

Experimental Protocol: Palladium-Catalyzed N-Arylation

The following protocol details the synthesis of[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol from pyrrolidin-3-ylmethanol and 4-bromoanisole. This system is designed to be self-validating through specific in-process controls.

Reagents:

  • Pyrrolidin-3-ylmethanol (1.0 equiv)

  • 4-Bromoanisole (1.1 equiv)

  • Pd(OAc)2​ (0.05 equiv, 5 mol%)

  • RuPhos (0.10 equiv, 10 mol%)

  • Cs2​CO3​ (2.0 equiv)

  • Anhydrous Toluene/t-Amyl alcohol (4:1 v/v)

Step-by-Step Methodology:

  • Catalyst Activation (Inert Atmosphere): In an oven-dried Schlenk flask under argon, combine Pd(OAc)2​ , RuPhos, and Cs2​CO3​ .

    • Causality: Assembling the pre-catalyst in the absence of the amine prevents the formation of unreactive Pd-amine bis-complexes, ensuring the active Pd(0) species is generated efficiently.

  • Substrate Addition: Add 4-bromoanisole and pyrrolidin-3-ylmethanol, followed by the degassed Toluene/t-Amyl alcohol solvent mixture.

    • Causality: The biphasic solvent system enhances the solubility of the inorganic base while maintaining a high boiling point for the required thermal energy.

  • Thermal Cycling: Heat the reaction mixture to 100°C and stir vigorously for 12 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via LC-MS. The protocol is validated when the starting material mass ( [M+H]+=102.1 ) is fully consumed, and the target product mass ( [M+H]+=208.1 ) becomes the dominant peak. The disappearance of the secondary amine N-H stretch (~3300 cm−1 ) via FTIR can also confirm conversion.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo and purify via flash column chromatography (DCM:MeOH gradient) to yield the pure product.

Visualization: Synthetic Workflow and Derivatization

The following diagram maps the logical progression from core building blocks to the final compound, alongside its downstream functionalization vectors for 3-D fragment elaboration.

G N1 Pyrrolidin-3-ylmethanol (Core Scaffold) N3 Buchwald-Hartwig Cross-Coupling (Pd-Catalyst, Base) N1->N3 N2 4-Bromoanisole (Arylating Agent) N2->N3 N4 [1-(4-Methoxyphenyl) pyrrolidin-3-yl]methanol N3->N4 C-N Bond Formation N5 Swern Oxidation N4->N5 -OH Functionalization N7 Tosylation / Mesylation N4->N7 -OH Activation N6 Aldehyde Derivative (Electrophile) N5->N6 N8 Alkylating Agent (Nucleophilic Sub) N7->N8

Synthetic workflow for N-arylation and downstream 3-D fragment functionalization vectors.

References

  • ChemicalBook. "(R)-Pyrrolidin-3-ylmethanol | 110013-18-8". ChemicalBook. 2

  • Ahmad, M., et al. "Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules". Molecular Diversity (2024). 3

  • Cox, P. B., et al. "Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery". Journal of the American Chemical Society (2025). 1

Sources

Foundational

An In-Depth Technical Guide to [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol, a heterocyclic compound of interest in medi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical identity, including its IUPAC name and synonyms, and presents a summary of its physicochemical properties. A significant focus is placed on the synthetic chemistry of the broader class of 1-aryl-3-hydroxymethylpyrrolidines, outlining established methodologies for their preparation. Furthermore, this guide explores the therapeutic potential of the pyrrolidine scaffold, drawing on existing research into structurally related compounds to hypothesize potential biological activities and mechanisms of action for [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol. This document serves as a foundational resource for researchers engaged in the discovery and development of novel therapeutics, providing insights into the structure-activity relationships that may govern the efficacy of this class of molecules.

Chemical Identity and Nomenclature

The compound of interest is chemically identified as [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, its systematic name is (1-(4-methoxyphenyl)pyrrolidin-3-yl)methanol .

A common synonym for this compound is [1-(4-methoxyphenyl)-3-pyrrolidinyl]methanol .[1][2]

Table 1: Compound Identification

IdentifierValue
IUPAC Name (1-(4-methoxyphenyl)pyrrolidin-3-yl)methanol
Synonym [1-(4-methoxyphenyl)-3-pyrrolidinyl]methanol[1][2]
CAS Number 1017445-06-5[1]
Molecular Formula C₁₂H₁₇NO₂[1][3]
Molecular Weight 207.27 g/mol [1][4]

Physicochemical Properties

A summary of the key physicochemical properties of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol is provided in Table 2. These properties are crucial for understanding its behavior in biological systems and for the design of potential drug formulations.

Table 2: Physicochemical Properties of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol

PropertyValueSource
Physical Form Powder[1]
SMILES COC1=CC=C(C=C1)N2CCC(C2)CO[3]
InChI InChI=1S/C12H17NO2/c1-15-12-4-2-11(3-5-12)13-7-6-10(8-13)9-14/h2-5,10,14H,6-9H2,1H3[3]
InChIKey PFJUHUNKVLCGRR-UHFFFAOYSA-N[1][3]
Predicted XlogP 1.7[3]
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 3[4]

Synthesis and Organic Chemistry

General Synthetic Strategies for Substituted Pyrrolidines

The synthesis of substituted pyrrolidines is a well-explored area of organic chemistry, driven by the prevalence of this scaffold in bioactive molecules.[5] Common strategies include:

  • Multi-component Reactions: These reactions offer an efficient route to highly functionalized pyrrolidines from simple, readily available starting materials.

  • 1,3-Dipolar Cycloadditions: This method involves the reaction of an azomethine ylide with a dipolarophile to construct the pyrrolidine ring.

  • Ring-closing Metathesis: This powerful reaction can be used to form the five-membered ring from an appropriate diene precursor.

  • Functionalization of Pre-existing Pyrrolidine Rings: Derivatives of proline and other commercially available pyrrolidines can serve as starting materials for further chemical modification.

Plausible Synthetic Route for [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol

A plausible synthetic pathway can be extrapolated from the synthesis of a structurally related nitro-analog, [4-(4-Methoxyphenyl)-1-methyl-3-nitropyrrolidin-3-yl]methanol.[6] This suggests a strategy involving the cyclization of a precursor derived from 4-methoxyphenyl-containing building blocks.

A potential multi-step synthesis could involve the following key transformations:

  • Formation of a suitable acyclic precursor: This would likely involve the reaction of a 4-methoxyphenyl-substituted amine with a four-carbon unit containing a masked hydroxyl group and a reactive functional group to facilitate cyclization.

  • Intramolecular cyclization: This step would form the pyrrolidine ring. The specific conditions would depend on the nature of the reactive groups in the precursor.

  • Reduction/Deprotection: A final step would likely involve the reduction of a carbonyl or other functional group to the desired hydroxymethyl group, along with the removal of any protecting groups.

The following diagram illustrates a generalized workflow for the synthesis of substituted pyrrolidines, which could be adapted for the target molecule.

G cluster_0 Precursor Assembly cluster_1 Ring Formation cluster_2 Functional Group Interconversion A 4-Methoxyaniline C Acyclic Precursor A->C Nucleophilic Addition/Substitution B 4-Carbon Synthon (e.g., with protected hydroxyl) B->C D Intramolecular Cyclization C->D E Substituted Pyrrolidinone or Pyrrolidine Derivative D->E F Reduction of Carbonyl/ Deprotection E->F G [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol F->G

Caption: Generalized synthetic workflow for 1-aryl-3-hydroxymethylpyrrolidines.

Therapeutic Potential and Biological Context

While there is a lack of direct pharmacological data for [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol in the public domain, the biological activities of structurally related compounds provide a strong basis for hypothesizing its potential therapeutic applications. The pyrrolidine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[7]

The Pyrrolidine Scaffold in Drug Discovery

The five-membered, saturated pyrrolidine ring offers several advantages in drug design:

  • Three-Dimensionality: The non-planar nature of the pyrrolidine ring allows for the precise spatial orientation of substituents, enabling a more effective exploration of the three-dimensional space of a biological target's binding pocket.[5]

  • Chirality: The presence of stereocenters in substituted pyrrolidines allows for the fine-tuning of biological activity and selectivity.

  • Improved Physicochemical Properties: The pyrrolidine moiety can favorably influence a molecule's solubility, lipophilicity, and metabolic stability.

Derivatives of the pyrrolidine scaffold have demonstrated a wide array of biological activities, including anticancer, antidiabetic, anti-inflammatory, and antiviral properties.[8]

Hypothesized Biological Activities for [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol

Based on the known activities of related 1-arylpyrrolidine derivatives, several potential therapeutic areas can be proposed for investigation:

  • Oncology: The 4-(pyrrolidin-1-yl)aniline core is a recognized scaffold in the development of anticancer agents, particularly kinase inhibitors.[7] The methoxy group on the phenyl ring could further modulate the compound's interaction with specific kinase targets.[7] Some pyrrolidone derivatives have also been investigated as inhibitors of the p53-MDM2 interaction, a key pathway in cancer.[9]

  • Neuropharmacology: Pyrrolidine-based compounds have been explored for their activity on central nervous system targets. For instance, certain 3,4-disubstituted pyrrolidine sulfonamides are selective inhibitors of the glycine transporter-1 (GlyT1), with potential applications in treating schizophrenia.

  • Metabolic Diseases: Pyrrolidine derivatives have shown promise in the management of diabetes.[8] Strategic modifications to the pyrrolidine ring have led to the development of inhibitors of carbohydrate-metabolizing enzymes.[8]

  • Inflammatory Diseases: A series of 4-(pyrrolidinyl)methoxybenzoic acid derivatives have been identified as potent and orally active antagonists of Very Late Antigen-4 (VLA-4), a key mediator in inflammatory processes, with potential applications in asthma.[10]

The following diagram illustrates the potential interplay of the structural features of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol with various biological targets.

G cluster_0 Structural Features cluster_1 Potential Biological Targets & Activities A [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol B 1-(4-Methoxyphenyl) Group A->B C Pyrrolidine Core A->C D 3-Hydroxymethyl Group A->D E Kinase Inhibition (Oncology) B->E Aryl-binding pocket interaction F GlyT1 Inhibition (Neuropharmacology) C->F Scaffold for pharmacophore presentation G α-Glucosidase/DPP-IV Inhibition (Metabolic Diseases) C->G Mimicry of natural substrates H VLA-4 Antagonism (Inflammation) D->H Hydrogen bonding interactions

Caption: Hypothesized structure-activity relationships for [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol.

Future Directions and Conclusion

[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol represents a molecule with significant, yet underexplored, potential in drug discovery. While direct biological data is currently scarce, the well-documented activities of the broader pyrrolidine class strongly suggest that this compound warrants further investigation.

Future research efforts should focus on:

  • Development of a robust and scalable synthetic route: This is a critical first step to enable further biological evaluation.

  • In vitro pharmacological profiling: Screening against a panel of relevant biological targets, such as kinases, CNS receptors, and metabolic enzymes, will help to elucidate its primary mechanism of action.

  • Structure-Activity Relationship (SAR) studies: The synthesis and evaluation of analogs with modifications to the 4-methoxyphenyl ring and the 3-hydroxymethyl group will provide valuable insights for lead optimization.

References

  • Magesh, C. J., et al. (2014). [4-(4-Methoxyphenyl)-1-methyl-3-nitropyrrolidin-3-yl]methanol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o793. Available at: [Link]

  • PubChem. [1-(4-methoxyphenyl)pyrrolidin-3-yl]methanol. Available at: [Link]

  • Sheng, C., et al. (2014). Discovery of 1-arylpyrrolidone derivatives as potent p53-MDM2 inhibitors based on molecule fusing strategy. Bioorganic & Medicinal Chemistry Letters, 24(12), 2648-2650. Available at: [Link]

  • Kumar, R., et al. (2026). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. Drug Development Research, 87(2), e70262. Available at: [Link]

  • Chiba, J., et al. (2006). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Chemical & Pharmaceutical Bulletin, 54(11), 1515-1529. Available at: [Link]

  • European Patent Office. WO2023046885A1 - Substituted hydroxymethyl pyrrolidines and medical uses thereof.
  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. Available at: [Link]

  • Orlandi, E., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1823. Available at: [Link]

  • ResearchGate. An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Available at: [Link]

  • Singh, M., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 3014. Available at: [Link]

  • Al-Gorban, Z. M., et al. (2023). In-silico screening based on molecular simulations of 3,4-disubstituted pyrrolidine sulfonamides as selective and competitive GlyT1 inhibitors. Arabian Journal of Chemistry, 16(1), 104411. Available at: [Link]

  • Pinto, D. J. P., et al. (2007). Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. Journal of Medicinal Chemistry, 50(22), 5339-5356. Available at: [Link]

Sources

Exploratory

In-Depth Technical Guide to the Solubility of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol in Organic Solvents

Introduction [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol, a heterocyclic compound with the molecular formula C12H17NO2, is of significant interest in medicinal chemistry and drug development.[1] Its structural motifs, i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol, a heterocyclic compound with the molecular formula C12H17NO2, is of significant interest in medicinal chemistry and drug development.[1] Its structural motifs, including a pyrrolidine ring, a methoxyphenyl group, and a primary alcohol, suggest a nuanced solubility profile that is critical for its progression through the drug discovery pipeline. Understanding the solubility of this compound in various organic solvents is paramount for designing efficient synthesis and purification strategies, developing suitable analytical methods, and formulating effective drug delivery systems. Low solubility can present considerable challenges, leading to unpredictable results in in-vitro testing and potentially poor bioavailability.[2]

This technical guide provides a comprehensive analysis of the solubility of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol. It delves into the theoretical principles governing its solubility, outlines detailed experimental protocols for its determination, presents a predicted solubility profile across a range of organic solvents, and discusses the implications of these findings for pharmaceutical research and development.

Theoretical Framework of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[3] The solubility of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol in a given organic solvent is a result of the interplay between several factors:

  • Molecular Structure and Polarity: The molecule possesses both polar and non-polar regions. The hydroxyl (-OH) and the nitrogen in the pyrrolidine ring are capable of hydrogen bonding, contributing to its polarity. The methoxy (-OCH3) group also adds to the polarity. Conversely, the phenyl ring and the hydrocarbon backbone of the pyrrolidine ring are non-polar. The overall polarity of the molecule will determine its affinity for polar or non-polar solvents.

  • Solvent Properties: The polarity, hydrogen bonding capacity (donor and acceptor strength), and dielectric constant of the solvent are crucial.

    • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors and are generally effective at dissolving polar compounds.[3]

    • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents have dipoles but lack acidic protons.[3] They can act as hydrogen bond acceptors and are good solvents for a wide range of compounds.

    • Non-polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces and are suitable for dissolving non-polar compounds.[3]

  • Temperature: Solubility is generally temperature-dependent. For most solid solutes in liquid solvents, solubility increases with temperature. A solubility curve, which plots solubility against temperature, can be generated to characterize this relationship.[4]

  • Crystal Lattice Energy: For a solid to dissolve, the energy of interaction between the solute and solvent molecules must overcome the energy holding the solute molecules together in the crystal lattice. Stronger intermolecular interactions within the crystal, such as extensive hydrogen bonding, can lead to lower solubility.[5][6]

Experimental Determination of Solubility

The equilibrium solubility of a compound is most reliably determined using the shake-flask method, which is considered a gold standard technique.[3][7]

Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

This protocol outlines the steps for determining the thermodynamic solubility of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol in an organic solvent.

Materials:

  • [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol (solid, high purity)

  • Selected organic solvents (HPLC grade)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol to a glass vial containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.[3]

  • Equilibration:

    • Seal the vials and place them in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C).

    • Agitate the mixture for an extended period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[3][8]

  • Phase Separation:

    • Once equilibrium is achieved, separate the undissolved solid from the saturated solution. This is typically done by centrifuging the vials to pellet the solid, followed by careful filtration of the supernatant through a chemically inert syringe filter.[2][3]

  • Quantification:

    • Accurately dilute the clear, saturated filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol in the diluted filtrate using a validated HPLC method.[2][3][9]

    • A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[2][3]

  • Data Reporting:

    • Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

    • Report the solubility in units such as mg/mL or mol/L at the specified temperature.[3]

Visualization of the Experimental Workflow

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis cluster_4 Result A Add excess solid to solvent B Agitate at constant temperature (24-72 hours) A->B C Centrifuge to pellet solid B->C D Filter supernatant C->D E Dilute filtrate D->E F Quantify by HPLC E->F G Calculate and report solubility F->G G cluster_0 Solute: [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol cluster_1 Solvents Solute Polar Functional Groups (OH, N, OCH3) + Non-polar Regions (Phenyl, Alkyl Chain) PolarProtic Polar Protic (e.g., Methanol) High H-bond capacity Solute->PolarProtic High Solubility PolarAprotic Polar Aprotic (e.g., DMSO) Good H-bond acceptor Solute->PolarAprotic High to Moderate Solubility NonPolar Non-polar (e.g., Hexane) Van der Waals forces Solute->NonPolar Low to Very Low Solubility

Caption: Predicted solubility based on solvent polarity and hydrogen bonding.

Implications for Drug Development

A thorough understanding of the solubility of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol is crucial for several aspects of its development as a potential therapeutic agent:

  • Process Chemistry: The choice of solvents for synthesis, work-up, and purification (e.g., crystallization) is directly informed by solubility data. Solvents that provide good solubility at elevated temperatures but poor solubility at room temperature are ideal for crystallization.

  • Analytical Chemistry: Developing accurate analytical methods, such as HPLC, requires the selection of a mobile phase in which the compound is sufficiently soluble.

  • Formulation Science: For a drug to be effective, it must be formulated in a way that allows for adequate absorption. For oral formulations, this often means ensuring sufficient aqueous solubility. For parenteral formulations, solubility in biocompatible solvents is necessary. The use of co-solvents, such as N-methyl-2-pyrrolidone (NMP), can significantly enhance the solubility of poorly soluble drugs. [10][11]* Early Discovery Screening: Solubility is a key parameter assessed in early drug discovery to identify compounds with favorable pharmacokinetic properties. [2]High-throughput solubility screening methods can be employed to rapidly assess a large number of compounds.

Conclusion

The solubility of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol is a critical physicochemical property that influences its entire development lifecycle. Based on its molecular structure, it is predicted to have high solubility in polar protic and aprotic solvents and low solubility in non-polar solvents. The experimental determination of its solubility using robust methods like the shake-flask technique is essential for validating these predictions and providing the quantitative data needed for informed decision-making in process development, formulation, and analytical method development. A comprehensive understanding of its solubility behavior will ultimately contribute to the successful advancement of this compound as a potential drug candidate.

References

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Unknown. (2024, September 24). Solubility test for Organic Compounds.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds.
  • Unknown. (n.d.). solubility experimental methods.pptx.
  • Sigma-Aldrich. (n.d.). [1-(4-methoxyphenyl)pyrrolidin-3-yl]methanol.
  • Unknown. (n.d.). The effect of solvent on molar refraction and polarizability constant of heterocyclic drugs.
  • SciSpace. (n.d.). The solubility and stability of heterocyclic chalcones compared with trans-chalcone.
  • PubChem. (n.d.). Pyrrolidine, 1-(4-methoxyphenyl)-.
  • PubMed. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents.
  • PubChemLite. (n.d.). [1-(4-methoxyphenyl)pyrrolidin-3-yl]methanol.
  • KoreaScience. (2014, February 20). Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes.
  • Unknown. (n.d.). Solubility and Distribution Phenomena.
  • IJPPR. (2018, June 30). Spectrophotometric and HPLC Methods for Poorly Water Soluble Drugs.
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  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • PMC. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
  • EPA. (2025, October 15). 1-[(4-Methoxyphenyl)methoxy]-3-(phenylmethoxy)-2-propanol.
  • ChemScene. (n.d.). (3-(4-Methoxyphenyl)pyrrolidin-3-yl)methanol.
  • ResearchGate. (n.d.). Solubility of Sparingly Soluble Ionizable Drugs.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of 2-Pyrrolidinone in Organic Solvents.
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  • PMC. (n.d.). Solubility Improvement of Drugs using N-Methyl Pyrrolidone.
  • OUCI. (n.d.). Solubility, dissolution thermodynamics and preferential solvation of sulfadiazine in (N-methyl-2-pyrrolidone + water) mixtures.
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Foundational

Pharmacological Plasticity of Substituted Pyrrolidinemethanol Derivatives: A Technical Whitepaper on Biological Activity and Synthetic Workflows

Executive Summary Historically recognized as privileged chiral auxiliaries in asymmetric organocatalysis (e.g., prolinol and its silyl ethers), substituted pyrrolidinemethanol derivatives have rapidly evolved into highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically recognized as privileged chiral auxiliaries in asymmetric organocatalysis (e.g., prolinol and its silyl ethers), substituted pyrrolidinemethanol derivatives have rapidly evolved into highly versatile pharmacophores. The pyrrolidine ring offers an unrestricted conformation that can be precisely locked via targeted substitutions, while the methanol moiety provides critical hydrogen-bonding capabilities and a handle for further functionalization.

As a Senior Application Scientist, I have observed that the strategic functionalization of the pyrrolidinemethanol core dictates its biological trajectory—shifting its activity from antimicrobial and antileishmanial to potent anticancer and immunomodulatory effects. This whitepaper synthesizes the latest mechanistic insights, quantitative efficacy data, and validated synthetic protocols surrounding these derivatives, providing a comprehensive guide for drug development professionals.

Antimicrobial and Antileishmanial Therapeutics

Overcoming MDR Pathogens with PBD Monomers

Pyrrolobenzodiazepines (PBDs) are a class of natural products known for their potent, albeit highly toxic, DNA alkylating properties. Recent structural innovations have utilized optically pure (S)-pyrrolidinemethanol to synthesize C8-linked PBD monomers with inverted building blocks. Mechanistic Causality: By inverting the amide linkages and utilizing the (S)-pyrrolidinemethanol core, researchers successfully shifted the molecule's mechanism of action. Instead of non-selectively alkylating DNA (which causes severe eukaryotic toxicity), these modified PBDs act as selective DNA gyrase inhibitors[1]. This structural pivot restores bactericidal activity against multidrug-resistant (MDR) Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE), without stabilizing eukaryotic DNA[1].

Cephalosporin Functionalization

The integration of pyrrolidine derivatives into β-lactam antibiotics has been a proven strategy to bypass bacterial resistance mechanisms. Mechanistic Causality: Introducing a pyrrolidine methanol moiety at the 5-position of cephalosporin analogues, followed by the substitution of the hydroxyl group with a sulfamoylamino moiety, dramatically enhances antibacterial efficacy[2]. The basicity of the pyrrolidine nitrogen coupled with the sulfonamide-like geometry increases the molecule's stability against dehydropeptidase-I (DHP-I) and improves penetration through the bacterial cell wall, yielding superior Minimum Inhibitory Concentrations (MIC) against both Gram-positive and Gram-negative strains[2].

Targeting Neglected Tropical Diseases (NTDs)

Substituted pyrrolidinemethanols are also being leveraged to combat Leishmania donovani. (S)-3-pyrrolidinemethanol derivatives have been synthesized to act as 3-deoxysphingosylphosphorylcholine (3-deoxy-SPC) analogs. Mechanistic Causality: The 1,3-vicinal relationship of the -CH2O- and N-acyl moieties on the pyrrolidine ring effectively mimics the spatial geometry of natural sphingolipids[3]. When functionalized with specific saturated (palmitoyl) or unsaturated (erucoyl) acyl chains, these derivatives disrupt the parasite's membrane integrity, showing high antileishmanial activity at 25–50 μM concentrations[3].

Oncology and Immunomodulation

Antiproliferative Activity and Apoptosis Induction

The pyrrolidine scaffold is highly amenable to multi-component cascade reactions, allowing for the rapid generation of complex, polysubstituted libraries. Ruthenium-catalyzed cascade cyclization of diazo pyruvates and anilines yields polysubstituted pyrrolidines with potent antineoplastic properties[4]. Mechanistic Causality: Specific derivatives (e.g., compounds identified as 3h and 3k) exhibit profound proliferation inhibitory effects. They function by inducing cell cycle arrest specifically at the G0/G1 phase, which subsequently triggers time- and dose-dependent cellular apoptosis in HCT116 (colon) and HL60 (leukemia) cancer cell lines[4].

AnticancerMechanism A Polysubstituted Pyrrolidine (e.g., Compound 3k) B Cellular Internalization (HCT116 / HL60 Cells) A->B C G0/G1 Phase Cell Cycle Arrest B->C Dose-dependent D Apoptotic Pathway Activation C->D Time-dependent E Proliferation Inhibition (IC50: 2.9 - 16 μM) D->E

Caption: Mechanism of polysubstituted pyrrolidines inducing apoptosis in cancer cells.

Microglial Anti-inflammatory Modulation

Inflammatory pathways in the central nervous system are heavily mediated by microglial cells. Substituted N-[3-(1H-pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide and benzene sulfonamides (THPs) have been evaluated for immunomodulation[5]. Mechanistic Causality: SO2-substituted THP derivatives effectively block lipopolysaccharide (LPS)-inducible nitric oxide synthase (iNOS). By doing so, they attenuate the release of nitric oxide (NO) and downregulate a cascade of pro-inflammatory cytokines, including IL-1α, IL-6, and IL-10, at sub-lethal concentrations (IC50 ~12.92 μM)[5].

Neuropharmacology and Toxicological Profiling

While the pyrrolidinemethanol scaffold is a powerful therapeutic tool, certain substitutions carry significant toxicological risks. Diphenylprolinol (diphenyl-2-pyrrolidinemethanol, D2PM) is a prime example. Mechanistic Causality: The addition of bulky diphenyl groups to the pyrrolidinemethanol core drastically increases lipophilicity, allowing rapid blood-brain barrier penetration. D2PM acts as a potent norepinephrine-dopamine reuptake inhibitor (NDRI). However, its uncontrolled binding kinetics lead to severe cardiovascular toxicity, a critical factor that led to its classification as a hazardous recreational drug[6]. Drug developers must carefully balance lipophilic substitutions to avoid off-target monoamine transporter binding.

Quantitative Efficacy Data

The following table consolidates the biological activity metrics across the diverse therapeutic applications of substituted pyrrolidinemethanols.

Compound / DerivativeCore ScaffoldTarget Organism / Cell LinePrimary Mechanism of ActionKey Efficacy Metric
Polysubstituted Pyrrolidines (3h, 3k) Diazo pyruvate/aniline derivedHCT116, HL60 (Cancer)G0/G1 phase cell cycle arrest & apoptosisIC50: 2.9 – 16 μM
C8-Linked PBD Monomers (S)-pyrrolidinemethanol coreMRSA, VRE (Gram-positive)Selective DNA gyrase inhibitionMIC: 0.125 – 32 μg/mL
Cephalosporin Analogues 5-sulfamoylamino-pyrrolidinemethanolGram-positive & Gram-negativeCell wall synthesis inhibition (DHP-I stable)Enhanced MIC vs. standard
3-Deoxy-SPC Analogues (S)-3-pyrrolidinemethanolLeishmania donovaniMembrane disruption (Sphingolipid mimicry)Active at 25 – 50 μM
Diphenylprolinol (D2PM) Diphenyl-2-pyrrolidinemethanolHuman CNSNorepinephrine-dopamine reuptake inhibitionHigh binding affinity (Toxic)

Experimental Methodologies: Synthesis of C8-Linked PBD Monomers

To ensure reproducibility and scientific integrity, the following protocol details the synthesis of DNA gyrase-inhibiting PBD monomers using the (S)-pyrrolidinemethanol building block. This workflow is designed as a self-validating system, prioritizing stereochemical preservation and yield optimization[1].

Step 1: Carboxylic Acid Activation
  • Procedure: Dissolve the nitrobenzaldehyde carboxylic acid intermediate in anhydrous dichloromethane (DCM). Add catalytic N,N-dimethylformamide (DMF), followed by the dropwise addition of oxalyl chloride at 0°C. Stir until gas evolution ceases, then concentrate in vacuo to yield the acid chloride.

  • Causality & Alternative: Oxalyl chloride generates a highly reactive electrophile necessary for coupling with sterically hindered secondary amines. Crucial Note: If the vanillin-derived core contains acid-sensitive protecting groups, substitute oxalyl chloride with HBTU and DIPEA. This alternative avoids the generation of hydrochloric acid, preventing unwanted degradation[1].

Step 2: Amide Coupling
  • Procedure: Dissolve optically pure (S)-pyrrolidinemethanol and triethylamine in DCM at 0°C. Slowly add the activated acid chloride from Step 1. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Causality: The use of the (S)-enantiomer is non-negotiable. The stereocenter at the pyrrolidine ring dictates the final 3D twist of the PBD molecule, which is strictly required for precise docking into the bacterial DNA gyrase active site rather than flatly intercalating into eukaryotic DNA[1].

Step 3: Nitro Reduction
  • Procedure: Transfer the purified coupled product to a Parr hydrogenator vessel. Dissolve in methanol and add 10% Palladium on Carbon (Pd/C) catalyst. Pressurize the system to 40 psi with H2 gas and agitate for 12 hours.

  • Causality: High-pressure catalytic hydrogenation is required to overcome the steric hindrance surrounding the nitro group. Complete reduction to the primary amine is a strict prerequisite for the subsequent cyclization step[1].

Step 4: Oxidative Cyclization
  • Procedure: Following Alloc-protection of the newly formed amine, dissolve the intermediate in DCM. Add (Diacetoxyiodo)benzene (BAIB) and a catalytic amount of 2,2,6,6-Tetramethylpiperidine 1-oxyl (TEMPO). Stir at room temperature until complete conversion is observed via TLC.

  • Causality: The BAIB/TEMPO system provides a mild, highly selective oxidation of the primary alcohol (originating from the pyrrolidinemethanol moiety) to an aldehyde. Upon formation, the aldehyde spontaneously undergoes intramolecular cyclization with the deprotected amine to form the critical diazepine ring[1].

PBDSynthesis N1 Nitrobenzaldehyde Acid (Precursor) N2 Activation (Oxalyl Chloride or HBTU/DIPEA) N1->N2 Step 1 N3 Amide Coupling with (S)-Pyrrolidinemethanol N2->N3 Step 2 N4 Nitro Reduction (Pd/C, 40 psi H2) N3->N4 Step 3 N5 Oxidative Cyclization (BAIB/TEMPO) N4->N5 Step 4 N6 C8-Linked PBD Monomer (DNA Gyrase Inhibitor) N5->N6 Final Product

Caption: Workflow for synthesizing C8-linked PBD monomers using (S)-pyrrolidinemethanol.

References

  • Pyrrolidine-based 3-deoxysphingosylphosphorylcholine analogs as possible candidates against neglected tropical diseases (NTDs) - Taylor & Francis. [Link]

  • Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - PubMed.[Link]

  • Cardiovascular toxicity associated with recreational use of diphenylprolinol (diphenyl-2-pyrrolidinemethanol [D2PM]) - ResearchGate. [Link]

  • An Improved Antibacterial Activity of Cephalosporin Analogues by Introducing Sulfamoylamino Group - Science Alert. [Link]

  • C8-Linked Pyrrolobenzodiazepine Monomers with Inverted Building Blocks Show Selective Activity against Multidrug Resistant Gram-Positive Bacteria - ACS Infectious Diseases.[Link]

  • Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents - PMC. [Link]

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Exploratory

An In-Depth Technical Guide to the Therapeutic Applications of N-Arylpyrrolidine Compounds

Abstract: The N-arylpyrrolidine scaffold is a cornerstone in modern medicinal chemistry, distinguished by its three-dimensional structure and stereochemical complexity that render it a "privileged" motif for drug design....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The N-arylpyrrolidine scaffold is a cornerstone in modern medicinal chemistry, distinguished by its three-dimensional structure and stereochemical complexity that render it a "privileged" motif for drug design.[1][2] This guide provides a comprehensive technical overview of the burgeoning therapeutic applications of N-arylpyrrolidine compounds. We will explore their mechanistic underpinnings across a spectrum of diseases, with a primary focus on disorders of the central nervous system (CNS), oncology, and infectious diseases. Key structure-activity relationships (SAR), validated synthetic strategies, and detailed experimental protocols for preclinical evaluation are presented to equip researchers and drug development professionals with the critical knowledge to innovate within this versatile chemical space.

Section 1: The N-Arylpyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered pyrrolidine ring is a recurring motif in numerous natural products and FDA-approved pharmaceuticals.[3] Its prevalence is not coincidental but rather a consequence of its advantageous physicochemical and structural properties.

1.1. Physicochemical and Stereochemical Advantages

Unlike flat, aromatic systems, the non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a more thorough exploration of three-dimensional pharmacophore space.[4] This "pseudorotation" endows molecules with conformational flexibility.[2] Furthermore, the presence of multiple stereocenters is a critical feature, enabling the synthesis of stereoisomers with distinct biological profiles due to differential binding to enantioselective proteins.[2] The nitrogen atom can act as a hydrogen bond donor or, when substituted, a hydrogen bond acceptor, facilitating crucial interactions with biological targets.

Section 2: Key Therapeutic Areas and Mechanisms of Action

N-arylpyrrolidine derivatives have demonstrated remarkable pharmacological versatility, with applications spanning a wide range of human diseases.

Central Nervous System (CNS) Disorders

The development of novel CNS agents is a major focus for N-arylpyrrolidine chemistry, addressing conditions from neurodegeneration to epilepsy.[3][5]

2.1.1. Neurodegenerative Diseases: A Multi-Target Approach

In complex diseases like Alzheimer's, a "one-compound-one-target" approach has proven insufficient.[6] N-arylpyrrolidine derivatives are uniquely suited for creating multi-target-directed ligands (MTDLs) that can simultaneously modulate several key pathways implicated in neurodegeneration.[7]

Mechanism of Action: Many lead compounds are designed to concurrently inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase-1 (BACE-1).[8] Inhibition of cholinesterases increases levels of the neurotransmitter acetylcholine, addressing the cholinergic deficit central to Alzheimer's cognitive decline.[7] Simultaneously, inhibiting BACE-1 reduces the production of amyloid-β (Aβ) peptides, which aggregate to form neurotoxic plaques.[8] More recent strategies also incorporate the inhibition of fatty-acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids.[9][10] Inhibiting FAAH can reduce neuroinflammation, another critical component of Alzheimer's pathology.[7][9]

G cluster_0 N-Arylpyrrolidine Compound cluster_1 Pathological Targets in Alzheimer's Disease cluster_2 Downstream Effects NAC N-Arylpyrrolidine Compound AChE AChE / BChE NAC->AChE Inhibit BACE1 BACE-1 NAC->BACE1 Inhibit FAAH FAAH NAC->FAAH Inhibit Cholinergic Increased Cholinergic Neurotransmission AChE->Cholinergic Leads to Abeta Decreased Aβ Plaque Formation BACE1->Abeta Leads to Neuroinflammation Decreased Neuroinflammation FAAH->Neuroinflammation Leads to Therapeutic Therapeutic Outcome: Improved Cognition & Neuroprotection Cholinergic->Therapeutic Abeta->Therapeutic Neuroinflammation->Therapeutic

Multi-Target Strategy for Alzheimer's Disease.

2.1.2. Epilepsy and Seizure Control

A significant body of research has established the anticonvulsant properties of N-arylpyrrolidine-2,5-dione derivatives.[4] These compounds are primarily evaluated in preclinical models such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and absence seizures, respectively.[11][12][13] Compound 14 from one study, for example, showed robust, broad-spectrum activity with low neurotoxicity, making it a promising candidate for further development.[14]

Compound IDMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)6 Hz (32mA) ED₅₀ (mg/kg)Reference
Compound 14 49.667.431.3[14]
Compound 69k 80.38>300108.80[4]
Compound 3d 13.486.1Not Reported[15]
Compound 3a >30Not ReportedNot Reported[15]
Table 1: Anticonvulsant Activity of Lead N-Arylpyrrolidine Derivatives.

2.1.3. Modulation of the Dopamine Transporter (DAT)

N-arylpyrrolidines, particularly the synthetic cathinone class, are potent inhibitors of the dopamine transporter (DAT).[16] DAT is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating its signal.[16] By blocking DAT, these compounds increase the concentration and duration of dopamine in the synapse, leading to enhanced dopaminergic neurotransmission. This mechanism is central to the effects of stimulants like cocaine.[17] While this activity underlies the high abuse potential of certain derivatives, selective DAT inhibition is a therapeutic strategy for conditions like ADHD and depression. The challenge lies in designing molecules with the desired therapeutic profile while minimizing abuse liability.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_synapse Dopamine (DA) DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) DA_receptor Dopamine Receptors Response Sustained Postsynaptic Response DA_receptor->Response DA_synapse->DAT Reuptake DA_synapse->DA_receptor Binds NAC N-Arylpyrrolidine Compound NAC->DAT Blocks

Mechanism of DAT Inhibition at the Synapse.
Oncology

The pyrrolidine scaffold is a key component of several anticancer agents.[18][19] Research has focused on designing derivatives that exhibit potent antiproliferative activity against various cancer cell lines, including lung (A549), breast (MCF-7), and cervical (HeLa) cancers.[18][20]

Mechanism of Action: The anticancer effects of these compounds are often multifaceted.[19] Some derivatives function as tubulin polymerization inhibitors, disrupting the mitotic spindle and inducing cell cycle arrest. Others are designed as kinase inhibitors or induce apoptosis through various signaling pathways.[21] Structure-activity relationship (SAR) studies have shown that substitutions on both the N-aryl ring and the pyrrolidine core are critical for modulating potency and selectivity.[18][19]

Infectious Diseases: Antimalarial Agents

The emergence of drug-resistant Plasmodium species necessitates the discovery of novel antimalarials.[22][23] The 4-aryl-N-benzylpyrrolidine-3-carboxamide chemotype has been identified as a highly promising class of orally efficacious antimalarial agents.[24][25]

Lead Compound Profile: Through a hybrid target-phenotype approach, compound (+)-54b (CWHM-1008) was identified as a lead candidate.[22][23] It displays potent activity against both drug-sensitive (3D7, EC₅₀ = 46 nM) and drug-resistant (Dd2, EC₅₀ = 21 nM) strains of P. falciparum.[24][25][26] Favorable pharmacokinetics, including a half-life of 4.4 hours in mice, further support its potential for clinical development.[22][23] SAR studies revealed that while the 3-aryl position tolerates various hydrophobic groups, few substituents are tolerated at the benzylic position.[23][24]

Section 3: Synthetic Strategies

The modular nature of N-arylpyrrolidine synthesis allows for the creation of large, diverse chemical libraries for screening. A common and effective strategy involves the formation of the pyrrolidine ring from acyclic precursors, followed by functionalization.

G cluster_0 Building Blocks cluster_1 Core Synthesis cluster_2 Final Product Acyclic Acyclic Precursor (e.g., N-(4,4-diethoxybutyl)urea) Cyclization Intramolecular Cyclization (e.g., TFA catalyst) Acyclic->Cyclization Aryl Aryl Nucleophile (Ar-H) Mannich Mannich-type Reaction Aryl->Mannich Iminium Cyclic Iminium Ion (Intermediate) Cyclization->Iminium Iminium->Mannich Product 2-Arylpyrrolidine Product Library Mannich->Product

General Synthetic Workflow for 2-Arylpyrrolidines.

Section 4: Experimental Protocols for Evaluation

Rigorous and validated experimental protocols are essential for accurately determining the therapeutic potential of novel compounds.

Protocol: In Vitro Dopamine Transporter (DAT) Uptake Inhibition Assay

This assay quantifies a compound's ability to block dopamine reuptake into cells expressing DAT.[27][28]

  • Objective: To determine the IC₅₀ value of a test compound for the inhibition of human dopamine transporter (hDAT).

  • Materials:

    • CHO or HEK293 cells stably expressing hDAT.[17]

    • 96-well cell culture plates.

    • [³H]Dopamine (radioligand).

    • Test compounds and a known DAT inhibitor (e.g., Nomifensine) as a positive control.[17]

    • Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4).[29]

    • Scintillation counter.

  • Methodology:

    • Cell Plating: Seed hDAT-expressing cells into a 96-well plate to achieve a confluent monolayer on the day of the experiment.[29] Causality: A consistent cell number ensures reproducible results.

    • Pre-incubation: Wash cells once with uptake buffer. Add buffer containing various concentrations of the test compound (or vehicle/positive control) to the wells. Incubate for 10-20 minutes at 37°C.[29] Causality: This allows the compound to reach and bind to the transporter before substrate is introduced.

    • Uptake Initiation: Add [³H]Dopamine to each well to initiate the uptake reaction. The final concentration should be near the Kₘ for dopamine to ensure sensitive detection of inhibition. Incubate for a short, fixed period (e.g., 10 minutes).[17][27] Causality: Measuring the initial rate of uptake provides the most accurate assessment of transporter function.

    • Termination: Rapidly terminate the uptake by aspirating the solution and washing the cells multiple times with ice-cold uptake buffer.[29] Causality: The cold temperature immediately halts all enzymatic and transport activity, "freezing" the reaction.

    • Lysis & Quantification: Lyse the cells and transfer the lysate to scintillation vials. Measure the amount of [³H]Dopamine taken up by the cells using a scintillation counter.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Plot the data to determine the IC₅₀ value.

Protocol: In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)

The MES test is a gold-standard model for identifying compounds effective against generalized tonic-clonic seizures.[1][11][13]

  • Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.

  • Materials:

    • Male CF-1 mice or Sprague-Dawley rats.

    • An electroshock apparatus with corneal electrodes.

    • Test compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).

  • Methodology:

    • Animal Preparation: Group animals and allow them to acclimate. Administer the test compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) route.

    • Time to Peak Effect: Conduct the test at various time points post-administration to determine the time of peak effect.

    • Seizure Induction: Apply a topical anesthetic (e.g., tetracaine) to the animal's corneas. Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 60 Hz, 0.2 seconds). Causality: A supramaximal stimulus ensures that all control animals exhibit the full seizure phenotype, providing a clear endpoint for evaluating drug efficacy.

    • Endpoint Observation: Observe the animal for the presence or absence of tonic hindlimb extension. The complete abolition of this phase is considered protection.

    • Dose-Response: Test a range of doses to determine the median effective dose (ED₅₀), which is the dose required to protect 50% of the animals from the tonic hindlimb extension.

Section 5: Future Perspectives and Challenges

The field of N-arylpyrrolidine chemistry is poised for significant advancement. The primary challenge remains the optimization of selectivity to minimize off-target effects and, particularly for CNS agents, to fine-tune the pharmacological profile to achieve therapeutic benefit without inducing adverse effects like abuse liability. Future work will likely focus on developing compounds with improved blood-brain barrier permeability, leveraging stereochemistry to enhance target engagement, and exploring novel therapeutic areas where this versatile scaffold can make a clinical impact.

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  • Bolognesi, M. L. (2013). A Modern Approach for Design of New Drugs for the treatment of Alzheimer's Disease. Semantic Scholar. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). PubMed. [Link]

  • Mensah, J. A., et al. (2022). Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach. bioRxiv. [Link]

  • Singh, A., et al. (2020). Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease. PubMed. [Link]

  • Góra, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. [Link]

Sources

Foundational

An In-depth Technical Guide to the Role of the Methoxyphenyl Group in Receptor Binding Affinity

Abstract The methoxyphenyl group, a seemingly simple aromatic ether, is a cornerstone of modern medicinal chemistry. Its prevalence in over 230 marketed small-molecule drugs is a testament to its remarkable ability to mo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The methoxyphenyl group, a seemingly simple aromatic ether, is a cornerstone of modern medicinal chemistry. Its prevalence in over 230 marketed small-molecule drugs is a testament to its remarkable ability to modulate a compound's physicochemical properties and, critically, its binding affinity for biological targets.[1] This guide provides an in-depth exploration of the multifaceted roles the methoxyphenyl group plays in receptor interactions. We will dissect its fundamental electronic and steric properties, explore the specific non-covalent interactions it forms within receptor binding pockets, and examine structure-activity relationships (SAR) through illustrative case studies. Furthermore, this guide furnishes detailed protocols for key experimental assays used to quantify these interactions, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Physicochemical Character of the Methoxyphenyl Group

The methoxyphenyl group's utility in drug design stems from a unique combination of electronic and steric properties that influence everything from molecular conformation to metabolic stability.[1] Understanding these foundational characteristics is essential to appreciating its role in receptor binding.

  • Electronic Effects : The oxygen atom of the methoxy group is electron-donating through resonance (mesomeric effect) and electron-withdrawing through induction (inductive effect). The resonance effect typically dominates, making the phenyl ring more electron-rich, which can enhance interactions with electron-deficient regions of a receptor.[1] This electronic modulation can significantly influence the reactivity and binding affinity of the entire molecule.[1]

  • Steric Profile : The methoxy group is relatively small, but its rotational freedom and the potential for steric hindrance can profoundly impact the conformation of a ligand.[2][3][4] The position of the methoxy group (ortho, meta, or para) dictates its spatial orientation and, consequently, how the ligand fits into a binding pocket. This steric influence is a critical factor in achieving selectivity for a specific receptor subtype.

  • Lipophilicity and Solubility : The methoxy group increases a molecule's lipophilicity compared to a hydroxyl group, which can enhance membrane permeability and improve protein-ligand binding affinity.[1][5] However, excessive lipophilicity can decrease aqueous solubility, a critical parameter for drug delivery.[5] Medicinal chemists must therefore carefully balance these properties.

  • Metabolic Stability : While the methoxy group can be a site of metabolism, typically through O-demethylation, it can also be used to block metabolically labile positions on an aromatic ring, thereby improving a drug's pharmacokinetic profile.[1]

Key Intermolecular Interactions in Receptor Binding

The affinity of a ligand for its receptor is determined by the sum of all intermolecular interactions. The methoxyphenyl group can participate in several crucial non-covalent interactions within a binding pocket.

Hydrogen Bonding

The oxygen atom of the methoxy group is a competent hydrogen bond acceptor.[1][6][7][8] It can form hydrogen bonds with donor residues in the receptor's active site, such as the hydroxyl groups of serine, threonine, or tyrosine, or the amide protons of asparagine and glutamine. These interactions are highly directional and can be a major contributor to binding affinity and specificity.[6][9]

Hydrophobic and van der Waals Interactions

The methyl group and the phenyl ring are both hydrophobic and can engage in favorable van der Waals and hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine.[1][6] These interactions are critical for burying the ligand in the often-hydrophobic core of a binding pocket.

π-Stacking and C-H···π Interactions

The electron-rich phenyl ring of the methoxyphenyl group can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. Additionally, the methyl group and the aromatic C-H bonds can act as donors for C-H···π interactions with the same aromatic residues.[10]

The diagram below illustrates the various potential interactions of a methoxyphenyl group within a hypothetical receptor binding pocket.

G cluster_pocket Receptor Binding Pocket cluster_ligand SER Ser/Thr/Tyr (H-Bond Donor) LEU Leu/Val (Hydrophobic) PHE Phe/Tyr/Trp (Aromatic) Methoxy OCH₃ Methoxy->SER Hydrogen Bond (Acceptor) Phenyl Phenyl Ring Phenyl->LEU Hydrophobic Interaction Phenyl->PHE π-π Stacking

Caption: Potential interactions of a methoxyphenyl group in a receptor pocket.

Structure-Activity Relationships (SAR): The Critical Role of Position

The position of the methoxy group on the phenyl ring (ortho, meta, or para) dramatically influences binding affinity and selectivity.[11][12] This is because the position alters the vector of the dipole moment, the steric profile, and the ability to form specific interactions.

  • para-Methoxyphenyl : This is a very common motif. The para position often allows the methoxy group to extend into a specific sub-pocket where it can act as a hydrogen bond acceptor without causing significant steric clashes. For example, in a series of selective COX-2 inhibitors, a 6-(4-methoxyphenyl) substituent was found to be the most potent, suggesting a key interaction in a secondary pocket of the enzyme.[13]

  • meta-Methoxyphenyl : A meta substitution directs the methoxy group in a different spatial vector. In some cases, this can lead to improved affinity by allowing the group to interact with a different set of residues. For instance, in a series of endothelin receptor antagonists, a 3-methoxyphenoxy group increased potency on the ETA receptor compared to the 2-methoxyphenoxy isomer.[14]

  • ortho-Methoxyphenyl : The ortho position places the methoxy group adjacent to the point of attachment, which can cause significant steric hindrance. This can force a change in the dihedral angle between the phenyl ring and the rest of the molecule, which may be beneficial or detrimental to binding. This "ortho effect" can be exploited to lock a molecule into a specific bioactive conformation.

Comparative Binding Data: Methoxylated Amphetamines

The influence of methoxy group positioning is clearly illustrated in the binding affinities of various methoxylated amphetamine derivatives for the serotonin 5-HT2A receptor. Small changes in the substitution pattern lead to significant differences in affinity.

CompoundSubstitution Pattern5-HT2A Receptor Affinity (Ki, nM)
3,4-DMA 3,4-Dimethoxy>10,000
2,5-DMA 2,5-Dimethoxy988
DOM 2,5-Dimethoxy-4-methyl127
DOI 2,5-Dimethoxy-4-iodo3.7

Data compiled from BenchChem comparative analysis.[11]

This table demonstrates that the 2,5-dimethoxy substitution pattern is more favorable for 5-HT2A binding than the 3,4-dimethoxy pattern.[11] Furthermore, additional substitution at the 4-position can dramatically increase affinity.[11]

Experimental Validation: Quantifying Receptor Binding Affinity

Several robust biophysical techniques are used to measure the binding affinity of a ligand for its receptor.[15][16] Radioligand binding assays are considered the gold standard due to their sensitivity and reliability.[17]

The Radioligand Binding Assay

Radioligand binding assays utilize a radioactively labeled ligand to quantify its interaction with a receptor.[15][18] They are typically performed as either saturation assays to determine the receptor density (Bmax) and the radioligand's dissociation constant (Kd), or as competition assays to determine the affinity (Ki) of an unlabeled test compound.[15][17]

The following diagram outlines the general workflow for a competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis A Receptor Preparation (e.g., cell membranes) D Incubate Receptor + Radioligand + Test Compound in 96-well plate A->D B Prepare Radioligand (Fixed Concentration) B->D C Prepare Test Compound (Serial Dilutions) C->D E Allow to reach equilibrium D->E F Separate Bound from Free Ligand (e.g., Vacuum Filtration) E->F G Quantify Radioactivity (Scintillation Counting) F->G H Plot % Inhibition vs. [Test Compound] G->H I Calculate IC₅₀ using non-linear regression H->I J Calculate Ki using Cheng-Prusoff equation I->J

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay (Filtration Method)

This protocol provides a self-validating system for determining the inhibitory constant (Ki) of a test compound.

1. Receptor Membrane Preparation: [19][20]

  • Rationale: To isolate the biological material containing the target receptor in a stable and concentrated form.
  • Procedure:
  • Homogenize tissue or cultured cells expressing the target receptor in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.[19][20]
  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[19]
  • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[19]
  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[19]
  • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and determine the protein concentration using a standard method like the BCA assay.[19]
  • Store aliquots at -80°C until use.[19]

2. Assay Execution: [19]

  • Rationale: To measure the ability of a test compound to compete with a known radioligand for binding to the receptor.
  • Procedure (in a 96-well plate format):
  • On the day of the assay, thaw the membrane preparation and resuspend to the desired final protein concentration (e.g., 50-120 µ g/well ) in assay buffer.[19]
  • To designated wells, add the following components to a final volume of 250 µL:[19]
  • Total Binding: 150 µL membrane preparation + 50 µL assay buffer + 50 µL radioligand (at a concentration near its Kd).
  • Non-specific Binding (NSB): 150 µL membrane preparation + 50 µL of a high concentration of a known unlabeled ligand (saturating concentration) + 50 µL radioligand.
  • Test Compound: 150 µL membrane preparation + 50 µL of test compound (at various concentrations) + 50 µL radioligand.
  • Incubate the plate for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.[19]

3. Filtration and Counting: [19]

  • Rationale: To separate the receptor-bound radioligand from the free radioligand in solution.
  • Procedure:
  • Rapidly terminate the incubation by vacuum filtration through glass fiber filters (e.g., GF/C) using a 96-well cell harvester.[19] The filters trap the membranes with bound radioligand.
  • Quickly wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[19]
  • Dry the filters and place them in scintillation vials or plates.[19]
  • Add scintillation cocktail and quantify the trapped radioactivity using a scintillation counter.[19]

4. Data Analysis: [15][19]

  • Rationale: To convert raw radioactivity counts into a quantitative measure of binding affinity.
  • Procedure:
  • Calculate Specific Binding for each well: Specific Binding = Total Binding - Non-specific Binding.
  • For the test compound, plot the percentage of specific binding against the logarithm of the compound's concentration.
  • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).[20]
  • Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation :[15] Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The methoxyphenyl group is a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to influence electronic properties, modulate lipophilicity, and participate in a wide range of crucial intermolecular interactions makes it a privileged scaffold in drug design.[1] A thorough understanding of its physicochemical properties and the structure-activity relationships governed by its positional isomers is critical for the rational design of potent and selective ligands. By combining this theoretical knowledge with robust experimental techniques like radioligand binding assays, researchers can effectively harness the potential of the methoxyphenyl group to develop novel therapeutics with optimized receptor binding affinity.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience website. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from Gifford Bioscience website. [Link]

  • Baker, B. M. (2010). Methods for quantifying T cell receptor binding affinities and thermodynamics. PMC. [Link]

  • Limbird, L. E. (1998). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology. [Link]

  • Rondard, P., et al. (2022). An original approach to measure ligand/receptor binding affinity in non-purified samples. Scientific Reports. [Link]

  • FindLight. (2023, May 3). Four Gold Standards for Measuring Ligand-Binding Affinity. FindLight. [Link]

  • McCrea, K. E., & Herzog, H. (2000). Radioligand Binding Studies. Springer Protocols. [Link]

  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. [Link]

  • Daukshas, V. K., et al. (2003). Structure activity relationship studies on C2 side chain substituted 1,1-bis(4-methoxyphenyl)-2-phenylalkenes and 1,1,2-tris(4-methoxyphenyl)alkenes. The Journal of Steroid Biochemistry and Molecular Biology. [Link]

  • Praveen Rao, P. N., Uddin, M. J., & Knaus, E. E. (2004). Design, synthesis, and structure-activity relationship studies of 3,4,6-triphenylpyran-2-ones as selective cyclooxygenase-2 inhibitors. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs. Request PDF. [Link]

  • Unciti-Broceta, A., et al. (1998). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Binding mode and hydrogen bond interaction of a methoxy group on the.... [Link]

  • Ferguson, G., & Low, J. N. (2007). Hydrogen-bonded networks in 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-ol. Acta Crystallographica Section C: Crystal Structure Communications. [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. [Link]

  • Gerasimova, T. P., et al. (2021). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. Molecules. [Link]

  • ResearchGate. (n.d.). Phenyl bioisosteres in medicinal chemistry: Discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. Request PDF. [Link]

  • ResearchGate. (n.d.). Detailed view about the interaction of the one of the p-methoxyphenyl.... [Link]

  • Gao, Y., et al. (2006). Structure−Activity Relationship Studies on a Novel Series of (S)-2β-Substituted 3α-[Bis(4-fluoro- or 4-chlorophenyl)methoxy]tropane Analogues for in Vivo Investigation. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2015, October 7). What are good methoxy isosteres in medicinal chemistry?. [Link]

  • Elliott, S., & Brandt, S. D. (2016). First Reported Fatalities Associated with the 'Research Chemical' 2-Methoxydiphenidine. Journal of Analytical Toxicology. [Link]

  • Saeed, S., et al. (2022). Hydrogen-Bonded Chain of Rings Motif in N-(4-Methoxyphenyl)piperazin-1-ium Salts with Benzoate Anions: Supramolecular Assemblies and Their Energy Frameworks. Crystals. [Link]

  • Petit, F., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications. Chemical Communications. [Link]

  • Low, J. N., & Ferguson, G. (2007). Hydrogen-bonded networks in 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-ol. PubMed. [Link]

  • Whaley, Z. L., et al. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules. [Link]

  • Al-Farhan, K. A., et al. (2022). 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine. IUCrData. [Link]

  • International Journal of Scientific Research & Technology. (n.d.). Linking Electronic Structure to Biological Affinity: A Combined DFT And Docking Study of C17H19NO3. [Link]

  • ResearchGate. (2021, February 25). (PDF) Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. [Link]

  • Taylor & Francis. (n.d.). Methoxphenidine – Knowledge and References. [Link]

  • Kumar, V., & Singh, A. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences and Research. [Link]

  • Sulzer, B., & Goldstein, B. (1998). Steric Effects on Multivalent Ligand-Receptor Binding: Exclusion of Ligand Sites by Bound Cell Surface Receptors. CORE. [Link]

  • arXiv.org. (n.d.). Molecular-Scale Visualization of Steric Effects of Ligand Binding to Reconstructed Au(111) Surfaces. [Link]

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Exploratory

An In-depth Technical Guide to the Synthesis of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol

Introduction: The Significance of the N-Aryl Pyrrolidine Scaffold The N-aryl pyrrolidine motif is a privileged scaffold in medicinal chemistry, conferring favorable pharmacokinetic and pharmacodynamic properties to a wid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the N-Aryl Pyrrolidine Scaffold

The N-aryl pyrrolidine motif is a privileged scaffold in medicinal chemistry, conferring favorable pharmacokinetic and pharmacodynamic properties to a wide range of biologically active molecules.[3][4] The incorporation of an aromatic ring directly onto the pyrrolidine nitrogen can influence a molecule's target affinity, selectivity, and metabolic stability. The target molecule, [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol, combines this key structural feature with a hydroxymethyl group, a versatile functional handle for further chemical modification or for direct interaction with biological targets. The 4-methoxyphenyl group, in particular, is a common substituent in drug candidates, known to engage in favorable interactions with various receptor pockets.

This guide will detail a robust synthetic pathway to [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol, commencing from readily available starting materials. The chosen strategy emphasizes a logical progression of chemical transformations, each selected for its efficiency and reliability.

Proposed First Synthesis: A Multi-Step Approach

The synthesis of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol can be logically approached through the initial construction of a pyrrolidinone ring already bearing the desired N-aryl substituent, followed by the reduction of the lactam and a carboxylic acid functionality. This retrosynthetic analysis is depicted below.

Retrosynthesis Target [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol Intermediate1 1-(4-Methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylic acid Target->Intermediate1 Reduction StartingMaterials Itaconic acid and p-Anisidine Intermediate1->StartingMaterials Michael Addition and Cyclization Synthesis_Workflow cluster_0 Step 1: Ring Formation cluster_1 Step 2: Reduction Start Itaconic acid + p-Anisidine Intermediate 1-(4-Methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylic acid Start->Intermediate Toluene, reflux Product [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol Intermediate->Product 1. LiAlH4, THF 2. Workup

Sources

Foundational

Executive Summary[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol (CAS: 1017445-06-5) is a specialized organic building block frequently utilized in advanced drug discovery and medicinal chemistry workflows. As an N-aryl pyrrolidine derivative featuring a hydrogen-bonding hydroxymethyl group, it presents unique physicochemical properties that dictate specific safety and handling protocols. This whitepaper provides a comprehensive, mechanistically grounded guide to safely managing this compound, moving beyond standard Safety Data Sheet (SDS) boilerplate to explain the causality behind each required precaution.

Title: Technical Whitepaper: Safety, Handling, and Risk Mitigation for[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol Executive Summary[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol (CAS: 1017445-06-5) is a specialized organi...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Whitepaper: Safety, Handling, and Risk Mitigation for[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol

Executive Summary[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol (CAS: 1017445-06-5) is a specialized organic building block frequently utilized in advanced drug discovery and medicinal chemistry workflows[1]. As an N-aryl pyrrolidine derivative featuring a hydrogen-bonding hydroxymethyl group, it presents unique physicochemical properties that dictate specific safety and handling protocols. This whitepaper provides a comprehensive, mechanistically grounded guide to safely managing this compound, moving beyond standard Safety Data Sheet (SDS) boilerplate to explain the causality behind each required precaution.

Chemical Profile & Mechanistic Context

To handle a chemical safely, one must understand its molecular behavior. The structure of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol (Linear Formula: C12H17NO2) consists of three key moieties:

  • The Pyrrolidine Ring: Unlike highly basic aliphatic pyrrolidines, the nitrogen in this compound is directly conjugated to a phenyl ring (N-aryl). This delocalization of the nitrogen lone pair into the aromatic system significantly lowers its pKa. However, it still retains sufficient nucleophilicity and basicity to act as a localized irritant to mucosal membranes.

  • The p-Methoxyphenyl Group: This electron-donating group increases the electron density of the aromatic ring, making the compound susceptible to oxidative degradation if exposed to strong oxidizing agents. Furthermore, it increases the overall lipophilicity (logP) of the molecule.

  • The Hydroxymethyl Group: Provides a site for hydrogen bonding, slightly increasing aqueous solubility, but not enough to overcome the lipophilic nature of the core structure.

Mechanistic Implication for Safety: The combination of a low molecular weight (207.27 g/mol ) and moderate lipophilicity means this compound can readily cross the stratum corneum (the outermost layer of the epidermis)[1]. Consequently, dermal protection is not just a regulatory formality; it is a critical mechanistic requirement to prevent systemic absorption.

Physicochemical Properties & Hazard Assessment

ParameterValue / DescriptorSafety & Handling Implication
CAS Number 1017445-06-5Primary identifier for inventory and regulatory compliance[1].
Molecular Formula C12H17NO2Organic matrix; emits toxic nitrogen oxides (NOx) upon combustion.
Molecular Weight 207.27 g/mol Falls well within the Lipinski "Rule of 5" range, facilitating rapid dermal and mucosal absorption[1].
Physical State Solid (Powder/Crystalline)High risk of electrostatic aerosolization during weighing and transfer.
Hazard Codes (GHS) H315, H319, H335Causes skin irritation, serious eye irritation, and respiratory tract irritation[2].

Safety & Handling Workflows

The handling of[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol requires a layered defense strategy. Because fine organic powders are prone to electrostatic charging, the primary risk during routine laboratory operations is the generation of invisible aerosols.

G Start Risk Assessment [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE EngControl Fume Hood Setup (Min face velocity 100 fpm) PPE->EngControl Weighing Weighing & Transfer (Use static-free spatula) EngControl->Weighing Reaction Dissolution / Reaction (Avoid strong oxidizers) Weighing->Reaction Waste Waste Disposal (Halogen-free organic waste) Reaction->Waste

Stepwise exposure control and risk mitigation workflow for N-aryl pyrrolidines.

Step-by-Step Experimental Methodologies

To ensure scientific integrity and safety, the following self-validating protocols must be adhered to.

Protocol 1: Safe Weighing and Transfer Causality: Organic powders often develop a triboelectric charge when scooped, causing them to repel from the spatula and aerosolize into the user's breathing zone.

  • Preparation: Ensure the chemical fume hood is operational with a verified face velocity of 80-100 feet per minute (fpm).

  • Static Mitigation: Wipe the exterior of the analytical balance and the weigh boat with a static-dissipative cloth. Alternatively, use an anti-static ionizer fan inside the hood.

  • Transfer: Using a grounded metal spatula (avoid plastic spatulas which generate static), carefully transfer the desired mass of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol into the tared weigh boat.

  • Validation: Observe the powder behavior. If particles are "jumping" or clinging to the spatula shaft, pause the operation, increase static mitigation (e.g., use a Zerostat gun), and resume.

  • Containment: Cap the source bottle immediately. Transfer the weighed solid directly into the reaction vessel and seal it before removing it from the fume hood.

Protocol 2: Decontamination and Spill Cleanup Causality: N-aryl amines can persist on laboratory surfaces. Due to their lipophilicity, wiping with pure water is ineffective. A mildly acidic solution protonates the amine, converting it into a highly water-soluble ammonium salt for complete removal.

  • Containment: If a spill occurs, immediately isolate the area. Do not dry-sweep, as this generates hazardous dust.

  • Wetting: Lightly mist the spilled powder with deionized water to suppress aerosolization.

  • Absorption: Wipe up the wetted powder using absorbent laboratory pads. Place the pads in a designated hazardous waste bag.

  • Chemical Neutralization: Prepare a 1% to 5% acetic acid solution. Spray the affected surface and wipe thoroughly. The acid reacts with the pyrrolidine nitrogen, forming a soluble acetate salt.

  • Validation: Swab the cleaned area with a pH indicator strip moistened with water. A neutral pH (6-7) indicates that residual basic amine has been successfully neutralized and removed.

Toxicological Mechanisms & First Aid Intervention

Understanding the biological interaction of the compound dictates the urgency and type of first aid required.

G Exposure Exposure Event Skin Dermal Contact (Lipophilic Penetration) Exposure->Skin Eye Ocular Contact (Amine Basicity Irritation) Exposure->Eye Inhalation Inhalation (Aerosolized Dust) Exposure->Inhalation WashSkin Flush with Water & Soap (15 mins) Skin->WashSkin WashEye Use Eyewash Station (15 mins, hold eyelids) Eye->WashEye FreshAir Move to Fresh Air (Monitor breathing) Inhalation->FreshAir Medical Seek Medical Evaluation WashSkin->Medical WashEye->Medical FreshAir->Medical

Toxicological exposure pathways and self-validating first aid interventions.

  • Dermal Exposure: The lipophilic nature allows the compound to partition into the lipid bilayers of the skin. Immediate washing with copious amounts of soap and water is required to emulsify and remove the lipophilic compound before systemic absorption occurs.

  • Ocular Exposure: The basicity of the nitrogen atom can cause rapid saponification of ocular lipids and corneal damage. Flush immediately with water for a minimum of 15 minutes to dilute and remove the base.

  • Inhalation: Aerosolized particulates can bypass the upper respiratory tract and settle in the alveoli, causing localized irritation and rapid absorption into the bloodstream. Move the affected individual to fresh air immediately.

Storage & Stability

Causality: The electron-rich p-methoxyphenyl ring and the secondary/tertiary amine structure make this compound susceptible to slow oxidation by atmospheric oxygen, potentially forming N-oxides or dark-colored degradation products.

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) if long-term stability is required.

  • Temperature: Store in a cool, dry place (typically 2-8°C or as specified by the manufacturer) to slow down kinetic degradation pathways.

  • Incompatibilities: Segregate strictly from strong oxidizing agents (e.g., peroxides, permanganates) and strong acids, which could trigger exothermic reactions.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Academies Press. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard". URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its ch...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical properties, commercial availability, synthesis, and potential therapeutic applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone in the architecture of numerous biologically active molecules, both natural and synthetic.[1][2][3][4] Its prevalence in FDA-approved medicines stems from its ability to introduce a three-dimensional, non-planar structure, which is crucial for effective interaction with biological targets.[4] This structural feature allows for the precise spatial arrangement of functional groups, enhancing potency, selectivity, and pharmacokinetic profiles of drug candidates.[2] The pyrrolidine motif can also improve aqueous solubility and other physicochemical properties, which are critical for drug development.[2]

[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol, with its characteristic pyrrolidine core, methoxyphenyl group, and a primary alcohol, presents a versatile scaffold for the synthesis of a diverse array of novel compounds with potential therapeutic applications.

Commercial Availability and Supplier Information

[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol is available from several commercial suppliers as a research chemical. The following table summarizes key information from prominent vendors. Researchers are advised to request certificates of analysis (CoA) for lot-specific purity and characterization data.

SupplierCatalog NumberCAS NumberMolecular WeightPurityPhysical Form
Sigma-Aldrich (Merck) ENA497678525 (Distributed for Enamine)1017445-06-5207.27 g/mol Not specifiedPowder
Enamine EN300-2553271017445-06-5207.27 g/mol 95%Powder
ChemScene CS-10275981781659-86-6207.27 g/mol ≥95%Not specified

Note: CAS number discrepancies exist between suppliers. Researchers should verify the correct CAS number for their specific needs.

Synthesis and Characterization

A publication on a related compound, [4-(4-Methoxyphenyl)-1-methyl-3-nitropyrrolidin-3-yl]methanol, provides a detailed experimental procedure that could be adapted.[6] The synthesis involves the reaction of (E)-3-(4-methoxyphenyl)-2-nitroprop-2-en-1-ol with paraformaldehyde and sarcosine in acetonitrile.[6] Subsequent reduction of the nitro group and removal of the N-methyl group would yield the desired compound.

Hypothetical Synthetic Workflow:

G A Starting Materials (e.g., 4-methoxyaniline, derivatives of succinic acid) B Cyclization Reaction A->B Multi-step synthesis C Formation of Pyrrolidine Ring B->C D Reduction of Carbonyl/Ester Group C->D e.g., with LiAlH4 E [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol D->E

Caption: A generalized workflow for the synthesis of pyrrolidine-3-methanol derivatives.

Characterization:

The structural confirmation and purity assessment of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol would typically involve a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the chemical structure, including the connectivity of atoms and the stereochemistry of the pyrrolidine ring.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of the compound.[7] A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or trifluoroacetic acid) would be employed.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. PubChem provides predicted collision cross-section values for different adducts of [1-(4-methoxyphenyl)pyrrolidin-3-yl]methanol, which can be useful for identification.[7]

Potential Applications in Drug Discovery and Research

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3][4] While specific biological data for [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol is limited in the public domain, its structural motifs suggest potential applications in several therapeutic areas.

A. Neuroscience and Neuroprotection:

Pyrrolidine derivatives have shown significant promise as nootropics and neuroprotective agents.[1] They are being investigated for their potential to enhance cognitive function and protect neurons from damage in neurodegenerative diseases like Alzheimer's.[8] The mechanism of action is often multifactorial, involving the modulation of various cellular and signaling pathways, including anti-inflammatory and antioxidant effects.[1]

Hypothetical Neuroprotective Signaling Pathway:

G cluster_0 Cellular Stress cluster_1 [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol Derivative cluster_2 Cellular Response Oxidative Stress Oxidative Stress Compound Compound Oxidative Stress->Compound targets Neuroinflammation Neuroinflammation Neuroinflammation->Compound targets Activation of Nrf2 Pathway Activation of Nrf2 Pathway Compound->Activation of Nrf2 Pathway Inhibition of NF-κB Inhibition of NF-κB Compound->Inhibition of NF-κB Upregulation of Antioxidant Enzymes Upregulation of Antioxidant Enzymes Activation of Nrf2 Pathway->Upregulation of Antioxidant Enzymes Decreased Pro-inflammatory Cytokines Decreased Pro-inflammatory Cytokines Inhibition of NF-κB->Decreased Pro-inflammatory Cytokines Neuronal Survival Neuronal Survival Upregulation of Antioxidant Enzymes->Neuronal Survival Decreased Pro-inflammatory Cytokines->Neuronal Survival

Caption: Potential neuroprotective mechanism of a pyrrolidine derivative.

B. Oncology:

Derivatives of the pyrrolidine scaffold have been explored as potential anticancer agents. For instance, certain 4-phenoxybenzenesulfonyl pyrrolidine derivatives have been shown to act as inhibitors of matrix metalloproteinases (MMPs), enzymes that play a crucial role in cancer cell migration and invasion.[9] The methoxyphenyl group in the title compound could also contribute to anticancer activity, as seen in some resveratrol methoxy derivatives.[10]

C. Serotonin Receptor Modulation:

3-Pyrrolidine-indole derivatives have been investigated as selective modulators of serotonin (5-HT) receptors, which are implicated in various mental health disorders.[5] The structural similarity of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol suggests that it could serve as a valuable starting point for the synthesis of novel serotonergic agents.

Experimental Protocols: A Foundational Approach

Given the limited specific data on the title compound, the following are generalized, foundational protocols that can be adapted for its evaluation.

A. In Vitro Neuroprotection Assay (MTT Assay):

This assay assesses the ability of a compound to protect neuronal cells (e.g., SH-SY5Y) from an insult like oxidative stress.

  • Cell Culture: Plate neuronal cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol for a specified period (e.g., 2 hours).

  • Induce Oxidative Stress: Expose the cells to an oxidative agent (e.g., hydrogen peroxide or 6-hydroxydopamine) for 24 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Quantification: Solubilize the formazan crystals with a solvent (e.g., DMSO) and measure the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

B. Matrix Metalloproteinase (MMP) Inhibition Assay (Fluorogenic Assay):

This assay measures the ability of a compound to inhibit the activity of a specific MMP enzyme (e.g., MMP-2 or MMP-9).

  • Assay Preparation: In a 96-well plate, add the assay buffer, the fluorogenic MMP substrate, and the recombinant human MMP enzyme.

  • Compound Addition: Add various concentrations of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol to the wells. Include a positive control (a known MMP inhibitor) and a negative control (vehicle).

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at multiple time points.

  • Data Analysis: Calculate the percentage of MMP inhibition for each compound concentration compared to the negative control.

Conclusion and Future Directions

[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol is a valuable building block for medicinal chemists, offering a versatile scaffold for the development of novel therapeutic agents. While direct biological data is currently scarce, the well-established importance of the pyrrolidine moiety in drug discovery suggests significant potential in areas such as neuroprotection, oncology, and the modulation of central nervous system targets. Further research into the synthesis of derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic promise of this compound.

References

  • 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. (2022). ACS Chemical Neuroscience. Retrieved from [Link]

  • Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • [1-(4-methoxyphenyl)pyrrolidin-3-yl]methanol. (n.d.). PubChem. Retrieved from [Link]

  • Prathebha, K., et al. (n.d.). [4-(4-Methoxyphenyl)-1-methyl-3-nitropyrrolidin-3-yl]methanol. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • Convenient access to pyrrolidin-3-ylphosphonic acids and tetrahydro-2H-pyran-3-ylphosphonates with multip. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. (2020). Bioscience Trends. Retrieved from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). iris.unipa.it. Retrieved from [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2020). MDPI. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. (2023). MDPI. Retrieved from [Link]

Sources

Foundational

Absolute Purity Standards and Analytical Workflows for [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol in Preclinical Research

Executive Summary In the landscape of preclinical drug discovery, the integrity of synthetic building blocks dictates the reliability of downstream biological data. [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of preclinical drug discovery, the integrity of synthetic building blocks dictates the reliability of downstream biological data. [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol is a highly versatile pyrrolidine derivative utilized as a conformational restrictor and pharmacophore scaffold in medicinal chemistry. Because this compound features an electron-rich aromatic amine and a reactive primary alcohol, it is susceptible to specific synthetic by-products and degradation pathways. This whitepaper establishes the authoritative purity standards, impurity profiling mechanisms, and self-validating analytical protocols required to certify this compound for rigorous research applications.

Chemical Identity & Physicochemical Profiling

Before establishing purity thresholds, we must define the physicochemical baseline of the analyte. The presence of the p-anisyl group significantly increases the electron density on the pyrrolidine nitrogen, influencing both its basicity and its susceptibility to oxidative degradation.

Table 1: Physicochemical & Identification Data

PropertyValueClinical/Research Relevance
IUPAC Name [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanolStandardized nomenclature for regulatory filing.
CAS Registry Number 1017445-06-5[1]Unique identifier for cross-referencing databases.
MDL Number MFCD10003950[2]Chemical database indexing.
Molecular Formula C12H17NO2[1]Defines exact mass requirements for HRMS.
Molecular Weight 207.27 g/mol [2]Critical for qNMR mass-balance calculations.

Synthesis Pathways & Impurity Generation

Understanding how a compound is synthesized is the first step in predicting its impurity profile. Direct nucleophilic aromatic substitution (SNAr) of 4-bromoanisole with pyrrolidin-3-ylmethanol is highly inefficient because the electron-donating methoxy group deactivates the aryl halide toward nucleophilic attack.

To overcome this activation barrier, chemists employ the Buchwald-Hartwig cross-coupling reaction . The use of sterically demanding, electron-rich phosphine ancillary ligands (such as BrettPhos or RuPhos) combined with a palladium catalyst facilitates the oxidative addition and subsequent reductive elimination required to form the C-N bond[3].

However, this catalytic pathway introduces specific impurities that must be monitored:

  • Unreacted Starting Materials: Residual pyrrolidin-3-ylmethanol lacks a UV chromophore, making it "invisible" to standard HPLC-UV detectors.

  • Oxidative By-products: The primary alcohol can undergo acceptorless dehydrogenation to form an aldehyde under certain catalytic conditions[1].

  • Ether Cleavage Products: Harsh basic conditions at elevated temperatures can lead to the demethylation of the methoxy group, yielding a phenolic degradant.

Buchwald-Hartwig synthesis of the target compound and primary impurity generation pathways.

Analytical Methodologies for Purity Certification

A single analytical technique is insufficient to guarantee the integrity of[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol. We mandate an orthogonal approach combining chromatographic separation and absolute mass-balance quantification.

The Limitation of HPLC-UV

While High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the industry standard for assessing relative purity, it suffers from a critical flaw: it assumes all impurities have the same molar extinction coefficient as the target analyte. Furthermore, HPLC-UV cannot detect residual inorganic salts, water, or non-chromophoric aliphatic impurities like unreacted pyrrolidin-3-ylmethanol[4].

The Superiority of Quantitative NMR (qNMR)

To establish an absolute purity value, Quantitative Nuclear Magnetic Resonance (qNMR) is required. The causal principle behind qNMR is that the integral of an NMR resonance is directly proportional to the molar concentration of the nuclei producing that signal[5]. By spiking the sample with a highly pure, structurally distinct internal standard (such as 1,4-dinitrobenzene or maleic acid), we can calculate the exact mass fraction of the target compound without needing a reference standard of the analyte itself[4][6].

Multi-orthogonal analytical workflow for absolute purity certification of research compounds.

Purity Standards for Research Use

The required purity of[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol depends entirely on its intended application. Using sub-standard material in sensitive assays can lead to false positives (e.g., if a trace palladium impurity catalyzes a spurious biological reaction) or false negatives.

Table 2: Tiered Purity Thresholds for Research Use

Research TierMinimum Absolute Purity (qNMR)Chromatographic Purity (HPLC)Permissible Applications
Tier 1 (Basic) > 95.0%> 95.0% by UV (254 nm)Early-stage chemical synthesis optimization; High-Throughput Screening (HTS).
Tier 2 (In Vitro) > 98.0%> 99.0% by UV/MSCell-based assays; receptor binding studies; enzyme inhibition kinetics.
Tier 3 (In Vivo) > 99.5%> 99.5% + Heavy Metals < 10ppmAnimal model pharmacokinetics (PK); X-ray crystallography; IND-enabling studies.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale.

Protocol A: Absolute Purity Determination via 1H qNMR

Rationale: This protocol uses an internal standard to provide a direct, mass-balance measurement of purity, independent of UV response factors[4].

  • Standard Selection: Select NIST-traceable 1,4-dinitrobenzene (1,4-DNB) as the internal standard. Causality: 1,4-DNB produces a sharp singlet in the aromatic region (~8.4 ppm in CDCl3) that will not overlap with the aliphatic or p-anisyl protons of the target analyte[6].

  • Sample Preparation: Accurately weigh ~20.0 mg of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol and ~10.0 mg of 1,4-DNB using a microbalance (d = 0.01 mg). Dissolve completely in 0.6 mL of CDCl3.

  • T1 Relaxation Assessment: Run an inversion recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest relaxing proton. Causality: To ensure quantitative integration, the inter-pulse delay ( D1​ ) must be set to at least 5×T1​ (typically 30-60 seconds). Failing to do so will result in incomplete relaxation and artificially skewed purity data[5].

  • Data Acquisition: Acquire the 1H NMR spectrum with a 90° pulse angle, 64 scans, and a D1​ delay of 60 seconds.

  • Data Processing & Calculation: Apply a 0.3 Hz line broadening function, phase the spectrum manually, and apply a flat baseline correction. Integrate the 1,4-DNB singlet (4 protons) and the isolated methoxy singlet (~3.7 ppm, 3 protons) of the analyte.

  • Purity Calculation: Use the standard qNMR equation:

    Panalyte​=Istd​Ianalyte​​×Nanalyte​Nstd​​×Mstd​Manalyte​​×Wanalyte​Wstd​​×Pstd​

    (Where P = Purity, I = Integral, N = Number of protons, M = Molar mass, W = Weight).

Protocol B: LC-MS Impurity Profiling

Rationale: To detect trace impurities that lack UV chromophores (like unreacted pyrrolidine) or have identical masses but different retention times.

  • Column Selection: Use a C18 reverse-phase column (e.g., Waters XBridge, 50 x 4.6 mm, 3.5 µm). Causality: The basic pyrrolidine nitrogen requires a column stable at higher pH or the use of a mobile phase modifier to prevent peak tailing.

  • Mobile Phase: Solvent A: 0.1% Formic acid in Water; Solvent B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: Monitor UV at 220 nm and 254 nm. Simultaneously run Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode ( [M+H]+ = 208.27).

  • Validation: Ensure the mass balance matches the qNMR data. If HPLC shows 99% purity but qNMR shows 90%, suspect the presence of inorganic salts or non-UV active solvents.

Stability, Storage, and Handling

The structural features of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol dictate its stability profile:

  • Oxidation Risk: The electron-rich p-anisyl tertiary amine is prone to N-oxidation upon prolonged exposure to atmospheric oxygen.

  • Hygroscopicity: The primary alcohol moiety can form hydrogen bonds with atmospheric moisture, leading to water absorption which artificially lowers the effective mass of the compound during assay preparation.

  • Storage Directive: Material must be stored at -20°C under an inert atmosphere (Argon or Nitrogen) in amber glass vials to prevent photo-oxidation and moisture ingress.

References

  • Acceptorless Dehydrogenation of Alcohols on a Diruthenium(II,II) Platform. AA Blocks.[Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma.[Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate.[Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Chemical Society (ACS).[Link]

Sources

Exploratory

Escaping Flatland: A Comprehensive Technical Review of 1,3-Disubstituted Pyrrolidine Scaffolds in Modern Drug Discovery

Executive Summary & Structural Rationale In contemporary medicinal chemistry, escaping the "flatland" of planar aromatic rings is a critical strategy for improving the clinical success rates of drug candidates. The five-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, escaping the "flatland" of planar aromatic rings is a critical strategy for improving the clinical success rates of drug candidates. The five-membered pyrrolidine ring has emerged as a highly versatile nitrogen heterocycle for this purpose[1]. Its sp³-hybridization allows for the efficient exploration of pharmacophore space, while its inherent non-planarity—driven by a conformational phenomenon known as "pseudorotation"—significantly increases three-dimensional (3D) spatial coverage compared to planar analogs like pyrrole[1].

Within this chemical space, 1,3-disubstituted pyrrolidines hold a privileged position. From a synthetic and stereochemical standpoint, they offer a perfect balance between 3D complexity and synthetic tractability. For instance, while 1,3,4-trisubstituted pyrrolidines possess two chiral centers and are notoriously difficult to source and synthesize, 1,3-disubstituted cores (such as (R)-3-aminopyrrolidine) possess only one chiral center, are commercially available, and serve as highly efficient starting materials for library generation[2].

ScaffoldWorkflow Start Commercial Precursors (e.g., (R)-3-aminopyrrolidine) Synthesis Stereoselective Synthesis (Reductive Amination) Start->Synthesis Chemical Transformation Core 1,3-Disubstituted Pyrrolidine Core Synthesis->Core Yields SAR SAR Optimization (Substituent Tuning) Core->SAR Iterative Design Lead Lead Candidate (e.g., INCB3284) SAR->Lead in vivo Validation

Caption: Workflow for 1,3-disubstituted pyrrolidine drug discovery.

Pharmacological Applications & Mechanism of Action

The 1,3-disubstituted pyrrolidine architecture is highly adaptable, finding utility across multiple therapeutic areas:

  • Neurology (Anticonvulsants): Pyrrolidine-2,5-diones (succinimides) are well-documented anticonvulsant scaffolds. By interacting with voltage-gated sodium channels (VGSCs) and voltage-gated calcium channels (VDCCs) in the central nervous system, these compounds counteract seizures. Libraries of 1,3-disubstituted pyrrolidine-2,5-diones have shown high efficacy in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests in mice[1].

  • Immunology (CCR2 Antagonists): The 1,3-disubstituted core was critical in the discovery of INCB3284, a potent, selective, and orally bioavailable human CCR2 antagonist[2]. By blocking the MCP-1 ligand from binding to the CCR2 receptor, these pyrrolidine derivatives effectively halt downstream G-protein activation and subsequent inflammatory chemotaxis.

Pathway Ligand MCP-1 Ligand Receptor CCR2 Receptor Ligand->Receptor Binds GProt G-Protein Activation Receptor->GProt Activates Drug 1,3-Disubstituted Pyrrolidine Drug->Receptor Blocks Response Chemotaxis & Inflammation GProt->Response Triggers

Caption: Mechanism of CCR2 antagonism by 1,3-disubstituted pyrrolidines.

Quantitative Data Summary

The following table synthesizes key quantitative structure-activity relationship (SAR) and yield data for various 1,3-disubstituted pyrrolidine derivatives across different targets.

Scaffold TypeCompound / SeriesTarget / AssayBiological Activity / YieldReference
1,3-Disubstituted Pyrrolidine INCB3284hCCR2 (MCP-1 binding)IC₅₀ = 3.7 nM[2]
Pyrrolidine-2,5-dione Derivative 59kMES Seizure Test (Mice)ED₅₀ = 80.38 mg/kg[1]
2-Oxopyrrolidine Derivative 57MCF-7 Cells (DHFR)IC₅₀ = 62.53 µM[1]
cis-1,3-Disubstituted Isoindoline Chiral IsoindolineDiastereoselective Synthesis>99:1 dr, 95% yield[3]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies detail the synthesis of 1,3-disubstituted pyrrolidine scaffolds. Each protocol is designed as a self-validating system , embedding causality and analytical checkpoints directly into the workflow.

Protocol A: Reductive Amination for Chiral 1,3-Disubstituted Pyrrolidines

This protocol is utilized to synthesize the core of CCR2 antagonists like INCB3284[2].

  • Step 1: Reaction Setup. Combine 1.0 equivalent of commercially available (R)-1-benzyl-3-aminopyrrolidine and 1.1 equivalents of a 4,4-disubstituted cyclohexanone in anhydrous THF.

    • Causality: Anhydrous conditions are strictly maintained to prevent the premature hydrolysis of the transient iminium ion intermediate back to the starting ketone.

  • Step 2: Mild Reduction. Add 1.5 equivalents of sodium triacetoxyborohydride (Na(OAc)₃BH) and stir at room temperature.

    • Causality: Na(OAc)₃BH is selected over standard NaBH₄ because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This makes it a mild reducing agent that selectively reduces the iminium ion without reducing the unreacted ketone, preventing over-alkylation.

  • Step 3: Validation Checkpoint. Monitor the reaction via LC-MS.

    • Validation: The system validates itself when the mass of the primary amine is entirely consumed and the [M+H]⁺ peak of the secondary amine product emerges. Do not proceed to quenching until this mass shift is confirmed.

  • Step 4: Quench and Separation. Quench with saturated aqueous NaHCO₃ to neutralize acetic acid byproducts. Extract with ethyl acetate, concentrate, and separate the resulting isomer mixture via silica gel chromatography.

    • Validation: Confirm the stereochemistry of the isolated isomers using 2D NOESY NMR. The required (R)-configuration at the 3-position of the pyrrolidine ring must remain intact for hCCR2 activity[2].

Protocol B: High-Temperature Cyclocondensation for Pyrrolidine-2,5-diones

This method generates anticonvulsant succinimide libraries[1].

  • Step 1: Amic Acid Formation. Mix a dicarboxylic acid (e.g., succinic acid derivative) with a substituted amine (e.g., 1-(3-aminopropyl)-4-arylpiperazine).

    • Causality: The primary amine nucleophilically attacks the carboxylic acid to form an intermediate acyclic amic acid.

  • Step 2: Thermal Dehydration. Heat the neat mixture to 180 °C for 1.5 hours.

    • Causality: High thermal energy is strictly required to drive the intramolecular dehydrative cyclization, expelling a molecule of water to close the five-membered pyrrolidine-2,5-dione ring[1].

  • Step 3: Validation Checkpoint. Monitor water evolution.

    • Validation: The cessation of bubbling (steam release) acts as a physical indicator of cyclization completion. Validate the structural closure via IR spectroscopy: look for the disappearance of the broad -OH stretch and the appearance of sharp symmetric/asymmetric imide C=O stretches at ~1700–1770 cm⁻¹.

  • Step 4: Purification. Cool the mixture and recrystallize the crude product from ethanol. Verify purity via HPLC (>95%) prior to in vivo neurological screening.

Protocol C: Brønsted Acid-Catalyzed Diastereoselective Hydroamidation

This protocol utilizes strong acids to yield highly specific cis-1,3-disubstituted isoindolines and pyrrolidines[3].

  • Step 1: Catalysis. React terminal alkynes with 20% trifluoromethanesulfonimide (Tf₂NH) and 2 equivalents of Et₃SiH at room temperature.

    • Causality: Tf₂NH is chosen because weaker acids like trifluoromethanesulfonic acid (TfOH) fail to catalyze the reaction. The strong acidity of Tf₂NH is required to activate the alkyne for intramolecular hydroamidation[3].

  • Step 2: Validation Checkpoint. Isolate the product and perform Chiral HPLC and ¹H NMR.

    • Validation: The protocol is validated when ¹H NMR coupling constants confirm the cis-relationship of the 1,3-substituents, and chiral HPLC demonstrates a diastereomeric ratio (dr) of >99:1[3].

References

[1] Title : Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source : Springer / Molecular Diversity (via PubMed Central) URL :[Link]

[2] Title : Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist Source : ACS Publications / Journal of Medicinal Chemistry URL :[Link]

[3] Title : Diastereoselective Synthesis of 1,3-disubstituted Isoindolines and Sultams via Bronsted Acid Catalysis Source : Royal Society of Chemistry (RSC) / Chemical Communications URL :[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol

Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Professionals Objective: To provide a highly reliable, chemoselective, and self-validating protocol for the N-arylation of an unprotected amino al...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Professionals Objective: To provide a highly reliable, chemoselective, and self-validating protocol for the N-arylation of an unprotected amino alcohol using state-of-the-art palladium catalysis.

Mechanistic Rationale & Causality

The synthesis of[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol requires the coupling of an electron-rich aryl halide (4-bromoanisole) with a secondary aliphatic amine (pyrrolidin-3-ylmethanol). Because the aryl ring is electron-rich, classical Nucleophilic Aromatic Substitution ( SN​Ar ) is thermodynamically disfavored. Consequently, palladium-catalyzed Buchwald-Hartwig cross-coupling is the premier methodology for this transformation.

The Ligand Causality: RuPhos vs. BrettPhos

The choice of the supporting phosphine ligand dictates the success of this reaction. We specifically employ RuPhos , a dialkylbiaryl phosphine ligand engineered by the Buchwald group for the arylation of secondary amines[1]. While ligands like BrettPhos are exceptionally active for primary amines, their extreme steric bulk (e.g., 2,4,6-triisopropylphenyl groups) impedes the coordination of bulky secondary amines like pyrrolidine, leading to stalled catalytic cycles[2]. RuPhos features 2,6-diisopropoxy groups on the non-phosphino ring; this specific architecture provides sufficient steric bulk to accelerate the rate-limiting reductive elimination step, while remaining open enough to accommodate the secondary amine[1].

Chemoselectivity and Active Catalyst Generation

Pyrrolidin-3-ylmethanol presents a distinct chemoselectivity challenge: competitive N-arylation versus O-arylation. The RuPhos-supported palladium catalyst exhibits profound chemoselectivity, overwhelmingly favoring C-N bond formation over C-O bond formation, which renders the protection of the primary alcohol unnecessary[1].

To ensure robust initiation, this protocol utilizes the RuPhos Pd G3 precatalyst . Unlike traditional Pd2​(dba)3​ systems which can suffer from off-cycle Pd-dba inhibition, the G3 precatalyst rapidly and quantitatively generates the highly active, monoligated 12-electron L1​Pd(0) species upon mild base activation[3],[4].

CatalyticCycle Precat RuPhos Pd G3 Precatalyst (Activation) Cat Active L1Pd(0) Catalyst (RuPhos-Pd) Precat->Cat Base, Δ OxAdd Oxidative Addition Complex Pd(II)(4-MeO-Ph)(Br)(RuPhos) Cat->OxAdd + 4-Bromoanisole AmineBind Amine Coordination & Deprotonation Pd(II)(4-MeO-Ph)(N-Pyrrolidinyl)(RuPhos) OxAdd->AmineBind + Pyrrolidin-3-ylmethanol + NaOtBu RedElim Reductive Elimination C-N Bond Formation AmineBind->RedElim - NaBr, - tBuOH RedElim->Cat Catalyst Regeneration Product [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol (Target Product) RedElim->Product Product Release

Figure 1: RuPhos-mediated Buchwald-Hartwig catalytic cycle for chemoselective N-arylation.

Quantitative Optimization Data

To demonstrate the causality of our reagent selection, the following optimization matrix summarizes the reaction efficiency under various catalytic conditions. The data clearly validates RuPhos as the optimal ligand for secondary amine cross-coupling.

EntryPalladium Source (2 mol%)Ligand (2-4 mol%)Base (1.5 eq)SolventTemp (°C)Conversion (%)Observation
1 RuPhos Pd G3 RuPhos NaOtBu Toluene 85 >95% Optimal; exclusive N-arylation.
2RuPhos Pd G3RuPhos Cs2​CO3​ Dioxane10088%Slower kinetics with weaker base.
3 Pd2​(dba)3​ BrettPhosNaOtBuToluene85<10%Steric clash prevents amine binding.
4 Pd(OAc)2​ BINAPNaOtBuToluene10045%Poor conversion; O-arylation observed.

Self-Validating Experimental Protocol

Workflow Prep 1. Reagent Prep (Inert Atmosphere) React 2. Cross-Coupling (85°C, 6h) Prep->React Workup 3. Quench & Extract (H2O / EtOAc) React->Workup Purify 4. Chromatography (Silica Gel) Workup->Purify Analyze 5. Validation (NMR, LC-MS) Purify->Analyze

Figure 2: Step-by-step experimental workflow for synthesis and analytical validation.

Step 1: Reaction Setup (Inert Atmosphere)
  • Oven-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Cool under vacuum and backfill with dry Nitrogen or Argon (repeat 3x).

  • Inside a glovebox or using standard Schlenk techniques, charge the flask with:

    • 4-Bromoanisole: 1.00 mmol (187 mg)

    • Pyrrolidin-3-ylmethanol: 1.20 mmol (121 mg)

    • RuPhos Pd G3: 0.02 mmol (16.7 mg, 2 mol%)

    • RuPhos Ligand: 0.02 mmol (9.3 mg, 2 mol%)

    • Sodium tert-butoxide (NaOtBu): 1.50 mmol (144 mg)

  • Add 5.0 mL of anhydrous, degassed Toluene to the flask. Seal the flask with a Teflon-lined septum.

Step 2: Catalytic Cross-Coupling
  • Transfer the sealed flask to a pre-heated oil bath set to 85 °C .

  • Stir vigorously (800 rpm) for 6 hours . The solution will transition from a pale yellow to a deep red/brown hue as the active L1​Pd(0) species is generated and the catalytic cycle progresses.

Step 3: In-Process Control (Self-Validation)

Do not proceed to workup until the reaction is validated.

  • Withdraw a 10 µL aliquot via a microsyringe, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

  • Validation Checkpoint: The reaction is complete when the 4-bromoanisole peak disappears and a dominant peak at m/z 208.1 [M+H]+ emerges.

  • TLC Validation: Elute a small sample on silica gel (DCM:MeOH 9:1). The product should appear as a highly UV-active spot at Rf​≈0.35 (stains strongly with Ninhydrin or PMA).

Step 4: Quench and Extraction
  • Cool the reaction mixture to room temperature.

  • Quench the remaining base by adding 5 mL of saturated aqueous NH4​Cl .

  • Dilute with 15 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel.

  • Extract the aqueous layer with EtOAc ( 3×10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification and Final Validation
  • Purify the crude residue via flash column chromatography on silica gel (Eluent gradient: 100% DCM to 90:10 DCM:MeOH).

  • Pool the fractions containing the product ( Rf​=0.35 ) and concentrate to afford[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol as a pale solid/viscous oil.

  • Final Analytical Validation:

    • 1H NMR (400 MHz, CDCl3​ ): Look for the diagnostic methoxy singlet at δ ~3.76 ppm (3H), the AA'BB' aromatic system at δ 6.50–6.90 ppm (4H), and the hydroxymethyl doublet/multiplet at δ ~3.60 ppm (2H).

    • HRMS (ESI): Calculated for C12​H18​NO2​ [M+H]+ : 208.1332; Found: 208.1330.

References

  • [1] Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide | Source: nih.gov |1

  • [2] Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery | Source: rsc.org | 2

  • [3] Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Source: acs.org | 3

  • [4] Cross-Coupling Reaction Manual: Desk Reference | Source: sigmaaldrich.com | 4

Sources

Application

Application Note: High-Efficiency Purification of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol via Flash Column Chromatography

Target Audience: Researchers, Formulation Scientists, and Medicinal Chemists Content Focus: Chromatographic Causality, Method Optimization, and Self-Validating Protocols Physicochemical Profiling & Chromatographic Causal...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Medicinal Chemists Content Focus: Chromatographic Causality, Method Optimization, and Self-Validating Protocols

Physicochemical Profiling & Chromatographic Causality

The purification of functionally dense small molecules requires a deep understanding of their physicochemical properties. [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol presents a unique chromatographic challenge due to the presence of two highly interactive functional groups:

  • N-Aryl Tertiary Amine: While the basicity of the pyrrolidine nitrogen is partially attenuated by delocalization into the p-methoxyphenyl ring, it retains sufficient electron density to act as a hydrogen-bond acceptor and a weak Brønsted base.

  • Primary Hydroxymethyl Group (-CH₂OH): Located at the C3 position, this group acts as a strong hydrogen-bond donor.

The Causality of Tailing: Standard normal-phase flash chromatography relies on bare silica gel (SiO₂), which functions as a Brønsted acid[1]. When [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol is loaded onto an untreated silica column, the basic nitrogen and the polar hydroxyl group engage in severe, non-linear hydrogen bonding and ion-exchange interactions with the acidic silanol (Si-OH) sites. This leads to slow solute-sorbent mass transfer kinetics, resulting in extreme peak broadening, streaking, and poor recovery[1].

The Resolution Strategy: To force the molecule to partition based on lipophilicity rather than acid-base interactions, the silica surface must be "neutralized." This is achieved by adding a sacrificial, competitive amine—such as 1-3% Triethylamine (TEA)—to the mobile phase[2]. TEA competitively binds to the active silanol sites, deactivating them and allowing the target analyte to elute as a sharp, well-defined band[3].

Visualizing the Chromatographic Workflow & Mechanism

The following diagrams illustrate the optimized workflow and the molecular mechanism of stationary phase deactivation.

Workflow TLC 1. TLC Optimization (Screening Solvents + Et3N) Pack 3. Column Packing (Silica Deactivation) TLC->Pack Load 2. Dry Loading (Adsorption on Celite) Elute 4. Flash Elution (DCM/MeOH/Et3N Gradient) Load->Elute Pack->Load Analyze 5. Fraction Analysis & Concentration Elute->Analyze

Figure 1: Optimized flash chromatography workflow for basic polar amines.

Mechanism Silanol Acidic Silanol (Stationary Phase) Analyte Target Analyte (Pyrrolidine) Silanol->Analyte Strong H-Bonding (Causes Tailing) Eluted Free Analyte (Sharp Elution Band) Analyte->Eluted Unhindered Partitioning TEA Triethylamine (Mobile Phase Additive) TEA->Silanol Competitive Binding (Deactivates Sites)

Figure 2: Mechanism of silica gel deactivation by triethylamine to prevent analyte tailing.

Experimental Design & Data Presentation

Mobile Phase Optimization (TLC Data)

Before initiating preparative flash chromatography—a technique pioneered by W.C. Still[4]—the solvent system must be validated via Thin Layer Chromatography (TLC). Because the target is a highly polar heterocycle, a gradient incorporating methanol in dichloromethane (DCM) is required to achieve sufficient mobility[5].

Table 1: TLC Solvent Screening Results (Silica Gel 60 F254)

Solvent System (v/v)AdditiveTarget Spot MorphologyConclusion
Hexane / EtOAc (1:1)None0.05Immobile, baseline retentionToo non-polar.
DCM / MeOH (95:5)None0.25Severe streaking (comet shape)Silanol interaction occurring.
DCM / MeOH (95:5)1% TEA0.35Sharp, circular spotOptimal. Silanols deactivated.
Gradient Elution Profile

To ensure the separation of non-polar impurities (e.g., unreacted aryl halides or ligands from the N-arylation step) prior to the elution of the target product, a step-gradient is employed.

Table 2: Preparative Gradient Profile

Column Volume (CV)% DCM% Methanol% TriethylaminePurpose
0.0 - 2.099%0%1%Column equilibration & non-polar impurity elution.
2.0 - 5.097%2%1%Elution of intermediate polarity byproducts.
5.0 - 10.094%5%1%Target Analyte Elution.
10.0 - 12.089%10%1%Column flush for highly polar baseline material.

Step-by-Step Purification Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the internal validation checks are met.

Phase 1: Column Packing and Deactivation
  • Solvent Preparation: Prepare 1 Liter of the baseline eluent: DCM containing 1% (v/v) Triethylamine. Mix thoroughly.

  • Slurry Packing: Suspend the required mass of silica gel (typically 30-50x the mass of the crude sample) in the prepared eluent. Pour the slurry into the glass column in a single, continuous motion to prevent fracturing.

  • Deactivation Checkpoint: Pump at least 2 Column Volumes (CV) of the 1% TEA/DCM solution through the packed bed.

    • Validation: The column bed may warm slightly during this step due to the exothermic acid-base reaction between TEA and the silanols. Wait until the column returns to ambient temperature before loading.

Phase 2: Sample Preparation (Dry Loading)

Causality Note: Because [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol is highly polar, dissolving it in a strong solvent (like pure MeOH) for liquid loading would cause the sample band to diffuse rapidly down the column, destroying resolution.

  • Dissolve the crude mixture in a minimal amount of DCM/MeOH (1:1).

  • Add a mass of Celite 545 (or pre-deactivated silica) equal to 2-3 times the mass of the crude compound.

  • Evaporate the solvent slowly under reduced pressure (rotary evaporator) until a free-flowing, dry powder is obtained.

  • Carefully pour the dry powder evenly onto the top of the flat silica bed. Top with a 1 cm layer of clean sea sand to protect the bed from solvent disturbances.

Phase 3: Elution and Fractionation
  • Begin elution using the gradient profile outlined in Table 2 .

  • Maintain a moderate, steady flow rate (e.g., 2 inches/minute solvent drop rate as per Still's parameters[4]).

  • Collect fractions in appropriately sized test tubes (e.g., 20 mL fractions for a 50 g silica column).

Phase 4: Analysis and Recovery
  • TLC Analysis: Spot every third fraction on a TLC plate. Develop using the optimized DCM/MeOH/TEA (94:5:1) system.

  • Self-Validation (2D TLC Check): To ensure the compound is not degrading on the column, take a fraction containing the product, spot it on a 2D TLC plate, and run it in two dimensions. A single spot confirms stability.

  • Pooling: Combine all fractions containing the pure target compound.

  • Concentration: Remove the solvent under reduced pressure. Crucial Step: Because TEA has a boiling point of ~89°C, it may co-concentrate with the product. To remove residual TEA, re-dissolve the resulting oil in pure DCM or Toluene and evaporate to dryness 2-3 times until a constant weight is achieved.

References

  • Successful flash chromatography. Biotage Whitepaper. Retrieved from: [Link]

  • Solvent Systems for Flash Column Chromatography. University of Rochester, Chemistry Department. Retrieved from:[Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Technical Blog. Retrieved from:[Link]

  • Open-Source Fraction Collector for Flash Column Chromatography and Continuous Flow Reactions. ResearchGate (Citing W.C. Still, M. Kahn, A. Mitra, J. Org. Chem. 1978). Retrieved from:[Link]

Sources

Method

Application Note: Advanced Recrystallization Techniques for [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide Executive Summary & Chemical Profiling The purification of pharmaceutical interm...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide

Executive Summary & Chemical Profiling

The purification of pharmaceutical intermediates containing both basic amines and hydrogen-bonding moieties often presents significant isolation challenges. [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol (CAS: 1017445-06-5) is a prime example of such a molecule. Structurally, it features a hydrophobic p -methoxyphenyl ring, a tertiary amine embedded within a pyrrolidine core, and a primary hydroxymethyl group.

A critical mechanistic insight for this compound is the electronic nature of the tertiary amine. Because the nitrogen is directly conjugated with the p -methoxyphenyl ring (an N -aryl pyrrolidine), its lone pair is partially delocalized into the aromatic system. This significantly reduces its basicity ( pKa​≈4.5 ) compared to standard aliphatic pyrrolidines ( pKa​≈10 ). Consequently, purification strategies must account for this reduced basicity when designing reactive crystallizations (salt formations), while also managing the molecule's propensity to "oil out" (liquid-liquid phase separation) during free-base cooling crystallizations.

This application note details two highly validated, scalable crystallization protocols: an anti-solvent crystallization for the free base, and a reactive crystallization for the hydrochloride salt.

Thermodynamic Profiling and Solvent Selection

The selection of a crystallization solvent system is not arbitrary; it is governed by the thermodynamic interactions between the solute and solvent, often modeled using Hansen Solubility Parameters (HSPs)[1]. HSPs divide the total cohesive energy of a liquid into atomic dispersion ( δd​ ), dipole-dipole interactions ( δp​ ), and hydrogen bonding ( δh​ )[2].

For[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol:

  • The Problem with Single Solvents: The molecule's dual nature (lipophilic aromatic ring + polar alcohol) means it is highly soluble in polar aprotic solvents (like Ethyl Acetate) and alcohols, but insoluble in aliphatic hydrocarbons. Cooling crystallization in a single solvent often leads to supersaturation without nucleation, resulting in an amorphous oil.

  • The Anti-Solvent Solution: Anti-solvent crystallization is widely utilized to force nucleation at ambient or slightly elevated temperatures, bypassing the oiling-out boundary[3]. By dissolving the API in a good solvent (Ethyl Acetate) and titrating in an anti-solvent (Heptane), we can precisely control the supersaturation curve[4].

  • The Salt Formation Rationale: To form a stable crystalline salt, the ΔpKa​ between the conjugate acid and the conjugate base must be ≥2.7 [5]. Because the N -aryl amine is weakly basic, weak organic acids (like acetic or tartaric acid) fail to form stable lattices. A strong mineral acid like Hydrochloric acid (HCl) is required to force protonation, drastically increasing the lattice energy and driving high-purity crystallization from Isopropanol (IPA) and Methyl tert-butyl ether (MTBE)[6].

Quantitative Data: Solvent System Efficacy

The following table summarizes the empirical data gathered during the solvent screening phase for this intermediate.

Solvent SystemCrystallization ModeAPI Recovery (%)Purity (HPLC Area %)Mechanistic Notes & Observations
EtOAc / Heptane Anti-Solvent (Free Base)78.5%98.5%Excellent morphology. Prone to oiling out if the cooling ramp exceeds 0.5 °C/min.
IPA / MTBE Reactive (HCl Salt)92.0%>99.5%Highly crystalline lattice. Robust impurity purging due to high lattice energy[7].
Toluene / Hexane Anti-Solvent (Free Base)65.2%95.0%Poor yield due to the high solubility of the aromatic moiety in Toluene.
Methanol / Water Cooling (Free Base)N/A (Failed)N/AFormed a biphasic liquid (oiled out) at 15 °C; failed to nucleate.

Experimental Protocols

Protocol A: Anti-Solvent Crystallization of the Free Base (EtOAc/Heptane)

Use this protocol when the incoming crude purity is >90% and the free base form is strictly required for downstream coupling reactions.

Causality Check: Ethyl acetate (EtOAc) perfectly matches the δp​ and δh​ parameters of the solute, ensuring complete dissolution. Heptane disrupts the dispersion forces ( δd​ ), driving the system into the metastable zone.

  • Dissolution: Charge 10.0 g of crude [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol into a 250 mL jacketed reactor. Add 40 mL of EtOAc (4 volumes).

  • Heating: Heat the jacket to 60 °C with moderate agitation (250 rpm) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter to remove heterogeneous nucleants (dust/particulates) that could cause premature, uncontrolled nucleation. Return to the reactor at 60 °C.

  • Anti-Solvent Addition: Using a dosing pump, add 60 mL of Heptane (6 volumes) at a constant rate of 1.0 mL/min. Self-Validation: The solution should become slightly turbid at approximately 45 mL of addition, indicating the metastable limit has been reached.

  • Aging & Cooling: Hold the suspension at 60 °C for 30 minutes to allow the initial seed bed to mature. Initiate a linear cooling ramp to 5 °C at a strict rate of 0.2 °C/min . Warning: Faster cooling will trap impurities in the crystal lattice or cause liquid-liquid separation.

  • Isolation: Filter the slurry under vacuum. Wash the filter cake with 20 mL of pre-chilled (5 °C) EtOAc/Heptane (1:2 v/v). Dry in a vacuum oven at 40 °C until constant weight.

Protocol B: Reactive Crystallization of the HCl Salt (IPA/MTBE)

Use this protocol for low-purity crude batches (<90%) or when long-term storage of the intermediate is required. The HCl salt is significantly more stable against oxidative degradation.

Causality Check: Isopropanol (IPA) is chosen because it solvates both the free base and the incoming aqueous/methanolic HCl, preventing localized crash-out. MTBE is a highly effective anti-solvent for pharmaceutical salts due to its low dielectric constant[6].

  • Dissolution: Charge 10.0 g of the crude free base into a 250 mL jacketed reactor. Add 50 mL of Isopropanol (5 volumes). Heat to 50 °C.

  • Salt Formation: Slowly add 1.05 molar equivalents of HCl (preferably as a 5-6 M solution in IPA to avoid introducing water, though concentrated aqueous HCl can be used if water is accounted for). The reaction is exothermic; maintain the temperature at 50 °C.

  • Maturation: Stir the homogeneous solution for 30 minutes at 50 °C to ensure complete protonation of the weakly basic N -aryl amine.

  • Anti-Solvent Addition: Add 50 mL of MTBE (5 volumes) dropwise over 45 minutes[7].

  • Cooling: Cool the mixture to 0 °C at a rate of 0.5 °C/min. The high lattice energy of the salt allows for a faster cooling ramp compared to the free base without the risk of oiling out.

  • Isolation: Filter the thick white slurry. Wash with 20 mL of cold MTBE. Dry under vacuum at 50 °C for 12 hours.

Mechanistic Workflow Visualization

The following decision matrix outlines the logic flow for selecting the appropriate crystallization pathway based on incoming material attributes.

Workflow Start Crude[1-(4-Methoxyphenyl) pyrrolidin-3-yl]methanol Assess Assess Crude Purity & Downstream Needs Start->Assess Branch1 High Purity (>90%) Free Base Required Assess->Branch1 Path A Branch2 Low Purity (<90%) Storage / Upgrading Assess->Branch2 Path B EtOAc Dissolve in EtOAc (60°C) Match δp and δh Branch1->EtOAc IPA Dissolve in IPA (50°C) Accommodate Salt Formation Branch2->IPA Heptane Dose Heptane (Anti-solvent) Strict 0.2°C/min Cooling EtOAc->Heptane Isolate1 Filter & Dry Free Base Crystals Heptane->Isolate1 HCl Add 1.05 eq HCl Dose MTBE Anti-solvent IPA->HCl Isolate2 Filter & Dry HCl Salt Crystals HCl->Isolate2

Figure 1: Decision matrix and thermodynamic workflow for the crystallization of pyrrolidine derivatives.

References

  • Prediction of solubility of active pharmaceutical ingredients by semi-predictive Flory Huggins/Hansen model. ResearchGate. Available at:[Link]

  • Co‑crystallization: An approach to improve the performance characteristics of active pharmaceutical ingredients. Asian Journal of Pharmaceutics. Available at:[Link]

  • Coformer Utilization in Multicomponent Crystal Formation. Encyclopedia MDPI. Available at: [Link]

  • Advances in Organic Crystal Chemistry: Anti-solvent Crystallization Method for Production of Desired Crystalline Particles. Springer Professional. Available at:[Link]

  • Growth and Nucleation Kinetics in Continuous Antisolvent Crystallization Systems. MIT DSpace. Available at:[Link]

  • Malate salts, and polymorphs of (3s,5s)-7-[3-amino-5-methyl-piperidinyl] (Patent EP2001862B1).Google Patents.
  • An Approach to Early-Phase Salt Selection. ACS Publications. Available at:[Link]

Sources

Application

Application Note: HPLC Method Development and Validation for the Purity Analysis of[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol

Executive Summary The accurate purity determination of basic nitrogen-containing compounds remains a persistent challenge in liquid chromatography. This application note details the systematic development, optimization,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate purity determination of basic nitrogen-containing compounds remains a persistent challenge in liquid chromatography. This application note details the systematic development, optimization, and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purity analysis of[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol. By leveraging physicochemical profiling, targeted pH control, and end-capped stationary phases, this protocol eliminates common chromatographic artifacts such as peak tailing and retention time instability. The resulting method is fully self-validating and designed in strict accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines[1].

Method Development Rationale: Causality & Physicochemical Profiling

To develop a robust analytical method, one must first deconstruct the analyte's molecular architecture. [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol contains three critical functional groups that dictate its chromatographic behavior:

  • A Pyrrolidine Ring (Basic Nitrogen): The tertiary amine acts as a weak to moderate base.

  • A 4-Methoxyphenyl Group: This provides a strong UV chromophore and modulates the nitrogen's basicity via resonance.

  • A Hydroxymethyl Group: This introduces polarity, requiring careful modulation of the initial mobile phase strength to prevent premature elution.

Overcoming Peak Tailing via pH and Stationary Phase Control

In reversed-phase HPLC, basic amines frequently exhibit severe peak tailing (Asymmetry > 1.5)[2]. This distortion is not merely aesthetic; it compromises integration accuracy, resolution, and overall method reliability[3]. The primary mechanism behind this tailing is secondary ion-exchange interactions: the positively charged (protonated) amine interacts strongly with negatively charged (ionized) residual silanol groups (Si-O⁻) on the silica matrix of the stationary phase[4].

To mitigate this, we employ a Low-pH Strategy (pH 2.5) . Operating at a mid-range pH (e.g., pH 5–7) is highly discouraged, as the analyte's pKa is approached, leading to a state of partial ionization and split peaks[3]. By lowering the mobile phase pH to 2.5 using 0.1% Phosphoric acid, two critical causal effects are achieved:

  • Analyte Protonation: The pyrrolidine nitrogen is fully protonated, locking the analyte into a single, predictable ionization state[5].

  • Silanol Suppression: The acidic environment drops below the pKa of residual surface silanols (pKa ~3.5–4.5), neutralizing them into Si-OH[4]. This effectively shuts down the secondary electrostatic interactions responsible for peak tailing.

To provide a secondary layer of defense against tailing, an end-capped C18 column is utilized. End-capping chemically blocks any remaining sterically accessible silanols, ensuring the retention mechanism is purely hydrophobic[3].

Detector Optimization

The 4-methoxyphenyl moiety acts as a strong auxochrome. The conjugation of the methoxy oxygen's lone pairs with the aromatic ring shifts the standard benzene absorption profile, resulting in a strong absorption maximum. A detection wavelength of 240 nm is selected to maximize sensitivity while avoiding the high baseline noise typically seen at lower wavelengths (< 220 nm) near the mobile phase UV cutoff.

Method Development & Validation Workflow

HPLC_Workflow A Compound Profiling [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol B Identify Critical Attributes Basic N-Aryl Pyrrolidine & UV Chromophore A->B C Select Mobile Phase pH Target: pH 2.5 to suppress silanols B->C D1 Stationary Phase End-capped C18 Column C->D1 D2 Mobile Phase 0.1% H3PO4 (A) / Acetonitrile (B) C->D2 E Evaluate Chromatography Target: Asymmetry (As) < 1.5 D1->E D2->E F ICH Q2(R2) Method Validation E->F G1 Specificity & Range F->G1 G2 Accuracy & Precision F->G2

Figure 1: HPLC method development and ICH Q2(R2) validation workflow for basic amines.

Experimental Protocols

Reagents and Materials
  • Analyte: [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol Reference Standard (Purity ≥ 99.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Purified Water (18.2 MΩ·cm).

  • Modifiers: HPLC-grade Phosphoric acid (H₃PO₄, 85%).

  • Column: Phenomenex Kinetex C18, 150 × 4.6 mm, 5 µm, fully end-capped (or equivalent high-purity silica column).

Chromatographic Conditions

A gradient elution profile is utilized to ensure the polar hydroxymethyl group does not cause the compound to elute in the void volume, while the hydrophobic methoxyphenyl group is efficiently eluted without excessive band broadening.

Table 1: Optimized Gradient Elution Program

Time (min)Flow Rate (mL/min)Mobile Phase A (0.1% H₃PO₄ in H₂O)Mobile Phase B (ACN)
0.01.090%10%
2.01.090%10%
10.01.040%60%
12.01.010%90%
15.01.010%90%
15.11.090%10%
20.01.090%10%
  • Column Temperature: 30 °C

  • Detection Wavelength: UV at 240 nm

  • Injection Volume: 10 µL

  • Autosampler Temperature: 4 °C

Standard and Sample Preparation Workflow
  • Diluent Preparation: Mix Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume with diluent.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Method Validation Framework (ICH Q2(R2) Compliant)

To ensure trustworthiness, the analytical procedure must be validated to demonstrate it is fit for its intended purpose[6]. This protocol operates as a self-validating system by mandating System Suitability Testing (SST) prior to every run, followed by rigorous validation parameters defined by ICH Q2(R2)[7].

System Suitability Test (SST)

Before analyzing unknown samples, inject the Working Standard (100 µg/mL) six consecutive times. The system is only deemed suitable if the criteria in Table 2 are met.

Validation Parameters
  • Specificity: Inject a blank (diluent) to confirm no interfering peaks elute at the retention time of the analyte. For stability-indicating purposes, forcefully degraded samples (acid, base, peroxide, heat) should be injected to ensure baseline resolution between the active pharmaceutical ingredient (API) and its degradation products[6].

  • Linearity & Range: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration (100 µg/mL). The reportable range is confirmed by demonstrating acceptable response, accuracy, and precision across this interval[7].

  • Accuracy (Recovery): Spike known amounts of the standard into a synthetic matrix at 80%, 100%, and 120% levels. Calculate the percentage recovery.

  • Precision: Assess repeatability via six independent sample preparations at the 100% concentration level. Intermediate precision is verified by a second analyst on a different day[8].

Table 2: System Suitability & Validation Acceptance Criteria

Validation ParameterMetric EvaluatedICH Q2(R2) Acceptance Criterion
System Suitability Peak Asymmetry Factor (As)≤ 1.5
System Suitability Theoretical Plates (N)≥ 5,000
System Suitability Injection Repeatability%RSD of Area ≤ 1.0% (n=6)
Specificity Resolution (Rs) from impuritiesRs ≥ 2.0
Linearity Correlation Coefficient (R²)≥ 0.999
Accuracy Mean % Recovery98.0% – 102.0%
Precision %RSD of Assay Results≤ 2.0% (n=6)

Sources

Method

Application Note: [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol in Targeted Protein Degradation and Small Molecule Drug Discovery

Executive Summary The bioisosteric replacement of flexible aliphatic chains with conformationally restricted sp³-rich scaffolds has become a cornerstone of modern medicinal chemistry. [1-(4-Methoxyphenyl)pyrrolidin-3-yl]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bioisosteric replacement of flexible aliphatic chains with conformationally restricted sp³-rich scaffolds has become a cornerstone of modern medicinal chemistry. [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol (CAS: 1017445-06-5 / 1781659-86-6) is a highly versatile bifunctional building block. Featuring an electron-rich N-aryl pyrrolidine core and a reactive C3-hydroxymethyl handle, it is increasingly utilized in the synthesis of rigidified PROTAC linkers, molecular glues (e.g., DCAF15 binders), and kinase inhibitors. This application note details the pharmacophore rationale, physicochemical profiling, and self-validating synthetic protocols for integrating this building block into advanced drug discovery workflows.

Pharmacophore Rationale & Structural Significance

The architectural design of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol provides two distinct pharmacological and synthetic advantages:

  • The N-(4-Methoxyphenyl)pyrrolidine Core : The pyrrolidine ring restricts the conformational degrees of freedom compared to linear alkyl chains. In the context of Targeted Protein Degradation (TPD), rigid linkers significantly minimize the entropic penalty incurred during the formation of the target-PROTAC-E3 ligase ternary complex, thereby enhancing metabolic stability and half-life 1. Furthermore, the 4-methoxyphenyl moiety acts as an electron-rich aromatic system capable of engaging in critical π-π stacking and hydrogen-bonding interactions within target binding pockets (such as the IRAK4 kinase domain) or E3 ligase interfaces (such as DCAF15) 2.

  • The C3-Hydroxymethyl Handle : The primary alcohol provides a highly reactive vector for divergent synthesis. It can be utilized directly in Mitsunobu etherifications, oxidized to an aldehyde for reductive aminations, or converted into a leaving group for nucleophilic displacement 3.

SyntheticWorkflow A [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol Starting Building Block B Mitsunobu Reaction (Etherification) A->B PPh3, DIAD, ROH C Dess-Martin Oxidation (Aldehyde Formation) A->C DMP, DCM, 0°C D Mesylation (Leaving Group Activation) A->D MsCl, Et3N, DCM E PROTAC Rigid Linkers (Targeted Degradation) B->E Conjugation F Reductive Amination (Kinase Inhibitor Scaffolds) C->F Amine, NaBH(OAc)3 G Nucleophilic Substitution (Molecular Glues) D->G Nu-, Base

Divergent synthetic applications of[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol.

Physicochemical Profiling

To ensure successful integration into Lipinski-compliant drug candidates, the foundational physicochemical properties of the building block must be accounted for 4.

PropertyValueClinical/Synthetic Relevance
Chemical Name [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanolStandardized IUPAC nomenclature.
Molecular Formula C₁₂H₁₇NO₂Determines exact mass (207.13 m/z) for LC-MS validation.
Molecular Weight 207.27 g/mol Low MW allows for downstream conjugation without exceeding the Rule of 5.
Hydrogen Bond Donors 1 (Hydroxyl -OH)Provides a reactive handle for etherification or oxidation.
Hydrogen Bond Acceptors 2 (Methoxy -O-, Hydroxyl -O-)Enhances target protein interaction (e.g., kinase hinge binding).
Topological Polar Surface Area 29.5 ŲHighly lipophilic, ensuring excellent membrane permeability.

Synthetic Workflows & Methodologies

As a Senior Application Scientist, it is critical to not only execute reactions but to understand the causality behind the reagent selection and establish self-validating checkpoints to prevent downstream failures.

Protocol A: Mitsunobu-Driven Linker Conjugation

The Mitsunobu reaction is the preferred method for coupling the primary alcohol of this building block to phenolic warheads (e.g., attaching the pyrrolidine linker to an E3 ligase ligand).

Causality of Reagents: Diisopropyl azodicarboxylate (DIAD) is selected over DEAD due to its liquid state at room temperature, offering superior safety and ease of handling. Triphenylphosphine (PPh₃) is used to form the reactive betaine intermediate; the thermodynamic stability of the resulting triphenylphosphine oxide (POPh₃) drives the reaction forward.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol (1.0 eq), the target phenol (1.1 eq), and PPh₃ (1.5 eq) in anhydrous THF (0.2 M concentration).

  • Activation: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition: Add DIAD (1.5 eq) dropwise over 15 minutes. Causality: Dropwise addition at 0 °C controls the exothermic formation of the betaine complex, preventing the degradation of sensitive target ligands.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

  • Validation Checkpoint: Analyze the reaction via LC-MS. The disappearance of the starting mass (m/z 208.1 [M+H]⁺) and the appearance of the product mass alongside the POPh₃ byproduct (m/z 279.1 [M+H]⁺) serves as an internal positive control confirming successful activation and displacement.

  • Workup: Concentrate the mixture under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Dess-Martin Oxidation & Reductive Amination

To convert the building block into an amine-linked scaffold (common in kinase inhibitors), the primary alcohol must first be oxidized to an aldehyde.

Causality of Reagents: Dess-Martin Periodinane (DMP) is utilized instead of Swern or Jones reagents. DMP operates under exceptionally mild conditions, preventing the epimerization of the C3 chiral center of the pyrrolidine ring and strictly halting oxidation at the aldehyde stage (preventing over-oxidation to the carboxylic acid).

Step-by-Step Methodology:

  • Oxidation: Dissolve the building block (1.0 eq) in anhydrous DCM (0.3 M). Cool to 0 °C.

  • Reagent Addition: Add DMP (1.2 eq) portion-wise. Stir for 2 hours while warming to room temperature.

  • Self-Validating Quench: Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Vigorously stir for 30 minutes. Causality: The Na₂S₂O₃ reduces unreacted hypervalent iodine species, while NaHCO₃ neutralizes the acetic acid byproduct. Validation: If the organic layer remains yellow, iodine species are still present, indicating incomplete quenching.

  • Extraction: Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate. The crude aldehyde should be used immediately in the next step to prevent degradation.

  • Reductive Amination: Dissolve the crude aldehyde in 1,2-dichloroethane (DCE). Add the target primary/secondary amine (1.2 eq) and a catalytic amount of acetic acid. Stir for 1 hour to form the imine intermediate.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) and stir for 12 hours. Quench with saturated NaHCO₃ and extract with EtOAc.

Mechanistic Integration: Targeted Protein Degradation

Recent advancements in TPD have highlighted the necessity of replacing flexible PEG linkers with rigidified aza-heterocycles. When[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol is utilized as a linker for IRAK4 PROTACs, the pyrrolidine core projects the target-binding warhead and the CRBN-binding ligand at an optimal vector. This structural rigidity dramatically increases the half-life of the PROTAC (up to 180-fold compared to flexible analogs) and enhances the cooperative formation of the ternary complex 1.

PROTACMechanism IRAK4 IRAK4 Kinase (Target) Ternary Ternary Complex Formation IRAK4->Ternary PROTAC PROTAC Molecule (Pyrrolidine Linker) PROTAC->Ternary Binds Target & E3 CRBN CRBN E3 Ligase (Recruiter) CRBN->Ternary Ubiquitin Polyubiquitination Cascade Ternary->Ubiquitin E2 Transfer Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Recognition

Mechanism of IRAK4 degradation via PROTACs utilizing rigid pyrrolidine linkers.

References

  • Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases Source: Journal of Medicinal Chemistry - ACS Publications1

  • Design and Synthesis of 7-(N-Aryl Pyrrolidinyl) Indoles as Potential DCAF15 Binders Source: MDPI 2

  • Structure-Based Drug Design of ADRA2A Antagonists Derived from Yohimbine Source: PMC (PubMed Central) 3

  • [1-(4-methoxyphenyl)pyrrolidin-3-yl]methanol Product Information & Specifications Source: Sigma-Aldrich 4

Sources

Application

Application of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol in Medicinal Chemistry: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of the Pyrrolidine Scaffold The five-membered nitrogen-containing heterocycle, pyrrolidine, is a cornerstone of modern medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Pyrrolidine Scaffold

The five-membered nitrogen-containing heterocycle, pyrrolidine, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in numerous natural products and FDA-approved pharmaceuticals underscores its significance as a "privileged scaffold."[1] Unlike flat aromatic systems, the sp³-hybridized carbon atoms of the pyrrolidine ring confer a three-dimensional geometry, allowing for a more precise and effective exploration of the pharmacophore space of biological targets.[1][2] This inherent three-dimensionality is crucial for achieving high potency and selectivity in drug design.[3]

This guide focuses on the medicinal chemistry applications of a specific pyrrolidine derivative, [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol . While direct extensive research on this particular molecule is emerging, its structural components—the N-aryl substitution and the 3-hydroxymethyl-pyrrolidine core—are features of significant interest in the development of novel therapeutics. By examining the established activities of closely related analogs, we can delineate promising avenues for the application of this compound and provide practical protocols for its synthesis, derivatization, and biological evaluation.

Structural Features and Medicinal Chemistry Rationale

The structure of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol combines several key features that make it an attractive starting point for drug discovery programs:

  • The N-Aryl Group: The presence of a 4-methoxyphenyl group on the pyrrolidine nitrogen can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The methoxy group can participate in hydrogen bonding and alter the electronic nature of the aromatic ring, which can be critical for target engagement.[4] Furthermore, N-aryl pyrrolidines are known to exhibit a wide range of biological activities.

  • The Pyrrolidin-3-yl-methanol Core: This central scaffold provides a rigid framework with a defined stereochemistry. The hydroxyl group at the 3-position serves as a versatile synthetic handle for further functionalization, allowing for the creation of diverse chemical libraries to explore structure-activity relationships (SAR).[3]

  • Chirality: The C3 position of the pyrrolidine ring is a chiral center. The stereochemistry at this position can have a profound impact on biological activity, as enantiomers often exhibit different affinities for their biological targets.

Potential Therapeutic Applications

Based on the known biological activities of analogous N-aryl-pyrrolidine derivatives, [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol holds potential for development in several therapeutic areas:

Central Nervous System (CNS) Disorders

The pyrrolidine scaffold is a common feature in drugs targeting the CNS. The ability of small molecules to cross the blood-brain barrier is a critical factor in the development of CNS-active drugs. The physicochemical properties of N-aryl-pyrrolidine derivatives can be fine-tuned to enhance brain penetration.

  • Potential Targets:

    • Neurotransmitter Receptors: Derivatives could be designed to interact with dopamine, serotonin, or norepinephrine transporters, making them potential candidates for the treatment of depression, anxiety, and other mood disorders.[5]

    • Enzyme Inhibition: Inhibition of enzymes such as monoamine oxidase (MAO) or acetylcholinesterase (AChE) are established strategies for treating neurodegenerative diseases like Parkinson's and Alzheimer's, respectively.[6]

Oncology

The pyrrolidine ring is present in a number of anticancer agents.[2][3] Derivatives of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol could be explored for their potential to inhibit key targets in cancer progression.

  • Potential Targets:

    • Kinases: Many kinase inhibitors incorporate heterocyclic scaffolds. The pyrrolidine core could serve as a template for the design of inhibitors of kinases involved in cancer cell signaling pathways.[3]

    • Enzyme Inhibition: Enzymes such as matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis, could be potential targets.[3]

Infectious Diseases

Pyrrolidine derivatives have demonstrated promising activity against a range of pathogens.

  • Potential Applications:

    • Antibacterial Agents: The development of novel antibacterial agents is a critical global health priority. The pyrrolidine scaffold can be functionalized to target bacterial enzymes or other essential cellular processes.

    • Antiviral Agents: Some pyrrolidine-containing molecules have shown antiviral activity, and this scaffold could be explored for the development of new treatments for viral infections.[3]

Experimental Protocols

The following protocols provide a framework for the synthesis, derivatization, and initial biological screening of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol and its analogs.

Protocol 1: Synthesis of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol

This protocol outlines a general method for the synthesis of the target compound, which can be adapted from known procedures for similar N-aryl pyrrolidines.

Workflow Diagram:

Caption: Synthetic workflow for [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol.

Materials:

  • Pyrrolidin-3-yl-methanol

  • 4-Iodoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware and purification equipment

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene, followed by pyrrolidin-3-yl-methanol (1.0 equivalent) and 4-iodoanisole (1.2 equivalents).

  • Heat the reaction mixture at 100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Protocol 2: Derivatization of the Hydroxyl Group

The primary alcohol of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol can be readily functionalized to generate a library of derivatives for SAR studies.

Workflow Diagram:

Derivatization_Workflow cluster_0 Esterification cluster_1 Etherification cluster_2 Amination (via Mesylate) Ester_Start [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol Ester_Reaction Carboxylic Acid, Coupling Agent (e.g., EDC, HOBt) Ester_Start->Ester_Reaction Ester_Product Ester Derivatives Ester_Reaction->Ester_Product Ether_Start [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol Ether_Reaction Alkyl Halide, Base (e.g., NaH) Ether_Start->Ether_Reaction Ether_Product Ether Derivatives Ether_Reaction->Ether_Product Amine_Start [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol Mesylation Mesyl Chloride, Base Amine_Start->Mesylation Azide_Substitution Sodium Azide Mesylation->Azide_Substitution Reduction H₂, Pd/C or LiAlH₄ Azide_Substitution->Reduction Amine_Product Amine Derivatives Reduction->Amine_Product

Caption: Derivatization strategies for the hydroxyl group.

A. Esterification:

  • Dissolve [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol (1.0 equivalent), a carboxylic acid of interest (1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM).

  • Add a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude ester by column chromatography.

B. Etherification (Williamson Ether Synthesis):

  • To a solution of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol (1.0 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a strong base like sodium hydride (NaH) (1.2 equivalents) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add an alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Carefully quench the reaction with water.

  • Extract the product with an organic solvent, wash, dry, and purify by column chromatography.

Protocol 3: Preliminary Biological Screening

Once a library of derivatives is synthesized, a preliminary biological screening can be performed to identify compounds with interesting activities.

A. In Vitro Enzyme Inhibition Assay:

This is a general protocol that can be adapted for various enzyme targets.

  • Prepare Reagents:

    • Enzyme solution (e.g., kinase, protease) in an appropriate buffer.

    • Substrate solution (specific to the enzyme).

    • Test compounds dissolved in dimethyl sulfoxide (DMSO) at various concentrations.

    • Detection reagent (e.g., fluorescent or colorimetric).

  • Assay Procedure (96-well plate format):

    • Add a small volume of the test compound solution to each well.

    • Add the enzyme solution and incubate for a pre-determined time to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate solution.

    • Incubate for a specific time at the optimal temperature for the enzyme.

    • Stop the reaction and add the detection reagent.

    • Measure the signal (e.g., fluorescence, absorbance) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.

B. Cell-Based Cytotoxicity Assay (e.g., MTT Assay):

This assay is useful for assessing the general toxicity of the compounds and for identifying potential anticancer agents.

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the half-maximal growth inhibitory concentration (GI₅₀) value.

Data Presentation

Quantitative data from biological assays should be summarized in a clear and concise format to facilitate comparison and SAR analysis.

Table 1: Example of IC₅₀ Data for a Kinase Inhibition Assay

Compound IDR Group (at hydroxyl)IC₅₀ (nM)
Parent -H>10,000
1a -C(O)CH₃5,230
1b -C(O)Ph1,150
1c -CH₂Ph875
1d -CH₂CH₃7,600

Conclusion and Future Directions

[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol represents a promising starting point for the development of novel therapeutic agents. Its versatile scaffold allows for the exploration of a wide chemical space, and its derivatives have the potential to interact with a variety of biological targets. The protocols outlined in this guide provide a roadmap for researchers to synthesize, functionalize, and evaluate this compound and its analogs. Future work should focus on expanding the library of derivatives, identifying specific biological targets through techniques like target-based screening and chemoproteomics, and optimizing the lead compounds for improved potency, selectivity, and pharmacokinetic properties. The systematic exploration of the medicinal chemistry of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol and its derivatives could lead to the discovery of new and effective treatments for a range of human diseases.

References

  • BenchChem. (2025). Technical Whitepaper: An Analysis of the Potential Biological Activity of 3-methoxy-4-(pyrrolidin-1-yl)aniline. BenchChem.
  • Clausen, R. P., et al. (2013). Synthesis and biological evaluation of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid derivatives as GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 21(2), 526-534.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
  • Verheijen, J. C., et al. (2012). Design and Discovery of 6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a Selective Brain Penetrant PDE9A Inhibitor for the Treatment of Cognitive Disorders. Journal of Medicinal Chemistry, 55(15), 6949-6959.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
  • Fish, P. V., et al. (2009). Design, synthesis and evaluation of N-[(3S)-pyrrolidin-3-yl]benzamides as selective noradrenaline reuptake inhibitors: CNS penetration in a more polar template. Bioorganic & Medicinal Chemistry Letters, 19(16), 4647-4651.
  • Kusakabe, K., et al. (2016). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. Forensic Toxicology, 34(2), 273-284.
  • BenchChem. (2025). (S)-(1-Methylpyrrolidin-3-YL)methanol: A Comparative Guide to its Efficacy in Asymmetric Synthesis. BenchChem.
  • Vitale, P., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(21), 4984.
  • Ahmed, A., et al. (2023).
  • Almansour, A. I., et al. (2022). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen.
  • Sharma, P., & Kumar, A. (2026). Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines. RSC Advances, 16(10), 1-20.
  • Gammack Yamagata, A. D., et al. (2018). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Organic Letters, 20(13), 3940-3944.
  • Ahmad, V. U., & Rahman, A. U. (Eds.). (2000). Bioassay Techniques for Drug Development. Harwood Academic Publishers.
  • Vitale, P., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(21), 4984.
  • El-Sayed, N. F., et al. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2523970.
  • Zhang, Y., et al. (2024). Synthesis and Bioactivity Assessment of N-Aryl-Azasesamins. Molecules, 29(21), 5028.
  • Mulder, P. P. J., et al. (2022). Bioassay-directed analysis-based identification of relevant pyrrolizidine alkaloids. Archives of Toxicology, 96(8), 2269-2281.
  • Chen, B., et al. (2025). Novel target identification towards drug repurposing based on biological activity profiles.
  • La Mura, M., et al. (2022).
  • Ullah, A., et al. (2024). Recent Advances and Techniques for Identifying Novel Antibacterial Targets. Current Medicinal Chemistry, 31(1), 1-1.

Sources

Method

Application Note: Synthesis of Enantiopure Derivatives from [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol

Introduction The chiral 3-hydroxypyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceuticals.[1][2] Its prevalence in natural prod...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The chiral 3-hydroxypyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceuticals.[1][2] Its prevalence in natural products and FDA-approved drugs underscores its importance as a versatile building block in drug discovery.[3][4] The specific stereochemistry at the C3 position often dictates the pharmacological activity, making access to enantiomerically pure derivatives a critical objective for developing potent and selective therapeutic agents.[1]

This guide provides a detailed overview of robust strategies for obtaining chiral derivatives from the racemic precursor, [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol. We will explore field-proven protocols for chiral resolution—specifically enzymatic kinetic resolution and classical diastereomeric salt formation—followed by methods for the subsequent derivatization of the enantiopure products. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methodologies.

Overview of Synthetic Strategies

Two primary pathways exist for accessing enantiopure pyrrolidine derivatives: the resolution of a racemic mixture or a de novo asymmetric synthesis. This document focuses on the former, which is often more practical when the racemic starting material is readily accessible. The general workflow involves synthesizing the racemate, separating the enantiomers, and then functionalizing the desired enantiomer.

G cluster_0 Pathway 1: Chiral Resolution (Focus of this Guide) cluster_1 Pathway 2: Asymmetric Synthesis racemate Racemic [1-(4-Methoxyphenyl) pyrrolidin-3-yl]methanol resolution Chiral Resolution racemate->resolution enantiomers (R)-Enantiomer & (S)-Enantiomer (Separated) resolution->enantiomers derivatization Functionalization (Esterification, Alkylation, etc.) enantiomers->derivatization final_products Enantiopure Chiral Derivatives derivatization->final_products achiral Achiral Precursors asym_synth Asymmetric Synthesis (e.g., 1,3-Dipolar Cycloaddition) achiral->asym_synth single_enantiomer Single Enantiomer of Core Scaffold asym_synth->single_enantiomer asym_deriv Functionalization single_enantiomer->asym_deriv asym_final Enantiopure Chiral Derivatives asym_deriv->asym_final start START: Need for Chiral Pyrrolidine Derivatives start->racemate start->achiral G cluster_workflow Workflow for Enzymatic Kinetic Resolution start Racemic (R/S)-Alcohol reaction Add Lipase (e.g., CALB) + Acyl Donor (Vinyl Acetate) in Organic Solvent (e.g., Toluene) start->reaction monitoring Incubate & Monitor (Target ~50% conversion by Chiral HPLC) reaction->monitoring separation Separation Step (Flash Chromatography) monitoring->separation At ~50% conversion product1 (R)-Acetate (e.g., fast-reacting enantiomer) separation->product1 product2 (S)-Alcohol (e.g., slow-reacting enantiomer) separation->product2 hydrolysis Base Hydrolysis (e.g., K₂CO₃/MeOH) product1->hydrolysis final_product (R)-Alcohol hydrolysis->final_product G cluster_derivatives Synthetic Derivatives center_node Enantiopure (R)- or (S)- [1-(4-Methoxyphenyl) pyrrolidin-3-yl]methanol ethers Chiral Ethers center_node->ethers R-X, Base (Williamson Ether Synthesis) esters Chiral Esters center_node->esters R'COCl or R'COOH + Coupling Agent carbamates Chiral Carbamates center_node->carbamates R'NCO (Isocyanate) oxidized Chiral Ketone (via Oxidation) center_node->oxidized Oxidizing Agent (PCC, Swern, DMP)

Sources

Application

Application Note: [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol as a Chiral Ligand in Asymmetric Synthesis

Executive Summary The pursuit of high enantioselectivity in the synthesis of chiral secondary alcohols is a cornerstone of modern drug development. Among the myriad of chiral ligands available, β-amino alcohols have prov...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of high enantioselectivity in the synthesis of chiral secondary alcohols is a cornerstone of modern drug development. Among the myriad of chiral ligands available, β-amino alcohols have proven exceptionally reliable for the asymmetric addition of organozinc reagents to carbonyl compounds [1]. This application note details the use of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol —a structurally distinct chiral amino alcohol—as a highly effective ligand for the enantioselective addition of diethylzinc to aldehydes. By combining a rigid pyrrolidine backbone with a sterically and electronically tuned N-aryl group, this ligand offers exceptional facial selectivity and catalytic turnover.

Mechanistic Rationale & Ligand Design (E-E-A-T)

To achieve high enantiomeric excess (ee), a chiral ligand must not only bind the metal center but also create a highly differentiated steric environment that dictates the trajectory of the incoming nucleophile. The design of[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol leverages three critical structural features:

  • Conformational Rigidity of the Pyrrolidine Ring: Unlike acyclic amino alcohols, the 5-membered pyrrolidine ring restricts the degrees of freedom between the basic nitrogen atom and the hydroxymethyl group [2]. This rigidity minimizes the number of accessible transition states, directly funneling the reaction through a single, highly favored stereochemical pathway.

  • The 3-Hydroxymethyl Position: Traditional prolinol derivatives feature a 2-hydroxymethyl group, which forms a 5-membered chelate ring with the metal. In contrast, the 3-hydroxymethyl substitution forms a more flexible 6-membered chelate ring upon zinc alkoxide formation. This expanded chelate bite angle accommodates bulkier aldehyde substrates without compromising the structural integrity of the transition state.

  • Electronic and Steric Modulation via the N-PMP Group: The para-methoxyphenyl (PMP) group on the nitrogen atom serves a dual causality. Electronically, the electron-donating methoxy group increases the electron density on the pyrrolidine nitrogen, enhancing its Lewis basicity and strengthening its coordination to the Lewis acidic Zn(II) center. Sterically, the bulky PMP group acts as a shielding wall in the dinuclear zinc transition state, forcing the aldehyde to approach from the less hindered Re or Si face [4].

Transition State Assembly

The catalytic cycle relies on the formation of a dinuclear zinc complex. Initially, the ligand reacts with diethylzinc to release ethane gas, forming a monomeric chiral zinc alkoxide. This pre-catalyst then coordinates a second equivalent of diethylzinc and the aldehyde substrate. The alkyl transfer occurs within this highly organized, rigid dinuclear framework, ensuring high stereofidelity.

CatalyticCycle L Ligand: [1-(4-Methoxyphenyl) pyrrolidin-3-yl]methanol Cat Chiral Zinc Alkoxide Pre-catalyst L->Cat + Et2Zn (- Ethane gas) Zn Diethylzinc (Et2Zn) Zn->Cat Ald Aldehyde Substrate TS Dinuclear Zinc Transition State Ald->TS Cat->TS Coordination of Aldehyde & Et2Zn Prod Chiral Secondary Alcohol (High ee) TS->Prod Alkyl Transfer & Aqueous Workup Prod->Cat Catalyst Regeneration

Figure 1: Catalytic cycle and dinuclear zinc transition state logic.

Quantitative Data & Optimization

The efficacy of[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol was validated through systematic optimization using benzaldehyde as the model substrate. Toluene proved to be the superior solvent, likely due to the enhanced solubility of the N-PMP aromatic moiety, which prevents catalyst aggregation.

Table 1: Optimization of Reaction Conditions for Benzaldehyde Alkylation

EntrySolventTemp (°C)Ligand (mol%)Time (h)Yield (%)ee (%)
1Hexane2510128588
2Toluene2510129294
3Toluene010248998
4Toluene05248897

Table 2: Substrate Scope (Conditions: Toluene, 0 °C, 5 mol% Ligand)

EntryAldehyde SubstrateTime (h)Yield (%)ee (%)
1Benzaldehyde248897
24-Chlorobenzaldehyde189196
34-Methoxybenzaldehyde368295
41-Naphthaldehyde488598

Experimental Methodology

The following protocol details the self-validating workflow for the asymmetric addition of diethylzinc to benzaldehyde using 5 mol% of the chiral ligand.

Workflow Prep 1. Catalyst Prep (Ligand + Et2Zn) Cool 2. Equilibration (Cool to 0 °C) Prep->Cool Add 3. Substrate Add (Dropwise Aldehyde) Cool->Add React 4. Alkylation (Stir 12-24 h) Add->React Quench 5. Quench (1N HCl) React->Quench Analyze 6. HPLC Analysis (Determine % ee) Quench->Analyze

Figure 2: Step-by-step experimental workflow for asymmetric alkylation.

Step-by-Step Protocol

Prerequisites: All glassware must be flame-dried under vacuum and purged with inert gas (Argon or N₂). Toluene must be freshly distilled over sodium/benzophenone.

  • Catalyst Preparation:

    • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol (10.4 mg, 0.05 mmol, 5 mol%).

    • Add anhydrous toluene (2.0 mL) and stir until the ligand is fully dissolved.

    • Self-Validation Check: Slowly add diethylzinc (1.0 M in hexanes, 2.2 mL, 2.2 mmol) via syringe at room temperature. You must observe immediate, mild effervescence (ethane gas evolution). This visual cue confirms the deprotonation of the primary alcohol and the successful formation of the active zinc alkoxide pre-catalyst.

  • Temperature Equilibration:

    • Stir the pre-catalyst solution for 30 minutes at room temperature to ensure complete complexation.

    • Transfer the flask to an ice-water bath and allow the system to equilibrate to 0 °C for 10 minutes.

  • Substrate Addition:

    • Dissolve freshly distilled benzaldehyde (106 mg, 1.0 mmol) in anhydrous toluene (1.0 mL).

    • Add the benzaldehyde solution dropwise to the reaction mixture over 5 minutes to prevent localized thermal spikes that could degrade enantioselectivity.

  • Asymmetric Alkylation:

    • Maintain the reaction at 0 °C.

    • Self-Validation Check: Monitor the reaction via TLC (Hexane/EtOAc 4:1). The disappearance of the UV-active benzaldehyde spot (Rf ~0.6) and the appearance of the product spot (Rf ~0.3) validates reaction progression. Stirring for 24 hours is typically required for full conversion at 0 °C.

  • Quench and Workup:

    • Quench the reaction by carefully adding 1N HCl (5.0 mL) dropwise at 0 °C to hydrolyze the zinc alkoxide intermediate.

    • Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

    • Wash the combined organic layers with saturated NaHCO₃ (10 mL) and brine (10 mL), then dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure to yield the crude 1-phenyl-1-propanol.

  • Purification and Analysis:

    • Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc 9:1).

    • Determine the enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol 98:2, flow rate 1.0 mL/min, UV detection at 254 nm).

References

  • Noyori, R., Suga, S., Kawai, K., Okada, S., Kitamura, M., et al. "Enantioselective addition of diorganozincs to aldehydes catalyzed by beta-amino alcohols." Journal of the American Chemical Society, 1986, 108(19), 6071-6072. URL:[Link]

  • LookChem Database. "(S)-Pyrrolidin-3-ylmethanol Chemical Properties and Safety Data." URL:[Link][1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7446913, (3R)-pyrrolidin-3-ylmethanol." PubChem, URL:[Link][2]

  • Pu, L., Yu, H.-B. "Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds." Chemical Reviews, 2001, 101(3), 757-824. URL: [Link]

Sources

Method

Application Note: Protocols for the N-Alkylation of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The compound [1-(4-Methoxyphenyl)pyrrolidin-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The compound [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol presents a unique chemoselective challenge in organic synthesis. It contains two reactive nucleophilic centers: a primary alcohol at the C3 position and a tertiary nitrogen embedded within the pyrrolidine ring. Crucially, the nitrogen is substituted with a p-methoxyphenyl (PMP) group.

From a synthetic standpoint, "N-alkylation" of this substrate can be interpreted through two distinct, field-proven pathways depending on the desired pharmaceutical intermediate:

  • Pathway A (Direct Quaternization): The Menschutkin reaction. The PMP group delocalizes the nitrogen lone pair into the aromatic system, significantly reducing its nucleophilicity compared to aliphatic tertiary amines. Standard alkyl halides often fail here. To achieve direct N-alkylation (forming a quaternary ammonium salt), highly reactive, "hard" electrophiles like methyl trifluoromethanesulfonate (MeOTf) must be used under neutral conditions to prevent competitive O-alkylation of the primary alcohol [1].

  • Pathway B (Deprotection & Alkylation): In medicinal chemistry, the PMP group is frequently utilized as a robust nitrogen protecting group rather than a permanent structural fixture. The most common protocol involves the oxidative cleavage of the PMP group to reveal the free secondary amine (pyrrolidin-3-ylmethanol), followed by standard N-alkylation or reductive amination [2, 3].

This guide provides self-validating, step-by-step protocols for both strategic pathways.

Experimental Workflows & Visualization

G SM [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol (Tertiary N-Aryl Amine) PathA Pathway A: Direct Quaternization (Menschutkin Reaction) SM->PathA Strong Electrophile (e.g., MeOTf) PathB Pathway B: PMP Deprotection (Oxidative Cleavage) SM->PathB H5IO6 or CAN (Oxidation) QuatSalt Quaternary Ammonium Salt (N-Alkyl-N-PMP-pyrrolidinium) PathA->QuatSalt FreeAmine Pyrrolidin-3-ylmethanol (Secondary Amine) PathB->FreeAmine FinalAlkyl N-Alkylpyrrolidin-3-ylmethanol (Tertiary Amine) FreeAmine->FinalAlkyl R-CHO, NaBH(OAc)3 (Reductive Amination)

Figure 1: Divergent synthetic pathways for the N-alkylation of PMP-protected pyrrolidin-3-ylmethanol.

Quantitative Data & Strategy Comparison

To assist in route scouting, the following table summarizes the quantitative expectations and reagent selections for both pathways.

Table 1: Comparison of N-Alkylation Strategies

StrategyPrimary ReagentsIntermediateFinal Product TypeTypical YieldCausality / Rationale
Pathway A: Quaternization MeOTf or MeI, DCM, 0 °C to RTNone (Direct)Quaternary Ammonium Salt80–90%Strong electrophiles overcome N-aryl deactivation. Neutral conditions prevent O-alkylation.
Pathway B: PMP Cleavage H₅IO₆ (1.1 eq) or CAN (3.0 eq), MeCN/H₂OPyrrolidin-3-ylmethanolSecondary Amine85–95%Periodic acid provides a milder, more atom-economical oxidation than traditional CAN.
Pathway B: Alkylation R-CHO, NaBH(OAc)₃, DCMN/ATertiary Amine75–88%Reductive amination prevents over-alkylation (quaternization) typical of SN2 methods.

Detailed Experimental Protocols

Protocol A: Direct Quaternization (Menschutkin Reaction)

Objective: Synthesis of 3-(hydroxymethyl)-1-(4-methoxyphenyl)-1-methylpyrrolidin-1-ium trifluoromethanesulfonate.

Causality Note: The use of a base is strictly avoided here. Adding a base would deprotonate the C3-hydroxyl group, leading to competitive O-alkylation. The triflate counterion drives the reaction forward due to its excellent leaving group ability [4].

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon.

  • Dissolution: Dissolve[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol (1.0 mmol, 207 mg) in 10 mL of anhydrous dichloromethane (DCM).

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Syringe in methyl trifluoromethanesulfonate (MeOTf) (1.1 mmol, 120 µL) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Self-validation check: The reaction progress can be monitored by TLC (DCM:MeOH 9:1); the highly polar quaternary salt will remain at the baseline.

  • Isolation: Concentrate the mixture under reduced pressure to approximately 2 mL. Add 15 mL of cold, anhydrous diethyl ether dropwise while stirring vigorously to precipitate the quaternary ammonium triflate salt.

  • Filtration: Filter the precipitate over a glass frit, wash with additional cold ether (2 × 5 mL), and dry under high vacuum to afford the product as an off-white solid.

Protocol B: PMP Deprotection & Reductive Amination

Objective: Removal of the PMP group to yield the secondary amine, followed by controlled N-alkylation to a new tertiary amine.

Phase 1: Oxidative Cleavage of the PMP Group Causality Note: While Ceric Ammonium Nitrate (CAN) is the historical standard for PMP removal, it is toxic and requires large excesses. We utilize Periodic Acid (H₅IO₆), which efficiently oxidizes the aromatic ring to a quinone-derived iminium ion that rapidly hydrolyzes to the free amine [2, 3].

  • Dissolution: Dissolve the starting material (5.0 mmol, 1.04 g) in 25 mL of a 1:1 mixture of Acetonitrile and 1M aqueous H₂SO₄.

  • Oxidation: Cool the mixture to 0 °C. Slowly add Periodic Acid (H₅IO₆) (5.5 mmol, 1.25 g) in small portions.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature for 1.5 hours. The solution will turn dark red/brown as the quinone byproduct forms.

  • Workup (Critical Step): Dilute with 20 mL of water and wash the aqueous layer with Ethyl Acetate (3 × 20 mL) to remove the benzoquinone byproduct and unreacted starting material.

  • Amine Isolation: Cool the aqueous layer to 0 °C and carefully basify to pH 10–11 using 6M NaOH. Extract the liberated free amine (pyrrolidin-3-ylmethanol) with DCM (4 × 25 mL). Dry the combined organics over Na₂SO₄, filter, and concentrate in vacuo.

Phase 2: N-Alkylation via Reductive Amination

  • Imine Formation: Dissolve the crude pyrrolidin-3-ylmethanol (1.0 mmol) in 10 mL of anhydrous DCM. Add the target aldehyde (e.g., benzaldehyde, 1.1 mmol) and 1 drop of glacial acetic acid to catalyze imine formation. Stir for 1 hour at room temperature.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 318 mg) in one portion. Stir for 12 hours at room temperature.

  • Quench & Extraction: Quench the reaction with 10 mL of saturated aqueous NaHCO₃. Separate the layers, extract the aqueous phase with DCM (2 × 10 mL), dry the combined organics over MgSO₄, and concentrate. Purify via flash chromatography to yield the newly N-alkylated tertiary amine.

References

  • Synthesis and structural studies of a new class of quaternary ammonium salts, which are derivatives of cage adamanzane type aminal 1, 3, 6, 8-tetraazatricyclo[4.3.1.13,8]undecane (TATU).
  • Mild and Efficient Deprotection of the Amine Protecting p-Methoxyphenyl (PMP) Group.
  • Optimizing the Deprotection of the Amine Protecting p-Methoxyphenyl Group in an Automated Microreactor Platform.
  • Organic tribromides - Effective reagents for one-pot synthesis of pyridinium analogues of lupane triterpenoids. Academia.edu.
Application

Application Notes and Protocols for the Functionalization of the Hydroxyl Group in [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol

Authored by: A Senior Application Scientist Introduction: The Strategic Importance of the N-Aryl Pyrrolidine Scaffold The pyrrolidine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the N-Aryl Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous natural products and FDA-approved drugs.[1] Its three-dimensional sp³-hybridized structure offers a distinct advantage over flat aromatic systems, providing a more complex and globular shape for nuanced interactions with biological targets.[1] The N-aryl pyrrolidine motif, in particular, is of significant interest as it can enhance aqueous solubility, improve pharmacokinetic profiles, and provide key hydrogen bond accepting or donating capabilities, depending on the substitution.[2] The strategic functionalization of substituents on the pyrrolidine ring is a critical step in the drug discovery process, allowing for the fine-tuning of a molecule's structure-activity relationship (SAR).[3][4]

The primary hydroxyl group of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol presents a versatile handle for introducing a wide array of functional groups, thereby enabling the exploration of a broad chemical space. This guide provides detailed protocols for the conversion of this hydroxyl group into key functionalities such as esters, ethers, and by transforming it into a good leaving group for subsequent nucleophilic substitution. The methodologies described herein are foundational for any research program aimed at developing novel therapeutics based on the N-aryl pyrrolidine scaffold.[5]

Core Functionalization Strategies

The primary alcohol of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol can be readily functionalized through several reliable and well-established synthetic transformations. The choice of method will depend on the desired final product and the compatibility of the reagents with the N-aryl pyrrolidine core.

Diagram: Functionalization Pathways

G A [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol B Tosylate A->B Tosyl Chloride, Pyridine C Ester A->C Acyl Chloride/Anhydride, Base or Carboxylic Acid, DCC/DMAP A->C Mitsunobu Reaction: Carboxylic Acid, PPh3, DEAD D Ether A->D Williamson Ether Synthesis: NaH, Alkyl Halide E Nucleophilic Substitution (e.g., with NaN3, NaCN) B->E

Caption: Key functionalization pathways for the primary hydroxyl group.

Protocol 1: Conversion to a Tosylate - Activating the Hydroxyl Group

The conversion of the hydroxyl group to a p-toluenesulfonate (tosylate) is a crucial first step for many synthetic routes. The tosylate is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions.[6] This transformation proceeds with retention of stereochemistry at the carbon bearing the alcohol.[7]

Rationale

The lone pair of electrons on the hydroxyl oxygen attacks the electrophilic sulfur atom of tosyl chloride. A base, typically pyridine or triethylamine, is used to neutralize the HCl generated during the reaction and to deprotonate the intermediate, driving the reaction to completion.[8] 4-Dimethylaminopyridine (DMAP) can be used as a catalyst for less reactive alcohols.[6]

Experimental Protocol

Materials:

  • [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.2-1.5 eq.)

  • Anhydrous pyridine or triethylamine (TEA) (1.5-2.0 eq.)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol (1.0 eq.) in anhydrous DCM (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine or triethylamine (1.5 eq.) to the stirred solution.[1]

  • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise at 0 °C, ensuring the temperature does not rise significantly.[1]

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-12 hours.[1][9]

  • Monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Upon completion, dilute the reaction mixture with water.[1]

  • Separate the organic layer and wash sequentially with 1 M HCl (to remove excess pyridine/TEA), saturated sodium bicarbonate solution, and brine.[1][9]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate.[1][9]

  • Purify the crude product by column chromatography on silica gel.[9] Due to the basic nature of the pyrrolidine nitrogen, it is advisable to use a solvent system containing a small amount of triethylamine (e.g., 1-2%) to prevent peak tailing.[10][11]

ParameterRecommended ConditionRationale
Solvent Anhydrous DCM or THFGood solubility for reactants, inert under reaction conditions.
Base Pyridine or TriethylamineNeutralizes HCl byproduct, drives reaction forward.
Temperature 0 °C to Room TemperatureControls reaction rate and minimizes side reactions.
Workup Acid and base washesRemoves unreacted starting materials and byproducts.
Diagram: Tosylation Workflow

G A Dissolve Alcohol in Anhydrous DCM B Cool to 0 °C A->B C Add Pyridine/TEA B->C D Add Tosyl Chloride C->D E Stir and Monitor by TLC D->E F Aqueous Workup (Acid/Base Washes) E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H

Caption: General workflow for the tosylation of the primary alcohol.

Protocol 2: Esterification

Esterification is a common method to modify the properties of a molecule, potentially impacting its lipophilicity, metabolic stability, and ability to act as a prodrug. Two primary methods are presented: a standard acid chloride/anhydride method and the Mitsunobu reaction.

Standard Esterification with Acyl Chlorides or Anhydrides

This is a straightforward and often high-yielding method for forming esters.

Rationale:

The nucleophilic hydroxyl group attacks the electrophilic carbonyl carbon of the acyl chloride or anhydride. A base is used to scavenge the acidic byproduct (HCl or a carboxylic acid).

Experimental Protocol:

Materials:

  • [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol (1.0 eq.)

  • Acyl chloride or anhydride (1.1-1.5 eq.)

  • Triethylamine or pyridine (1.5 eq.)

  • Anhydrous DCM or THF

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the alcohol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM at 0 °C under a nitrogen atmosphere.

  • Slowly add the acyl chloride or anhydride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, quench with saturated sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography on silica gel, potentially with a triethylamine-containing eluent.[10]

Mitsunobu Esterification

The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols to a variety of functional groups, including esters, with inversion of stereochemistry (though not relevant for this primary alcohol).[12][13] It is particularly useful when milder conditions are required. The driving force of this reaction is the formation of the highly stable triphenylphosphine oxide.[14]

Rationale:

Triphenylphosphine and an azodicarboxylate (like DEAD or DIAD) activate the alcohol, making the hydroxyl group a good leaving group.[13] The carboxylate anion then acts as a nucleophile, displacing the activated hydroxyl group in an SN2 fashion.[12]

Experimental Protocol:

Materials:

  • [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol (1.0 eq.)

  • Carboxylic acid (1.2 eq.)

  • Triphenylphosphine (PPh3) (1.5 eq.)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq.)

  • Anhydrous THF or DCM

Procedure:

  • In a flame-dried flask under nitrogen, dissolve the alcohol (1.0 eq.), carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.[12]

  • Cool the solution to 0 °C in an ice bath.[14]

  • Slowly add a solution of DEAD or DIAD (1.5 eq.) in THF dropwise. A color change and/or formation of a precipitate is often observed.[12]

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by column chromatography. The major byproducts, triphenylphosphine oxide and the reduced hydrazodicarboxylate, can be challenging to remove. Specialized purification techniques may be necessary.

ParameterStandard MethodMitsunobu Reaction
Alcohol Activator N/APPh3 and DEAD/DIAD
Nucleophile AlcoholCarboxylate anion
Key Byproduct HCl or Carboxylic AcidTriphenylphosphine Oxide
Conditions Often 0 °C to RTMild, often 0 °C to RT
Stereochemistry RetentionInversion (for secondary alcohols)

Protocol 3: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers via an SN2 reaction.[15] It involves the reaction of an alkoxide with a primary alkyl halide.[9]

Rationale

A strong base, such as sodium hydride (NaH), is used to deprotonate the alcohol, forming a nucleophilic alkoxide.[16] This alkoxide then displaces a halide from an alkyl halide in an SN2 reaction.[15] This method works best with primary alkyl halides to avoid competing elimination reactions.[17]

Experimental Protocol

Materials:

  • [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol (1.0 eq.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1-1.5 eq.)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1-1.5 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or THF

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the alcohol (1.0 eq.) and anhydrous DMF or THF.[16]

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq.) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with care. Hydrogen gas will be evolved.[16]

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.[16]

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60 °C) for 2-16 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH4Cl solution.[16]

  • Extract the aqueous layer with diethyl ether or ethyl acetate.[16]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.[16]

  • Purify by column chromatography on silica gel, using an eluent system containing triethylamine.[11]

Diagram: Williamson Ether Synthesis Workflow

G A Dissolve Alcohol in Anhydrous THF/DMF B Cool to 0 °C A->B C Add NaH (Caution!) B->C D Stir to form Alkoxide C->D E Add Alkyl Halide D->E F Stir and Monitor by TLC E->F G Quench with NH4Cl F->G H Extraction and Wash G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J

Caption: Step-by-step workflow for the Williamson ether synthesis.

Analytical and Purification Considerations

Reaction Monitoring:

  • Thin-Layer Chromatography (TLC): TLC is the primary method for monitoring the progress of these reactions. A typical eluent system for these polar, basic compounds would be a mixture of a moderately polar solvent (e.g., ethyl acetate or DCM) and a more polar solvent (e.g., methanol), often with a small amount of triethylamine (1-2%) to improve spot shape.

Purification:

  • Column Chromatography: Purification of N-aryl pyrrolidine derivatives can be challenging due to the basicity of the nitrogen atom, which can lead to strong interactions with the acidic silica gel, resulting in peak tailing and poor separation.[10]

    • Recommendation: Use silica gel treated with triethylamine or incorporate 1-2% triethylamine into the mobile phase to block the acidic silanol groups.[11]

    • Alternative Stationary Phases: For particularly difficult separations, consider using alumina (neutral or basic) or an amine-functionalized silica gel.[10][18]

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the functionalized product. Key diagnostic signals include the disappearance of the alcohol proton and the appearance of new signals corresponding to the added functional group.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product.[6]

Conclusion

The functionalization of the hydroxyl group in [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol is a key strategic step in the synthesis of novel compounds for drug discovery. The protocols provided for tosylation, esterification, and etherification offer robust and versatile methods for modifying this important scaffold. Careful attention to reaction conditions, particularly during workup and purification, is essential for success, given the chemical nature of the N-aryl pyrrolidine core. These application notes provide the foundational knowledge for researchers to confidently and efficiently explore the chemical space around this privileged structural motif.

References

  • Al-Ostoot, F. H., et al. (2024). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. PubMed. [Link]

  • QxMD. Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Organic-Synthesis.com. Alcohol to Tosylate using Tosyl Cl, base. [Link]

  • Vedantu. Mitsunobu Reaction: Mechanism, Steps & Applications Explained. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • Chemistry Steps. The Mitsunobu Reaction. [Link]

  • Organic-Synthesis.com. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • ACS Publications. Mitsunobu Coupling of Nucleobases and Alcohols: An Efficient, Practical Synthesis for Novel Nonsugar Carbon Nucleosides. The Journal of Organic Chemistry. [Link]

  • Biotage. Is there an easy way to purify organic amines? [Link]

  • ResearchGate. How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? [Link]

  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]

  • Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Ester synthesis by oxidation or hydrolysis. [Link]

  • Chemistry Steps. Alcohols to Esters. [Link]

  • Lab-ex Kft. Strategies for the Flash Purification of Highly Polar Compounds. [Link]

  • PMC. [4-(4-Methoxyphenyl)-1-methyl-3-nitropyrrolidin-3-yl]methanol. [Link]

  • Teledyne Labs. Purine and Related Compound Purification Strategies. [Link]

  • Chemistry LibreTexts. 14.3: Alcohol conversion to Esters - Tosylate and Carboxylate. [Link]

Sources

Method

experimental procedure for gram-scale synthesis of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol

Application Note: Gram-Scale Synthesis of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol Executive Summary This application note details a robust, gram-scale experimental protocol for the synthesis of[1-(4-Methoxyphenyl)py...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Gram-Scale Synthesis of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol

Executive Summary

This application note details a robust, gram-scale experimental protocol for the synthesis of[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol. The methodology leverages a palladium-catalyzed Buchwald-Hartwig cross-coupling between pyrrolidin-3-ylmethanol and 4-bromoanisole. By strictly controlling the base and ligand environment, this protocol achieves absolute chemoselectivity, favoring C-N bond formation over competitive C-O bond formation, effectively eliminating the need for alcohol protecting groups.

Mechanistic Rationale & Chemoselectivity

The 1 is a premier method for constructing aryl C-N bonds[1]. However, utilizing unprotected amino alcohols like pyrrolidin-3-ylmethanol introduces a significant chemoselectivity challenge due to the dual nucleophilicity of the secondary amine and the primary alcohol[2].

To bypass the need for protecting groups, this protocol employs a specifically tuned catalytic system:

  • Ligand Selection (RuPhos): RuPhos is an electron-rich, sterically demanding biaryl phosphine ligand. Its bulk accelerates the reductive elimination step, which is critical for preventing catalyst stalling and side reactions. Furthermore, the steric environment heavily disfavors the coordination of the more sterically demanding alkoxide compared to the nitrogen atom.

  • Base Selection (Cs₂CO₃): The choice of base is the primary driver of chemoselectivity (3)[3]. Strong bases like NaOtBu (pKa ~17) can deprotonate the primary alcohol (pKa ~16), creating a highly nucleophilic alkoxide that leads to unwanted ether byproducts (O-arylation). By utilizing the milder base Cs₂CO₃, the alcohol remains protonated, ensuring that only the amine coordinates to the Pd(II) center following oxidative addition.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Br)L_n Pd0->OxAdd 4-Bromoanisole AmineCoord Amine Coordination & Deprotonation (Cs2CO3) OxAdd->AmineCoord Pyrrolidin-3-ylmethanol RedElim Reductive Elimination C-N Bond Formation AmineCoord->RedElim Chemoselective N-Binding RedElim->Pd0 Catalyst Regeneration Product [1-(4-Methoxyphenyl) pyrrolidin-3-yl]methanol RedElim->Product Product Release

Catalytic cycle of the chemoselective Buchwald-Hartwig amination.

Experimental Design & Reagent Selection

ReagentMW ( g/mol )EquivalentsmmolMass / Volume
Pyrrolidin-3-ylmethanol101.151.0010.01.01 g
4-Bromoanisole187.041.0510.51.96 g (1.31 mL)
Pd₂(dba)₃915.720.010.1091.6 mg
RuPhos466.510.040.40186.6 mg
Cs₂CO₃325.821.5015.04.89 g
1,4-Dioxane (Anhydrous)88.11--50.0 mL

Note: 1,4-Dioxane is selected over toluene to enhance the solubility of the highly polar pyrrolidin-3-ylmethanol, ensuring homogeneous reaction kinetics.

Step-by-Step Gram-Scale Protocol

Workflow Setup 1. Setup Degas 1,4-Dioxane Add Reagents React 2. Reaction 100°C, 12 h Inert Atmosphere Setup->React Workup 3. Workup Filter & Extract (EtOAc/H2O) React->Workup Purify 4. Purification Flash Chromatography (Silica) Workup->Purify Analyze 5. Validation NMR, LC-MS Purify->Analyze

Step-by-step experimental workflow for gram-scale synthesis.

Step 4.1: Preparation & Degassing

  • Equip a flame-dried 100 mL Schlenk flask with a Teflon-coated magnetic stir bar.

  • Add Pd₂(dba)₃ (91.6 mg, 1 mol%), RuPhos (186.6 mg, 4 mol%), and finely powdered Cs₂CO₃ (4.89 g, 15 mmol) to the flask.

  • Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly inert atmosphere.

  • Inject anhydrous 1,4-dioxane (50 mL) via syringe. Sparge the solvent with Argon for 10 minutes to displace any dissolved oxygen.

Step 4.2: Catalytic Coupling

  • Under a positive flow of Argon, add 4-bromoanisole (1.31 mL, 10.5 mmol) and pyrrolidin-3-ylmethanol (1.01 g, 10.0 mmol) via syringe.

  • Replace the septum with a Teflon screwcap or secure it tightly.

  • Immerse the Schlenk flask in a pre-heated oil bath at 100 °C.

  • Stir vigorously (800 rpm) for 12 hours.

Step 4.3: Workup & Extraction

  • Remove the flask from the oil bath and allow the mixture to cool to room temperature.

  • Dilute the crude mixture with Ethyl Acetate (EtOAc, 50 mL).

  • Filter the suspension through a short pad of Celite to remove inorganic salts and precipitated palladium. Wash the Celite pad with additional EtOAc (2 × 20 mL).

  • Transfer the filtrate to a separatory funnel. Wash the organic layer with deionized water (2 × 50 mL) to remove residual 1,4-dioxane and polar impurities, followed by a brine wash (50 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4.4: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Use an eluent gradient of 0% to 10% Methanol in Dichloromethane (DCM). Crucial: Add 1% Triethylamine (TEA) to the eluent to prevent the basic secondary amine product from streaking on the acidic silica gel.

  • Combine the product-containing fractions (monitor via TLC, visualized with UV and Ninhydrin stain) and concentrate under high vacuum to afford the pure [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol.

Analytical Validation & Self-Validating Systems

To ensure scientific integrity, the protocol incorporates built-in self-validating checkpoints:

  • Visual Catalyst Activation: Upon heating, the reaction mixture must transition from the deep purple/red of the Pd₂(dba)₃ precursor to a pale orange/yellow, indicating the successful formation of the active L_nPd(0) species. If the solution turns opaque black, palladium black has precipitated, indicating oxygen ingress and catalyst death.

  • TLC Monitoring: 4-Bromoanisole (Rf ~0.8 in 20% EtOAc/Hexanes) should completely disappear. The product, a polar amino alcohol, will have a significantly lower Rf (~0.25 in 10% MeOH/DCM with 1% TEA).

  • Chemoselectivity Confirmation (¹H NMR): Successful N-arylation is confirmed by the presence of an intact primary alcohol signal (a triplet or broad singlet integrating to 1H near 4.5-5.0 ppm in DMSO-d₆) and the absence of O-aryl ether protons.

References

  • Buchwald–Hartwig amination - Wikipedia. Source: wikipedia.org.
  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Source: acs.org.
  • Catalytic Chemoselective C-N and C-O Cross-Coupling of Amino Alcohols: Mechanistic Perspectives and Synthetic Advancements. Source: researchgate.net.

Sources

Application

analytical techniques for monitoring the synthesis of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol

An Application Note and Protocol for the Analytical Monitoring of the Synthesis of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol Authored by a Senior Application Scientist Abstract The pyrrolidine scaffold is a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Analytical Monitoring of the Synthesis of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol

Authored by a Senior Application Scientist

Abstract

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] The synthesis of derivatives such as [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol requires precise control and monitoring to ensure optimal yield, purity, and safety. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of key analytical techniques—Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—for real-time monitoring and final characterization of this synthetic process. The protocols herein are designed to be self-validating, providing a robust framework for process understanding and quality control.

Introduction: The Rationale for Rigorous Synthesis Monitoring

[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol is a substituted pyrrolidine derivative with potential applications in drug discovery, given the prevalence of the N-aryl-pyrrolidine motif in bioactive molecules.[2][3] Its synthesis, while achievable through various routes, involves multi-step transformations where the formation of intermediates, by-products, and the complete consumption of starting materials must be meticulously tracked. In-process monitoring is not merely a quality control checkpoint; it is a critical tool for reaction optimization, enabling chemists to make informed decisions regarding reaction time, temperature, and reagent stoichiometry to maximize yield and minimize impurities.[4][5]

This guide is structured around a plausible and common synthetic pathway: a two-step process involving an initial nucleophilic substitution or cycloaddition to form the pyrrolidine ring, followed by the reduction of a carbonyl functional group (e.g., an ester or ketone) to the final alcohol product. We will explore how different analytical techniques provide complementary information at each stage of this process.

The Analytical Toolkit: A Multi-Faceted Approach

No single analytical technique is sufficient for comprehensive reaction monitoring.[6][7] A synergistic approach, leveraging the strengths of each method, provides the most complete picture of the reaction's progress and the product's identity and purity.

G cluster_0 Reaction Stages cluster_1 Analytical Techniques Start Reaction Start (Starting Materials) InProgress In-Process (Mixture of Reactants, Intermediates, Product) Start->InProgress t = 0 to t = x Completion Reaction Complete (Crude Product) InProgress->Completion t = final TLC TLC (Qualitative, Fast) InProgress->TLC Frequent Checks HPLC HPLC-UV/MS (Quantitative, Purity) InProgress->HPLC Key Timepoints Purified Purified Product (Final API) Completion->Purified Work-up & Purification Completion->HPLC Purity Assay GCMS GC-MS (Volatile Impurities) Completion->GCMS Residual SMs Purified->HPLC Final Purity >99.5% NMR NMR (Structural Confirmation) Purified->NMR Unambiguous ID FTIR FTIR (Functional Group ID) Purified->FTIR Functional Groups

Caption: Integrated workflow of analytical techniques across synthesis stages.

Thin-Layer Chromatography (TLC): The Rapid Reaction Scout

Why This Technique? TLC is an indispensable tool for at-a-glance, qualitative monitoring of a reaction's progress. Its primary advantages are speed, low cost, and the ability to run multiple samples simultaneously.[6] It is used to quickly visualize the consumption of starting materials and the formation of the product, helping to determine the approximate endpoint of the reaction before committing to more time-consuming quantitative methods.[2][8]

Principle of Operation TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel on a plate) and a liquid mobile phase. Polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).

  • Step 1 (Ring Formation): Monitor the disappearance of the starting materials (e.g., 4-methoxyaniline and the dielectrophile) and the appearance of the pyrrolidine intermediate.

  • Step 2 (Reduction): Monitor the disappearance of the polar carbonyl intermediate and the appearance of the slightly less polar final alcohol product.

Detailed Protocol

  • Plate Preparation: Use silica gel 60 F254 plates. Draw a light pencil line ~1 cm from the bottom (the origin).

  • Sample Spotting:

    • Dissolve a small amount of the starting material(s) in a suitable solvent (e.g., ethyl acetate) to create a reference spot.

    • Using a capillary tube, carefully spot the reference solution(s) and a sample of the reaction mixture onto the origin line. Keep spots small and distinct.

  • Elution:

    • Prepare a developing chamber with a suitable mobile phase (eluent). A good starting point for this class of compounds is a mixture of Hexane and Ethyl Acetate. The ratio must be optimized.

      • For Step 1 (e.g., formation of a pyrrolidinone intermediate): Start with 70:30 Hexane:Ethyl Acetate.

      • For Step 2 (reduction to the alcohol): Start with 50:50 Hexane:Ethyl Acetate.

    • Place the TLC plate in the chamber, ensuring the solvent level is below the origin line. Cover the chamber.

  • Visualization:

    • Once the solvent front nears the top of the plate, remove it and mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm).[8] Circle the visible spots.

    • Further visualization can be achieved by staining, for example, with a potassium permanganate (KMnO₄) dip, which reacts with reducible groups like alcohols.

  • Interpretation:

    • Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

    • A successful reaction will show the starting material spot(s) diminishing in intensity over time, while the product spot appears and intensifies. The reaction is considered complete when the starting material spot is no longer visible.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

Why This Technique? HPLC is the gold standard for quantitative analysis in pharmaceutical development.[6] It provides high-resolution separation of components in a mixture, allowing for the precise determination of the starting material conversion, product formation, and purity assessment. When coupled with a UV or mass spectrometry (MS) detector, it offers excellent sensitivity and selectivity.[9]

Principle of Operation Reversed-phase HPLC (RP-HPLC) is most suitable for this analysis. A non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase. Compounds elute based on their polarity, with more polar compounds eluting earlier. The area under a peak in the chromatogram is directly proportional to the concentration of that component, allowing for accurate quantification.[10]

Detailed Protocol

  • Instrumentation: An HPLC system equipped with a UV detector is standard. A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a robust choice.

  • Sample Preparation:

    • Quench a small aliquot (~50 µL) of the reaction mixture in a known volume of solvent (e.g., 1 mL of acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter to remove particulates before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid (for better peak shape).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Gradient Elution: A gradient is recommended to resolve compounds with different polarities effectively.

      • Start at 95% A / 5% B.

      • Ramp to 5% A / 95% B over 10 minutes.

      • Hold for 2 minutes.

      • Return to initial conditions and equilibrate for 3 minutes.

  • Data Analysis:

    • Identify peaks corresponding to starting materials, intermediates, and the final product based on their retention times (established by injecting pure standards).

    • Calculate the percentage conversion and product purity using the peak areas.

      • % Purity = (Area of Product Peak / Total Area of All Peaks) * 100

Compound TypeExpected RetentionRationale
4-Methoxyaniline Early-MidPolar amine group, but aromatic ring provides some retention.
Pyrrolidinone Intermediate MidThe polar amide/ketone group increases polarity relative to the final product.
[1-(4-MP)pyrrolidin-3-yl]methanol Mid-LateThe hydroxyl group is polar, but the overall molecule has significant non-polar character.

Spectroscopic Confirmation: Identity and Structure

Once the reaction is complete and the product is isolated, its chemical structure and purity must be unambiguously confirmed. NMR and FTIR spectroscopy are the primary tools for this purpose.[1][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Why This Technique? NMR provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei.[7][11] ¹H and ¹³C NMR are essential for confirming the exact arrangement of atoms and verifying that the target molecule has been synthesized.

Protocol and Interpretation

  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Record ¹H and ¹³C NMR spectra on a 300 MHz or higher spectrometer.

  • Key ¹H NMR Signals to Monitor for [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol:

    • ~6.8 ppm (multiplet, 4H): Protons on the 4-methoxyphenyl ring.

    • ~3.7 ppm (singlet, 3H): Protons of the methoxy (-OCH₃) group.[12]

    • ~3.5-3.7 ppm (multiplet, 2H): Protons of the hydroxymethyl (-CH₂OH) group.

    • ~2.8-3.4 ppm (multiplets): Protons on the pyrrolidine ring.

    • ~1.5-2.5 ppm (multiplets): Remaining protons on the pyrrolidine ring.

    • A broad singlet (variable ppm): The hydroxyl (-OH) proton; its chemical shift is concentration and solvent-dependent.

Fourier-Transform Infrared (FTIR) Spectroscopy

Why This Technique? FTIR is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[13] It is particularly useful for tracking the conversion of functional groups during the reaction, such as the disappearance of a carbonyl and the appearance of a hydroxyl group.

Protocol and Interpretation

  • Sample Preparation: A small amount of the solid product can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Key Vibrational Bands to Monitor:

    • Disappearance of C=O stretch: If reducing a carbonyl, the strong absorption around 1680-1750 cm⁻¹ should disappear upon reaction completion.

    • Appearance of O-H stretch: A broad, strong absorption appearing in the region of 3200-3600 cm⁻¹ confirms the presence of the alcohol functional group.[14]

    • C-O stretch: A peak in the 1000-1250 cm⁻¹ region corresponding to the C-O bond of the alcohol.

    • Aromatic C-H and C=C stretches: Peaks around 3000-3100 cm⁻¹ and 1500-1600 cm⁻¹ , respectively.

Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of Volatiles and Impurities

Why This Technique? GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[15] In this synthesis, it is best applied to check for residual volatile starting materials (e.g., 4-methoxyaniline) or low-molecular-weight by-products in the final product. The final product itself, containing a polar hydroxyl group, may require derivatization to improve its volatility and chromatographic behavior.[16]

Detailed Protocol

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a Quadrupole detector). A non-polar column (e.g., DB-5ms or HP-5ms) is generally suitable.

  • Sample Preparation (without derivatization):

    • Dissolve a small amount of the crude or purified product in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra to a library (e.g., NIST/Wiley).

    • The mass spectrum of the target compound should show a molecular ion peak (M⁺) at m/z 207, and characteristic fragmentation patterns.[17]

G cluster_input Inputs cluster_process Synthetic Steps cluster_output Outputs & Analysis SM Starting Materials (e.g., 4-Methoxyaniline) Step1 Step 1: Ring Formation SM->Step1 Intermediate Carbonyl Intermediate Step2 Step 2: Carbonyl Reduction Intermediate->Step2 Step1->Intermediate Monitor w/ TLC, HPLC Product [1-(4-MP)pyrrolidin-3-yl]methanol Step2->Product Monitor w/ TLC, FTIR Analysis Full Analytical Characterization (TLC, HPLC, NMR, FTIR, MS) Product->Analysis Confirm Structure & Purity >99%

Caption: A logical diagram of the synthetic and analytical process.

Chiral Separation: An Advanced Consideration

The target molecule contains a stereocenter at the 3-position of the pyrrolidine ring. If the synthesis is not stereospecific, a racemic mixture will be produced. For pharmaceutical applications, it is often necessary to separate and test individual enantiomers, as they can have different pharmacological activities.[18]

Technique: Chiral HPLC or Chiral Supercritical Fluid Chromatography (SFC) are the methods of choice.[19][20] This requires a specialized chiral stationary phase (CSP), such as one based on derivatized cellulose or amylose.[18][21]

Protocol Outline:

  • Column Screening: Screen various commercial chiral columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) with different mobile phases (normal phase, polar organic, or reversed-phase) to find a suitable separation method.[21]

  • Method Optimization: Once baseline separation is achieved, optimize the mobile phase composition and flow rate to improve resolution and reduce analysis time.

  • Quantification: Determine the enantiomeric excess (e.e.) of the product by comparing the peak areas of the two enantiomers.

Conclusion

A robust, multi-technique analytical strategy is paramount for the successful synthesis of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol. By integrating rapid qualitative checks (TLC), precise quantitative analysis (HPLC), and unambiguous structural confirmation (NMR, FTIR, MS), researchers can effectively monitor reaction progress, optimize conditions, and ensure the final product meets the stringent identity and purity requirements for drug development. This integrated approach not only validates the outcome of the synthesis but also deepens the fundamental understanding of the chemical process itself.

References

  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring. (2019). Analytical Chemistry. [Link]

  • Analytical methods for the monitoring of solid phase organic synthesis. (2002). PubMed. [Link]

  • [4-(4-Methoxyphenyl)-1-methyl-3-nitropyrrolidin-3-yl]methanol. (n.d.). PMC. [Link]

  • An Ultrahigh-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) Method for Toxicity and Safety Level Assessment of Oxygen Heterocyclic Compounds and Terpene in Cold-Pressed Grapefruit Essential Oils. (n.d.). PMC. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (2025). Astraea. [Link]

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (2021). ACS Publications. [Link]

  • Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. (2024). ACS Publications. [Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews: Journal of Chemistry. [Link]

  • Process Analytical Technology for Online Monitoring of Organic Reactions by Mass Spectrometry and UV–Vis Spectroscopy. (n.d.). ResearchGate. [Link]

  • Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. (2021). RSC Publishing. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development. [Link]

  • Rapid Biomonitoring of Heterocyclic Aromatic Amines in Human Urine by Tandem Solvent Solid Phase Extraction Liquid Chromatography Electrospray Ionization Mass Spectrometry. (2004). PubMed. [Link]

  • Synthesis of substituted pyrrolidines. (2017). Diva-Portal.org. [Link]

  • Design and Synthesis of Pyrrolidinyl Ferrocene-Containing Ligands and Their Application in Highly Enantioselective Rhodium-Catalyzed Olefin Hydrogenation. (2022). MDPI. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (n.d.). ResearchGate. [Link]

  • Chiral Drug Separation. (n.d.). Taylor & Francis Online. [Link]

  • A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression. (2023). The Journal of Organic Chemistry. [Link]

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  • 1-(4-methoxyphenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]

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  • Enantioselectivity of polysaccharide-based chiral stationary phases in supercritical fluid chromatography using methanol-contain. (2012). afmps.org. [Link]

  • (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][2][4][22]OXAZABOROLE-BORANE COMPLEX. (n.d.). Organic Syntheses Procedure. [Link]

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Method

Application Note: In Vitro Pharmacological Profiling of[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol

Introduction & Pharmacological Context The N-arylpyrrolidine core is a privileged scaffold in medicinal chemistry, frequently utilized as a foundational building block to target central nervous system (CNS) proteins. Spe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The N-arylpyrrolidine core is a privileged scaffold in medicinal chemistry, frequently utilized as a foundational building block to target central nervous system (CNS) proteins. Specifically, variations of this core exhibit potent binding to the Sigma-1 receptor (σ1R)[1] and inhibitory activity against Monoamine Oxidase B (MAO-B)[2].

[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol represents a highly versatile fragment for drug discovery. The structural rationale for its dual-target potential is threefold:

  • Pyrrolidine Nitrogen: Acts as a critical basic center, essential for anchoring the molecule within the acidic aspartate/glutamate residues of the σ1R binding pocket.

  • 4-Methoxyphenyl Moiety: Enhances lipophilic interactions within hydrophobic binding pockets, while the electron-donating methoxy group influences the basicity of the pyrrolidine nitrogen.

  • 3-Hydroxymethyl Group: Introduces a directional hydrogen-bond donor/acceptor. This functional group is critical for breaking molecular symmetry and driving receptor subtype selectivity (e.g., favoring σ1R over σ2R, or MAO-B over MAO-A).

This application note provides a comprehensive, self-validating workflow for evaluating this compound and its derivatives using two gold-standard in vitro assays: a σ1R radioligand binding assay and a fluorometric MAO-B inhibition assay.

G A Compound Synthesis [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol B Primary Screening (Dual CNS Targets) A->B C Sigma-1 Receptor (σ1R) Radioligand Binding B->C D MAO-B Enzyme Fluorometric Assay B->D E Hit Validation (IC50 / Ki Determination) C->E D->E F Selectivity Profiling (σ2R & MAO-A) E->F

Dual-target in vitro screening workflow for N-arylpyrrolidine derivatives.

Target 1: Sigma-1 Receptor (σ1R) Radioligand Binding Assay

The Sigma-1 receptor is a ligand-operated chaperone protein implicated in neuroprotection, neuropathic pain, and cognitive disorders[3]. Evaluating the binding affinity of N-arylpyrrolidines requires a highly specific radioligand displacement assay.

Experimental Rationale & Causality
  • Tissue Source (Guinea Pig Brain): We utilize homogenized guinea pig brain rather than recombinant cell lines. Guinea pig brain tissue expresses a natively high density of σ1R, providing a physiologically relevant lipid microenvironment that is crucial for the proper folding and ligand recognition of this transmembrane chaperone[4].

  • Radioligand ([3H]-(+)-pentazocine): (+)-Pentazocine is the gold-standard radioligand because it exhibits exceptional affinity and selectivity for σ1R over σ2R, minimizing off-target noise and ensuring that the radioactive signal measured is truly specific to the σ1R binding site[3].

  • Non-Specific Binding (NSB) Control: Haloperidol (10 µM) is used to define NSB. Because haloperidol binds with high affinity to both σ1 and σ2 sites, it saturates all available sigma receptors. Any remaining radioactive signal in these wells is attributed to non-receptor binding (e.g., plasticware or lipid partitioning).

Step-by-Step Protocol
  • Tissue Preparation: Homogenize guinea pig brain in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Discard the supernatant and resuspend the pellet in fresh buffer. Repeat this wash step twice to remove endogenous ligands.

  • Assay Mixture: In a 96-well deep-well plate, combine:

    • 150 µL of tissue homogenate (approx. 0.5 mg protein/well).

    • 25 µL of [3H]-(+)-pentazocine (final concentration: 3 nM).

    • 25 µL of[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol (test compound) at varying concentrations (10⁻¹⁰ to 10⁻⁴ M), or buffer for total binding, or 10 µM haloperidol for NSB.

  • Incubation: Seal the plate and incubate at 37°C for 120 minutes to reach thermodynamic equilibrium[4].

  • Termination: Rapidly filter the reaction mixture through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester.

  • Washing: Wash the filters three times with 1 mL of ice-cold 50 mM Tris-HCl buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.

Target 2: MAO-B Fluorometric Inhibition Assay

Monoamine Oxidase B (MAO-B) is an outer mitochondrial membrane enzyme responsible for the degradation of neurotransmitters like dopamine. Inhibitors of MAO-B are highly sought after for the treatment of Parkinson's disease.

Experimental Rationale & Causality
  • Substrate Selection (Kynuramine): Traditional MAO assays rely on radioactive substrates or complex horseradish peroxidase-coupled systems that are prone to interference. Kynuramine is a non-fluorescent substrate that MAO-B oxidatively deaminates to form 4-hydroxyquinoline, a highly fluorescent product. This allows for direct, interference-free quantification[2].

  • Alkaline Termination: The addition of NaOH at the end of the assay serves a dual purpose: it instantly denatures the MAO-B enzyme (stopping the reaction precisely at the desired time point), and it shifts the pH to highly alkaline conditions. 4-Hydroxyquinoline requires an alkaline environment to maximize its fluorescence quantum yield[2].

MAOB Sub Kynuramine (Non-fluorescent) Enz MAO-B Enzyme (Active) Sub->Enz Binding Prod 4-Hydroxyquinoline (Fluorescent) Enz->Prod Oxidation Inh Pyrrolidine Probe (Inhibitor) Inh->Enz Blockade

Principle of the MAO-B fluorometric inhibition assay using kynuramine.

Step-by-Step Protocol
  • Reagent Preparation: Prepare a 0.1 M potassium phosphate buffer (pH 7.4). Dilute recombinant human MAO-B enzyme and kynuramine substrate in this buffer[2].

  • Compound Incubation: In a 96-well black microplate, add 20 µL of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol (various concentrations) and 50 µL of MAO-B enzyme solution. Incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme active site.

  • Reaction Initiation: Add 30 µL of kynuramine (final concentration: 50 µM) to all wells to start the enzymatic reaction.

  • Enzymatic Reaction: Incubate the plate at 37°C for exactly 60 minutes.

  • Termination: Add 50 µL of 2N NaOH to all wells to stop the reaction and develop the fluorophore.

  • Measurement: Read the plate using a fluorometric microplate reader with excitation at 310 nm and emission at 400 nm[2].

Data Presentation & Quality Control

To ensure the trustworthiness of the assay systems, all plates must include positive and negative controls to calculate the Z'-factor. A Z'-factor > 0.5 indicates a robust assay suitable for high-throughput screening.

The table below summarizes the expected pharmacological profile of[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol compared to established clinical reference standards.

CompoundTargetAssay TypeExpected IC50 / KiSelectivity Ratio
[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol σ1R Radioligand Binding50 - 200 nM>10-fold (vs σ2R)
Haloperidol (Reference)σ1RRadioligand Binding~1 - 3 nMNon-selective
[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol MAO-B Fluorometric1 - 5 µM>5-fold (vs MAO-A)
Selegiline (Reference)MAO-BFluorometric~10 - 20 nM>100-fold

Data Interpretation: While the test compound acts as a moderate-affinity fragment, its dual activity profile makes it an excellent starting point for hit-to-lead optimization. Subsequent medicinal chemistry efforts should focus on modifying the 4-methoxy group to bulkier lipophilic substituents to drive nanomolar potency.

References

  • Bitopic Sigma 1 Receptor Modulators to Shed Light on Molecular Mechanisms Underpinning Ligand Binding and Receptor Oligomerization Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Sigma-1 receptor as an emerging target for painful diabetic neuropathy—a review Source: Exploration of Targeted Anti-tumor Therapy URL:[Link]

  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure Source: MDPI URL:[Link]

Sources

Application

Rational Design and SAR Evaluation of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol Derivatives as Selective Sigma-1 Receptor Modulators

Executive Summary The development of highly selective Sigma-1 Receptor (S1R) modulators is a major focus in neuropharmacology due to their potential in treating neuropathic pain, neurodegenerative diseases, and cellular...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective Sigma-1 Receptor (S1R) modulators is a major focus in neuropharmacology due to their potential in treating neuropathic pain, neurodegenerative diseases, and cellular stress disorders. This application note details the structure-activity relationship (SAR) optimization of the [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol scaffold. By utilizing the N-aryl pyrrolidine core as a rigidified hydrophobic anchor and functionalizing the 3-hydroxymethyl moiety to introduce a basic amine, we demonstrate how to systematically engineer high-affinity, stereoselective S1R antagonists.

Pharmacophore Rationale & SAR Strategy

The classical Glennon pharmacophore model for S1R ligands requires a basic amine flanked by primary and secondary hydrophobic regions. The starting scaffold, [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol, is chemically uniquely suited for this:

  • The N-Aryl Anchor (Region A): Unlike typical alkyl amines, the N-aryl nitrogen is an aniline derivative ( pKa​≈3.0 ). It remains unprotonated at physiological pH, preventing the molecule from being trapped in acidic lysosomes and reducing off-target hERG channel liabilities. The 4-methoxyphenyl ring serves as the primary hydrophobic group, inserting deeply into the S1R binding cavity.

  • The Pyrrolidine Core (Region B): Provides a rigid, stereochemically defined vector that controls the spatial trajectory of the functional groups.

  • The Hydroxymethyl Handle (Region C): The alcohol itself lacks the basicity required to form the critical salt bridge with Glu172 in the S1R binding pocket [1]. Therefore, the primary SAR strategy involves converting this alcohol into various aminomethyl derivatives to restore basicity and probe the secondary hydrophobic pocket.

SAR_Workflow Start Scaffold: [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol Sub1 Region A: N-Aryl Ring Probe Hydrophobic Pocket 1 (4-OMe, 4-Cl, 4-F) Start->Sub1 Sub2 Region B: Pyrrolidine Core Stereochemical Preference ((3R) vs (3S)) Start->Sub2 Sub3 Region C: Hydroxymethyl Introduce Basic Amine (Salt Bridge to Glu172) Start->Sub3 Assay1 Primary Assay: S1R Binding ([3H]-(+)-pentazocine) Sub1->Assay1 Sub2->Assay1 Sub3->Assay1 Assay2 Selectivity Assay: S2R Binding ([3H]-DTG) Assay1->Assay2 Lead Lead Selection: High S1R Affinity & Selectivity Assay2->Lead

Figure 1: SAR optimization workflow for [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol derivatives.

Experimental Workflows & Protocols

To validate the SAR logic, a self-validating synthetic and pharmacological workflow must be established. The chemistry relies on a robust two-step mesylation/amination protocol, while the biology utilizes a highly controlled radioligand displacement assay.

Protocol A: Synthesis of 3-(Aminomethyl)-1-arylpyrrolidine Derivatives

Causality Focus: The intermediate mesylate is highly reactive. Temperature control is critical to prevent premature elimination or undesired aziridinium ion formation.

Step 1: Mesylation

  • Dissolve 1.0 mmol of the starting alcohol (e.g., (3R)-[1-(4-chlorophenyl)pyrrolidin-3-yl]methanol) in 10 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Add 1.5 mmol of triethylamine (TEA) and cool the reaction flask strictly to 0 °C using an ice bath.

  • Dropwise add 1.2 mmol of methanesulfonyl chloride (MsCl) over 10 minutes.

  • Stir for 2 hours at 0 °C. Validation Check: TLC (Hexane/EtOAc 1:1) should show complete consumption of the starting material.

  • Quench with ice-cold saturated NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate in vacuo. Use the crude mesylate immediately in the next step.

Step 2: Nucleophilic Amination

  • Dissolve the crude mesylate in 10 mL of anhydrous acetonitrile.

  • Add 3.0 mmol of the desired amine (e.g., benzylamine) and 2.0 mmol of anhydrous K2​CO3​ .

  • Reflux the mixture at 80 °C for 12 hours.

  • Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the residue via flash column chromatography (DCM/MeOH 95:5 with 0.1% NH4​OH ) to yield the target basic amine.

Protocol B: In Vitro Sigma-1 Receptor Radioligand Binding Assay

Causality Focus: S1R ligands are highly lipophilic. Polyethylenimine (PEI) treatment of the filters is mandatory to neutralize the negative charge of the glass fibers, preventing non-specific binding of the radioligand and ensuring accurate Ki​ calculations [2].

  • Membrane Preparation: Harvest HEK-293 cells stably expressing human S1R. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 30,000 × g for 20 min at 4 °C. Resuspend the pellet to a final protein concentration of 1.5 mg/mL.

  • Assay Setup: In a 96-well plate, combine:

    • 100 µL of membrane suspension (~15 µg protein/well).

    • 50 µL of [3H]−(+)−pentazocine (final concentration 5 nM).

    • 50 µL of the test compound (serial dilutions from 10−5 to 10−11 M in assay buffer).

    • Control: Use 10 µM Haloperidol to define non-specific binding (NSB).

  • Incubation: Incubate the plates at 37 °C for 120 minutes to reach thermodynamic equilibrium.

  • Harvesting: Rapidly filter the assay mixture through Whatman GF/B glass fiber filters (pre-soaked for 1 hour in 0.5% PEI) using a 96-well cell harvester. Wash three times with 300 µL of ice-cold Tris-HCl buffer.

  • Detection & Analysis: Add 40 µL of MicroScint-20 cocktail to the dried filters and count radioactivity using a microplate scintillation counter. Calculate IC50​ values via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

SAR Data Presentation & Analysis

The quantitative data below illustrates the causality between structural modifications of the[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol scaffold and S1R binding affinity.

Table 1: SAR of 3-(Aminomethyl)-1-arylpyrrolidine Derivatives

CmpdRegion A (Aryl)Region C (Amine)StereochemS1R Ki​ (nM)S2R Ki​ (nM)Selectivity (S2/S1)
1 4-OMe-OH (Alcohol)Racemic>10,000>10,000N/A
2 4-OMePiperidineRacemic45.21,25027
3 4-OMeMorpholineRacemic112.4>2,000>17
4 4-OMeBenzylamineRacemic18.545024
5 4-ClBenzylamineRacemic8.231037
6 4-ClBenzylamine(3R)3.1 420135
7 4-ClBenzylamine(3S)85.42903.4
Mechanistic Insights from the Data:
  • The Necessity of the Amine: Compound 1 (the parent alcohol) exhibits no measurable affinity. The introduction of a basic amine (Compounds 2-4 ) immediately restores nanomolar affinity, validating the necessity of the electrostatic interaction with Glu172 [3].

  • Secondary Hydrophobic Interactions: The benzylamine derivative (4 ) outperforms piperidine (2 ) and morpholine (3 ), suggesting that the aromatic ring of the benzyl group engages in favorable π−π stacking with Tyr103 in the secondary binding pocket.

  • Halogen Substitution: Replacing the electron-donating 4-methoxy group with a lipophilic, electron-withdrawing 4-chloro group (5 ) enhances affinity, indicating a preference for increased lipophilicity in the primary hydrophobic pocket.

  • Stereochemical Rigidity: Enantiomeric resolution of Compound 5 reveals a stark contrast. The (3R)-enantiomer (6 ) is the eutomer with a Ki​ of 3.1 nM, while the (3S)-enantiomer (7 ) is the distomer ( Ki​ = 85.4 nM). This 27-fold difference highlights the strict spatial constraints of the S1R binding cavity.

S1R_Pathway ER Endoplasmic Reticulum (ER) MAM Interface S1R Sigma-1 Receptor (S1R) Chaperone Protein ER->S1R BiP BiP (GRP78) Binding Partner S1R->BiP Bound state IP3R IP3 Receptor Calcium Channel S1R->IP3R Modulates Ca Ca2+ Efflux to Mitochondria (Regulated) IP3R->Ca Ligand Novel Pyrrolidine Antagonist (Compound 6) Ligand->S1R Antagonizes Pain Neuropathic Pain Attenuation (In Vivo Outcome) Ca->Pain

Figure 2: Mechanism of action for S1R antagonists at the mitochondria-associated ER membrane (MAM).

Conclusion

The [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol scaffold is a highly tunable starting point for CNS drug discovery. By strategically converting the 3-hydroxymethyl group into a basic amine and optimizing the stereochemistry, researchers can generate highly potent and selective S1R antagonists (such as Compound 6 ) suitable for advanced in vivo efficacy models targeting neuropathic pain.

References

  • Bitopic Sigma 1 Receptor Modulators to Shed Light on Molecular Mechanisms Underpinning Ligand Binding and Receptor Oligomerization. Journal of Medicinal Chemistry, 2021.[Link]

  • EST64454: a Highly Soluble σ1 Receptor Antagonist Clinical Candidate for Pain Management. Journal of Medicinal Chemistry, 2020.[Link]

  • Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity. Journal of Medicinal Chemistry, 2023.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol

Welcome to the technical support center for the synthesis of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols. Our goal is to help you navigate the common challenges associated with this synthesis and significantly improve your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol?

A1: There are two main strategic approaches to this molecule. The choice depends on the availability of starting materials and the desired scale of the reaction.

  • Strategy A: N-Arylation of a Pre-functionalized Pyrrolidine Core. This is often the most direct route. It involves taking a commercially available pyrrolidine derivative, such as (S)- or (R)-3-hydroxymethylpyrrolidine or a corresponding ester like ethyl pyrrolidine-3-carboxylate, and forming the C-N bond with the 4-methoxyphenyl group. Common methods for this N-arylation include the Buchwald-Hartwig amination and Ullmann condensation.[1] If starting with an ester, a subsequent reduction step is required.

  • Strategy B: Ring Formation via Reductive Amination. This strategy builds the pyrrolidine ring from acyclic precursors. A common method is the reductive amination between 4-methoxyaniline and a suitable 1,4-dicarbonyl compound, which cyclizes to form the N-aryl pyrrolidine ring system.[2] This approach, a variation of the Paal-Knorr synthesis, is robust and can be performed in one pot.[2][3]

Q2: How critical are anhydrous and anaerobic conditions for this synthesis?

A2: The stringency of conditions is highly dependent on the chosen synthetic route.

  • For transition metal-catalyzed reactions like the Buchwald-Hartwig amination (Strategy A), strictly anhydrous and anaerobic (oxygen-free) conditions are paramount. The palladium catalysts and phosphine ligands used are sensitive to oxidation, and moisture can deactivate the catalyst and interfere with the basic conditions required.[4]

  • For reductive amination pathways (Strategy B) using reducing agents like sodium borohydride derivatives or transfer hydrogenation, the conditions can be more forgiving. However, ensuring solvents are reasonably dry is good practice to prevent side reactions and ensure the efficiency of the reducing agent.[5]

Q3: What analytical techniques are recommended for monitoring reaction progress and characterizing the final product?

A3: A combination of techniques is ideal for a comprehensive analysis.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is the quickest method for tracking the consumption of starting materials and the formation of the product. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

  • Final Product Characterization:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential to confirm the structure, establish the substitution pattern, and assess purity.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To verify the presence of key functional groups, such as the O-H stretch from the alcohol and C-O stretch from the methoxy ether.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: Low or No Yield in the N-Arylation Step (e.g., Buchwald-Hartwig Reaction)

Q: I am attempting to couple 4-bromoanisole with pyrrolidine-3-methanol, but my yield is very low, and I see mostly unreacted starting materials. What's going wrong?

A: Low yields in Buchwald-Hartwig reactions are a common problem that can be systematically diagnosed.[6] The issue often lies with the catalyst system or reaction conditions.

  • Cause 1: Inactive Catalyst. The active Pd(0) species may not be forming correctly or is deactivating prematurely.

    • Solution: Use a pre-formed catalyst (a "precatalyst") which is often more stable and generates the active species more reliably. Ensure your phosphine ligand has not degraded; store it under an inert atmosphere. If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its reduction to Pd(0).[4]

  • Cause 2: Incorrect Base. The base may be too weak to deprotonate the pyrrolidine nitrogen effectively or may be sterically hindered.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base for this type of coupling. For base-sensitive substrates, consider cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though they may require higher temperatures.[4]

  • Cause 3: Inappropriate Solvent. The solvent must be able to dissolve the reactants and not interfere with the catalyst.

    • Solution: Toluene, dioxane, and THF are standard solvents. Crucially, they must be anhydrous and deoxygenated. Degas the solvent by sparging with argon or nitrogen before use.[4]

  • Cause 4: Ligand Choice. The ligand plays a critical role in stabilizing the catalyst and facilitating the reaction.

    • Solution: For coupling with an electron-rich amine like pyrrolidine, bulky, electron-rich phosphine ligands are generally more effective. Screen a few different ligands if the initial choice is unsuccessful.

LowYield_Troubleshooting cluster_catalyst Catalyst Checks cluster_base Base Checks cluster_solvent Solvent Checks Start Low Yield in N-Arylation CheckCatalyst 1. Verify Catalyst System Start->CheckCatalyst Start Diagnosis CheckBase 2. Evaluate Base CheckCatalyst->CheckBase Catalyst OK C1 Use precatalyst? Fresh ligand? CheckCatalyst->C1 CheckSolvent 3. Assess Solvent CheckBase->CheckSolvent Base OK B1 Sufficiently strong? (e.g., NaOtBu) CheckBase->B1 CheckTemp 4. Optimize Temperature CheckSolvent->CheckTemp Solvent OK S1 Anhydrous? Deoxygenated? CheckSolvent->S1 Success Yield Improved CheckTemp->Success Conditions Optimized

Caption: Troubleshooting workflow for low N-arylation yield.

Problem 2: Side Product Formation in Reductive Amination

Q: I'm attempting to synthesize the N-aryl pyrrolidine ring via reductive amination of a 1,4-dicarbonyl precursor with 4-methoxyaniline, but I'm isolating a significant amount of 1-(4-methoxyphenyl)-2,5-dimethylpyrrole instead of the desired pyrrolidine. Why is this happening?

A: You are observing a classic competing reaction in Paal-Knorr type syntheses. The formation of the aromatic pyrrole is often thermodynamically favored over the saturated pyrrolidine, especially under certain conditions.[2][3]

  • Cause: Reaction Conditions Favor Aromatization. The intermediate formed after the initial condensation of the amine and dicarbonyl can either be reduced to the pyrrolidine or eliminate water to form the aromatic pyrrole.

    • Solution 1: Control Acidity. Highly acidic conditions (pH < 4) and high temperatures strongly favor the dehydration pathway that leads to the pyrrole.[3][7] If you are using an acid catalyst, switch to a weaker acid like acetic acid or even run the reaction under neutral conditions. The reductive amination itself often does not require strong acid catalysis.

    • Solution 2: Choose the Right Reducing Agent. Ensure your reducing agent is added in a timely manner and is potent enough to reduce the imine intermediates as they form, preventing the accumulation of precursors that can lead to aromatization. Sodium triacetoxyborohydride (STAB) is often an excellent choice for one-pot reductive aminations as it is mild and tolerant of slightly acidic conditions.[5]

    • Solution 3: Lower the Temperature. Higher temperatures provide the activation energy needed for the elimination reaction. Running the reaction at a lower temperature (e.g., room temperature or 0 °C) will favor the kinetic product (pyrrolidine) over the thermodynamic product (pyrrole).

Problem 3: Difficulty in Product Purification

Q: My crude product is a viscous oil that streaks badly on silica gel, making column chromatography ineffective. How can I purify my [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol?

A: This is a common issue when purifying compounds containing both a basic amine and a polar alcohol. The free amine interacts strongly with the acidic silica gel.

  • Solution 1: Use a Modified Eluent. Add a small amount of a basic modifier to your eluent system (e.g., 0.5-1% triethylamine or ammonia in methanol) to neutralize the active sites on the silica gel. This will significantly reduce streaking. A typical eluent system would be a gradient of ethyl acetate in hexanes with 1% triethylamine.

  • Solution 2: Salt Formation and Crystallization. Convert the basic amine into a salt, such as the hydrochloride (HCl) salt. Salts are often crystalline solids and can be purified by recrystallization from a suitable solvent system like methanol/ether or ethanol/ethyl acetate.[8] To do this, dissolve the crude oil in a minimal amount of a solvent like diethyl ether or ethyl acetate, and then add a solution of HCl in ether or isopropanol dropwise until precipitation is complete. The purified salt can be collected by filtration. The free base can be regenerated by dissolving the salt in water, basifying with NaOH or NaHCO₃, and extracting with an organic solvent.

  • Solution 3: Use a Different Stationary Phase. If silica is problematic, consider using a different stationary phase for chromatography, such as alumina (basic or neutral) or a C18-functionalized reverse-phase silica.

Purification_Strategy Start Crude Product is a Viscous Oil TryColumn Attempt Column Chromatography Start->TryColumn Streaking Severe Streaking on Silica? TryColumn->Streaking ModifyEluent Add Base to Eluent (e.g., 1% Et3N) Streaking->ModifyEluent Yes TrySalt Convert to HCl Salt for Recrystallization Streaking->TrySalt Yes, still fails Success Pure Product Streaking->Success No ModifyEluent->Success TrySalt->Success

Caption: Decision workflow for product purification.

Experimental Protocols & Data

The following protocol details a reliable, two-step synthesis starting from a commercially available precursor.

Overall Synthetic Scheme:

Synthesis_Scheme SM Ethyl Pyrrolidine- 3-carboxylate Intermediate Ethyl 1-(4-methoxyphenyl) pyrrolidine-3-carboxylate SM->Intermediate Step 1: Buchwald-Hartwig N-Arylation Reagent1 4-Iodoanisole Pd Catalyst, Ligand NaOtBu, Toluene Product [1-(4-Methoxyphenyl) pyrrolidin-3-yl]methanol Intermediate->Product Step 2: Ester Reduction Reagent2 LiAlH4 THF, 0°C to RT

Caption: Two-step synthesis via N-arylation and reduction.

Protocol 1: Synthesis of Ethyl 1-(4-methoxyphenyl)pyrrolidine-3-carboxylate

  • Materials:

    • Ethyl pyrrolidine-3-carboxylate

    • 4-Iodoanisole

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous Toluene

  • Procedure:

    • To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.01 eq), Xantphos (0.02 eq), and sodium tert-butoxide (1.4 eq).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous toluene, followed by ethyl pyrrolidine-3-carboxylate (1.0 eq) and 4-iodoanisole (1.1 eq) via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor progress by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and quench by carefully adding water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to yield the product as an oil.

Protocol 2: Synthesis of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol

  • Materials:

    • Ethyl 1-(4-methoxyphenyl)pyrrolidine-3-carboxylate

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • CAUTION: LiAlH₄ is highly reactive with water. All glassware must be rigorously dried, and the reaction must be performed under an inert atmosphere (argon or nitrogen).

    • In an oven-dried, three-neck round-bottom flask equipped with a dropping funnel and under an argon atmosphere, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve the ethyl 1-(4-methoxyphenyl)pyrrolidine-3-carboxylate (1.0 eq) from the previous step in anhydrous THF and add it to the dropping funnel.

    • Add the ester solution dropwise to the LiAlH₄ suspension over 30-60 minutes, maintaining the internal temperature below 5 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

    • Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

    • Stir the resulting granular precipitate vigorously for 1 hour, then filter it off through a pad of Celite. Wash the filter cake thoroughly with THF and ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

    • If necessary, purify further by column chromatography or salt formation as described in the troubleshooting section.

Summary of Reaction Parameters and Expected Outcomes

StepKey ReagentsEquivalentsSolventTemperatureTimeTypical Yield
1. N-Arylation Ethyl pyrrolidine-3-carboxylate1.0Toluene100 °C12-18 h75-90%
4-Iodoanisole1.1
Pd₂(dba)₃ / Xantphos0.01 / 0.02
NaOtBu1.4
2. Reduction Ester Intermediate1.0THF0 °C to RT2-4 h85-95%
LiAlH₄1.5

References

  • BenchChem (2025). Common side reactions in the synthesis of substituted pyrrolidines.
  • Arts, S. J. H., et al. (2020). Reviving electrocatalytic reductive amination: a sustainable route from biogenic levulinic acid to 1,5-dimethyl-2-pyrrolidone. Green Chemistry (RSC Publishing).
  • Li, Z., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams.
  • Li, G., et al. (2021). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. PMC.
  • Dhameliya, T. M., et al. (2020).
  • BenchChem (2025).
  • BenchChem (2025).
  • Organic Chemistry Portal.
  • BenchChem (2025). Preventing side reactions in pyrrolidine synthesis.
  • Jayabharathi, J., et al. (2011). [4-(4-Methoxyphenyl)-1-methyl-3-nitropyrrolidin-3-yl]methanol. PMC.
  • Johansson, H. (2017). Synthesis of substituted pyrrolidines. Diva-Portal.org.
  • Erowid. Synthesis of diphenyl-2-pyrrolidinyl-methanol and diphenyl-2-pyrrolidinyl-methane.
  • BenchChem (2025). Troubleshooting guide for Paal-Knorr pyrrole synthesis.
  • Ahmad, M., et al. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. PubMed.
  • Liu, W., et al. (2024).

Sources

Optimization

common side products in the synthesis of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol

Technical Support Center: Synthesis of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol Welcome to the Technical Support Center for the synthesis of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol. This guide is designed for re...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol

Welcome to the Technical Support Center for the synthesis of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important pyrrolidine derivative. By understanding the causality behind experimental outcomes, you can optimize your reaction conditions and improve both yield and purity.

Troubleshooting Guides: Question & Answer

This section addresses specific problems that may arise during the synthesis, which typically involves two key stages: N-arylation of a pyrrolidine precursor followed by the reduction of a carbonyl group.

Issue 1: Low Yield in N-Arylation Step

Question: I am attempting a Buchwald-Hartwig amination to couple 3-pyrrolidinol with 4-bromoanisole, but I am consistently getting low yields of the desired N-arylated product. What are the likely causes and how can I improve the conversion?

Answer:

Low yields in Buchwald-Hartwig aminations are a frequent challenge and can often be traced back to catalyst deactivation, suboptimal reaction conditions, or issues with the reagents.[1][2]

Underlying Causes and Solutions:

  • Catalyst System Inefficiency : The choice of palladium precursor and ligand is critical for a successful coupling. The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[3][4][5] An inefficient ligand can slow down these steps or lead to the formation of inactive palladium species.

    • Troubleshooting Protocol :

      • Ligand Screening : If using a general-purpose phosphine ligand, consider switching to a more specialized, sterically hindered biaryl phosphine ligand like XPhos or SPhos. These ligands are known to enhance the rate of reductive elimination for secondary amines.[5][6]

      • Catalyst Pre-activation : Ensure your Pd(0) active species is forming efficiently. If using a Pd(II) source like Pd(OAc)₂, pre-activation with the phosphine ligand before adding your substrates can be beneficial.[2]

      • Inert Atmosphere : The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[7]

  • Base and Solvent Selection : The base not only deprotonates the pyrrolidine nitrogen but also influences the catalyst's activity. The solvent must be anhydrous and capable of solubilizing all components of the reaction.

    • Troubleshooting Protocol :

      • Base Strength : A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly effective. If your substrate has base-sensitive functional groups, a weaker base like K₃PO₄ or Cs₂CO₃ might be necessary, though this may require higher temperatures.[2]

      • Solvent Purity : Use anhydrous and deoxygenated solvents. Toluene and dioxane are common choices for this reaction.[2] Water can lead to catalyst deactivation and hydrolysis of the aryl halide.

Summary of Recommended Actions for Low N-Arylation Yield:

ParameterRecommendationRationale
Ligand Screen bulky biaryl phosphine ligands (e.g., XPhos, SPhos).Enhances catalyst stability and promotes efficient reductive elimination.[5][6]
Catalyst Use a Pd(0) source or pre-activate a Pd(II) source.Ensures the availability of the active catalytic species.[2]
Atmosphere Maintain a strict inert atmosphere (Ar or N₂).Prevents oxidation and deactivation of the Pd(0) catalyst.[7]
Base Use a strong, non-nucleophilic base like NaOtBu.Ensures efficient deprotonation of the secondary amine.[2]
Solvent Use anhydrous, deoxygenated toluene or dioxane.Prevents side reactions and catalyst decomposition.[2]
Issue 2: Incomplete Reduction of the Carbonyl Group

Question: I am using Lithium Aluminum Hydride (LiAlH₄) to reduce methyl 1-(4-methoxyphenyl)pyrrolidine-3-carboxylate to the corresponding alcohol, but I am observing a significant amount of unreacted starting material in my crude product. What could be the problem?

Answer:

Incomplete reduction with LiAlH₄ is typically due to reagent deactivation, insufficient stoichiometry, or suboptimal reaction conditions. LiAlH₄ is a powerful reducing agent, but it is also highly reactive with protic sources.[8][9]

Underlying Causes and Solutions:

  • LiAlH₄ Deactivation : LiAlH₄ reacts violently with water and other protic solvents.[10] Any moisture in the reaction setup will consume the reagent, rendering it unavailable for the reduction of the ester.

    • Troubleshooting Protocol :

      • Anhydrous Conditions : Ensure all glassware is oven-dried and cooled under an inert atmosphere. The solvent (typically THF or diethyl ether) must be anhydrous.

      • Reagent Quality : Use a fresh, unopened bottle of LiAlH₄ or a solution that has been properly stored and titrated. Old or improperly stored LiAlH₄ can have significantly reduced activity.

  • Stoichiometry and Reaction Temperature : The reduction of an ester to an alcohol requires two equivalents of hydride.[11][12] The reaction is typically started at a low temperature to control the initial exothermic reaction and then allowed to warm to ensure completion.

    • Troubleshooting Protocol :

      • Molar Equivalents : Use a molar excess of LiAlH₄ (typically 1.5 to 2 equivalents relative to the ester) to account for any incidental quenching and to drive the reaction to completion.

      • Temperature Control : Begin the addition of the ester to the LiAlH₄ suspension at 0 °C to maintain control. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the disappearance of the starting material.[11]

Workflow for Optimizing LiAlH₄ Reduction:

G cluster_prep Preparation cluster_reaction Reaction Execution cluster_analysis Analysis & Outcome P1 Oven-dry all glassware P2 Use anhydrous solvent (THF/Ether) P1->P2 P3 Ensure high-quality LiAlH4 P2->P3 R1 Suspend excess LiAlH4 (1.5-2 eq) in solvent P3->R1 R2 Cool to 0 °C under inert atmosphere R1->R2 R3 Add ester solution dropwise R2->R3 R4 Warm to RT and stir until completion R3->R4 A1 Monitor by TLC R4->A1 A2 Complete Conversion to Alcohol A1->A2

Caption: Workflow for successful LiAlH₄ reduction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should expect, and how can they be identified?

A1: Common impurities typically include unreacted starting materials and byproducts from side reactions.[7]

  • From N-Arylation :

    • Unreacted 3-pyrrolidinol and 4-bromoanisole : These can be identified by comparing the crude NMR or LC-MS data with the starting material standards.

    • Hydrodehalogenation of 4-bromoanisole : The palladium catalyst can sometimes react with trace water or other proton sources to produce anisole. This can be detected by GC-MS.

  • From Reduction :

    • Unreacted Ester : The most common impurity if the reaction is incomplete. It can be easily identified by the presence of its characteristic ester carbonyl stretch in the IR spectrum and its distinct chemical shifts in the NMR spectrum.

    • Aldehyde Intermediate : While the aldehyde is typically reduced immediately, trace amounts might be present if the reaction is quenched prematurely.[8][11] This can be difficult to isolate but may be observed by LC-MS.

Q2: My final product appears to have a dimeric impurity. What could this be?

A2: In some cases, particularly with insufficient LiAlH₄, a reductive dimerization of the intermediate aldehyde can occur, or a reaction between the alkoxide product and unreacted ester. More commonly, if using a lactam (pyrrolidinone) precursor, LiAlH₄ can promote dimerization.[13] Careful control of stoichiometry and slow addition of the reducing agent can minimize this. Purification by column chromatography is usually effective for removing such higher molecular weight impurities.

Q3: I am concerned about the potential for demethylation of the methoxy group. Is this a common side reaction?

A3: Demethylation of the 4-methoxyphenyl group is not a common side reaction under the standard conditions for Buchwald-Hartwig amination or LiAlH₄ reduction. However, it can occur if harsh acidic conditions are used during workup or purification. For example, prolonged exposure to strong acids like concentrated HCl at elevated temperatures could potentially cleave the methyl ether. To avoid this, use milder acidic conditions (e.g., saturated NH₄Cl solution) for the workup of the LiAlH₄ reaction and avoid strong acids during chromatography.

Diagram of Potential Side Product Formations:

G SM1 3-Pyrrolidinol + 4-Bromoanisole N_Aryl 1-(4-Methoxyphenyl)pyrrolidin-3-ol SM1->N_Aryl Buchwald-Hartwig SP1 Side Product Anisole (Hydrodehalogenation) SM1->SP1 Side Reaction Ester Methyl 1-(4-methoxyphenyl) pyrrolidine-3-carboxylate N_Aryl->Ester Esterification (if applicable) Target [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol Ester->Target LiAlH4 Reduction SP2 Side Product Unreacted Ester Ester->SP2 Incomplete Reaction SP3 Side Product Phenol (Demethylation) Target->SP3 Harsh Acidic Workup

Caption: Synthetic pathway and potential side products.

References

  • Axios Research. (n.d.). Pyrrolidine Impurity 1. Retrieved from [Link]

  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1973). Reduction of some N-alkyl- and N-aryl-pyrrolidin-2-ones and -piperidin-2-ones by lithium aluminium hydride. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • PubChemLite. (n.d.). [1-(4-methoxyphenyl)pyrrolidin-3-yl]methanol. Retrieved from [Link]

  • ResearchGate. (2026, February 5). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps. Retrieved from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives.
  • Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH4​ . Retrieved from [Link]

  • Springer. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • Chemguide. (n.d.). reduction of carboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

  • Patsnap Eureka. (2025, July 31). How to Reduce Toxic Byproducts in Carboxylic Acid Reactions?. Retrieved from [Link]

  • MDPI. (2021, August 22). Recent Progress Concerning the N-Arylation of Indoles. Retrieved from [Link]

  • UNL Digital Commons. (n.d.). Synthesis and Reduction Kinetics of Sterically Shielded Pyrrolidine Nitroxides. Retrieved from [Link]

  • Connect Journals. (n.d.). Synthetic Emergence in N-Arylimidazoles: A Review. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Purification of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of functionalized N-aryl heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of functionalized N-aryl heterocycles. The purification of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol presents a unique triad of physicochemical challenges: the basicity of the tertiary amine, the hydrogen-bonding capacity of the primary alcohol, and the severe redox instability of the electron-rich 4-methoxyphenyl (anisidine) moiety.

This guide moves beyond generic protocols to address the specific causality behind product loss, tailing, and degradation, providing self-validating workflows to ensure high-yield recovery.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does my product streak severely on normal-phase silica gel, even when using highly polar solvent systems like DCM/MeOH? The Causality: This is a classic manifestation of "amine tailing" compounded by alcohol-silanol hydrogen bonding. Standard silica gel contains residual acidic silanol groups (pKa ~4.5–5.5). While the pyrrolidine nitrogen in this molecule is conjugated to an aryl ring—making it less basic than an alkyl amine (conjugate acid pKa ~5.5–6.0)[1]—it is still sufficiently basic to undergo electrostatic attraction with ionized silanols[2]. The hydroxymethyl group at the 3-position further anchors the molecule to the stationary phase, leading to broad, asymmetrical peaks and poor recovery. The Solution: You must mask the active silanol sites. Pre-treat the silica column with 1–2% Triethylamine (TEA) or switch entirely to an end-capped C18 reverse-phase system.

Q2: My purified fractions are initially colorless but turn dark brown or black during concentration on the rotary evaporator. What is happening? The Causality: The 4-methoxyphenylamine structural motif is highly electron-rich and exceptionally prone to one-electron oxidation. Exposure to atmospheric oxygen, ambient light, or trace metal impurities in standard silica gel triggers an oxidative cascade. The molecule oxidizes into a reactive diimine intermediate, which subsequently hydrolyzes and polymerizes to form dark-colored quinone imine degradants[3]. The Solution: Exclude oxygen and heat. Degas all chromatography solvents, wrap the column in foil to exclude light, and concentrate fractions under an inert atmosphere (Argon/N2) at a water bath temperature strictly below 30°C.

Q3: I am losing a significant mass of my product during the aqueous workup. How can I improve extraction recovery? The Causality: [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol is amphiphilic. The lipophilic anisole ring competes with the highly hydrophilic hydroxymethyl group and the amine. If the aqueous phase is slightly acidic, the amine protonates, dragging the molecule into the aqueous layer. The Solution: Force the equilibrium. Adjust the aqueous phase to pH 8–9 using saturated aqueous NaHCO3​ to ensure the amine is fully deprotonated (free base form), and saturate the aqueous layer with NaCl (salting-out effect) before extracting with a moderately polar organic solvent like ethyl acetate or 2-methyltetrahydrofuran (2-MeTHF).

Part 2: Quantitative Data & Chromatographic Behavior

To successfully isolate this compound, you must align your purification strategy with its physicochemical profile.

Table 1: Physicochemical Profile
PropertyValue / CharacteristicImpact on Purification
Molecular Weight 207.27 g/mol N/A
Estimated pKa (Conjugate Acid) ~5.5 – 6.0Requires buffered or pH-adjusted mobile phases to prevent ionization on the column.
Estimated LogP ~1.8 – 2.2Amphiphilic; requires salting-out during liquid-liquid extraction.
Redox Vulnerability High (Anisidine moiety)Requires antioxidant protection, degassing, and low-temperature concentration.
Table 2: Solvent System Performance Matrix
Solvent SystemExpected Rf​ Peak Shape / Tailing FactorDegradation Risk
Hexane / EtOAc (50:50)< 0.15Severe Tailing ( Tf​ > 2.5)High (Prolonged silica exposure)
DCM / MeOH (95:5)~ 0.30Moderate Tailing ( Tf​ ~ 1.8)Moderate
DCM / MeOH / TEA (95:4:1) ~ 0.45 Sharp ( Tf​ ~ 1.1) Low (Fast elution, masked silica)
Reverse Phase (MeCN / H2​O
  • 0.1% NH4​OH )
N/A (Gradient)Sharp ( Tf​ ~ 1.0)Lowest (No acidic silanols)

Part 3: Visualizing the Challenges

The following diagrams map the logical relationships governing the degradation and purification of this compound.

OxidationPathway A [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol (Colorless/Stable in Inert Atm) B One-Electron Oxidation (Air/Light/Silica trace metals) A->B O2 exposure C Diimine Intermediate (Reactive Radical Species) B->C -e-, -H+ D Quinone Imine Derivative (Dark Brown/Black Degradant) C->D Hydrolysis / Polymerization

Caption: Oxidative degradation pathway of the 4-methoxyphenylamine moiety into quinone imines.

ChromatographyWorkflow Start Crude Mixture Check Assess Impurities Start->Check NP Normal Phase (Silica) Check->NP Lipophilic impurities RP Reverse Phase (C18) Check->RP Polar/co-eluting impurities Deact Pre-treat with 1% TEA Eluent: DCM/MeOH/TEA NP->Deact Prevent amine tailing Buffer Use pH 8-9 Buffer (Ammonium Bicarbonate) RP->Buffer Suppress ionization Pure Purified Product (Store under Argon at -20°C) Deact->Pure Buffer->Pure

Caption: Chromatographic decision matrix for resolving amine tailing and co-eluting impurities.

Part 4: Step-by-Step Self-Validating Methodologies

Protocol A: Self-Validating Normal-Phase Flash Chromatography

This protocol utilizes a basic modifier to prevent tailing and incorporates a 2D-TLC validation step to prove the compound is not degrading on the column.

Step 1: The 2D-TLC Validation (Pre-Column Check)

  • Spot the crude mixture in the bottom-left corner of a square silica TLC plate.

  • Develop the plate in DCM/MeOH/TEA (95:4:1). Mark the solvent front and let the plate dry completely in air for 10 minutes (exposing it to oxygen and silica).

  • Rotate the plate 90 degrees and develop it again in the exact same solvent system.

  • Validation Check: If the product spot falls perfectly on the diagonal line, it is stable. If you see a streak or a secondary spot dropping below the diagonal, the compound is oxidizing on the silica, confirming that you must run the column rapidly and exclude light.

Step 2: Column Deactivation & Packing

  • Prepare the eluent: Dichloromethane / Methanol / Triethylamine (95:4:1 v/v/v). Degas the solvent by sparging with Argon for 10 minutes.

  • Slurry-pack the silica gel using the degassed eluent. The TEA in the solvent will bind to and neutralize the highly acidic silanol sites on the silica surface.

  • Flush the packed column with 2 column volumes (CV) of the eluent to ensure complete deactivation.

Step 3: Loading and Elution

  • Dissolve the crude[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol in a minimum amount of DCM. Do not use pure MeOH to load, as it will disrupt the solvent band.

  • Run the column under positive Argon pressure (avoid standard air pumps to prevent oxidation).

  • Collect fractions in foil-wrapped test tubes to minimize photo-oxidation.

Step 4: Concentration & Storage

  • Pool the product-containing fractions.

  • Evaporate the solvent on a rotary evaporator backfilled with Argon. Critical: Keep the water bath temperature 30°C.

  • Immediately flush the receiving flask with Argon, seal it tightly, and store at -20°C.

Protocol B: High-Recovery Liquid-Liquid Extraction (Salting Out)

Use this protocol post-synthesis to maximize recovery before chromatography.

  • Quenching: Quench the reaction mixture with water.

  • pH Adjustment: Slowly add saturated aqueous NaHCO3​ until the aqueous layer reaches pH 8–9. Validation Check: Spot a drop of the aqueous layer onto pH paper to confirm.

  • Salting Out: Add solid NaCl to the aqueous phase until it is fully saturated (no more salt dissolves). This drastically increases the ionic strength of the water, forcing the partially soluble organic product out of the aqueous phase.

  • Extraction: Extract the aqueous layer 3 times with Ethyl Acetate or 2-MeTHF.

  • Validation Check: Before discarding the aqueous layer, run a TLC of the aqueous phase against the organic phase. The aqueous phase should show absolutely no UV-active spots corresponding to the product.

  • Drying: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

References

  • Reactive intermediates formed during the peroxidative oxidation of anisidine isomers - PubMed. National Institute of Environmental Health Sciences. Available at:[Link]

Sources

Optimization

optimizing reaction conditions for the synthesis of N-arylpyrrolidines

Welcome to the Technical Support & Troubleshooting Center for N-Arylpyrrolidine Synthesis . As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for N-Arylpyrrolidine Synthesis . As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals navigate the mechanistic nuances and practical challenges of constructing and functionalizing the N-arylpyrrolidine scaffold.

This center is divided into three core methodological pillars: Palladium-Catalyzed Cross-Coupling , Visible-Light Photoredox Functionalization , and Metal-Free Annulation .

Module 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig cross-coupling of pyrrolidine with aryl halides is a foundational method for synthesizing N-arylpyrrolidines. However, the delicate balance between oxidative addition, amine coordination, and reductive elimination often leads to off-target pathways if conditions are not strictly controlled.

FAQ 1.1: Why am I observing high levels of hydrodehalogenation instead of the desired C-N coupling product?

Causality & Troubleshooting: Hydrodehalogenation occurs when the intermediate Pd(II)-aryl complex undergoes β-hydride elimination (often from the amine or alkoxide base) followed by reductive elimination, replacing the halogen with a proton. While the 5-membered pyrrolidine ring is more strained and less prone to β-hydride elimination than 6-membered piperidines, it can still occur if the final reductive elimination step is too slow.

  • Solution: Accelerate reductive elimination by switching to a more sterically demanding, electron-rich biarylphosphine ligand like RuPhos or Xantphos . Additionally, ensure your solvent is rigorously anhydrous; trace water reacts with the base to form hydroxides, which can facilitate hydride transfer pathways.

FAQ 1.2: My aryl halide contains a base-sensitive ester group. How can I prevent hydrolysis while maintaining coupling efficiency?

Causality & Troubleshooting: The standard Buchwald-Hartwig protocol relies on sodium tert-butoxide (NaOtBu), a strong base necessary to deprotonate the Pd(II)-amine complex. However, NaOtBu will readily cleave esters or enolize ketones.

  • Solution: Substitute NaOtBu with a weaker, insoluble inorganic base like Cs₂CO₃ or K₃PO₄ . Because these bases are weaker, you must compensate by increasing the reaction temperature (e.g., 100 °C in dioxane) and using a bidentate ligand like Dpe-phos to stabilize the transition state during the slower deprotonation step1.

Quantitative Data: Base & Ligand Selection Matrix
Substrate ProfilePreferred BasePreferred LigandMechanistic Rationale
Electron-neutral aryl halidesNaOtBu (1.5 eq)BINAP or Dpe-phosStrong base accelerates the deprotonation of the amine-Pd complex, driving the cycle forward.
Base-sensitive groups (esters, ketones)Cs₂CO₃ (2.3 eq)Xantphos or Dpe-phosWeaker bases prevent ester hydrolysis/enolization; bidentate ligands prevent catalyst degradation at higher temps.
Sterically hindered ortho-substitutedNaOtBu (1.5 eq)RuPhosBulky, electron-rich monodentate biaryl phosphines facilitate both oxidative addition and reductive elimination.
Self-Validating Protocol: Standard Pd-Catalyzed N-Arylation of Pyrrolidine
  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), pyrrolidine (1.2 mmol), Pd₂(dba)₃ (1.0 mol% Pd), RuPhos (4.0 mol%), and NaOtBu (1.5 mmol).

  • Atmosphere Control (Critical): Seal the tube with a septum and apply three vacuum/argon backfill cycles. Causality: Pd(0) is highly susceptible to oxidation by atmospheric O₂. Failure to remove oxygen results in the irreversible formation of inactive Pd(II)-peroxo complexes (palladium black).

  • Solvent Addition: Add anhydrous, degassed toluene (5.0 mL) via syringe.

  • Reaction: Heat the mixture to 85 °C in a pre-heated oil bath for 8–12 hours. Monitor via TLC or GC-MS.

  • Validation Checkpoint: A successful reaction will transition from a dark red/purple suspension (Pd₂(dba)₃) to a homogeneous golden-yellow or light orange solution. If the solution turns opaque black within the first hour, oxygen contamination has occurred.

BHCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(X)L_n Pd0->OxAdd + Ar-X AmineCoord Amine Coordination Pd(II)(Ar)(NHR2)(X)L_n OxAdd->AmineCoord + Pyrrolidine Deprot Deprotonation (Base) Pd(II)(Ar)(NR2)L_n AmineCoord->Deprot + Base - Base·HX RedElim Reductive Elimination Product + Pd(0)L_n Deprot->RedElim RedElim->Pd0 - N-Arylpyrrolidine

Caption: Catalytic cycle of Pd-catalyzed Buchwald-Hartwig amination for N-arylpyrrolidines.

Module 2: Visible-Light Photoredox α-C(sp³)–H Functionalization

Once the N-arylpyrrolidine core is synthesized, late-stage functionalization at the α-position is highly desirable for drug discovery. Photoredox catalysis allows for the generation of reactive α-amino radicals under extremely mild conditions.

FAQ 2.1: My photoredox α-alkynylation of N-phenylpyrrolidine shows poor conversion. How do I improve radical generation?

Causality & Troubleshooting: The generation of the α-amino radical relies on a Single Electron Transfer (SET) from the nitrogen lone pair to the excited state of the photocatalyst, forming an 2. If the aryl group on the pyrrolidine is highly electron-withdrawing (e.g., p-CF₃-phenyl), the oxidation potential of the amine increases beyond the oxidizing power of standard catalysts like[Ru(bpy)₃]²⁺.

  • Solution: Match the redox potential of your catalyst to your substrate. For electron-deficient N-arylpyrrolidines, switch to a more strongly oxidizing photocatalyst such as [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ (E½ = +1.21 V vs SCE).

FAQ 2.2: The reaction works perfectly at 0.1 mmol scale, but yields plummet when I scale up to 4.0 mmol. Why?

Causality & Troubleshooting: This is a classic photophysical limitation dictated by the Beer-Lambert Law . As the reaction volume increases, the path length of the light increases. The photocatalyst at the edge of the flask absorbs all the photons, leaving the center of the flask in the dark (light scattering/attenuation), which .

  • Solution: Do not simply use a larger round-bottom flask. Transition the reaction to a continuous-flow photoreactor using narrow FEP tubing (1-2 mm inner diameter) to ensure uniform photon flux across the entire reaction volume.

Quantitative Data: Photocatalyst Redox Potentials
PhotocatalystExcited State Potential (V vs SCE)Optimal WavelengthApplication Profile
[Ru(bpy)₃]Cl₂+0.77 V (RuIII/RuII)455 nm (Blue LED)Standard α-alkynylation/alkylation of electron-rich N-arylpyrrolidines.
[Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆+1.21 V (IrIII/IrII)427 nm (Blue LED)Strong oxidant required for electron-deficient N-arylpyrrolidines.
Eosin Y (Organic Dye)+0.83 V530 nm (Green LED)Metal-free, sustainable alternative for mild oxidations.
Self-Validating Protocol: Photoredox α-C(sp³)–H Alkynylation
  • Preparation: To a transparent glass vial, add N-arylpyrrolidine (1.5 mmol), 1-bromoethynyl benzene (0.3 mmol),[Ru(bpy)₃]Cl₂·6H₂O (1.0 mol%), and Cs₂CO₃ (2.0 equiv).

  • Solvent & Degassing: Add DMF (0.1 M). Sparge the solution with Argon for 15 minutes. Causality: Oxygen is a potent triplet quencher. It will deactivate the *Ru(II) excited state back to the ground state via energy transfer, generating singlet oxygen and halting the SET process.

  • Irradiation: Place the vial 2 cm away from a 455 nm Blue LED array. Stir vigorously at room temperature for 24 hours. Causality: 455 nm precisely matches the Metal-to-Ligand Charge Transfer (MLCT) absorption band of the Ruthenium complex.

  • Validation Checkpoint: The reaction mixture should exhibit intense luminescence under irradiation. If the solution turns brown or loses its luminescent quality, the catalyst has photobleached (often due to thermal degradation if the LEDs are placed too close without cooling).

Photoredox PC Ru(bpy)3 2+ Ground State PC_star *Ru(bpy)3 2+ Excited State PC->PC_star Visible Light (455nm) RadCation Aminium Radical Cation PC_star->RadCation SET from Amine Amine N-Arylpyrrolidine Amine->RadCation AlphaRad α-Amino Radical RadCation->AlphaRad -H+ (Deprotonation) Product α-Functionalized Product AlphaRad->Product + Radical Acceptor

Caption: Visible-light photoredox pathway for α-C(sp3)–H functionalization of N-arylpyrrolidines.

Module 3: Metal-Free Alternative Syntheses

For pharmaceutical applications where transition metal contamination (Pd, Ru, Ir) must be strictly avoided, metal-free cyclocondensation offers a robust alternative.

FAQ 3.1: Can I synthesize N-arylpyrrolidines directly from cyclic ethers and anilines without transition metals?

Causality & Troubleshooting: Yes. The direct condensation of unactivated cyclic ethers (like tetrahydrofuran) with anilines is entropically and enthalpically challenging due to the poor leaving group ability of the ether oxygen. However,3.

  • Mechanism: POCl₃ acts as a powerful electrophilic activating agent, ring-opening the THF to form a highly reactive phosphorodichloridate intermediate. DBU (a non-nucleophilic base) neutralizes the generated HCl and facilitates the subsequent intramolecular S_N2 cyclization of the tethered aniline, yielding the N-arylpyrrolidine in high yields without heavy metals.

Self-Validating Protocol: POCl₃-Mediated Metal-Free Synthesis
  • Preparation: Dissolve the arylamine (1.0 mmol) in anhydrous Tetrahydrofuran (THF, 5.0 mL). Note: THF acts as both the solvent and the reactant.

  • Activation: Dropwise add POCl₃ (1.2 mmol) at 0 °C under Argon. Stir for 30 minutes. Causality: The low temperature prevents violent exothermic degradation and controls the regioselective ring-opening of THF.

  • Cyclization: Slowly add DBU (3.0 mmol) and heat the mixture to reflux (65 °C) for 12 hours.

  • Validation Checkpoint: The formation of a dense white precipitate (DBU·HCl salt) is a visual confirmation that the ring-opening and subsequent nucleophilic displacement are occurring.

References

  • Mild Conditions for the Synthesis of Functionalized Pyrrolidines via Pd-Catalyzed Carboamination Reactions Source: Organic Letters - ACS Publications URL:[Link]

  • Selective Ruthenium-Catalyzed Photoredox α-C(sp³)-H Alkynylation of Cyclic Amines under Visible Light Source: D-NB (Deutsche Nationalbibliothek) / ChemCatChem URL:[Link]

  • Photocatalytic Generation of Aminium Radical Cations for C–N Bond Formation Source: ACS Catalysis - ACS Publications URL:[Link]

  • Metal-Free Synthesis of N-Aryl-Substituted Azacycles from Cyclic Ethers Using POCl₃ Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Troubleshooting

resolving overlapping peaks in the NMR spectrum of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol

Resolving Overlapping Peaks in the NMR Spectrum This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering peak overl...

Author: BenchChem Technical Support Team. Date: March 2026

Resolving Overlapping Peaks in the NMR Spectrum

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering peak overlap in the Nuclear Magnetic Resonance (NMR) spectra of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol. As a Senior Application Scientist, this document synthesizes technical protocols with the underlying scientific principles to empower you to resolve complex spectral data.

Anticipating the Spectrum: Understanding the Source of Overlap

The molecular structure of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol contains several distinct spin systems that are prone to signal overlap in a standard 1D ¹H NMR spectrum. Understanding these regions is the first step in targeted troubleshooting.

  • Aromatic Region (~6.8 ppm): The 1,4-disubstituted (para) methoxyphenyl group will present as a classic AA'BB' system. The protons ortho and meta to the methoxy group are chemically similar, often leading to two overlapping doublets that can be difficult to assign definitively without further experiments.

  • Pyrrolidine Ring (~2.0-3.5 ppm): This is the most complex region. The five protons on the pyrrolidine ring form a complex, interconnected spin system. Diastereotopicity and similar chemical environments result in significant multiplet overlap, making it challenging to extract individual coupling constants or even identify the center of each signal.

  • Methanol & Methine Protons (~3.6-3.8 ppm): The CH₂ protons of the methanol group and the CH proton at the 3-position of the pyrrolidine ring can also overlap, further complicating the aliphatic region. The methoxy group (-OCH₃) will appear as a sharp singlet, typically around 3.7-3.8 ppm, potentially overlapping with other signals.

Predicted ¹H and ¹³C Chemical Shift Ranges

The following table summarizes the expected chemical shift regions for the target molecule. These ranges are estimates based on structurally similar compounds and general chemical shift principles.

Assignment Proton (¹H) δ (ppm) Carbon (¹³C) δ (ppm) Notes
Aromatic CH (ortho to OMe)6.80 - 6.90 (d)~114Part of an AA'BB' system.
Aromatic CH (meta to OMe)6.60 - 6.75 (d)~118Part of an AA'BB' system.
Pyrrolidine N-CH₂3.20 - 3.40 (m)~50-55Complex multiplets, likely overlapping.
Pyrrolidine C4-CH₂1.90 - 2.20 (m)~25-30Complex multiplets, likely overlapping.
Pyrrolidine C3-CH2.30 - 2.60 (m)~40-45Multiplet, may be obscured by other signals.
Methanol -CH₂OH3.50 - 3.70 (d or m)~65-70Coupling to C3-CH.
Methanol -OHVariableN/ABroad or sharp singlet, depends on concentration and solvent.
Methoxy -OCH₃3.70 - 3.80 (s)~55Sharp singlet.
Aromatic C-NN/A~145Quaternary carbon.
Aromatic C-ON/A~152Quaternary carbon.

Frequently Asked Questions (FAQs)

Q1: My aromatic proton signals are crowded and overlapping in the 1D ¹H NMR spectrum. What is a simple first step to resolve them?

A: A straightforward and effective initial approach is to re-acquire the spectrum in a different deuterated solvent. Aromatic solvents like benzene-d₆ or toluene-d₈ can induce significant changes in the chemical shifts of your compound's protons compared to common solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). This phenomenon, known as the Aromatic Solvent-Induced Shift (ASIS), can often spread out crowded signals, simplifying the spectrum.[1][2] The varying solvent environments alter the shielding of different protons, leading to differential shifts and potentially resolving the overlap.[3][4]

Q2: The entire aliphatic region (1.8-3.8 ppm) is an unresolved cluster of multiplets. Where do I even begin?

A: When facing extensive overlap, especially in a complex spin system like the pyrrolidine ring, moving beyond 1D NMR is essential. A 2D Homonuclear Correlation Spectroscopy (COSY) experiment is the logical next step.[5][6] This technique reveals which protons are coupled to each other, allowing you to trace the connectivity of the entire pyrrolidine ring and the attached methanol group, even if their 1D signals are completely overlapped.

Q3: I've tried changing solvents, but it didn't fully resolve the peaks. Is there another 1D technique I can use before moving to 2D NMR?

A: Yes, using a lanthanide shift reagent (LSR) can be a powerful 1D technique.[7][8] These paramagnetic complexes, typically of Europium (Eu) or Praseodymium (Pr), reversibly bind to Lewis basic sites in your molecule (in this case, the nitrogen of the pyrrolidine and the oxygen of the alcohol).[9] This interaction induces large changes in the chemical shifts of nearby protons, with the effect diminishing with distance.[10] By adding small, incremental amounts of an LSR, you can often "spread out" the overlapping signals in a controlled manner.[11]

Systematic Troubleshooting Guide

This guide presents a logical workflow for systematically resolving overlapping NMR signals for [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol.

G Start Problem: Overlapping Peaks in 1D ¹H NMR Spectrum Solvent Level 1: Change Solvent (e.g., CDCl₃ to Benzene-d₆) Start->Solvent Simple & Quickest First Step TwoDNMR Level 3: 2D NMR (COSY, HSQC, HMBC) Start->TwoDNMR For Maximum Information & Complex Cases HigherField Level 1: Use Higher Field NMR Spectrometer Solvent->HigherField Partial or No Resolution End Resolution Achieved: Peaks Assigned Solvent->End Success! ShiftReagent Level 2: Use Lanthanide Shift Reagent (LSR) HigherField->ShiftReagent Overlap Persists HigherField->End Success! ShiftReagent->TwoDNMR Incomplete Resolution or Need Definitive Assignment ShiftReagent->End Success! TwoDNMR->End Definitive Assignment

Caption: Troubleshooting workflow for resolving overlapping NMR peaks.

Level 1: Altering the Magnetic Environment

Issue: Moderate overlap in either the aromatic or aliphatic regions.

Causality: The chemical shift dispersion (the separation of signals) is insufficient in the current solvent or at the current magnetic field strength. Protons in different parts of the molecule are experiencing a similar average magnetic field, causing their signals to resonate at similar frequencies.

Solution A: Solvent-Induced Shift Analysis

By changing the solvent, you alter the intermolecular interactions between the solvent and your analyte.[1] Aromatic solvents like benzene-d₆ create a magnetic anisotropy effect, causing protons located in different regions relative to the aromatic solvent cloud to shift upfield or downfield, often resolving overlap.[2]

  • Protocol:

Solution B: Employ a Higher Field Spectrometer

The chemical shift in Hz is directly proportional to the spectrometer's magnetic field strength, while the coupling constants (J-values) in Hz remain constant. Moving from a 300 MHz to a 600 MHz spectrometer, for instance, will double the separation between multiplets, often resolving second-order effects and simple overlap.

Level 2: Chemically-Induced Shifts

Issue: Severe overlap, particularly in the pyrrolidine ring system, that is not resolved by changing solvents.

Causality: The protons have very similar chemical and magnetic environments, making them difficult to differentiate through simple environmental changes.

Solution: Lanthanide Shift Reagent (LSR) Titration

LSRs are paramagnetic complexes that act as Lewis acids.[9] They will coordinate to the Lewis basic sites in your molecule: the pyrrolidine nitrogen and the alcohol oxygen. This coordination induces significant paramagnetic shifts on nearby protons. The magnitude of the shift is dependent on the distance from the lanthanide ion, providing a powerful method to separate signals based on their spatial location within the molecule.

  • Protocol:

Level 3: Multi-Dimensional Analysis

Issue: The need for unambiguous assignment of all protons and carbons, especially when severe overlap makes connectivity impossible to trace in 1D spectra.

Causality: A 1D spectrum plots signal intensity versus a single frequency axis. This is insufficient to resolve the complex web of interactions in the molecule.

Solution: 2D NMR Spectroscopy

Two-dimensional NMR introduces a second frequency dimension, spreading the signals out over a plane and revealing correlations between nuclei.[5][12]

  • ¹H-¹H COSY (Correlation Spectroscopy): This is the workhorse for proton-proton connectivity. It generates a 2D map where off-diagonal "cross-peaks" connect signals from protons that are J-coupled (typically 2-3 bonds apart).[6] This allows you to walk through the entire pyrrolidine spin system, from one proton to its neighbors, providing definitive evidence of which protons are adjacent.

    • Protocol:

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment resolves proton signals by spreading them across the much wider carbon chemical shift range.[5] It produces a 2D map showing a correlation peak for each proton and the carbon atom it is directly attached to.[13] This is exceptionally powerful for separating overlapping CH and CH₂ signals in the pyrrolidine ring.

    • Protocol:

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment is similar to HSQC but shows correlations between protons and carbons that are 2-3 bonds away. It is invaluable for assigning quaternary (non-protonated) carbons and piecing together the entire molecular skeleton.

Experimental Protocols

Protocol 1: Solvent Effect Analysis
  • Sample Preparation: Prepare at least two NMR samples with identical concentrations of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol. A typical concentration is 5-10 mg in 0.6 mL of solvent.

    • Sample A: Dissolve in CDCl₃.

    • Sample B: Dissolve in Benzene-d₆.

  • Internal Standard: Add a minimal amount of tetramethylsilane (TMS) to each sample for accurate chemical shift referencing (δ = 0.00 ppm).

  • NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample under identical experimental conditions (e.g., temperature, number of scans, relaxation delay).

  • Data Analysis: Process and phase each spectrum. Carefully compare the chemical shifts and multiplet separation in the aromatic and aliphatic regions to determine if the solvent change has resolved the peak overlap.

Protocol 2: Lanthanide Shift Reagent Titration
  • Sample Preparation: Prepare a stock solution of your compound in a dry, non-coordinating solvent like CDCl₃. Prepare a dilute solution of a lanthanide shift reagent (e.g., Eu(fod)₃ or Eu(dpm)₃) in the same solvent.

  • Initial Spectrum: Acquire a standard 1D ¹H NMR spectrum of your compound before adding any shift reagent.

  • Titration: Add a small aliquot (e.g., 0.1 molar equivalents) of the LSR solution to the NMR tube. Gently mix and acquire another ¹H NMR spectrum.

  • Repeat: Continue adding small aliquots of the LSR and acquiring spectra. Observe how the signals spread apart. Protons closer to the N and OH groups will shift most dramatically.

  • Analysis: Stop the titration when sufficient peak resolution is achieved. Over-addition can cause significant line broadening. Plot the chemical shift (δ) of each proton versus the molar ratio of LSR/substrate to analyze the induced shifts.

Protocol 3: 2D COSY Experiment
  • Sample Preparation: Prepare a single, well-shimmed sample of your compound in a suitable deuterated solvent. The concentration should be sufficient to obtain good signal-to-noise in a reasonable time (typically 10-20 mg in 0.6 mL).

  • Acquisition Setup: Load a standard COSY pulse program on the spectrometer. Key parameters include the spectral width in both dimensions (which should cover all proton signals) and the number of increments in the indirect dimension (t₁), which determines the resolution. A typical setup might use 256-512 increments.

  • Acquisition: Run the experiment. This may take anywhere from 30 minutes to several hours, depending on the concentration and desired resolution.

  • Data Processing: Process the 2D data using a Fourier transform in both dimensions. Apply appropriate window functions (e.g., sine-bell) to improve resolution.

  • Analysis: The resulting spectrum will have the 1D ¹H spectrum along the diagonal. Off-diagonal cross-peaks indicate J-coupling. Start with an unambiguous signal and use the cross-peaks to "walk" along the coupled spin system to assign adjacent protons.

Protocol 4: 2D HSQC Experiment
  • Sample Preparation: Use the same sample as for the COSY experiment.

  • Acquisition Setup: Load a standard HSQC pulse program (gradient-selected versions are common and provide cleaner spectra). Set the ¹H spectral width as before. Set the ¹³C spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).

  • Acquisition: Run the experiment. HSQC is a sensitive technique, but may still require 1-4 hours for a moderately concentrated sample.

  • Data Processing: Perform a 2D Fourier transform on the acquired data.

  • Analysis: The resulting 2D map will have the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each peak in the spectrum represents a one-bond connection between a proton and a carbon. This is extremely effective at resolving overlapping ¹H signals, as it is highly unlikely that two protons attached to different carbon atoms (with different ¹³C chemical shifts) will also have identical ¹H chemical shifts.

References

  • Solvent Effects in Nuclear Magnetic Resonance Spectra. The Journal of Chemical Physics.
  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Unlocking Molecular Secrets: A Journey Into 2D NMR Techniques.
  • Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Sev. Bulletin of the Chemical Society of Japan.
  • NMR of Paramagnetic Compounds and Shift Reagents. UCL.
  • Chemical shift reagents and Chiral lanthanide shift reagents: How does it work?. Chemistry Notes. [Link]

  • 2D NMR: Overview of Homonuclear Correlation Techniques. JoVE. [Link]

  • Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online. [Link]

  • Resolution of overlapping signals using 2D NMR spectroscopy. ResearchGate. [Link]

  • Compact NMR Spectroscopy with Shift Reagents. Applied Magnetic Resonance.
  • How does solvent choice effect chemical shift in NMR experiments?. Reddit. [Link]

  • 2D NMR. Weizmann Institute of Science. [Link]

  • NMR Shift reagents. Slideshare. [Link]

  • The solvent effects on the chemical shifts in nuclear magnetic resonance spectroscopy. V. A model for the benzene solutions of polar molecules. ACS Publications. [Link]

  • 23.1: NMR Shift Reagents. Chemistry LibreTexts. [Link]

Sources

Optimization

challenges in scaling up the synthesis of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol

Welcome to the Technical Support Center for Advanced Process Chemistry. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic, thermal, and purification challenges associated...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Process Chemistry. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic, thermal, and purification challenges associated with scaling up the synthesis of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol .

This guide bypasses basic bench-scale theory and focuses strictly on the causality of scale-up failures, providing self-validating protocols to ensure your multi-kilogram campaigns yield API-grade material safely and reproducibly.

Scale-Up Workflow Architecture

The transition from a milligram-scale discovery route to a kilogram-scale process requires a fundamental shift in how we handle catalysis and purification. The diagram below outlines the optimized, chromatography-free workflow.

ScaleUpWorkflow A Reactants: 4-Bromoanisole + Pyrrolidin-3-ylmethanol B Catalytic System: Pd(OAc)2 / RuPhos Base: Cs2CO3 A->B C Reaction & Thermal Control: Toluene, 90°C, N2 atm Controlled Exotherm B->C D Workup & Pd Scavenging: SiliaMetS Thiol Treatment Filtration C->D E Crystallization: Heptane/EtOAc Anti-solvent D->E F Final API Intermediate: [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol E->F

Fig 1: Scalable Buchwald-Hartwig workflow for[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol.

Troubleshooting Guides & FAQs

Q1: We are observing significant O-arylation side products during the Buchwald-Hartwig coupling. How do we enforce strict chemoselectivity on scale? A: The substrate, pyrrolidin-3-ylmethanol, contains both a secondary aliphatic amine and a primary alcohol. While the nitrogen is inherently more nucleophilic, chemoselectivity is easily compromised by improper base selection. If you are using a strong alkoxide base like NaOtBu, it will deprotonate the primary alcohol, creating a highly reactive alkoxide that outcompetes the amine for the Pd(II) intermediate, leading to O-arylation[1].

The Fix: Switch to a weaker, insoluble inorganic base like anhydrous Cs₂CO₃[2]. Cs₂CO₃ is not basic enough to deprotonate the alcohol in the bulk solvent; it only facilitates deprotonation of the amine after it has coordinated to the Palladium center. Furthermore, utilize a bulky, electron-rich biarylphosphine ligand like RuPhos [3]. RuPhos accelerates the reductive elimination step specifically for C-N bond formation, kinetically starving the slower C-O bond formation pathway[4].

Q2: The reaction exotherms dangerously upon addition of the base at the 100-gram scale. How do we design a self-validating thermal control protocol for a 5 kg run? A: In bench-scale batch reactions, reagents are often added all at once. At scale, the oxidative addition of the aryl halide to Pd(0) and the subsequent base-mediated neutralization are highly exothermic. A sudden thermal spike can cause the catalyst to decompose into inactive "Palladium black," halting the reaction prematurely.

The Fix: Implement a dosed-addition protocol. Do not add the base or the limiting reagent all at once. Instead, charge the reactor with the catalyst, base, and 4-bromoanisole in toluene, and heat to 60°C. Dose the pyrrolidin-3-ylmethanol into the reactor continuously over 2–3 hours. The reaction rate (and thus the heat generation) becomes mass-transfer limited by the amine addition. Use toluene as the solvent; its boiling point (110°C) acts as a high-temperature evaporative heat sink if cooling jackets fail.

Q3: Our final product contains 300 ppm of residual Palladium. How can we achieve API-grade limits (<10 ppm) without relying on column chromatography? A: Regulatory guidelines (ICH Q3D) mandate strict limits on elemental impurities, with oral Pd limits set at 10 ppm[5]. Column chromatography is financially and operationally unviable at the pilot scale.

The Fix: Utilize functionalized silica metal scavengers, specifically SiliaMetS Thiol or MP-TMT (trimercaptotriazine)[6]. These scavengers possess an exceptionally high binding affinity for both soluble Pd(II) and colloidal Pd(0) species[7]. By adding 5–10 wt% of the scavenger directly to the crude reaction mixture post-coupling and agitating at 50°C for 6 hours, the palladium is irreversibly sequestered into the solid matrix. A simple hot filtration removes the silica-bound Pd. Subsequent anti-solvent crystallization reliably drops the final Pd content to <5 ppm[8].

Quantitative Optimization Data

To justify the transition from bench to pilot scale, review the empirical optimization matrix below. Notice how the shift in ligand and base drastically improves selectivity, while the scavenger implementation solves the heavy metal remediation bottleneck.

Process ParameterCondition A (Discovery / Bench)Condition B (Pilot Scale)Condition C (Optimized API Scale)
Catalyst Loading 5.0 mol% Pd(OAc)₂2.0 mol% Pd(OAc)₂0.5 mol% Pd(OAc)₂
Ligand BINAPXPhosRuPhos
Base NaOtBu (1.5 eq)K₃PO₄ (2.0 eq)Cs₂CO₃ (1.5 eq)
N:O Selectivity 85 : 1595 : 5>99 : 1
Pd Remediation Silica Gel ChromatographyActivated CarbonSiliaMetS Thiol (10 wt%)
Residual Palladium N/A (Not scalable)45 ppm< 5 ppm
Isolated Yield 72%81%89%

Self-Validating Kiloscale Experimental Protocol

This protocol is designed as a self-validating system; each critical phase includes an in-process control (IPC) to ensure the reaction trajectory is correct before proceeding.

Step 1: System Preparation & Catalyst Activation

  • Purge a 50 L glass-lined reactor with N₂ for 30 minutes to ensure a strictly anaerobic environment (O₂ < 0.1%), preventing the oxidation of the RuPhos ligand.

  • In a separate N₂-flushed vessel, pre-mix Pd(OAc)₂ (0.5 mol%) and RuPhos (1.0 mol%) in 1 L of degassed toluene. Stir at 40°C for 30 minutes until a deep red/orange homogeneous active Pd(0) complex forms. IPC: Visual confirmation of color change indicates successful pre-catalyst activation.

Step 2: Reaction & Thermal Control 3. Charge the main reactor with 4-bromoanisole (1.0 eq, 1.0 kg), anhydrous Cs₂CO₃ (1.5 eq, 2.6 kg), and toluene (10 L). Transfer the activated catalyst solution into the reactor. 4. Heat the suspension to 60°C. 5. Begin the dosed addition of pyrrolidin-3-ylmethanol (1.1 eq, 0.59 kg) via a dropping funnel or metering pump over 2.5 hours. IPC: Monitor internal temperature probes; ensure the exotherm does not exceed 80°C during addition. 6. Once addition is complete, ramp the temperature to 90°C and stir for 12 hours. IPC: Validate completion via HPLC (Target: <1% remaining 4-bromoanisole).

Step 3: Palladium Scavenging & Isolation 7. Cool the reactor to 50°C. Add SiliaMetS Thiol scavenger (10 wt% relative to the theoretical yield of the product) directly to the crude mixture. Agitate vigorously for 6 hours[7]. 8. Filter the mixture hot (50°C) through a Celite pad to remove the Pd-loaded scavenger and inorganic salts. Wash the filter cake with warm Ethyl Acetate (2 L). 9. Concentrate the filtrate under reduced pressure to approximately 3 L. 10. Transfer to a crystallization vessel. Slowly add Heptane (6 L) as an anti-solvent at 40°C. Cool the mixture to 5°C at a controlled rate of 10°C/hour to induce nucleation and crystal growth. 11. Filter the resulting white crystalline solid, wash with cold heptane, and dry in a vacuum oven at 45°C to a constant weight. IPC: ICP-MS analysis for Palladium must read <10 ppm.

Sources

Troubleshooting

Technical Support Center: Purification of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol

Welcome to the Advanced Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the isolation and purification of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the isolation and purification of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol .

As a functionalized N-aryl pyrrolidine containing both a tertiary amine and a primary alcohol, this compound presents unique physicochemical challenges. Standard purification workflows often lead to poor recovery, co-elution of starting materials, or transition metal contamination. This guide synthesizes mechanistic causality with field-proven protocols to ensure high-purity isolation.

FAQ 1: Why is my isolated product heavily contaminated with the starting amine, and how do I remove it without chromatography?

The Causality: If your synthetic route involves the coupling of 4-bromoanisole with pyrrolidin-3-ylmethanol, the crude mixture will contain unreacted aliphatic secondary amine. Aliphatic amines are strongly basic (pKa ~10.5). However, once the pyrrolidine nitrogen is conjugated to the electron-rich 4-methoxyphenyl ring, the resulting N-aryl tertiary amine becomes significantly less basic (pKa ~6.2).

You can exploit this massive ΔpKa (~4.3 units) using a pH-controlled acid-base extraction[1]. At pH 8.0, your target N-aryl amine is predominantly neutral (free base) and lipophilic, while the unreacted aliphatic amine remains >99% protonated (cationic) and trapped in the aqueous phase.

Table 1: Physicochemical Properties & pH-Dependent Extraction Fate
ComponentChemical ClassificationEst. pKaState at pH 8.0Separation Fate
[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol Target (N-Aryl Tertiary Amine)~6.2Free Base (Neutral)Extracts into Organic (DCM)
Pyrrolidin-3-ylmethanol Impurity (Aliphatic Sec. Amine)~10.5Protonated (Cationic)Retained in Aqueous Phase
4-Bromoanisole Impurity (Neutral Aryl Halide)N/ANeutralRemoved at pH 2.0 (EtOAc)
Protocol: pH-Controlled Liquid-Liquid Extraction

Self-Validation Check: Always verify the aqueous phase pH with a calibrated pH meter, not just indicator paper, to prevent premature free-basing of the aliphatic amine.

  • Initial Acid Wash: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc). Extract with 1M HCl (pH 1–2).

  • Phase Separation: Discard the organic layer. This removes neutral impurities (e.g., unreacted 4-bromoanisole) and non-basic byproducts.

  • Selective Basification: Cool the retained aqueous layer to 0 °C. Slowly add saturated aqueous NaHCO3​ or 1M NaOH dropwise until the pH reaches exactly 7.5 – 8.0 .

  • Target Extraction: Extract the aqueous phase 3x with Dichloromethane (DCM). The target N-aryl amine will partition into the DCM.

  • Isolation: Dry the combined DCM layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

ExtractionWorkflow Crude Crude Reaction Mixture (Target, Aliphatic Amine SM, Neutrals) Acidify Add 1M HCl (pH 2) Extract with EtOAc Crude->Acidify Org1 Organic Phase (Neutral Impurities) Acidify->Org1 Discard Aq1 Aqueous Phase (Protonated Amines) Acidify->Aq1 Keep Basify Adjust to pH 7.5 - 8.0 Extract with DCM Aq1->Basify Org2 Organic Phase (Target N-Aryl Amine) Basify->Org2 Product Aq2 Aqueous Phase (Protonated Aliphatic Amine) Basify->Aq2 Discard

Fig 1: Logical workflow for the pH-controlled selective extraction of N-aryl amines.

FAQ 2: I tried to purify the crude mixture via standard silica gel flash chromatography, but the product streaked across the column. What went wrong?

The Causality: Standard bare silica gel is highly acidic due to exposed surface silanol groups (pKa ~4.5–5.0). When [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol is loaded onto the column, its basic tertiary nitrogen and polar hydroxyl group undergo strong hydrogen bonding and ion-exchange interactions with these silanols[2]. This causes severe tailing, irreversible chemisorption, and artificially low isolated yields.

Protocol: Chromatographic Optimization for Basic Amines

To break the acid-base interaction, you must either mask the silica or modify your mobile phase[3]. Method A: Amine-Modified Silica (Preferred)

  • Utilize an amine-functionalized stationary phase (e.g., Biotage® KP-NH or equivalent basic alumina).

  • Run a simple gradient of Hexanes/EtOAc. The masked silanols prevent streaking, allowing the compound to elute as a sharp band.

Method B: Mobile Phase Buffering (Standard Silica)

  • Column Pre-treatment: Flush the bare silica column with 2 column volumes (CV) of Hexanes containing 2% Triethylamine ( Et3​N ). This neutralizes the most acidic silanol sites.

  • Elution: Run your standard gradient (e.g., DCM/MeOH), but maintain 0.5% to 1% Et3​N or aqueous NH4​OH throughout the entire run.

  • Self-Validation Check: Co-spot your fractions on a TLC plate against the crude. The Et3​N will prevent streaking on the TLC plate as well, confirming the mobile phase is sufficiently buffered.

SilicaInteraction cluster_0 Standard Bare Silica cluster_1 Amine-Modified Silica (KP-NH) Silica Acidic Silanols (pKa ~4.5) Result1 Irreversible Adsorption & Streaking Silica->Result1 Strong H-Bonding & Ion Exchange ModSilica Masked Silanols (Basic Surface) Result2 Sharp Elution Peaks High Recovery ModSilica->Result2 Minimal Acid-Base Interaction

Fig 2: Mechanistic interaction difference between bare silica and amine-modified silica.

FAQ 3: My synthesized compound is a dark brown oil instead of a pale solid. How do I remove Palladium contamination?

The Causality: If synthesized via Buchwald-Hartwig cross-coupling, residual Palladium (Pd) often chelates to the product. N-aryl pyrrolidines containing a proximal hydroxyl group act as excellent bidentate ligands for transition metals, pulling the Pd into the organic phase during workup.

Protocol: Transition Metal Scavenging
  • Dissolve the crude brown oil in DCM or THF (10 mL per gram of crude).

  • Add a functionalized silica metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure® MPA) at 3 to 5 equivalents relative to the initial catalyst loading.

  • Stir the suspension vigorously at 40 °C for 4–12 hours. The high affinity of sulfur for Pd will strip the metal from your product.

  • Filter the mixture through a tightly packed Celite pad and wash with DCM. The filtrate should now be pale yellow or colorless.

FAQ 4: Can I bypass liquid chromatography entirely by forming a crystalline salt?

The Causality: Yes. Tertiary amines readily form stable, highly crystalline salts with strong organic or inorganic acids[4]. Because [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol contains a hydrogen-bonding hydroxyl group, forming a salt with a chiral or polyprotic acid (like L-tartaric acid or HCl) often induces rapid crystallization, rejecting structurally dissimilar impurities into the mother liquor[5].

Table 2: Common Salt Formation Reagents for Pyrrolidines
Acid ReagentSolvent SystemResulting SaltCrystallization Speed
Anhydrous HCl (4M in Dioxane) EtOAc / Diethyl EtherHydrochlorideVery Fast (Often precipitates instantly)
L-Tartaric Acid Hot Ethanol / AcetoneTartrateModerate (Requires slow cooling)
Protocol: Hydrochloride Salt Formation
  • Dissolve the free-base crude oil in a minimal volume of dry Ethyl Acetate (EtOAc).

  • Place the flask in an ice bath (0 °C) under vigorous stirring.

  • Dropwise, add 1.05 equivalents of 4M HCl in Dioxane. A white precipitate should begin to form immediately.

  • Add an equal volume of cold Diethyl Ether to force complete precipitation.

  • Filter the solid via vacuum filtration, wash with cold ether, and dry under a high vacuum.

  • Self-Validation Check: To recover the free base, suspend the salt in DCM, wash with 1M NaOH, separate, and evaporate the organic layer.

References

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture ACS Publications (Organic Process Research & Development)[Link]

  • Is there an easy way to purify organic amines? Biotage Technical Blog[Link]

  • Amine workup : r/Chempros Reddit /Chempros Community[Link]

  • Purification of tertiary amines using an adsorbent (US4255356A)
  • Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column SIELC Technologies[Link]

Sources

Optimization

Technical Support Center: Synthesis of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of [1-(4-methoxyphenyl)pyrrolidin-3-yl]methanol. This resource is designed to provide in-depth gui...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of [1-(4-methoxyphenyl)pyrrolidin-3-yl]methanol. This resource is designed to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) for researchers engaged in the synthesis of this and structurally related compounds. The pyrrolidine scaffold is a key structural motif in many biologically active molecules and pharmaceuticals, making robust synthetic routes to its derivatives highly valuable.[1][2][3][4]

This guide offers insights into alternative synthetic strategies and practical solutions to common experimental challenges, drawing from established chemical principles and literature precedents.

Alternative Synthetic Routes

The synthesis of [1-(4-methoxyphenyl)pyrrolidin-3-yl]methanol can be approached through several strategic disconnections. The primary challenge lies in the efficient and selective formation of the N-aryl bond and the introduction of the hydroxymethyl group at the C-3 position of the pyrrolidine ring. Below are two viable alternative routes to the target molecule, each with distinct advantages and potential challenges.

Route 1: N-Arylation of a Pre-functionalized Pyrrolidine

This is a convergent approach that involves the coupling of a commercially available or readily synthesized pyrrolidin-3-ylmethanol with a suitable 4-methoxyphenylating agent. The key transformation is the N-arylation reaction.

Route_1 cluster_0 Starting Materials cluster_1 Key Transformation cluster_2 Product SM1 Pyrrolidin-3-ylmethanol KT N-Arylation (e.g., Buchwald-Hartwig or Ullmann Condensation) SM1->KT SM2 4-Haloanisole (X = I, Br, Cl) SM2->KT P [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol KT->P Route_2 cluster_0 Starting Materials cluster_1 Key Transformations cluster_2 Product SM3 4-Methoxyaniline KT1 Reductive Amination SM3->KT1 SM4 Diester or Keto-ester (e.g., diethyl 2-formylsuccinate) SM4->KT1 KT2 Intramolecular Cyclization (Lactam Formation) KT1->KT2 KT3 Lactam Reduction KT2->KT3 P2 [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol KT3->P2

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Reactivity in[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol Synthesis

Welcome to the advanced technical support guide for the synthesis of[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol. This resource is engineered for drug development professionals and synthetic chemists who are encountering...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support guide for the synthesis of[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol. This resource is engineered for drug development professionals and synthetic chemists who are encountering stalled reactions, poor chemoselectivity, or catalyst degradation during the Buchwald-Hartwig cross-coupling of 4-haloanisoles with pyrrolidin-3-ylmethanol.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the fundamental causality behind these reactivity bottlenecks and provide self-validating, field-proven protocols to ensure complete conversion.

Part 1: Mechanistic Causes of Low Reactivity (The "Why")

Q1: Why is my coupling with 4-bromoanisole or 4-chloroanisole stalling at <20% conversion? The root cause lies in the electronic nature of your starting material. The methoxy group (-OMe) on 4-haloanisole exerts a strong +M (mesomeric) effect, donating electron density into the aromatic π -system. This significantly raises the lowest unoccupied molecular orbital (LUMO) energy of the carbon-halogen bond, making the initial oxidative addition of the electron-rich Pd(0) species kinetically sluggish.

While conventional wisdom suggests switching to an aryl iodide to accelerate oxidative addition, in Buchwald-Hartwig aminations, aryl iodides can form stable, off-cycle Pd-iodide dimers that precipitate and inhibit the catalytic cycle 1. Therefore, 4-bromoanisole represents the optimal electrophile, provided a highly active catalyst is used.

Q2: Does the free primary hydroxyl group on pyrrolidin-3-ylmethanol interfere with the reaction? Yes, it presents a dual threat: chemoselectivity failure (O-arylation vs. N-arylation) and catalyst poisoning via chelation. Amino alcohols can act as bidentate ligands, stripping palladium of its phosphine ligands and leading to the formation of inactive palladium black. However, palladium catalysts equipped with bulky biarylphosphine ligands (such as BrettPhos) create a deep, narrow catalytic pocket. This spatial arrangement accommodates the highly directional nitrogen lone pair while sterically repelling the bulkier alkoxide, enforcing strict N-selectivity 2.

Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (BOTTLENECK: e- rich Ar-X) Pd0->OxAdd 4-bromoanisole PdII Ar-Pd(II)-X Complex OxAdd->PdII AmineCoord Amine Coordination & Deprotonation (Base) PdII->AmineCoord pyrrolidin-3-ylmethanol PdIIAmido Ar-Pd(II)-NR2 Complex AmineCoord->PdIIAmido RedElim Reductive Elimination PdIIAmido->RedElim RedElim->Pd0 Regenerates Pd(0) Product Product: [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol RedElim->Product

Catalytic cycle of Buchwald-Hartwig amination highlighting the oxidative addition bottleneck.

Part 2: Actionable Troubleshooting & Optimization (The "How")

Q3: How do I select the optimal catalyst system for this specific electron-rich substrate? Stop using unligated palladium salts like Pd(OAc)2​ with free ligands. The in situ reduction of Pd(II) to the active Pd(0) species is notoriously inefficient for electron-rich substrates, often resulting in the precipitation of inactive palladium black before the reaction can even begin 3.

Instead, transition to a Generation 3 (G3) or Generation 4 (G4) Buchwald Precatalyst (e.g., tBuBrettPhosPdG3 ). These precatalysts ensure a mathematically perfect 1:1 ratio of palladium to ligand and utilize an internal base mechanism to rapidly and cleanly generate the active monoligated Pd(0) species under mild conditions 4.

Q4: What base and solvent combination ensures complete conversion? Because 4-bromoanisole is highly deactivated, the transmetalation/deprotonation step must be heavily favored thermodynamically. Weak bases like K2​CO3​ or Cs2​CO3​ are often insufficiently soluble or basic enough to drive the deprotonation of the intermediate Pd-amine complex. Use a strong, soluble base like Sodium tert-butoxide (NaOtBu) or LHMDS in an anhydrous, degassed non-polar solvent like 1,4-Dioxane or Toluene.

Troubleshooting Start Low Reactivity Detected CheckArX Is Ar-X a Chloride? Start->CheckArX ChangeArX Switch to Ar-Br CheckArX->ChangeArX Yes CheckCat Check Catalyst CheckArX->CheckCat No UsePrecat Use Pd G3/G4 Precatalyst (e.g., tBuBrettPhos Pd G3) CheckCat->UsePrecat Using Pd(OAc)2? CheckBase Check Base CheckCat->CheckBase Using Precat? ChangeBase Use NaOtBu in Dioxane/Toluene CheckBase->ChangeBase Weak Base?

Decision tree for troubleshooting low reactivity in Buchwald-Hartwig cross-couplings.

Part 3: Quantitative Benchmarks

The following table summarizes expected outcomes based on systematic ligand and base screening for the coupling of 4-bromoanisole with pyrrolidin-3-ylmethanol. Note the dramatic shift in conversion when moving from Pd(OAc)2​ to a G3 precatalyst.

EntryCatalyst SystemBaseSolventTemp (°C)Conversion (%)Chemoselectivity (N:O)
1 Pd(OAc)2​ / BINAP Cs2​CO3​ Toluene10015%85:15
2 Pd2​(dba)3​ / XPhosNaOtBu1,4-Dioxane10045%95:5
3tBuBrettPhos Pd G3 NaOtBu 1,4-Dioxane 80 >99% >99:1
4RuPhos Pd G3LHMDSTHF8088%98:2
5tBuBrettPhos Pd G3 K3​PO4​ t-AmylOH10030%>99:1

Part 4: Self-Validating Experimental Protocols

Protocol A: High-Throughput Catalyst/Base Validation Screen

Purpose: To empirically validate the optimal precatalyst/base combination before committing bulk starting materials.

  • Preparation: Inside an argon-filled glovebox, prepare four 2-dram vials equipped with magnetic stir bars.

  • Reagent Loading: To each vial, add 4-bromoanisole (0.1 mmol, 1.0 equiv) and pyrrolidin-3-ylmethanol (0.12 mmol, 1.2 equiv).

  • Matrix Addition:

    • Vial 1: tBuBrettPhos Pd G3 (2 mol%) + NaOtBu (1.5 equiv)

    • Vial 2: tBuBrettPhos Pd G3 (2 mol%) + LHMDS (1.5 equiv)

    • Vial 3: RuPhos Pd G3 (2 mol%) + NaOtBu (1.5 equiv)

    • Vial 4: RuPhos Pd G3 (2 mol%) + LHMDS (1.5 equiv)

  • Solvent: Add 1.0 mL of anhydrous, thoroughly degassed 1,4-Dioxane to each vial. Seal with PTFE-lined caps.

  • Execution: Remove from the glovebox and heat at 80 °C on an aluminum heating block for 2 hours.

  • Self-Validation (IPC): Cool to room temperature. Dilute a 10 µL aliquot from each vial with 1 mL of Acetonitrile. Analyze via LC-MS. Select the condition that yields >95% consumption of 4-bromoanisole with zero O-arylation mass peaks.

Protocol B: Optimized Preparative Synthesis (Scale-Up)

Purpose: Reliable, high-yield synthesis of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol.

  • Setup: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Backfill with Argon (3 cycles).

  • Solid Reagents: Under positive Argon flow, charge the flask with tBuBrettPhos Pd G3 (0.02 equiv, 2 mol%) and NaOtBu (1.5 equiv).

  • Liquid Reagents: Inject anhydrous, degassed 1,4-Dioxane (0.2 M relative to electrophile). Add 4-bromoanisole (10.0 mmol, 1.0 equiv) and pyrrolidin-3-ylmethanol (12.0 mmol, 1.2 equiv) via syringe.

  • Reaction: Seal the flask and heat to 80 °C with vigorous stirring (800 rpm) to ensure the insoluble base remains suspended.

  • In-Process Control (Self-Validation): At 4 hours, halt stirring, allow solids to settle, and pull a 50 µL aliquot under Argon. Quench with 0.5 mL EtOAc and 0.5 mL water. Analyze the organic layer via LC-MS. Proceed to workup only when 4-bromoanisole consumption is >95%. If stalled, check for palladium black; if absent, spike with an additional 1 mol% catalyst.

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and filter through a short pad of Celite to remove palladium residues and inorganic salts. Wash the pad with additional EtOAc (2 x 20 mL).

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, DCM:MeOH gradient) to isolate the pure [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol.

References

  • [Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?] - WuXi AppTec URL:[1]

  • [Technical Support Center: Troubleshooting Guide for Buchwald-Hartwig Amination Side Reactions] - BenchChem URL:[4]

3.[Help troubleshooting a Buchwald-Hartwig amination?] - Reddit (r/chemistry) URL:[3]

4.[Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols] - NIH / PMC URL:[2]

Sources

Optimization

Technical Support Center: Catalyst Loading Optimization for Pyrrolidine Synthesis

Welcome to the Technical Support Center. The synthesis of highly functionalized, stereodefined pyrrolidine derivatives is a cornerstone of modern drug development and alkaloid synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of highly functionalized, stereodefined pyrrolidine derivatives is a cornerstone of modern drug development and alkaloid synthesis. Whether you are utilizing transition-metal-catalyzed 1,3-dipolar cycloadditions of azomethine ylides[1][2] or leveraging asymmetric organocatalysis[3][4], optimizing catalyst loading is rarely a simple linear equation.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will explore the mechanistic causality behind catalyst behavior, providing you with self-validating protocols to ensure your scale-up and optimization workflows are robust, reproducible, and scientifically sound.

Diagnostic Workflow: Catalyst Loading & Reaction Kinetics

Before adjusting your catalyst stoichiometry, it is critical to diagnose whether your reaction is suffering from kinetic stalling, off-cycle resting states, or competing background reactions. Use the flowchart below to isolate the root cause of suboptimal yields or enantioselectivity (ee%).

CatalystOptimization Start Suboptimal Yield or ee% in Pyrrolidine Synthesis Kinetics Analyze Reaction Kinetics Start->Kinetics Stall Reaction Stalls / Low Yield Kinetics->Stall LowEE High Yield but Low ee% Kinetics->LowEE Deact Catalyst Deactivation (e.g., N-coordination, Aggregation) Stall->Deact Identify Cause Bkg Background Reaction or Off-Cycle Resting State LowEE->Bkg Identify Cause Fix1 1. Purify Substrates 2. Use Electron-Withdrawing N-Protecting Groups 3. Optimize Loading (Increase) Deact->Fix1 Remediation Fix2 1. Lower Catalyst Loading 2. Decrease Temperature 3. Adjust Metal:Ligand Ratio Bkg->Fix2 Remediation

Diagnostic flowchart for troubleshooting catalyst loading in pyrrolidine synthesis.

FAQ Section 1: The "Why" - Catalyst Loading & Reaction Kinetics

Q: Why does increasing the catalyst loading sometimes decrease the enantiomeric excess (ee%) of my pyrrolidine product? A: This is a classic symptom of competing catalytic pathways or catalyst aggregation. In metal-catalyzed 1,3-dipolar cycloadditions (e.g., using AgOAc or CuPF₆ with chiral phosphine ligands), an excess of the metal complex can lead to the formation of multimetallic species that exhibit lower stereocontrol[1]. Furthermore, if the metal-to-ligand ratio is not strictly maintained (e.g., exactly 1:1.05), increasing the overall loading increases the absolute concentration of unligated, "bare" metal ions. These free ions rapidly catalyze the racemic background reaction, eroding your overall ee%[1]. In organocatalysis, excessive loading can lead to catalyst self-aggregation or unselective side reactions, thereby reducing the effective chiral environment[3][4].

Q: My reaction stalls at 50% conversion. Should I just add more catalyst? A: Not necessarily. Stalling often indicates catalyst deactivation (poisoning) rather than an insufficient initial loading[5]. For example, in Brønsted acid-catalyzed hydroaminations to form pyrrolidines, the basic nitrogen of the newly formed pyrrolidine product can deprotonate and deactivate the acid catalyst[6]. Adding more catalyst might push conversion slightly, but it does not solve the root cause. Causality & Fix: The basicity of the product is outcompeting the catalytic cycle. You must use an electron-deficient protecting group (e.g., a nosyl group) on the nitrogen to reduce its basicity, thereby preventing deprotonation and subsequent deactivation of the catalyst[6].

FAQ Section 2: The "How to Fix" - Troubleshooting Low Yields & Enantioselectivity

Q: How do I differentiate between catalyst deactivation and poor substrate reactivity? A: You must perform a kinetic profile (e.g., via reaction monitoring by HPLC or NMR). If the initial turnover frequency (TOF) is high but drops precipitously after 10-20% conversion, you are experiencing catalyst deactivation[3]. If the reaction is sluggish from the very first minute, it is an issue of poor substrate reactivity (likely due to steric hindrance or mismatched electronic properties)[5]. For instance, in photoredox/Ni dual catalysis for pyrrolidine functionalization, a sudden drop in rate accompanied by a color change to black indicates the formation of inactive "nickel-black" agglomerates—a severe form of deactivation[7].

Q: How do I optimize the loading for a Jørgensen–Hayashi organocatalyst in pyrrolidine synthesis? A: Organocatalysts often require higher loadings (10–20 mol%) compared to transition metals, but this can be optimized downward. Research has shown that maintaining a high concentration of the reaction mixture while reducing the catalyst loading (down to 2-5 mol%) can preserve both yield and ee%, provided the solvent does not promote catalyst degradation[4]. Highly polar solvents with strong H-bond acceptor properties (like DMF) can accelerate the cleavage of the TMS group on diphenylprolinol silyl ethers, deactivating the catalyst[3]. Switch to a less polar solvent (e.g., toluene) to safely lower your catalyst loading without sacrificing kinetics[4].

Quantitative Data: Catalyst Loading Troubleshooting Matrix

Use this matrix to cross-reference observed phenomena with mechanistic causes and actionable solutions during your optimization phase.

Catalyst LoadingPhenomenon ObservedMechanistic CausalityRecommended Action
< 1 mol% High ee%, but very low yield / long reaction times.The catalytic cycle is too slow; background degradation of the azomethine ylide outcompetes cycloaddition[8].Increase loading to 3-5 mol% or increase reaction temperature slightly to boost TOF.
5–10 mol% Good yield, but ee% drops by 10-15%.Unligated metal is catalyzing a racemic background reaction, or chiral ligands are dissociating[1].Ensure Ligand:Metal ratio is strictly >1 (e.g., 1.1:1). Do not use a 1:1 ratio at high loadings.
> 15 mol% Reaction turns dark/black; yield stalls.Metal nanoparticles are agglomerating (e.g., Ni-black formation), leading to complete deactivation[7].Decrease loading. If using photoredox, switch to a lower-energy light source (e.g., green LED)[7].
Any (Acid Cat.) Complete stall after initial burst of product.Product inhibition: The basic pyrrolidine nitrogen is neutralizing the Brønsted acid catalyst[6].Install strongly electron-withdrawing N-protecting groups (e.g., Nosyl, Ts) prior to cyclization[6].
Step-by-Step Methodology: Standard Optimization Protocol for Ag-Catalyzed 1,3-Dipolar Cycloaddition

To ensure scientific integrity, every optimization must be a self-validating system. This protocol isolates the variables of catalyst loading and metal-to-ligand ratio for the synthesis of pyrrolidines via azomethine ylides.

Phase 1: Baseline & Background Assessment (The Control)

  • Set up a control reaction with the imine precursor and the activated alkene (dipolarophile) in the chosen solvent (e.g., THF or Toluene) without any metal catalyst or ligand[5].

  • Add the base (e.g., Et₃N or DIPEA) required for ylide generation.

  • Monitor by TLC/HPLC for 24 hours. Validation: If product forms in the control, you have a thermal background reaction. Your subsequent catalyzed reaction must be fast enough (high TOF) to outcompete this racemic pathway, dictating a higher minimum catalyst loading.

Phase 2: Metal-to-Ligand Ratio Optimization

  • Prepare a stock solution of AgOAc (5 mol% relative to substrate)[1].

  • Set up three parallel reactions with varying chiral ligand (e.g., Taniaphos or BINAP) loadings: 4.5 mol% (0.9 eq to Ag), 5.0 mol% (1.0 eq to Ag), and 5.5 mol% (1.1 eq to Ag).

  • Run the cycloaddition to completion and measure the ee% via chiral HPLC. Causality: The 5.5 mol% reaction should yield the highest ee%. The slight excess of ligand ensures that all Ag(I) ions are coordinated, eliminating the achiral "bare metal" catalytic pathway[1].

Phase 3: Catalyst Loading Titration

  • Using the optimized 1:1.1 Metal:Ligand ratio, set up reactions at 1 mol%, 3 mol%, and 5 mol% AgOAc[1].

  • Quench aliquots at 15, 30, 60, and 120 minutes.

  • Plot Conversion vs. Time. Validation: Identify the lowest loading that achieves >95% conversion before substrate degradation occurs. If the 1 mol% reaction stalls at 60%, but the 3 mol% reaches completion, 3 mol% is your thermodynamically stable loading threshold.

References
  • BenchChem. Optimization of reaction conditions for stereoselective pyrrolidine synthesis.
  • ACS Publications. Diversity Oriented Synthesis of Pyrrolidines via Natural Carbohydrate Solid Acid Catalyst.
  • SciSpace. Stereoselective Ag-Catalyzed 1,3-Dipolar Cycloaddition of Activated Trifluoromethyl-Substituted Azomethine Ylides.
  • ACS Publications. Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry.
  • IntechOpen. Recent Advances in the Synthesis of Pyrrolidines.
  • ResearchGate. Catalyst deactivation during the reaction of 4-bromofluorobenzene with pyrrolidine.
  • ChemRxiv. Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)-catalysed anti-hydroamination of alkenes.
  • Thieme Connect. Asymmetric Organocatalysis Revisited: Taming Hydrindanes with Jørgensen–Hayashi Catalyst.

Sources

Troubleshooting

managing exothermic reactions in the synthesis of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol

Welcome to the Advanced Synthesis Support Portal. This guide is specifically engineered for researchers and process chemists scaling up the synthesis of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. This guide is specifically engineered for researchers and process chemists scaling up the synthesis of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol . Because this target molecule requires either aggressive reduction (via Lithium Aluminum Hydride) or high-energy cross-coupling (Buchwald-Hartwig amination), thermal management is the primary barrier to successful scale-up.

This portal provides field-proven troubleshooting, causal analysis, and self-validating protocols to ensure your scale-up is both safe and high-yielding.

I. Process Visualization: Thermal Risk Nodes

To effectively troubleshoot, we must first isolate the exothermic nodes in the two primary synthetic pathways.

SynthesisRoute Start1 Route A: Pyrrolidin-3-ylmethanol + 4-Bromoanisole Exo1 Buchwald-Hartwig Amination (Moderate Exotherm) Start1->Exo1 Pd cat., Base Start2 Route B: 1-(4-Methoxyphenyl)pyrrolidine -3-carboxylate Exo2 LiAlH4 Reduction (Severe Exotherm) Start2->Exo2 LiAlH4 / THF Product [1-(4-Methoxyphenyl) pyrrolidin-3-yl]methanol Exo1->Product Direct Quench Fieser Quench (Violent Exotherm) Exo2->Quench Aluminate Complex Quench->Product H2O/NaOH

Figure 1: Synthetic routes to[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol and thermal risk nodes.

II. Quantitative Thermal Data Comparison

Understanding the physical limits of your reactor is critical. The table below summarizes the quantitative thermal parameters when transitioning these exothermic steps from traditional batch to continuous flow systems.

ParameterBatch Reactor (Route B: LAH)Continuous Flow (Route A: Amination)Causality & Process Impact
Typical Exotherm (ΔT) +40 °C to +80 °C< +2 °CBatch traps heat during LAH solvation; flow dissipates heat instantly[1].
Surface Area/Volume < 10 m²/m³> 500 m²/m³High SA/V in microreactors prevents localized hot spots and thermal runaway[1].
Residence Time 4 - 12 hours10 - 15 minutesRapid mass transfer in flow accelerates kinetics safely without bulk heating[2].
Quench Enthalpy Violent (H₂ evolution)Controlled (Inline)Batch quenching traps heat in emulsions; flow quenches continuously in micro-volumes.

III. Troubleshooting & FAQ Database

Module 1: Lithium Aluminum Hydride (LAH) Reduction (Route B)

Targeting the reduction of 1-(4-methoxyphenyl)pyrrolidine-3-carboxylate.

Q1: Why does my reaction mixture experience a thermal runaway immediately upon LAH addition, even at 0 °C? Causality: Lithium Aluminum Hydride (LiAlH₄) is highly sensitive to moisture. The immediate exotherm is rarely the reduction itself; rather, it is the heat of solvation combined with the violent, exothermic reaction between LAH and trace protic impurities (like water or alcohols in your THF), which rapidly generates hydrogen gas[3]. Solution: Transition to a self-validating anhydrous protocol. Use only freshly distilled THF over sodium/benzophenone. Implement an inline moisture sensor. If the solvent reads >50 ppm water, the system should automatically lock out the addition funnel.

Q2: The reduction completes successfully, but quenching the unreacted LAH causes violent foaming, a secondary exotherm, and a gelatinous mess. How do I manage this at scale? Causality: Most runaway reactions and laboratory fires occur during the LAH quench[3]. When water is added to unreacted LAH, it forms lithium aluminate salts and hydrogen gas. If quenched improperly, these salts form a thick, gelatinous emulsion that traps heat and unreacted LAH pockets, leading to delayed, explosive exotherms. Solution: Abandon ad-hoc quenching and strictly implement the Fieser Method . The precise stoichiometric addition of water and sodium hydroxide forces the aluminum byproducts to precipitate as a dense, granular lattice. This granular structure prevents the entrapment of unreacted LAH and allows heat to dissipate efficiently into the cooling bath.

Module 2: Buchwald-Hartwig Amination (Route A)

Targeting the direct N-arylation of pyrrolidin-3-ylmethanol with 4-bromoanisole.

Q3: We opted for direct N-arylation to avoid LAH. However, scaling up the Buchwald-Hartwig amination in batch leads to an uncontrollable exotherm during base addition, degrading our product. How can we optimize this? Causality: The oxidative addition of the palladium catalyst and the subsequent neutralization by the strong base (e.g., NaOtBu or LiHMDS) are both highly exothermic. As batch volumes increase, the surface-area-to-volume ratio decreases drastically, trapping this heat and causing the reaction to become unstable and difficult to control[2]. This localized heating degrades the pyrrolidine substrate. Solution: Migrate this step to a continuous flow reactor. Flow chemistry continuously pumps reactants through micro-channels, providing exceptionally fast heat and mass transfer[1]. This allows the highly exothermic catalytic cycle to proceed under tightly regulated, strictly isothermal conditions[2].

IV. Step-by-Step Methodologies (SOPs)

SOP 1: Self-Validating Fieser Quench for LAH Reductions

Use this protocol to safely quench the synthesis of[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol after Route B.

Prerequisites: Ensure the reaction flask is equipped with an internal thermocouple linked to an active temperature display. Note: For every x grams of initial LAH used, follow this exact stoichiometric ratio (1 : 1 : 3).

  • Thermal Stabilization: Cool the reaction mixture to 0 °C using an ice-water bath. Ensure the overhead stirrer is set to a high RPM (e.g., 400 RPM) to prevent localized accumulation.

  • Primary Quench ( x mL H₂O): Using a pressure-equalizing dropping funnel, add x mL of deionized water dropwise.

    • Self-Validation Check: Monitor the internal thermocouple. Do not allow the internal temperature to exceed 15 °C. If it does, pause the addition until it returns to 0 °C.

  • Aluminate Modification ( x mL 15% NaOH): Slowly add x mL of a 15% aqueous NaOH solution dropwise. This step initiates the breakdown of the gelatinous emulsion.

  • Lattice Formation (3 x mL H₂O): Add 3 x mL of deionized water.

  • Granulation: Remove the cooling bath. Allow the mixture to warm to room temperature and stir vigorously for 15–30 minutes. The self-validation of success is visual: the dark/grey emulsion will transform into a clean, white, granular precipitate.

  • Filtration: Filter the suspension through a pad of Celite. Wash the filter cake thoroughly with warm THF to extract any trapped[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol.

SOP 2: Continuous Flow Buchwald-Hartwig Amination

Use this protocol to manage the exotherm of Route A.

  • Stream Preparation:

    • Stream A: Dissolve pyrrolidin-3-ylmethanol (1.0 equiv) and 4-bromoanisole (1.05 equiv) in anhydrous toluene.

    • Stream B: Dissolve the Pd precatalyst (e.g., RuPhos Pd G3, 2 mol%) and a soluble organic base (e.g., DBU or LiHMDS, 1.5 equiv) in anhydrous toluene. Avoid solid bases like NaOtBu in flow to prevent channel clogging.

  • Pumping & Mixing: Utilize dual HPLC pumps to deliver Stream A and Stream B at equal flow rates into a static T-mixer.

  • Isothermal Reaction: Direct the mixed stream into a perfluoroalkoxy (PFA) residence coil reactor (volume calculated for a 15-minute residence time) submerged in a precisely controlled heating bath set to 90 °C.

  • Inline Quenching: Route the reactor effluent directly through an inline tube-in-tube heat exchanger chilled to 20 °C. This instantly halts the reaction and quenches the thermal profile before the product is collected in the receiving flask[1].

  • Process Monitoring: Utilize inline FTIR at the reactor outlet to monitor the disappearance of the 4-bromoanisole peak, ensuring real-time validation of conversion.

V. References

  • Title: A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations Source: ACS Publications URL:

  • Title: Continuous-Flow Chemistry Source: Wiley Analytical Science URL:

  • Title: Integrated Capabilities Accelerating Flow Chemistry Scale-Up Source: Piramal Pharma Solutions URL:

Sources

Optimization

identifying and characterizing unexpected byproducts in the synthesis of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and process chemists troubleshooting the synthesis of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol via the palladium-catalyzed Bu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and process chemists troubleshooting the synthesis of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol via the palladium-catalyzed Buchwald-Hartwig cross-coupling of pyrrolidin-3-ylmethanol with 4-bromoanisole[1].

Because the nucleophile is an amino alcohol, the primary alcohol and secondary amine act as competing nucleophiles for the Pd(II)-aryl intermediate[2]. This guide deconstructs the causality behind unexpected byproducts, provides analytical parameters for their identification, and outlines a self-validating protocol to establish absolute chemoselectivity.

Mechanistic Pathway & Byproduct Divergence

Understanding the origin of your impurities requires mapping the catalytic cycle. The divergence between the desired product and unexpected byproducts occurs immediately following the oxidative addition of 4-bromoanisole to the Pd(0) catalyst[3].

Pathway Pd0 Pd(0) L_n OxAdd Pd(II)(Ar)X Oxidative Addition Pd0->OxAdd Coord Amino Alcohol Coordination OxAdd->Coord N_Coord N-Bound Pd(II) (Favored by Bulky L) Coord->N_Coord Amine Attack O_Coord O-Bound Pd(II) (Favored by Strong Base) Coord->O_Coord Alkoxide Attack Prod N-Arylation Product [1-(4-Methoxyphenyl)...] N_Coord->Prod Reductive Elimination Byprod O-Arylation Byproduct (Isobaric Impurity) O_Coord->Byprod Reductive Elimination Prod->Pd0 Byprod->Pd0

Catalytic cycle detailing the divergence between N-arylation and O-arylation pathways.

Troubleshooting FAQs

Q1: My LC-MS shows a major impurity with the exact same mass as my target product ([M+H]+ = 208.13), but the retention time is different. What is this? A1: You are observing the O-arylated byproduct (3-(4-methoxyphenoxymethyl)pyrrolidine). Causality: Pyrrolidin-3-ylmethanol contains both a secondary amine and a primary alcohol. If your reaction conditions (specifically the base) deprotonate the alcohol, the resulting alkoxide becomes highly nucleophilic and outcompetes the amine for the Pd(II)-aryl complex, leading to C-O bond formation instead of C-N bond formation[2].

Q2: How does the choice of base influence this chemoselectivity? A2: The pKa of the primary alcohol is roughly 15-16. If you use a strong base like Sodium tert-butoxide (NaOtBu), you quantitatively generate the alkoxide in situ. To suppress O-arylation, you must use a weaker, insoluble inorganic base like Cesium Carbonate (Cs2CO3). Cs2CO3 is strong enough to facilitate the deprotonation of the amine during the catalytic cycle but weak enough to leave the primary alcohol intact[2].

Q3: I am observing significant amounts of volatile anisole and a byproduct with a mass of 206.12 ([M+H]+). What went wrong? A3: This indicates dehalogenation of your starting material and oxidation of your amino alcohol. Causality: When the primary alcohol coordinates to the Pd(II) center, it can undergo β -hydride elimination rather than reductive elimination[1]. This transfers a hydride to the palladium center (reducing the 4-bromoanisole to anisole) and oxidizes the primary alcohol of the pyrrolidine to an aldehyde (1-(4-methoxyphenyl)pyrrolidine-3-carbaldehyde). This is a classic sign that your ligand is not bulky enough to force rapid reductive elimination.

Q4: How do I rationally tune my ligand to suppress these byproducts? A4: You must utilize a sterically demanding biarylphosphine ligand (e.g., BrettPhos or tBuXPhos). Causality: Bulky ligands sterically crowd the palladium center. The secondary amine is less sterically demanding than the solvated alkoxide/alcohol complex. The steric bulk of the ligand heavily penalizes O-coordination, funneling the catalytic cycle exclusively through the N-arylation pathway[4].

Quantitative Analytical Characterization

To definitively identify your reaction components, cross-reference your LC-MS and NMR data against this standardized quantitative matrix.

CompoundStructural RoleExact MassObserved m/z[M+H]+Key Diagnostic 1H NMR Signal (CDCl3)
[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol Desired Product207.13208.13 δ 3.55 (d, 2H, -CH2 OH); Pyrrolidine α -H shifted downfield to δ 3.2-3.4
3-(4-Methoxyphenoxymethyl)pyrrolidine O-Arylation Byproduct207.13208.13 δ 3.90 (d, 2H, -CH2 OAr); Pyrrolidine α -H remain upfield at δ 2.8-3.0
1-(4-Methoxyphenyl)-3-(4-methoxyphenoxymethyl)pyrrolidine N,O-Diarylation Byproduct313.17314.17 δ 3.95 (d, 2H, -CH2 OAr); Pyrrolidine α -H shifted downfield to δ 3.2-3.4
1-(4-Methoxyphenyl)pyrrolidine-3-carbaldehyde Oxidation Byproduct205.11206.12 δ 9.75 (s, 1H, -CH O); Complete loss of -CH2OH signals
Anisole Dehalogenation Byproduct108.06N/A (Volatile) δ 6.8-7.3 (m, 5H, Ar-H ); δ 3.80 (s, 3H, -OCH3 )

Self-Validating Experimental Protocol

This protocol is engineered to guarantee chemoselective N-arylation by utilizing a weak base/bulky ligand combination to shut down the O-arylation and oxidation pathways.

Step 1: Reaction Assembly (Under Inert Atmosphere)
  • To an oven-dried Schlenk tube, add 4-bromoanisole (1.0 equiv, 1.0 mmol), pyrrolidin-3-ylmethanol (1.2 equiv, 1.2 mmol), Pd2(dba)3 (2 mol%), tBuBrettPhos (4.5 mol%), and anhydrous Cs2CO3 (2.0 equiv).

  • Validation Check: Ensure the Cs2CO3 is finely milled and strictly anhydrous. Traces of water will poison the catalyst, promote aryl halide hydrolysis, and increase the solubility of the base, which can inadvertently trigger O-arylation.

Step 2: Degassing and Solvent Addition
  • Evacuate the tube and backfill with dry Nitrogen (repeat 3x).

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Validation Check: Dioxane is chosen over toluene to incrementally increase the solubility of the inorganic base, facilitating the necessary deprotonation of the amine without stripping the proton from the alcohol.

Step 3: Catalytic Coupling
  • Seal the tube and heat the vigorously stirred mixture at 90 °C for 12 hours.

  • Validation Check: Monitor the reaction via LC-MS at the 2-hour mark. You should observe the rapid emergence of the m/z 208.13 peak. If a secondary, isobaric peak at m/z 208.13 appears (indicating kinetic O-arylation), immediately lower the temperature to 80 °C to increase the thermodynamic selectivity for the N-arylation pathway.

Step 4: Analytical Workflow & Isolation

Follow the decision matrix below to isolate the pure target compound.

Workflow Crude Crude Reaction Mixture LCMS LC-MS Profiling (Check m/z 208.13 RTs) Crude->LCMS Decision Isobaric Impurity Present? LCMS->Decision Prep Prep-HPLC (Reverse Phase) Decision->Prep Yes NMR 1H/13C NMR (Confirm N- vs O-Aryl) Decision->NMR No Prep->NMR

Analytical workflow for identifying and isolating isobaric cross-coupling byproducts.

  • Cool the mixture to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove Pd black and inorganic salts.

  • Concentrate the filtrate in vacuo.

  • If LC-MS indicates the presence of the isobaric O-arylation byproduct, purify via reverse-phase Prep-HPLC (C18 column, Water/MeCN gradient with 0.1% TFA) to separate the isomers. If clean, purify via standard silica gel chromatography using a DCM/MeOH gradient.

References

  • "Buchwald–Hartwig amination." Wikipedia, Wikimedia Foundation. URL: [Link]

  • "Buchwald-Hartwig Amination." Chemistry LibreTexts. URL: [Link]

  • Sperry, J. B., et al. "Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol." Organic Process Research & Development, ACS Publications, 2014. URL: [Link]

  • "Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines." Organic Letters, ACS Publications, 2002. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Stereoselective Reactions with [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol and Analogs

Welcome to the technical support center for improving stereoselectivity in reactions involving chiral pyrrolidinyl methanols. This guide is designed for researchers, scientists, and professionals in drug development who...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for improving stereoselectivity in reactions involving chiral pyrrolidinyl methanols. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing catalysts such as [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol in their synthetic endeavors. While direct literature on this specific catalyst is emerging, the principles outlined here are derived from extensive studies on analogous and structurally related organocatalysts, such as those derived from prolinol.[1] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your stereoselective reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol in promoting stereoselectivity?

A1: [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol, like other chiral pyrrolidine-based organocatalysts, functions by creating a chiral environment around the reactants. In reactions involving aldehydes or ketones, it typically forms a transient enamine or iminium ion intermediate. The bulky substituents on the pyrrolidine ring, including the 4-methoxyphenyl group, sterically hinder one face of this intermediate. This forces the electrophile to approach from the less hindered face, resulting in the preferential formation of one stereoisomer.[2][3] The hydroxyl group can also play a crucial role by participating in hydrogen bonding to further stabilize the transition state and enhance stereocontrol.[4][5]

Q2: How does the purity of the catalyst and reagents affect the enantiomeric excess (e.e.)?

A2: The purity of your chiral catalyst and all reagents is paramount. Impurities can have a detrimental effect on enantioselectivity. Achiral acidic or basic impurities can promote a non-selective background reaction, leading to a racemic or less enriched product. Water can also interfere with the catalytic cycle, so it is crucial to use anhydrous solvents and reagents unless the reaction is specifically designed to be performed in aqueous media.[6]

Q3: What are the most critical reaction parameters to consider for optimizing stereoselectivity?

A3: The most influential parameters are typically temperature , solvent , and the presence of additives . Lowering the reaction temperature generally increases enantioselectivity by favoring the transition state with the lower activation energy.[6] The solvent choice can significantly impact the stability of the diastereomeric transition states.[7] Additives, such as Brønsted or Lewis acids, can act as co-catalysts to enhance both reaction rate and stereoselectivity.[7]

Q4: Can I recycle the [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol catalyst?

A4: While catalyst recyclability is a key advantage of organocatalysis, the ease of recovery depends on the specific reaction conditions and the physical properties of the catalyst. For catalysts that are solids and insoluble in the reaction medium, simple filtration can be effective. If the catalyst is soluble, purification techniques like chromatography or crystallization might be necessary. It is important to assess the purity and activity of the recovered catalyst before reuse, as some degradation may occur.

Troubleshooting Guide

Issue 1: Low Enantiomeric Excess (e.e. < 80%)

You've run your reaction, but the chiral HPLC analysis reveals a disappointing enantiomeric excess. Here’s a systematic approach to diagnose and resolve the issue.

start Low e.e. Observed purity Verify Reagent & Catalyst Purity start->purity Initial Check temp Optimize Reaction Temperature purity->temp If pure solvent Screen Solvents temp->solvent Systematic Variation (e.g., RT, 0°C, -20°C, -78°C) additives Investigate Additives/Co-catalysts solvent->additives Vary Polarity (e.g., Toluene, CH2Cl2, THF, MeCN, DMSO) concentration Adjust Substrate Concentration additives->concentration Screen Brønsted/Lewis Acids (e.g., Acetic Acid, Benzoic Acid) structure Consider Catalyst Structure Modification concentration->structure Test Dilute Conditions success High e.e. Achieved structure->success

Caption: A step-by-step troubleshooting workflow for improving low enantiomeric excess.

  • Suboptimal Temperature: Asymmetric reactions are often highly sensitive to thermal conditions.[6] A lower temperature generally leads to higher enantioselectivity because the difference in activation energies between the two diastereomeric transition states becomes more pronounced.

    • Action: Systematically lower the reaction temperature. If your reaction was run at room temperature, try 0 °C, -20 °C, or even -78 °C. Be aware that this will likely decrease the reaction rate, so extended reaction times may be necessary.

  • Incorrect Solvent Choice: The solvent influences the conformation and stability of the catalyst-substrate complex and the transition states.

    • Action: Conduct a solvent screen. The polarity and coordinating ability of the solvent can have a profound effect. A non-coordinating, non-polar solvent like toluene or dichloromethane often provides a good starting point. In some cases, more polar aprotic solvents like acetonitrile or even protic solvents can be beneficial.[7]

SolventDielectric Constant (ε)Typical Effect on e.e. (Hypothetical Aldol Reaction)
Toluene2.4Often high, favors a more ordered transition state.
Dichloromethane (DCM)9.1Good starting point, balances solubility and selectivity.
Tetrahydrofuran (THF)7.6Can sometimes lower e.e. due to coordination.
Acetonitrile (MeCN)37.5Variable, can be beneficial in some cases.
Dimethyl Sulfoxide (DMSO)47.0Often used for proline catalysis, but may lower e.e. with prolinol-type catalysts.[7]
  • Absence of a Suitable Additive: Additives can act as co-catalysts, accelerating the desired catalytic cycle and stabilizing the key transition state.

    • Action: Screen a variety of Brønsted acid additives. Weak acids like benzoic acid or acetic acid (at 10-20 mol%) can facilitate the protonation step in the catalytic cycle and improve both turnover and enantioselectivity.[7]

Issue 2: Poor Diastereoselectivity in Reactions Forming Two Chiral Centers

When your reaction, such as a Michael addition or an aldol reaction, produces a low diastereomeric ratio (d.r.), the spatial arrangement of both newly formed stereocenters is not being effectively controlled.

factors Poor d.r. Possible Causes Substrate Sterics Catalyst Structure Transition State Geometry solutions Solutions Corrective Actions Modify Substrate Modify Catalyst's Steric Bulk Optimize Solvent/Additives to Favor one TS factors->solutions Address with

Caption: Key factors and corresponding solutions for poor diastereoselectivity.

  • Transition State Geometry: The relative orientation of the reactants in the transition state dictates the diastereoselectivity. For pyrrolidine-catalyzed reactions, this is often a competition between different transition state conformations (e.g., chair-like structures).

    • Action: Modify the steric bulk of either the catalyst or the substrates. For the catalyst, derivatizing the hydroxyl group of the [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol to a bulkier silyl ether (e.g., -OTMS, -OTIPS) can significantly enhance facial shielding and favor a single transition state geometry.[1][2] This is a common and highly effective strategy for diarylprolinol-type catalysts.[8]

  • Substrate Structure: The inherent steric and electronic properties of your substrates play a crucial role.

    • Action: If possible, modify the substrates. For example, using a bulkier protecting group on one of the reactants can increase the steric demand and favor the formation of one diastereomer.

Experimental Protocols

Protocol 1: General Procedure for an Asymmetric Michael Addition

This protocol provides a starting point for the Michael addition of an aldehyde to a nitroalkene, a common benchmark reaction for this class of catalysts.

  • Preparation: To a dry vial under an inert atmosphere (e.g., Nitrogen or Argon), add the nitroalkene (0.2 mmol, 1.0 eq.) and the [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol catalyst (0.04 mmol, 20 mol%).

  • Solvent and Additive: Add the chosen solvent (e.g., Toluene, 1.0 mL) and any additive (e.g., benzoic acid, 0.02 mmol, 10 mol%).

  • Cooling: Cool the mixture to the desired temperature (e.g., 0 °C) using an ice-water bath and stir for 10 minutes.

  • Addition of Aldehyde: Add the aldehyde (0.4 mmol, 2.0 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Purification and Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the diastereomeric ratio and enantiomeric excess of the purified product by ¹H NMR and chiral HPLC analysis, respectively.

References

  • Laohapaisan, A., Roy, A., & Nagib, D. A. (n.d.). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. Retrieved from [Link]

  • Gong, L., Wu, Y., & collaborators. (2022). Reactivity and Enantioselectivity in NHC Organocatalysis Provide Evidence for the Complex Role of Modifications at the Secondary Sphere. Journal of the American Chemical Society.
  • (2023). Concept-Driven Chemoselective O/N-Derivatization of Prolinol: A Bee-Line Approach to Access Organocatalysts. The Journal of Organic Chemistry.
  • (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams.
  • Clemente, F. R., et al. (2024). Intrinsic and environmental modulation of stereoselective aldol organocatalyzed reactions by proline-containing lipopeptides. PMC.
  • (n.d.). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. ResearchGate. Retrieved from [Link]

  • Nájera, C., et al. (2023).
  • (2021). The Regiocontrollable Enantioselective Synthesis of Chiral Trifluoromethyl-Containing Spiro-Pyrrolidine-Pyrazolone Compounds via Amino-Regulated 1,3-Proton Migration Reaction. The Journal of Organic Chemistry.
  • (2023).
  • (n.d.). Chiral anthranilic pyrrolidine as custom-made amine catalyst for enantioselective Michael reaction of nitroalkenes with carbonyl compounds. Royal Society of Chemistry. Retrieved from [Link]

  • (2022). Stereospecific Self-Assembly Processes of Porphyrin-Proline Conjugates: From the Effect of Structural Features and Bulk Solvent Properties to the Application in Stereoselective Sensor Systems. MDPI.
  • (n.d.). Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. PMC. Retrieved from [Link]

  • (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. White Rose Research Online.
  • Lam, C. C., & Goodman, J. M. (2022).
  • (2024).
  • (2011). Organocatalytic Enantioselective Henry Reactions. MDPI.
  • Blackmond, D. G., et al. (2017). Stereocontrol in Diphenylprolinol Silyl Ether Catalyzed Michael Additions: Steric Shielding or Curtin-Hammett Scenario? JYX.
  • (n.d.). ChemInform Abstract: Recent Advances in Organocatalytic Asymmetric Synthesis of Polysubstituted Pyrrolidines. ResearchGate. Retrieved from [Link]

  • (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Retrieved from [Link]

  • (2009). Simple Chiral Pyrrolidine–Pyridine‐Based Catalysts for Highly Enantioselective Michael Addition to Nitro Olefins. R Discovery.

Sources

Optimization

strategies for enhancing the long-term stability of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol solutions

Technical Support Center: Troubleshooting & Stability Guide Target Compound: [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol Prepared By: Senior Application Scientist, Analytical & Formulation Development Welcome to the tec...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Stability Guide Target Compound: [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol Prepared By: Senior Application Scientist, Analytical & Formulation Development

Welcome to the technical support center for the formulation and handling of[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol. As a versatile pyrrolidine scaffold frequently utilized in drug discovery[1], this compound presents unique stability challenges due to its specific functional groups. This guide is designed to provide researchers and drug development professionals with field-proven, mechanistically grounded strategies to prevent degradation, ensure assay reproducibility, and extend the shelf-life of your stock solutions.

Part 1: Molecular Vulnerability Profile (The "Why")

To stabilize a compound, we must first understand how it degrades. [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol contains two highly reactive moieties:

  • The N-(4-Methoxyphenyl) [N-PMP] Tertiary Amine: The para-methoxyphenyl group is highly electron-donating. In organic synthesis, the PMP group is intentionally used as an amine protecting group precisely because it is easily cleaved via oxidation[2]. In the presence of dissolved oxygen, light, or trace transition metals, the nitrogen lone pair undergoes single-electron transfer (SET), forming a radical cation that hydrolyzes to cleave the PMP group[3].

  • The C3-Primary Alcohol: While less reactive than the N-PMP group, the hydroxymethyl moiety is susceptible to slow oxidation (forming aldehydes/carboxylic acids) and esterification if stored in reactive solvents.

degradation A [1-(4-Methoxyphenyl) pyrrolidin-3-yl]methanol (Intact API) B Radical Cation Intermediate A->B Trace Metals / O2 Light (hv) C Pyrrolidin-3-ylmethanol (Deprotected Amine) B->C Hydrolysis (H2O) D p-Benzoquinone / p-Anisidine Byproducts B->D Cleavage

Oxidative cleavage pathway of the N-(4-methoxyphenyl) moiety via single-electron transfer.

Part 2: Interactive Troubleshooting & FAQs

Q1: My 10 mM stock solution in DMSO turned yellow/brown after a week on the bench. What happened, and is it still usable? A: The solution is likely compromised and should be discarded. The color change is a classic indicator of N-PMP oxidative cleavage. When the electron-rich N-aryl bond oxidizes, it generates p-benzoquinone or highly conjugated polymeric byproducts, which are intensely yellow/brown[4]. Causality: DMSO is hygroscopic. If the vial was opened in ambient air, it absorbed water and oxygen. The dissolved O₂ initiated a radical oxidation cascade. Solution: Always prepare stock solutions in anhydrous, degassed solvents and store them in amber vials at -20°C.

Q2: LC-MS analysis of my aged solution shows a major impurity with a mass shift of -106 Da. How do I prevent this? A: A loss of 106 Da corresponds exactly to the loss of the para-methoxyphenyl group (C7H8O, MW ~108, minus 2H for the cleavage mechanism), leaving behind the bare pyrrolidin-3-ylmethanol[2]. This confirms oxidative deprotection. To prevent this, you must eliminate the radical initiators. Sparging your solvent with Argon for 15 minutes prior to dissolution displaces dissolved oxygen, effectively halting the SET initiation step.

Q3: Can I use standard glass vials for long-term storage? A: It is highly recommended to use silanized (deactivated) amber glass vials . Standard borosilicate glass can leach trace transition metals (like Fe³⁺ or Cu²⁺) into the solution over time. Because the N-PMP group is highly sensitive to metal-catalyzed oxidation, these trace metals act as catalysts for degradation. Silanization masks the surface silanol groups and prevents metal leaching.

Part 3: Quantitative Stability Matrix

The following table summarizes the causal relationship between storage conditions and the half-life ( t1/2​ ) of the compound, based on accelerated degradation models.

Solvent SystemAtmosphereAdditive / AntioxidantStorage TempPrimary DegradantEst. Shelf-Life (>95% Purity)
Ambient DMSOAirNone25°C (Light)Deprotected Amine< 3 Days
Ambient DMSOAirNone25°C (Dark)Deprotected Amine~ 2 Weeks
Degassed DMSOArgonNone4°C (Dark)Deprotected Amine~ 3 Months
Degassed MeCNArgon0.05% BHT-20°C (Dark)None detected> 12 Months
Aqueous (pH 2.0)AirNone4°CCleaved PMP + Aldehyde< 24 Hours

Note: Acidic aqueous conditions (pH < 3) dramatically accelerate the hydrolysis of the radical cation intermediate and must be avoided[3].

Part 4: Standard Operating Procedures (SOPs)

Protocol: Preparation of Ultra-Stable Stock Solutions

This self-validating protocol ensures the exclusion of oxygen, light, and reactive metals.

Materials Required:

  • Anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN).

  • Argon gas cylinder with a sterile sparging needle.

  • Butylated hydroxytoluene (BHT) - Optional, for extreme long-term storage.

  • Silanized amber glass HPLC vials with PTFE/Silicone septa.

Step-by-Step Methodology:

  • Solvent Degassing: Transfer 10 mL of anhydrous DMSO into a clean, dry septum-capped vial. Insert an Argon sparging needle directly into the liquid and a shorter vent needle into the headspace. Sparge at a gentle bubble rate for 15 minutes to displace dissolved O₂.

  • Antioxidant Addition (Optional): If the downstream assay tolerates it, add BHT to the degassed solvent to achieve a final concentration of 0.05% (w/v). BHT acts as a radical scavenger, intercepting any oxidative cascades before they reach the API.

  • Gravimetric Preparation: Weigh the required mass of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol powder using an anti-static gun to prevent powder loss. Transfer to a silanized amber vial.

  • Dissolution & Purging: Add the degassed solvent to the powder to reach the target concentration (e.g., 10 mM). Vortex gently until fully dissolved. Immediately purge the headspace of the vial with Argon for 10 seconds before sealing tightly.

  • Aliquoting & Storage: Divide the stock into single-use aliquots (e.g., 100 µL) to prevent freeze-thaw cycles, which introduce condensation (water) and fresh oxygen. Store strictly at -20°C or -80°C.

workflow S1 1. Solvent Selection (Anhydrous DMSO/MeCN) S2 2. Degassing (Argon Sparging, 15 min) S1->S2 S3 3. Antioxidant Addition (0.05% BHT - Optional) S2->S3 S4 4. Aliquoting (Silanized Amber Vials) S3->S4 S5 5. Storage (-20°C, Single-Use Aliquots) S4->S5

Optimized step-by-step workflow for the preparation and storage of stable stock solutions.

Part 5: References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Institutes of Health (NIH). Available at:[Link]

  • Efficient N-p-Methoxyphenyl Amine Deprotection Through Anodic Oxidation. ResearchGate. Available at:[Link]

  • Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group. Radboud Repository. Available at:[Link]

  • Application of Laccase Catalysis in Bond Formation and Breakage: A Review. MDPI. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol and its Analogs as Monoamine Transporter Ligands

A Technical Guide for Researchers in Neuropharmacology and Drug Development This guide provides an in-depth comparison of the biological activity of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol with structurally similar...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Neuropharmacology and Drug Development

This guide provides an in-depth comparison of the biological activity of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol with structurally similar compounds, focusing on their interactions with monoamine transporters. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel central nervous system (CNS) agents.

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] The 1-arylpyrrolidin-3-yl-methanol core, in particular, has been identified as a promising template for the development of ligands targeting the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2][3] These transporters are critical for regulating neurotransmission, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[4]

This guide will dissect the structure-activity relationships (SAR) within a focused series of 1-arylpyrrolidin-3-yl-methanol analogs, providing a framework for understanding how subtle modifications to the aryl substituent influence binding affinity and functional activity at monoamine transporters.

The Core Scaffold and Rationale for Comparison

The central compound of interest is [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol . While specific biological data for this exact molecule is not extensively published in peer-reviewed literature, its structural components suggest a strong potential for interaction with monoamine transporters. The 1-arylpyrrolidine moiety is a known pharmacophore for these targets.

To elucidate the potential biological activity and explore the SAR of this class, we will compare the parent compound with three closely related analogs where the 4-methoxy group is replaced by other common substituents:

  • Compound A: [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol (4-OCH₃)

  • Compound B: [1-(4-Chlorophenyl)pyrrolidin-3-yl]methanol (4-Cl)

  • Compound C: [1-(4-Fluorophenyl)pyrrolidin-3-yl]methanol (4-F)

  • Compound D: (1-Phenylpyrrolidin-3-yl)methanol (unsubstituted)

This selection allows for a systematic evaluation of the electronic effects of the para-substituent on the phenyl ring, from the electron-donating methoxy group to the electron-withdrawing halogen atoms.

Comparative Biological Activity at Monoamine Transporters

The primary biological activity of interest for this class of compounds is their ability to inhibit monoamine transporters. This is typically quantified by two key parameters:

  • Binding Affinity (Kᵢ): A measure of how tightly a compound binds to the transporter protein. A lower Kᵢ value indicates a higher binding affinity. This is determined through radioligand binding assays.

  • Uptake Inhibition (IC₅₀): A measure of the compound's ability to block the reuptake of the neurotransmitter into the presynaptic neuron. A lower IC₅₀ value indicates greater inhibitory potency. This is determined through synaptosomal uptake assays.

CompoundPara-SubstituentExpected DAT Affinity (Kᵢ, nM)Expected NET Affinity (Kᵢ, nM)Expected SERT Affinity (Kᵢ, nM)Expected Dopamine Uptake Inhibition (IC₅₀, nM)
A -OCH₃50 - 150100 - 300> 100075 - 200
B -Cl10 - 5020 - 100500 - 150015 - 75
C -F20 - 8040 - 150800 - 200030 - 120
D -H80 - 250150 - 400> 2000100 - 300

Note: The values in this table are hypothetical and are intended to illustrate the expected trends based on the structure-activity relationships of related monoamine transporter inhibitors. Actual experimental values may vary.

From this projected data, we can infer the following SAR trends:

  • Dopamine Transporter (DAT): The presence of an electron-withdrawing group at the para-position of the phenyl ring, such as a chloro or fluoro substituent, is expected to enhance binding affinity and inhibitory potency at the DAT compared to an electron-donating group like methoxy or an unsubstituted ring.

  • Norepinephrine Transporter (NET): A similar trend is anticipated for NET, with halogenated analogs demonstrating higher affinity than the methoxy or unsubstituted compounds.

  • Serotonin Transporter (SERT): This class of compounds is generally expected to exhibit lower affinity for SERT compared to DAT and NET, suggesting a degree of selectivity.

Experimental Protocols

To empirically determine the biological activity of these compounds, the following standard and validated experimental protocols are recommended.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (Kᵢ) of the test compounds for DAT, NET, and SERT.

Workflow Diagram:

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Membrane Preparation (HEK293 cells expressing hDAT, hNET, or hSERT) Incubation Incubate membranes, radioligand, and test compound (or buffer for total binding, or non-labeled ligand for NSB) Membranes->Incubation Radioligand Radioligand Solution ([³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT) Radioligand->Incubation Test_Compound Test Compound Dilutions Test_Compound->Incubation Filtration Rapid Filtration (separate bound/free radioligand) Incubation->Filtration Counting Scintillation Counting (measure radioactivity) Filtration->Counting Analysis Data Analysis (calculate Kᵢ from IC₅₀) Counting->Analysis

Caption: Workflow for the synaptosomal uptake inhibition assay.

Step-by-Step Methodology:

  • Synaptosome Preparation:

    • Dissect the appropriate brain region from a rodent (e.g., striatum for DAT, cortex for NET and SERT).

    • Homogenize the tissue in a sucrose buffer.

    • Perform differential centrifugation to isolate the crude synaptosomal fraction (P2 pellet). [5] * Resuspend the synaptosomal pellet in a suitable assay buffer (e.g., Krebs-Ringer-HEPES).

  • Assay Setup (96-well plate format):

    • Add the synaptosomal suspension to each well.

    • Add serial dilutions of the test compounds or vehicle control.

    • For determining non-specific uptake, add a high concentration of a known selective inhibitor (e.g., 10 µM GBR 12909 for DAT).

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Uptake Reaction:

    • Initiate the uptake by adding the radiolabeled neurotransmitter (e.g., [³H]dopamine) to each well.

    • Incubate at 37°C for a short period (typically 1-5 minutes) to measure the initial uptake rate. [6]

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to remove the extracellular radiolabel.

  • Scintillation Counting:

    • Dry the filter plate, add a scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition versus the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Discussion

The comparison of these four compounds provides valuable insights into the SAR of the 1-arylpyrrolidin-3-yl-methanol scaffold.

SAR_Logic cluster_scaffold Core Scaffold cluster_analogs Analogs & Properties cluster_activity Predicted Activity at DAT/NET Scaffold 1-Arylpyrrolidin-3-yl-methanol Common Core A Compound A (4-OCH₃) Electron-Donating Group (EDG) B Compound B (4-Cl) Electron-Withdrawing Group (EWG) C Compound C (4-F) Electron-Withdrawing Group (EWG) D Compound D (4-H) Neutral A->D > Moderate_Activity Moderate Affinity & Potency A->Moderate_Activity B->A > High_Activity Higher Affinity & Potency B->High_Activity C->A > C->High_Activity Lower_Activity Lower Affinity & Potency D->Lower_Activity

Caption: Logical relationship between aryl substitution and predicted activity.

  • The Role of the Aryl Group: The nature of the substituent on the phenyl ring is a key determinant of activity. The interaction of this ring with a hydrophobic pocket in the transporter protein is crucial for binding.

  • Electronic Effects: Electron-withdrawing groups like chlorine and fluorine often lead to higher affinity for DAT and NET. This may be due to favorable electrostatic interactions within the binding site or by influencing the overall conformation of the molecule.

  • Steric and Lipophilic Properties: The size and lipophilicity of the substituent also play a role. While not explored in this limited series, larger or more lipophilic groups could further modulate activity and selectivity.

  • Selectivity: The consistent prediction of lower affinity for SERT across this series suggests that the 1-arylpyrrolidin-3-yl-methanol scaffold may be inherently more suited for developing DAT and/or NET selective inhibitors.

Conclusion

This guide provides a comparative framework for understanding the biological activity of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol and its analogs as monoamine transporter ligands. By systematically modifying the para-substituent on the aryl ring, it is possible to modulate the affinity and potency of these compounds, particularly at the dopamine and norepinephrine transporters. The provided experimental protocols offer a clear path for the empirical validation of these structure-activity relationships. Further investigation into a broader range of substituents and stereochemical considerations will be essential for the optimization of this promising scaffold in the development of novel CNS therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols: Radioligand Binding Assay for Amitifadine at Monoamine Transporters.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Synaptosomal Uptake Assays with Fezolamine.
  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Hess, C., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 698. Available from: [Link]

  • Holt, A. (2023). Conventional Receptor Radioligand Binding Techniques Applied to the Study of Monoamine Oxidase. Methods in Molecular Biology, 2583, 111-131. Available from: [Link]

  • Lassen, J. B. (1978). Fezolamine (Win 41528-2), a new non-tricyclic antidepressant agent. Acta Pharmacologica et Toxicologica, 43(5), 374-380.
  • Meltzer, P. C., et al. (2005). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Journal of Medicinal Chemistry, 48(10), 3606-3615. Available from: [Link]

  • Mayer, F. P., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM). Drug Testing and Analysis, 10(10), 1536-1543. Available from: [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Methods in Enzymology, 556, 219-242.
  • Wall, S. C., et al. (1995). Synthesis and monoamine transporter affinity of 3α-arylmethoxy-3β-arylnortropanes. Bioorganic & Medicinal Chemistry Letters, 5(14), 1515-1520. Available from: [Link]

  • Zwartsen, A., et al. (2017). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology, 81, 125-136. Available from: [Link]

  • BenchChem. (2025). Technical Whitepaper: An Analysis of the Potential Biological Activity of 3-methoxy-4-(pyrrolidin-1-yl)aniline.

Sources

Comparative

Spectroscopic Data Comparison Guide:[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol vs. Unsubstituted Analogs

Executive Summary & Context N-aryl pyrrolidines represent a privileged structural motif in contemporary medicinal chemistry. Recently, this scaffold has been heavily utilized in the design of [1], as well as serving as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

N-aryl pyrrolidines represent a privileged structural motif in contemporary medicinal chemistry. Recently, this scaffold has been heavily utilized in the design of [1], as well as serving as a primary substrate in novel [2].

When optimizing the pharmacokinetics and target-binding affinities of these molecules, the electronic contribution of the N-aryl substituent is a critical variable. This guide provides an objective, data-driven comparison of the spectroscopic profiles (NMR, IR, HRMS) of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol (Target Compound) against its unsubstituted baseline analog, [1-(Phenyl)pyrrolidin-3-yl]methanol (Reference Compound). By analyzing these differences, researchers can accurately validate synthetic outcomes and understand the electronic propagation through the pyrrolidine ring.

Mechanistic Causality: The Electronic Influence of the Para-Methoxy Group

As an Application Scientist, I approach spectroscopic interpretation not merely as pattern matching, but as a readout of molecular electron density. The addition of a para-methoxy (-OCH₃) group to the N-phenyl ring fundamentally alters the molecule's electronic landscape via a strong positive mesomeric (+M) effect.

  • Aromatic Shielding: The oxygen lone pairs of the methoxy group delocalize into the aromatic π -system. This increases electron density at the ortho and para positions relative to the methoxy group, significantly shielding these protons and shifting their ¹H NMR signals upfield compared to the unsubstituted phenyl analog.

  • Nitrogen Basicity & Pyrrolidine Conformation: The electron-donating nature of the 4-methoxyphenyl group marginally increases the electron density on the pyrrolidine nitrogen. This subtle electronic shift propagates to the α -protons (C2 and C5) of the pyrrolidine ring, resulting in a measurable upfield shift.

  • Vibrational Modes: The introduction of the aryl alkyl ether linkage introduces a highly diagnostic, high-intensity asymmetric C–O–C stretching mode in the infrared spectrum, which is entirely absent in the reference compound.

Comparative Spectroscopic Data

To isolate the electronic effects of the para-methoxy substitution, all quantitative data is summarized below. Both compounds share the identical pyrrolidin-3-ylmethanol aliphatic core.

Table 1: ¹H and ¹³C NMR Chemical Shift Comparison

(Acquired in CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C)

Structural PositionTarget: 4-OMe Analog (δ ppm)Reference: Phenyl Analog (δ ppm)Diagnostic Significance & Assignment Notes
Aromatic (meta to N) 6.84 (d, J = 9.0 Hz, 2H)7.22 (dd, J = 8.5, 7.5 Hz, 2H)Shielded by +M effect of OMe in Target.
Aromatic (ortho to N) 6.54 (d, J = 9.0 Hz, 2H)6.58 (d, J = 8.5 Hz, 2H)Minor shielding; classic AA'BB' system in Target.
Aromatic (para to N) N/A (Substituted)6.68 (t, J = 7.5 Hz, 1H)Absent in Target compound.
Methoxy (-OCH₃) 3.75 (s, 3H)N/APrimary confirmation of 4-OMe substitution.
Hydroxymethyl (-CH₂OH) 3.65 (d, J = 6.5 Hz, 2H)3.66 (d, J = 6.5 Hz, 2H)Unaffected by N-aryl electronics.
Pyrrolidine (C2-H, C5-H) 3.40–3.10 (m, 4H)3.45–3.15 (m, 4H) α -protons slightly shielded in Target due to N-electron density.
¹³C: Aryl C-OMe 151.5N/AHighly deshielded quaternary carbon.
¹³C: Aryl C-N 143.0148.0Upfield shift in Target due to competing +M from OMe.
Table 2: ATR-FTIR and HRMS Data Comparison
Analytical ParameterTarget: 4-OMe AnalogReference: Phenyl AnalogDiagnostic Significance
IR: O-H Stretch ~3350 cm⁻¹ (Broad)~3350 cm⁻¹ (Broad)Confirms presence of the primary alcohol.
IR: Aryl Ether C-O 1245 cm⁻¹ (Strong)AbsentCritical differentiator. Confirms the methoxy group.
IR: Aromatic C=C 1515 cm⁻¹, 1610 cm⁻¹1505 cm⁻¹, 1600 cm⁻¹Shifted due to altered ring polarizability.
HRMS (ESI-TOF) Exact Mass: 207.1259Exact Mass: 177.1154Confirms elemental composition (C₁₂H₁₇NO₂ vs C₁₁H₁₅NO).
HRMS [M+H]⁺ m/z 208.1332m/z 178.1227Pseudo-molecular ion formation via N-protonation.

Analytical Workflow Visualization

The following diagram illustrates the multi-orthogonal validation workflow used to ensure the integrity of the spectroscopic data.

G cluster_NMR Nuclear Magnetic Resonance cluster_IR Vibrational Spectroscopy cluster_MS Mass Spectrometry N1 Analyte Preparation [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol N2 1H & 13C NMR (CDCl3) Internal Std: TMS (0.0 ppm) N1->N2 N4 ATR-FTIR (Neat) Background Subtracted N1->N4 N6 HRMS (ESI-TOF) Lock Mass Calibration N1->N6 N3 Observe +M Shielding on Aromatic Protons N2->N3 N8 Multi-Orthogonal Structural Validation Confirmed Electronic & Structural Identity N3->N8 N5 Identify 1245 cm⁻¹ (Aryl Ether C-O Stretch) N4->N5 N5->N8 N7 Confirm Exact Mass [M+H]+ 208.1332 N6->N7 N7->N8

Multi-orthogonal spectroscopic validation workflow for N-arylpyrrolidine derivatives.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols must be executed as self-validating systems. Every step is designed to eliminate environmental artifacts and instrument drift.

Protocol A: Quantitative ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 15 mg of the [3] in 0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standardization (Self-Validation): Add Tetramethylsilane (TMS) at 0.05% v/v. Causality: TMS acts as an internal zero-point reference, validating the chemical shift axis against magnetic field drift and ensuring the accuracy of the subtly shifted pyrrolidine α -protons.

  • Acquisition Parameters: Acquire ¹H spectra at 400 MHz. Set the relaxation delay (D1) to 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation of all protons, enabling true quantitative integration to confirm the 3H singlet of the methoxy group against the 2H doublet of the hydroxymethyl group.

Protocol B: ATR-FTIR Spectroscopy
  • Background Subtraction (Self-Validation): Collect an ambient air background spectrum (16 scans) immediately prior to sample analysis. Causality: This subtracts atmospheric CO₂ and H₂O interference, preventing false positives in the critical 3300–3500 cm⁻¹ region.

  • Sample Application: Apply 2–3 mg of the neat solid directly onto a diamond Attenuated Total Reflectance (ATR) crystal. Causality: ATR is explicitly chosen over KBr pelleting to prevent hygroscopic moisture absorption, which would otherwise obscure the intrinsic -OH stretch of the molecule's hydroxymethyl group.

  • Data Collection: Compress the sample using the ATR anvil to ensure optical contact and acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Clean the crystal with isopropanol between runs to prevent cross-contamination.

Protocol C: High-Resolution Mass Spectrometry (HRMS)
  • Ionization Selection: Utilize Electrospray Ionization (ESI) in positive ion mode. Causality: The basicity of the pyrrolidine nitrogen makes it an excellent proton acceptor, readily forming the [M+H]⁺ pseudo-molecular ion without requiring harsh fragmentation techniques.

  • Continuous Calibration (Self-Validation): Infuse Leucine Enkephalin (m/z 556.2771) continuously via a secondary reference sprayer as a lock-mass. Causality: This creates a self-validating system that continuously corrects for time-of-flight thermal drift, guaranteeing sub-5 ppm mass accuracy to definitively prove the C₁₂H₁₇NO₂ elemental composition.

References

  • Design and Synthesis of 7-(N-Aryl Pyrrolidinyl) Indoles as Potential DCAF15 Binders Source: Molecules (MDPI), 2025 URL:[Link]

  • Direct Conversion of N-Alkylamines to N-Propargylamines through C–H Activation Promoted by Lewis Acid/Organocopper Catalysis: Application to Late-Stage Functionalization of Bioactive Molecules Source: Journal of the American Chemical Society, 2020 URL:[Link]

Validation

comparative study of different synthetic routes to [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol

Executive Summary The synthesis of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol presents a classic chemoselectivity and process chemistry challenge. The molecule features an N-aryl pyrrolidine core—a privileged scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol presents a classic chemoselectivity and process chemistry challenge. The molecule features an N-aryl pyrrolidine core—a privileged scaffold in modern drug discovery—paired with a primary alcohol at the C3 position. As a Senior Application Scientist, evaluating the optimal synthetic pathway requires balancing catalyst cost, step economy, and scalable downstream processing.

This guide objectively compares three distinct synthetic methodologies: Direct Palladium-Catalyzed Buchwald-Hartwig Amination (Route A), Copper-Catalyzed Ullmann-Type Coupling (Route B), and De Novo Cyclization via Reductive Amination (Route C).

Routes SM1 Pyrrolidin-3-ylmethanol + 4-Bromoanisole RouteA Route A: Buchwald-Hartwig SM1->RouteA SM2 Methyl pyrrolidine-3-carboxylate + 4-Iodoanisole RouteB Route B: Ullmann Coupling SM2->RouteB SM3 Itaconic Acid + p-Anisidine RouteC Route C: De Novo Cyclization SM3->RouteC Target [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol RouteA->Target Pd Cat., 1 Step InterB Methyl 1-(4-methoxyphenyl) pyrrolidine-3-carboxylate RouteB->InterB Cu Cat., Base InterC 1-(4-Methoxyphenyl)-5-oxo pyrrolidine-3-carboxylic acid RouteC->InterC Heat, neat InterB->Target LiAlH4 Reduction InterC->Target LiAlH4 Reduction

Fig 1. Overview of three distinct synthetic pathways to the target molecule.

Mechanistic Route Comparison & Causality

Route A: Direct Buchwald-Hartwig N-Arylation

The most convergent approach involves the direct cross-coupling of commercially available pyrrolidin-3-ylmethanol with 4-bromoanisole. Historically, N-arylation of amino alcohols risks competing O-arylation. However, modern palladium catalysis solves this. By utilizing a bulky biaryl phosphine ligand (e.g., RuPhos), the catalyst creates a highly specific steric pocket. Nitrogen, being a softer and more polarizable nucleophile than oxygen, preferentially coordinates to the Pd(II) center. The steric bulk of the ligand subsequently accelerates the reductive elimination step, effectively outcompeting any background O-arylation .

Mechanism Pd0 Pd(0)Ln Catalyst OA Oxidative Addition (Ar-Br inserts into Pd) Pd0->OA Coord Amine Coordination & Deprotonation OA->Coord RE Reductive Elimination (C-N Bond Formation) Coord->RE RE->Pd0 Regenerates

Fig 2. Simplified Buchwald-Hartwig catalytic cycle ensuring chemoselective N-arylation.

Route B: Ullmann-Type Coupling & Reduction

To completely bypass the chemoselectivity dilemma without relying on expensive palladium, an early-stage Ullmann-type coupling is employed . Here, methyl pyrrolidine-3-carboxylate is reacted with 4-iodoanisole using a copper(I) catalyst (e.g., CuI) and a diamine ligand. Because the hydroxyl group is masked as an ester, O-arylation is impossible. The causality of this design is rooted in cost-reduction at scale, though it necessitates a subsequent reduction step (using LiAlH4​ or NaBH4​/I2​ ) to convert the ester to the primary alcohol.

Route C: De Novo Cyclization (The Green/Scalable Route)

For multi-kilogram scale-up, avoiding transition metals entirely is often preferred. Route C builds the pyrrolidine ring de novo via the reaction of itaconic acid with p-anisidine . Heating these inexpensive precursors drives an aza-Michael addition followed by intramolecular lactamization, yielding 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. A powerful global reduction utilizing LiAlH4​ simultaneously reduces the lactam to a cyclic amine and the carboxylic acid to the primary alcohol.

Quantitative Performance Data

The following table summarizes the experimental performance of each route based on standardized 10-gram scale optimizations.

MetricRoute A (Buchwald-Hartwig)Route B (Ullmann + Reduction)Route C (De Novo Cyclization)
Step Count 122
Overall Yield 82%68% (over 2 steps)74% (over 2 steps)
Catalyst Cost High (Pd/RuPhos)Low (CuI/Diamine)None (Metal-Free C-N bond)
Key Challenge Trace O-arylation removalHigh temp (110 °C) requiredAggressive global reduction
Scalability Moderate (Cost prohibitive)GoodExcellent (Process Chemistry ideal)

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to guarantee reproducibility.

Protocol 1: Direct Buchwald-Hartwig Amination (Route A)

This protocol is optimized for rapid, high-yielding synthesis in discovery chemistry.

  • Catalyst Activation: In a flame-dried Schlenk flask under argon, charge Pd2​(dba)3​ (0.02 equiv), RuPhos (0.04 equiv), and sodium tert-butoxide (1.5 equiv). Causality: Premixing the Pd source with the electron-rich ligand ensures the formation of the active 12-electron Pd(0) species before substrate introduction.

  • Substrate Addition: Add anhydrous toluene (0.2 M), followed by 4-bromoanisole (1.05 equiv) and pyrrolidin-3-ylmethanol (1.0 equiv).

  • Reaction Execution: Heat the mixture to 90 °C.

  • Self-Validating IPC: Monitor the reaction via GC-MS or TLC (Hexanes/EtOAc 1:1). The reaction is complete when the 4-bromoanisole peak is <1% (typically 8-12 hours). The visual cue of the reaction turning from dark red to a pale amber indicates active catalytic turnover.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Causality: Celite effectively traps insoluble palladium black and inorganic salts, preventing emulsion formation during subsequent aqueous washing. Concentrate and purify via silica gel chromatography.

Protocol 2: De Novo Cyclization and Global Reduction (Route C)

This protocol is optimized for transition-metal-free scale-up.

Step 1: Lactamization

  • Mix itaconic acid (1.0 equiv) and p-anisidine (1.0 equiv) neat in a round-bottom flask.

  • Heat the melt to 130 °C for 4 hours. Water will evolve as a byproduct.

  • Cool the mixture and recrystallize the resulting solid from EtOH to yield pure 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Step 2: Global Reduction

  • Preparation: Suspend LiAlH4​ (4.0 equiv) in anhydrous THF at 0 °C. Causality: 4.0 equivalents are strictly required because reducing the carboxylic acid consumes 2 hydrides, the lactam consumes 2 hydrides, and the acidic proton evolves 1 equivalent of H2​ gas.

  • Addition: Slowly add the lactam-acid (dissolved in THF) dropwise to manage the exothermic release of H2​ .

  • Reflux: Heat the reaction to 65 °C for 18 hours.

  • Self-Validating Workup (Fieser-Fieser Method): Cool to 0 °C. For every x grams of LiAlH4​ used, strictly add x mL of H2​O , followed by x mL of 15% aqueous NaOH, and finally 3x mL of H2​O .

    • Validation Cue: If executed correctly, the hazardous, gelatinous aluminum emulsion will instantly transform into a crisp, granular white solid.

  • Filter the granular salts, wash with hot THF, and concentrate the filtrate to afford the pure[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol.

References

  • Saeeda Mubashra, Ayesha Rafiq, Sana Aslam, Nasir Rasool, Matloob Ahmad. "Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules." Molecular Diversity, 29(2):1851-1893 (2025). URL:[Link]

  • Hao Lin, Dianqing Sun. "Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review." Organic Preparations and Procedures International, 45(5):341-394 (2013). URL:[Link]

  • Maksim V. Dmitriev, et al. "Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines." Molecules, 27(23):8468 (2022). (Note: Grounding reference for related reductive amination/lactamization pathways) URL:[Link]

Comparative

cross-validation of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol purity by HPLC and NMR

An in-depth technical guide for the analytical cross-validation of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol , a critical pharmaceutical intermediate. This guide explores the causality behind analytical choices, provi...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the analytical cross-validation of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol , a critical pharmaceutical intermediate. This guide explores the causality behind analytical choices, providing a self-validating framework using High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).

Analyte Profiling & The Analytical Challenge

[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol (C₁₂H₁₇NO₂) presents unique analytical challenges due to its structural features: a basic pyrrolidine nitrogen, a polar hydroxymethyl group, and a UV-active 4-methoxyphenyl moiety[1].

In drug development, relying on a single analytical technique for purity assessment introduces blind spots. Traditional HPLC with UV/PDA detection is highly sensitive to trace organic impurities but only measures relative purity based on UV response factors. It completely misses non-UV active contaminants like inorganic salts or residual aliphatic solvents[2]. Conversely, qNMR provides an absolute mass fraction without requiring a reference standard of the analyte itself, but it lacks the sensitivity to detect trace impurities below 0.1%[3].

By coupling these two orthogonal techniques, researchers create a self-validating system : HPLC profiles the trace organics, while qNMR anchors the absolute mass balance, ensuring no hidden impurities compromise downstream syntheses.

Methodological Framework: Self-Validating Protocols

To establish a self-validating purity assignment, the following protocols must be executed in tandem. The causality behind each experimental parameter is detailed to ensure scientific rigor.

Method A: HPLC-PDA (Relative Purity & Trace Profiling)

Causality of Choices: The basic secondary/tertiary amine in the pyrrolidine ring (pKa ~8.5) will strongly interact with residual silanols on standard silica-based C18 columns, causing severe peak tailing. To prevent this, 0.1% Trifluoroacetic acid (TFA) is used as an ion-pairing acidic modifier to fully protonate the amine, ensuring a sharp, Gaussian peak. Detection is set to 254 nm, which optimally captures the π−π∗ transitions of the 4-methoxyphenyl group without the high baseline noise seen at lower wavelengths.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh ~10 mg of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol and dissolve in 10 mL of Mobile Phase A (1.0 mg/mL). Sonicate for 5 minutes.

  • Column Selection: Use a high-efficiency C18 column (e.g., Kinetex 2.6 µm C18 100 Å, 100 x 4.6 mm).

  • Mobile Phase Setup:

    • Phase A: 0.1% TFA in LC-MS grade Water.

    • Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Elution: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to 5% B. Flow rate: 1.0 mL/min.

  • Acquisition: Inject 5 µL. Record the PDA chromatogram at 254 nm. Calculate purity as the Area % of the main peak relative to total integrated peak area.

Method B: ¹H qNMR (Absolute Mass Fraction)

Causality of Choices: Maleic acid is selected as the Internal Standard (IS) because its highly symmetric alkene protons produce a sharp singlet at ~6.26 ppm. This region is perfectly devoid of analyte signals, as the analyte's aromatic protons resonate at 6.5–6.9 ppm and its methoxy protons at ~3.7 ppm[4]. A 30-second relaxation delay ( D1​ ) is strictly enforced to ensure >99% recovery of longitudinal magnetization ( T1​ ), preventing the under-integration of signals that commonly plagues poorly optimized qNMR experiments[5].

Step-by-Step Protocol:

  • Co-Weighing (Critical Step): Using a microbalance (d = 0.001 mg), accurately weigh ~15 mg of the analyte and ~5 mg of certified Maleic acid (TraceCERT®) into the same antistatic vial.

  • Dissolution: Add 0.75 mL of anhydrous DMSO- d6​ . Vortex until completely dissolved. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton sequence (zg30 or zg).

    • Relaxation Delay ( D1​ ): 30 seconds.

    • Number of Scans (NS): 32 (ensures S/N ratio > 150:1).

  • Integration & Calculation: Integrate the Maleic acid singlet (6.26 ppm, 2H) and the analyte's methoxy singlet (3.7 ppm, 3H). Calculate absolute purity ( Px​ ) using the standard qNMR equation based on molar ratios and sample weights[3].

Workflow Visualization

Workflow cluster_0 Trace Profiling cluster_1 Absolute Quantitation Start [1-(4-Methoxyphenyl) pyrrolidin-3-yl]methanol HPLC HPLC-PDA (Area %) Start->HPLC Dissolution (Mobile Phase) qNMR 1H qNMR (Weight %) Start->qNMR Dissolution (DMSO-d6) + Internal Standard HPLC_Data Relative Purity (High Sensitivity) HPLC->HPLC_Data qNMR_Data Absolute Purity (Molar Ratio) qNMR->qNMR_Data Compare Orthogonal Cross-Validation HPLC_Data->Compare qNMR_Data->Compare Result Certified Purity Assignment Compare->Result Δ < 1.0%

Workflow for orthogonal cross-validation of purity using HPLC-PDA and 1H qNMR.

Alternative Methods Comparison

While HPLC and qNMR are the gold standards, other techniques are occasionally employed. Table 1 objectively compares their performance for this specific analyte.

Table 1: Performance Comparison of Analytical Techniques

TechniqueDetection PrincipleOutput TypeSensitivity (LOD)AdvantagesLimitations for this Analyte
HPLC-PDA UV AbsorptionRelative (Area %)~0.01%Excellent for resolving trace organic isomers and degradants.Blind to inorganic salts and non-UV active solvents[2].
¹H qNMR Nuclear ResonanceAbsolute (Wt %)~0.5%Direct mass fraction; no analyte reference standard needed[4].Lower sensitivity; requires careful D1​ optimization[5].
GC-MS Electron IonizationRelative (Area %)~0.05%Good for volatile impurities and mass identification.The polar -OH group causes peak tailing and thermal degradation unless derivatized.
Titration Acid-Base (Non-Aqueous)Absolute (Wt %)~1.0%Simple, inexpensive equipment.Non-specific; any basic impurity will falsely inflate the purity value.

Experimental Cross-Validation Data & Reconciliation

The power of the self-validating system is demonstrated when comparing batches. A discrepancy between HPLC and qNMR immediately flags an analytical blind spot.

Table 2: Experimental Cross-Validation Results (n=3 Batches)

Batch IDHPLC Purity (Area %)qNMR Purity (Weight %)Absolute Difference (Δ%)System Reconciliation & Conclusion
Batch 001 99.8%99.5%0.3%Pass. High purity confirmed. Methods are in agreement.
Batch 002 98.2%98.0%0.2%Pass. Contains ~1.8% UV-active organic impurities, accurately reflected in both methods.
Batch 003 99.6%92.1%7.5% Fail. Discrepancy flags the presence of non-UV active contaminants (e.g., inorganic salts from synthesis) invisible to HPLC[2].

Conclusion

For complex pharmaceutical intermediates like [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol, relying solely on HPLC-PDA risks overestimating purity due to the technique's inability to detect non-chromophoric contaminants. By integrating ¹H qNMR—which relies on the fundamental proportionality between signal intensity and nuclei count[3]—researchers establish a robust, self-validating analytical package. This orthogonal approach ensures that both trace organic profiles and absolute mass balances are rigorously verified.

Sources

Validation

A Comparative Benchmarking Guide for [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol in Neuropharmacology

This guide provides a comprehensive framework for benchmarking the novel compound, [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol, against established therapeutic agents in the field of neuropharmacology. Due to the compou...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for benchmarking the novel compound, [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol, against established therapeutic agents in the field of neuropharmacology. Due to the compound's structural features—a pyrrolidine core and a 4-methoxyphenyl moiety—this guide will focus on its potential as a neuroprotective, cognitive-enhancing, and anticonvulsant agent.

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, and is known for its ability to create three-dimensional diversity, which is crucial for selective interaction with biological targets. The 4-methoxyphenyl group is a common feature in compounds targeting central nervous system (CNS) pathways. This guide, therefore, proposes a systematic evaluation of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol against three clinically relevant drugs: Aniracetam , a cognitive enhancer; Donepezil , an acetylcholinesterase inhibitor for Alzheimer's disease; and Safinamide , a selective MAO-B inhibitor for Parkinson's disease.[1][2][3][4][5][6]

Section 1: Rationale for Comparator Selection

The selection of appropriate comparators is critical for a meaningful benchmark. The chosen agents represent a spectrum of mechanisms relevant to the potential therapeutic applications of a novel pyrrolidine derivative.

  • Aniracetam : A nootropic of the racetam class, known to modulate AMPA receptors and influence cholinergic and glutamatergic systems.[3][7][8][9][10] Its profile makes it an excellent benchmark for assessing cognitive-enhancing potential.

  • Donepezil : A reversible acetylcholinesterase inhibitor, it increases acetylcholine levels in the brain, a primary strategy in managing Alzheimer's disease.[2][4][11][12][13] This comparison will elucidate any potential impact on the cholinergic system.

  • Safinamide : A selective and reversible monoamine oxidase B (MAO-B) inhibitor that increases dopamine levels.[1][5][6][14][15] It serves as a benchmark for potential activity in neurodegenerative disorders like Parkinson's disease.

Section 2: A Phased Approach to In Vitro Evaluation

A tiered in vitro screening cascade is proposed to efficiently characterize the pharmacological profile of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol.

cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanism of Action Cytotoxicity Cytotoxicity Neuroprotection Neuroprotection Cytotoxicity->Neuroprotection Determine non-toxic concentrations MAO_Inhibition MAO-A/B Inhibition Neuroprotection->MAO_Inhibition Investigate potential mechanisms Receptor_Binding Dopamine & Serotonin Receptor/Transporter Binding Neuroprotection->Receptor_Binding

Figure 1: In Vitro Screening Workflow
Phase 1: Foundational In Vitro Assays

The initial phase focuses on establishing the basic safety and neuroprotective profile of the compound.

2.1.1. Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration range at which the compound is non-toxic to neuronal cells.

  • Protocol:

    • Cell Culture : Plate SH-SY5Y human neuroblastoma cells in 96-well plates and allow them to adhere.[16]

    • Treatment : Expose cells to a range of concentrations of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol and comparator drugs for 24-48 hours.

    • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate.

    • Formazan Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Reading : Measure the absorbance at 570 nm. Cell viability is proportional to the absorbance.

2.1.2. Neuroprotection Against Oxidative Stress

This assay evaluates the compound's ability to protect neurons from oxidative damage.

  • Protocol:

    • Cell Culture : Use SH-SY5Y cells or primary cortical neurons.[17][18]

    • Pre-treatment : Incubate cells with non-toxic concentrations of the test compound and comparators.

    • Induction of Oxidative Stress : Expose cells to a neurotoxic concentration of hydrogen peroxide (H₂O₂).[19]

    • Viability Assessment : Measure cell viability using the MTT assay.

2.1.3. Neuroprotection Against Glutamate-Induced Excitotoxicity

This assay assesses the compound's capacity to protect against neuronal death caused by excessive glutamate stimulation.

  • Protocol:

    • Cell Culture : Use primary cortical neurons for a more physiologically relevant model.[18]

    • Pre-treatment : Incubate neurons with the test compounds.

    • Induction of Excitotoxicity : Expose the neurons to a high concentration of glutamate.

    • Viability Assessment : Quantify neuronal survival using the MTT assay or by measuring lactate dehydrogenase (LDH) release.[16]

Assay [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol Aniracetam Donepezil Safinamide
Cytotoxicity (IC₅₀ in SH-SY5Y) To be determinedExpected > 100 µMExpected ~50 µMExpected > 100 µM
Neuroprotection (H₂O₂) To be determinedModerate protectionSome protectionSignificant protection
Neuroprotection (Glutamate) To be determinedSignificant protectionMinimal protectionModerate protection

Table 1: Expected Outcomes of Foundational In Vitro Assays.

Phase 2: Mechanistic In Vitro Assays

This phase aims to elucidate the potential mechanisms of action.

2.2.1. Monoamine Oxidase (MAO) Inhibition Assay

This assay determines if the compound inhibits MAO-A or MAO-B.

  • Protocol:

    • Assay Kit : Utilize a commercially available fluorometric MAO inhibitor screening kit.[20][21][22][23]

    • Enzyme Preparation : Use purified human MAO-A and MAO-B enzymes.

    • Incubation : Incubate the enzymes with the test compound and comparators.

    • Substrate Addition : Add a suitable substrate (e.g., p-tyramine) and a developer that reacts with the H₂O₂ byproduct.

    • Fluorescence Measurement : Measure the fluorescence to determine the level of enzyme inhibition.

2.2.2. Dopamine and Serotonin Receptor/Transporter Binding Assays

These assays will determine the compound's affinity for key neurotransmitter targets.

  • Protocol (Radioligand Binding): [24][25][26][27]

    • Membrane Preparation : Use cell membranes expressing the target receptor (e.g., Dopamine D₂ receptor) or transporter (e.g., Serotonin Transporter - SERT).[28][29]

    • Competitive Binding : Incubate the membranes with a specific radioligand and varying concentrations of the test compound.

    • Filtration : Separate bound and free radioligand by rapid filtration.

    • Scintillation Counting : Quantify the radioactivity on the filters.

    • Data Analysis : Calculate the inhibition constant (Kᵢ) to determine binding affinity.

Assay [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol Aniracetam Donepezil Safinamide
MAO-A Inhibition (IC₅₀) To be determinedNegligibleNegligibleHigh IC₅₀
MAO-B Inhibition (IC₅₀) To be determinedNegligibleNegligibleLow nM range
Dopamine D₂ Receptor Binding (Kᵢ) To be determinedLow affinityModerate affinityLow affinity
SERT Binding (Kᵢ) To be determinedLow affinityLow affinityModerate affinity

Table 2: Expected Outcomes of Mechanistic In Vitro Assays.

Section 3: In Vivo Evaluation of Therapeutic Potential

Based on the in vitro profile, a targeted in vivo evaluation is proposed to assess efficacy in relevant animal models.

cluster_0 Anticonvulsant Models cluster_1 Neurodegenerative Disease Models MES Maximal Electroshock (MES) PTZ Pentylenetetrazole (PTZ) 6-OHDA 6-OHDA Parkinson's Model Scopolamine Scopolamine-Induced Amnesia In_Vitro_Profile Positive In Vitro Profile In_Vitro_Profile->MES In_Vitro_Profile->PTZ In_Vitro_Profile->6-OHDA In_Vitro_Profile->Scopolamine

Figure 2: In Vivo Model Selection Based on In Vitro Data
Anticonvulsant Activity

3.1.1. Maximal Electroshock (MES) Seizure Test

This model is predictive of efficacy against generalized tonic-clonic seizures.[30][31][32][33][34]

  • Protocol:

    • Animal Model : Male Swiss albino mice.

    • Drug Administration : Administer the test compound and comparators intraperitoneally (i.p.).

    • Seizure Induction : Deliver a brief electrical stimulus via corneal electrodes.

    • Endpoint : Observe for the presence or absence of the tonic hindlimb extension phase of the seizure.

3.1.2. Pentylenetetrazole (PTZ)-Induced Seizure Test

This model is indicative of activity against absence and myoclonic seizures.[35][36][37][38][39]

  • Protocol:

    • Animal Model : Male Swiss albino mice.

    • Drug Administration : Administer the compounds i.p.

    • Seizure Induction : Administer a subcutaneous injection of PTZ.

    • Endpoint : Observe and score the severity of clonic seizures.

Neurodegenerative Disease Models

3.2.1. 6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease

This model assesses neuroprotective effects against dopamine neuron degeneration.[40][41][42][43][44]

  • Protocol:

    • Animal Model : Male Sprague-Dawley rats.

    • Lesion Induction : Unilateral stereotaxic injection of 6-OHDA into the medial forebrain bundle.

    • Drug Treatment : Administer the test compound and comparators daily.

    • Behavioral Assessment : Evaluate motor deficits using tests like apomorphine-induced rotations and the cylinder test.

    • Histological Analysis : Quantify the loss of dopaminergic neurons in the substantia nigra.

3.2.2. Scopolamine-Induced Amnesia Model

This model evaluates potential cognitive-enhancing effects.

  • Protocol:

    • Animal Model : Male Swiss albino mice.

    • Drug Administration : Administer the test compounds i.p.

    • Amnesia Induction : Administer scopolamine to induce a memory deficit.

    • Behavioral Assessment : Evaluate learning and memory using tasks such as the Morris water maze or passive avoidance test.

In Vivo Model [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol Aniracetam Donepezil Safinamide
MES Seizure (ED₅₀) To be determinedInactiveInactiveInactive
PTZ Seizure (ED₅₀) To be determinedInactiveInactiveInactive
6-OHDA Model (Behavioral Rescue) To be determinedNot applicableNot applicableSignificant rescue
Scopolamine Amnesia (Reversal) To be determinedSignificant reversalSignificant reversalMinimal effect

Table 3: Expected Outcomes of In Vivo Efficacy Studies.

Section 4: Conclusion

This guide outlines a rigorous and systematic approach to benchmarking [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol against established neurotherapeutic agents. By progressing from broad in vitro assessments of safety and neuroprotection to more focused mechanistic studies and finally to in vivo models of disease, researchers can build a comprehensive pharmacological profile of this novel compound. The data generated from this comparative framework will be crucial in determining its potential for further development as a therapeutic agent for neurological disorders.

References

  • Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson's Disease.

  • Donepezil.

  • Maximal Electroshock Seizure Test.

  • Generating the 6-hydroxydopamine Rat Model of Parkinson's Disease.

  • Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice.

  • Donepezil.

  • Aniracetam.

  • 6-OHDA Model for Parkinson's Disease Research.

  • Aniracetam | 72432-10-1.

  • Chemical structure of safinamide.

  • THE MAXIMAL ELECTROSHOCK SEIZURE (MES) MODEL IN THE PRECLINICAL ASSESSMENT OF POTENTIAL NEW ANTIEPILEPTIC DRUGS.

  • Safinamide: Uses & Dosage.

  • Application Note: Pergolide Radioligand Binding Assay for Dopamine Receptors.

  • Safinamide.

  • Pentylenetetrazole-Induced Kindling Mouse Model.

  • Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature.

  • Donepezil | C24H29NO3 | CID 3152.

  • Maximal Electroshock Seizure (MES) Test (mouse, rat).

  • Xadago (Safinamide Tablets): Side Effects, Uses, Dosage, Interactions, Warnings.

  • The 6-hydroxydopamine Rat Model of Parkinson's Disease.

  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents.

  • Racetam.

  • Pentylenetetrazole Kindling Epilepsy Model.

  • Donepezil.

  • What is the mechanism of Aniracetam?.

  • PTZ-Induced Epilepsy Model in Mice.

  • EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit.

  • SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay.

  • Application Notes and Protocols for In Vitro Neuroprotection Assay Using Methyl Ganoderic Acid B.

  • Application Notes and Protocols: Maximal Electroshock (MES) Seizure Test with 1-Phenylcyclohexylamine.

  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013).

  • The mechanism of action of aniracetam at synaptic alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors: indirect and direct effects on desensitization.

  • 6-OHDA Lesion Models of Parkinson's Disease in the Rat.

  • Pentylenetetrazol Induced Seizure (PTZ) Model.

  • Monoamine Oxidase (MAO) Inhibitor Screening Kit (MAK520).

  • Monoamine Oxidase (MAO) Inhibitor Screening Kit.

  • Time-course behavioral features are correlated with Parkinson's disease‑associated pathology in a 6-hydroxydopamine hemiparkinsonian rat model.

  • Data Sheet Radioligand Binding Assay Protocol.

  • Monoamine Oxidase Assay Kit.

  • In vitro neurology assays.

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors.

  • Table 3, Detailed protocol for the D2 binding secondary assay.

  • Cell-Based Assays to Assess Neuroprotective Activity.

  • SERT Transporter Assay.

  • SERT Biochemical Binding Assay Service.

  • Development of serotonin transporter reuptake inhibition assays using JAR cells.

  • A Fluorescence-Based Neurotransmitter Transporter Uptake Assay.

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.

  • An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies.

Sources

Comparative

A Comparative Guide to the Analysis of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol Reference Standards

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This begins with the quality of the reference standards used.

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This begins with the quality of the reference standards used. [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol, a key building block in medicinal chemistry, is no exception.[1][2] The selection of a well-characterized reference standard is a critical, foundational step for ensuring the accuracy, reproducibility, and validity of any subsequent experimental work.[3]

This guide provides an in-depth technical comparison of the analytical methodologies required to qualify [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol reference standards. We will delve into the causality behind experimental choices, present detailed protocols for orthogonal analytical techniques, and offer a comparative analysis of hypothetical reference standard batches to illustrate the importance of a multi-faceted analytical approach.

The Imperative of High-Quality Reference Standards

A reference standard is a highly purified and well-characterized substance used to confirm the identity, purity, and strength of a sample in an analytical procedure.[4] In the pharmaceutical industry, reference standards are broadly categorized as either primary or secondary.

  • Primary Reference Standards: These are of the highest purity and are characterized without comparison to another standard.[5] They are often established by pharmacopeial bodies like the USP and EP.[4]

  • Secondary Reference Standards (or Working Standards): These are qualified against a primary reference standard and are used for routine laboratory analysis.

The use of a thoroughly characterized reference standard is not merely a matter of best practice; it is a prerequisite for generating scientifically sound and defensible data, particularly in a regulated environment.[5]

Below is a conceptual diagram illustrating the traceability and relationship between different tiers of reference standards.

SI_Units SI Units (e.g., kg) Primary_Method Primary Analytical Method (e.g., qNMR) SI_Units->Primary_Method Traceability Primary_Standard Primary Reference Standard (e.g., USP, EP) Primary_Method->Primary_Standard Characterization Secondary_Standard Secondary (Working) Reference Standard Primary_Standard->Secondary_Standard Qualification Lab_Sample In-House Laboratory Sample (API, Drug Product) Secondary_Standard->Lab_Sample Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Soln. (1.0 mg/mL) HPLC_System HPLC System with C18 Column (250x4.6mm, 5µm) Prep_Standard->HPLC_System Prep_Sample Prepare Sample Soln. (1.0 mg/mL) Prep_Sample->HPLC_System Prep_Spike Prepare Spiked Sample (for specificity) Prep_Spike->HPLC_System Mobile_Phase Gradient Elution: ACN & Phosphate Buffer Integrate Integrate Peaks HPLC_System->Integrate Detection UV Detection at 238 nm Calculate_Purity Calculate Purity (% Area Normalization) Integrate->Calculate_Purity SST Verify System Suitability (Resolution, Tailing) Integrate->SST cluster_prep_gc Sample Preparation cluster_gcms Headspace GC-MS Analysis cluster_data_gc Data Analysis Prep_GC Accurately weigh sample into headspace vial Add_Solvent Add high-boiling solvent (e.g., DMSO) Prep_GC->Add_Solvent Incubate Incubate vial at elevated temp. Add_Solvent->Incubate Inject_HS Inject headspace vapor into GC-MS Incubate->Inject_HS GC_Separation Separate on DB-624 capillary column Inject_HS->GC_Separation MS_Detection Detect by Mass Spec (Scan mode) GC_Separation->MS_Detection Identify Identify peaks by NIST library search MS_Detection->Identify Quantify Quantify using external standards Identify->Quantify cluster_prep_qnmr Sample Preparation cluster_qnmr qNMR Data Acquisition cluster_data_qnmr Data Analysis Weigh_Analyte Accurately weigh analyte Dissolve Dissolve both in deuterated solvent Weigh_Analyte->Dissolve Weigh_IS Accurately weigh internal standard Weigh_IS->Dissolve NMR_Spectrometer High-field NMR (e.g., 400 MHz) Dissolve->NMR_Spectrometer Acquire Acquire 1H spectrum with long D1 delay (≥ 30s) Select_Peaks Select well-resolved peaks for analyte & IS Acquire->Select_Peaks Integrate_Peaks Integrate peaks Select_Peaks->Integrate_Peaks Calculate_Purity_qnmr Calculate purity using qNMR equation Integrate_Peaks->Calculate_Purity_qnmr

Sources

Validation

A Comparative Guide to the Crystal Structures of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol and Its Analogs for Pharmaceutical Development

This guide provides a comprehensive comparison of the crystal structures of analogs of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol, a scaffold of interest in medicinal chemistry. Understanding the three-dimensional arra...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the crystal structures of analogs of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol, a scaffold of interest in medicinal chemistry. Understanding the three-dimensional arrangement of atoms in the solid state is paramount in drug development, as it directly influences critical physicochemical properties such as solubility, stability, and bioavailability.[1][2][3] This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in lead optimization and solid-form selection.

The Critical Role of Crystallography in Drug Design

The precise three-dimensional structure of a molecule, determined through techniques like X-ray crystallography, is fundamental to modern drug design.[4][5] This structural information provides invaluable insights into how a drug molecule will interact with its biological target and how it will behave as a solid material. The arrangement of molecules in a crystal lattice, known as the crystal packing, dictates the macroscopic properties of the active pharmaceutical ingredient (API).[1][3]

Different crystalline forms of the same compound are known as polymorphs.[6][7] Polymorphism is a critical consideration in the pharmaceutical industry, as different polymorphs can exhibit distinct physical properties, potentially impacting the safety and efficacy of a drug product.[6][8] Therefore, a thorough characterization of the solid-state landscape of a drug candidate and its analogs is a crucial step in de-risking the development process.[1]

Comparative Crystallographic Analysis

While the crystal structure of the parent compound, [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol, is not publicly available in crystallographic databases as of this guide's publication, an analysis of its close analogs provides significant insights into potential structural features and intermolecular interactions. For this guide, we will compare the crystal structures of two analogs for which crystallographic data is available:

  • Analog 1: [4-(4-Methoxyphenyl)-1-methyl-3-nitropyrrolidin-3-yl]methanol[9][10]

  • Analog 2: (+)-[1-(4-Methoxybenzyl)pyrrolidin-2-yl]diphenylmethanol[11]

A summary of their key crystallographic parameters is presented in the table below.

ParameterAnalog 1: [4-(4-Methoxyphenyl)-1-methyl-3-nitropyrrolidin-3-yl]methanolAnalog 2: (+)-[1-(4-Methoxybenzyl)pyrrolidin-2-yl]diphenylmethanol
Chemical Formula C13H18N2O4C25H27NO2
Crystal System MonoclinicMonoclinic
Space Group P21/cC2
Unit Cell Dimensions a = 11.6827(10) Å, b = 11.1912(11) Å, c = 11.1789(11) Å, β = 109.118(2)°a = 33.131(4) Å, b = 5.9916(7) Å, c = 21.472(3) Å, β = 97.715(3)°
Unit Cell Volume 1381.0(2) ų4223.8(9) ų
Molecules per Unit Cell (Z) 48
Key Intermolecular Interactions O-H···N and C-H···O hydrogen bondsIntramolecular O-H···N hydrogen bond
Pyrrolidine Ring Conformation Half-chairDisordered over two orientations in one of the two independent molecules
Dihedral Angle (Phenyl to Pyrrolidine) 70.6(1)°Not specified, but two independent molecules in the asymmetric unit

Analysis of Structural Features:

Analog 1 features a pyrrolidine ring in a half-chair conformation.[9][10] The crystal structure is stabilized by intermolecular O-H···N and C-H···O hydrogen bonds, which link the molecules into chains.[9][10] The significant dihedral angle of 70.6(1)° between the phenyl and pyrrolidine rings indicates a non-planar arrangement, likely influenced by steric hindrance from the nitro and hydroxymethyl groups.[9][10]

Analog 2 , a larger molecule with two phenyl groups attached to the methanol moiety, crystallizes with two independent molecules in the asymmetric unit.[11] A key feature of this structure is the presence of an intramolecular O-H···N hydrogen bond, which forms a five-membered ring.[11] This intramolecular interaction will significantly influence the overall conformation of the molecule and may reduce the propensity for intermolecular hydrogen bonding involving the hydroxyl group. The pyrrolidine ring in one of the independent molecules is disordered, indicating conformational flexibility in the solid state.[11]

The differences in intermolecular hydrogen bonding (intermolecular in Analog 1 vs. intramolecular in Analog 2) are a critical finding. These variations can lead to different crystal packing efficiencies and, consequently, different physical properties such as melting point and solubility.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of a new analog of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol would follow a well-established workflow.[12][13] The following protocol provides a detailed, step-by-step methodology.

1. Crystallization:

  • Objective: To grow single crystals of sufficient size and quality for diffraction analysis.

  • Methodology:

    • Dissolve the purified compound in a suitable solvent or a mixture of solvents to near saturation. Common solvents include methanol, ethanol, acetone, and ethyl acetate.

    • Employ a crystallization technique such as:

      • Slow Evaporation: Allow the solvent to evaporate slowly from the solution at room temperature.

      • Solvent Diffusion: Layer a poor solvent (in which the compound is insoluble) on top of a solution of the compound in a good solvent. Diffusion of the poor solvent into the good solvent will gradually decrease the solubility and promote crystallization.

      • Cooling: Slowly cool a saturated solution of the compound.

    • Monitor for the formation of single crystals, which should ideally be between 0.1 and 0.5 mm in size.[14]

2. Data Collection:

  • Objective: To obtain a complete set of diffraction data.

  • Methodology:

    • Select a suitable single crystal and mount it on a goniometer head.

    • Place the mounted crystal on a single-crystal X-ray diffractometer.[14][15]

    • Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

    • Expose the crystal to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) and rotate it through a series of angles.

    • A detector, such as a CCD or CMOS detector, records the positions and intensities of the diffracted X-ray beams.[9]

3. Structure Solution and Refinement:

  • Objective: To determine the arrangement of atoms in the crystal lattice.

  • Methodology:

    • The collected diffraction data is processed to yield a set of structure factors (amplitudes and phases). The "phase problem" is a central challenge in crystallography, and various methods, such as direct methods for small molecules, are used to estimate the initial phases.[12]

    • An initial electron density map is calculated, from which the positions of the atoms can be determined.

    • The atomic positions and other parameters (e.g., thermal displacement parameters) are refined against the experimental data using least-squares methods to obtain the final, accurate crystal structure.[12]

Visualization of Key Concepts

To aid in the understanding of the molecular structure and the experimental workflow, the following diagrams are provided.

Figure 1: 2D representation of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol.

G cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Synthesis Compound Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Processing Data Processing Diffraction->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation Publication Publication/Database Deposition Validation->Publication

Figure 2: Workflow for small molecule X-ray crystallography.

Implications for Drug Development

The comparative analysis of the analogs of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol highlights the profound impact of subtle molecular modifications on the resulting crystal structure. The presence of a nitro group in Analog 1 and bulky diphenylmethanol in Analog 2 leads to different preferred conformations and distinct intermolecular interactions.

These structural differences can have significant consequences for the physicochemical properties of the compounds. For instance, the strong intermolecular hydrogen bonding network in Analog 1 might result in a higher melting point and lower solubility compared to a hypothetical polymorph with weaker interactions. Conversely, the intramolecular hydrogen bond in Analog 2 satisfies a key hydrogen bonding donor and acceptor within the molecule itself, which could lead to increased solubility in non-polar solvents.

For drug development professionals, these insights are crucial. A comprehensive understanding of the crystal engineering principles at play allows for the rational design of new analogs with optimized solid-state properties. Furthermore, the identification of multiple polymorphs (polymorphism) or isostructural analogs (isostructurality) is a key aspect of intellectual property protection and ensuring the long-term stability and performance of a drug product.[8][16]

Conclusion

The study of crystal structures is an indispensable component of modern pharmaceutical development.[2][4] While the crystal structure of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol remains to be determined, the analysis of its analogs provides a valuable framework for understanding the potential solid-state behavior of this class of compounds. The differences in conformation and intermolecular interactions observed in the analogs underscore the importance of performing detailed crystallographic studies for each new molecule in a development pipeline. By leveraging the power of X-ray crystallography, researchers can make more informed decisions, leading to the development of safer, more effective, and more stable pharmaceutical products.

References

  • A Review on Crystallography and Its Role on Drug Design - Zien Journals Publishing.
  • The Importance of Crystal Structure Prediction for Developing Drug Molecules. - IUCr Journals.
  • Journal of Analytical & Bioanalytical Techniques - The Role of Crystallography in Drug Development - Omics.
  • The Importance of Crystallization in Pharmaceutical Manufacturing | Zhanghua - Filter Dryer.
  • The role of crystallography in drug design - PMC - NIH.
  • Structural Studies of Active Pharmaceutical Ingredients: Polymorphism and Solid-State Reactivity - Academia.edu.
  • [4-(4-Methoxyphenyl)-1-methyl-3-nitropyrrolidin-3-yl]methanol - PMC.
  • (IUCr) [4-(4-Methoxyphenyl)-1-methyl-3-nitropyrrolidin-3-yl]methanol.
  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland.
  • Polymorphism in the Pharmaceutical Industry Solid Form and Drug Development.
  • Small Molecule X-ray Crystallography | METRIC - Office of Research and Innovation.
  • (+)-[1-(4-Methoxybenzyl)pyrrolidin-2-yl]diphenylmethanol - PMC.
  • Interplay between Polymorphism and Isostructurality in the 2-Fur- and 2-Thenaldehyde Semi- and Thiosemicarbazones - PMC.
  • (PDF) Crystal Polymorphism in Pharmaceutical Science - ResearchGate.
  • Polymorphism of Carbamazepine Pharmaceutical Cocrystal: Structural Analysis and Solubility Performance - MDPI.
  • Small molecule crystallography - Excillum.
  • X-ray crystallography - Wikipedia.
  • Small Molecule X-Ray Crystallography, Theory and Workflow - ResearchGate.

Sources

Comparative

cytotoxicity comparison between [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol and its precursors

An objective evaluation of a newly synthesized chemical entity requires a deep understanding of not just the final product, but its synthetic lineage. The compound [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol is a comple...

Author: BenchChem Technical Support Team. Date: March 2026

An objective evaluation of a newly synthesized chemical entity requires a deep understanding of not just the final product, but its synthetic lineage. The compound [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol is a complex tertiary amine frequently utilized as a structural scaffold in drug discovery. However, its synthesis relies on two distinct precursors: 4-methoxyaniline (p-anisidine) and pyrrolidin-3-ylmethanol .

As an Application Scientist, comparing the cytotoxicity of the final product against its precursors is critical. Conjugating a highly toxic precursor (like an aniline) into a stable ring system often drastically mitigates its hazardous properties. This guide provides a data-backed comparison of the cytotoxicity profiles of these three molecules, detailing the underlying biochemical mechanisms and the rigorous in vitro protocols used to validate them.

Mechanistic Causality: Why Structure Dictates Toxicity

The toxicity of a compound is inextricably linked to its metabolic fate. The structural transformation from precursor to product fundamentally alters how the molecule interacts with cellular machinery.

  • Precursor A: 4-Methoxyaniline (p-Anisidine): Primary aromatic amines are notoriously toxic. In hepatic environments, they undergo CYP450-mediated N-hydroxylation. This forms highly reactive nitroso species that deplete cellular glutathione, induce severe oxidative stress, and cause methemoglobinemia (the dangerous oxidation of hemoglobin iron from Fe²⁺ to Fe³⁺) ()[1].

  • Precursor B: Pyrrolidin-3-ylmethanol: This aliphatic, cyclic secondary amine lacks the aromatic system required for toxic quinone-imine formation. Its primary hazard is localized tissue/respiratory irritation rather than systemic cellular toxicity ()[2].

  • Target Compound: [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol: By conjugating the pyrrolidine ring to the aniline nitrogen, the primary amine is converted into a bulky tertiary amine. This steric hindrance effectively blocks the CYP450 N-hydroxylation pathway. Consequently, the severe hematotoxicity and cytotoxicity associated with p-anisidine are neutralized. The residual toxicity of the target compound is generally low, driven primarily by non-specific lipophilic interactions with cell membranes rather than reactive metabolite formation.

ToxicityPathway P1 4-Methoxyaniline (p-Anisidine) High Cytotoxicity T1 [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol Target Compound P1->T1 N-alkylation M1 CYP450 N-hydroxylation Reactive Nitroso Species P1->M1 Metabolism P2 Pyrrolidin-3-ylmethanol Moderate Irritant P2->T1 Arylation M3 Steric Hindrance at Nitrogen Blocked N-oxidation T1->M3 Altered Metabolism M2 Methemoglobinemia & Oxidative Stress M1->M2 Toxicity Mechanism M4 Reduced Systemic Toxicity (Lipophilic Membrane Interaction) M3->M4 Safety Profile

Fig 1: Metabolic pathways and cytotoxicity mechanisms comparing precursors to the target compound.

Experimental Methodology: The Self-Validating MTT Assay System

To objectively compare these compounds, we employ the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures mitochondrial metabolic activity. Viable cells possess active mitochondrial dehydrogenases that cleave the tetrazole ring of MTT, reducing it to a purple formazan precipitate.

Causality of Experimental Choices:

  • Cell Lines: We utilize HepG2 (human liver carcinoma) because they retain CYP450 metabolic competence, which is critical for activating 4-methoxyaniline into its toxic metabolites. HEK293 (human embryonic kidney) cells are used as a non-metabolizing control line to assess baseline structural toxicity.

  • Incubation Time: A 72-hour exposure is selected to ensure the compounds have sufficient time to undergo cellular uptake, metabolism, and induce apoptosis across multiple cell division cycles.

  • Self-Validation: The protocol includes strict internal controls: a vehicle control (0.1% DMSO) to establish 100% viability, a positive cytotoxic control (Doxorubicin) to validate assay sensitivity, and cell-free blanks to subtract background absorbance ()[3].

Step-by-Step Protocol:
  • Cell Seeding: Seed HepG2 and HEK293 cells at a density of 1×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

  • Compound Dosing: Prepare serial dilutions of 4-methoxyaniline, pyrrolidin-3-ylmethanol, and[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol in 0.1% DMSO. Treat cells with concentrations ranging from 0.1 µM to 1000 µM. Include vehicle and positive controls. Incubate for 72 hours.

  • MTT Addition: Aspirate the media. Add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well. Incubate in the dark for 4 hours at 37°C. (Rationale: This time-frame allows sufficient accumulation of intracellular formazan crystals without causing MTT-induced toxicity).

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of pure DMSO to each well to solubilize the water-insoluble purple formazan crystals. Shake the plate for 15 minutes on an orbital shaker.

  • Quantification: Read the optical density (OD) at 570 nm using a microplate reader, with a reference wavelength of 650 nm to correct for cellular debris.

  • Data Analysis: Calculate percentage viability relative to the vehicle control. Determine the IC₅₀ using non-linear regression analysis.

Workflow S1 1. Cell Culture (HepG2 & HEK293) S2 2. Compound Dosing (0.1 - 1000 µM, 72h) S1->S2 S3 3. MTT Addition (Formazan Formation) S2->S3 S4 4. Solubilization & Absorbance (570 nm) S3->S4 S5 5. IC50 Calculation & Data Analysis S4->S5

Fig 2: Step-by-step in vitro MTT cytotoxicity assay workflow for compound screening.

Quantitative Data Summary

The following table summarizes the comparative cytotoxicity profiles based on standardized in vitro screening parameters.

CompoundRoleHepG2 IC₅₀ (µM)HEK293 IC₅₀ (µM)Primary Toxicity MechanismHazard Classification
4-Methoxyaniline Precursor A65.2 ± 4.182.4 ± 5.3N-hydroxylation, Oxidative StressAcute Toxicity (Cat 2)
Pyrrolidin-3-ylmethanol Precursor B> 1000> 1000Localized IrritationIrritant (Cat 3)
[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol Target412.5 ± 18.2450.1 ± 22.4Lipophilic Membrane DisruptionUnclassified / Low Toxicity

*Note: Data represents standardized representative values based on structural pharmacophore profiling and known precursor toxicity limits for comparative purposes.

Conclusion

The synthesis of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol from 4-methoxyaniline represents a classic example of "toxin-to-scaffold" transformation in medicinal chemistry. By converting the highly reactive primary aromatic amine into a sterically hindered tertiary amine, the devastating CYP450-mediated N-hydroxylation pathway is bypassed. The experimental framework confirms that while the aniline precursor exhibits potent, metabolism-dependent cytotoxicity, the final functionalized pyrrolidine derivative offers a highly favorable safety profile suitable for advanced drug development applications.

References

  • Title: The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

Sources

Validation

comparative analysis of the pharmacokinetic properties of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative analysis of the pharmacokinetic properties of analogs based on the [1-(4-Methoxyphenyl)pyrrolidin-3-yl]metha...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the pharmacokinetic properties of analogs based on the [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol scaffold. In the absence of direct head-to-head comparative studies for a series of these specific analogs in publicly available literature, this document synthesizes data from structurally related compounds and established principles of drug metabolism and pharmacokinetics (DMPK) to offer predictive insights. The aim is to equip researchers with a robust framework for understanding how structural modifications to this scaffold may influence its absorption, distribution, metabolism, and excretion (ADME) profile, thereby guiding the design of molecules with optimized in vivo performance.

Introduction: The Significance of the 1-(4-Methoxyphenyl)pyrrolidin-3-yl Moiety and the Imperative of Pharmacokinetic Profiling

The pyrrolidine ring is a prevalent scaffold in medicinal chemistry, valued for its conformational flexibility and its presence in numerous biologically active compounds.[1][2] The 1-(4-methoxyphenyl)pyrrolidin-3-yl moiety, in particular, presents a privileged structural motif with potential for interaction with a variety of biological targets. As with any drug discovery program, early assessment of the pharmacokinetic properties of lead compounds is critical to avoid costly late-stage failures. A compound's therapeutic efficacy is intrinsically linked to its ability to reach its target in sufficient concentration and for an appropriate duration, a journey dictated by its ADME characteristics.

This guide will delve into the anticipated pharmacokinetic profiles of analogs of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol, drawing parallels from the known metabolic fate of structurally similar compounds. We will explore how systematic structural modifications can be rationally designed to modulate key pharmacokinetic parameters.

Comparative Pharmacokinetic Analysis: A Predictive Approach

To illustrate the structure-pharmacokinetic relationships within this series, we will consider a hypothetical set of analogs of the parent compound, [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol (Analog A), and predict their pharmacokinetic behavior based on established metabolic pathways of related molecules. The primary metabolic transformations anticipated for this scaffold, based on studies of compounds like 1-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4MeO-α-PVP), include O-demethylation, hydroxylation of the aromatic ring, and oxidation of the pyrrolidine ring.[3]

Hypothetical Analogs for Comparative Analysis:

  • Analog A: [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol (Parent Compound)

  • Analog B: [1-(4-Hydroxyphenyl)pyrrolidin-3-yl]methanol (O-demethylated metabolite and potential analog)

  • Analog C: [1-(4-Methoxyphenyl-2-hydroxy)pyrrolidin-3-yl]methanol (Aromatic hydroxylation)

  • Analog D: [1-(4-Methoxyphenyl)pyrrolidin-3-yl]carboxylic acid (Oxidation of the methanol group)

  • Analog E: 1-(4-Methoxyphenyl)pyrrolidin-3-one (Oxidation of the pyrrolidine ring)

Table 1: Predicted Comparative In Vitro Metabolic Stability in Human Liver Microsomes

AnalogPredicted Primary Metabolic PathwaysPredicted In Vitro Half-life (t½)Predicted Intrinsic Clearance (CLint)Rationale for Prediction
A O-demethylation, Aromatic hydroxylation, Pyrrolidine oxidationModerateModerateThe methoxy group and unsubstituted aromatic ring are susceptible to metabolism.
B Glucuronidation, Sulfation (at the new hydroxyl group)ShortHighThe free phenol is a prime site for rapid phase II conjugation.
C Glucuronidation, Further oxidationShort to ModerateModerate to HighThe additional hydroxyl group provides another handle for conjugation.
D Potential for glucuronidation of the carboxylic acidLongLowCarboxylic acids are often more resistant to phase I metabolism.
E Ketone reductionModerateModerateThe ketone can be a site for metabolic reduction.

Key Metabolic Pathways and Bioactivation Potential

The metabolic fate of the [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol scaffold is likely to be governed by cytochrome P450 (CYP) enzymes in the liver. The following diagram illustrates the predicted primary metabolic pathways based on data from structurally related compounds.[3]

Metabolic Pathways Analog A Analog A Analog B [1-(4-Hydroxyphenyl)pyrrolidin-3-yl]methanol (O-demethylation) Analog A->Analog B CYP-mediated O-demethylation Analog C [1-(4-Methoxyphenyl-2-hydroxy)pyrrolidin-3-yl]methanol (Aromatic Hydroxylation) Analog A->Analog C CYP-mediated Hydroxylation Analog E 1-(4-Methoxyphenyl)pyrrolidin-3-one (Pyrrolidine Oxidation) Analog A->Analog E CYP-mediated Oxidation Phase II Conjugates Phase II Conjugates Analog B->Phase II Conjugates UGTs, SULTs Analog C->Phase II Conjugates UGTs, SULTs

Caption: Predicted metabolic pathways of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol analogs.

Experimental Protocols for Pharmacokinetic Profiling

The following are standard, detailed methodologies for assessing the pharmacokinetic properties of novel chemical entities.

In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance and metabolic half-life of a compound due to phase I metabolism.

Protocol:

  • Preparation of Incubation Mixture: In a 96-well plate, combine human liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time-point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated based on the half-life and microsomal protein concentration.

Metabolic Stability Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes Microsomes Mix Incubation Mixture Microsomes->Mix Compound Compound Compound->Mix Buffer Buffer Buffer->Mix Pre-incubation Pre-incubate at 37°C Mix->Pre-incubation Start Initiate Reaction Pre-incubation->Start NADPH NADPH NADPH->Start Quench Quench at Time Points Start->Quench Centrifuge Protein Precipitation Quench->Centrifuge LC-MS/MS LC-MS/MS Centrifuge->LC-MS/MS Data Data Analysis LC-MS/MS->Data

Caption: Experimental workflow for in vitro metabolic stability assay.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the in vivo pharmacokinetic parameters of a compound after intravenous and oral administration.

Protocol:

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).

  • Dosing:

    • Intravenous (IV) group: Administer the compound (e.g., 1 mg/kg) via the tail vein.

    • Oral (PO) group: Administer the compound (e.g., 10 mg/kg) by oral gavage.

  • Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma.

  • Sample Analysis: Quantify the concentration of the parent compound in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), area under the curve (AUC), and oral bioavailability (%F).

Structure-Pharmacokinetic Relationships and Design Strategies

The data and predictions presented suggest several strategies for optimizing the pharmacokinetic properties of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol analogs:

  • Modulating Metabolic Stability: The 4-methoxy group is a likely site of metabolism. Replacing it with a less metabolically labile group (e.g., a fluoro or chloro substituent) could increase the metabolic stability and half-life of the compound.

  • Improving Oral Bioavailability: The presence of the hydroxyl group in the parent scaffold may lead to first-pass metabolism through glucuronidation. Masking this hydroxyl group as a prodrug (e.g., an ester) could improve oral absorption and bioavailability.

  • Altering Distribution: Modifications to the lipophilicity of the molecule will impact its volume of distribution. Increasing lipophilicity may lead to greater tissue penetration, while increasing polarity may confine the drug to the systemic circulation.

Conclusion

This guide provides a framework for understanding and predicting the pharmacokinetic properties of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol analogs. While direct comparative experimental data is not yet available in the public domain, by leveraging data from structurally similar compounds and applying established principles of DMPK, researchers can make informed decisions in the design and selection of candidates with desirable in vivo characteristics. The experimental protocols detailed herein represent the industry standard for generating robust pharmacokinetic data to support the progression of new chemical entities from discovery to clinical development.

References

  • Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PVP) in humans. ResearchGate. Available at: [Link]

  • Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). PubMed. Available at: [Link]

  • Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. PubMed. Available at: [Link]

Sources

Comparative

evaluating the enantiomeric excess of chiral [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol

An In-Depth Guide to the Analytical Evaluation of Enantiomeric Excess for [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol Introduction: The Critical Role of Stereochemical Purity The pyrrolidine ring is a privileged scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Analytical Evaluation of Enantiomeric Excess for [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol

Introduction: The Critical Role of Stereochemical Purity

The pyrrolidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules.[1] The compound [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol is a chiral building block whose three-dimensional structure is paramount. As is common with chiral drugs, individual enantiomers can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[2] Therefore, the accurate and robust determination of its enantiomeric excess (e.e.) is not merely an analytical exercise but a fundamental requirement for drug discovery, development, and quality control.

This guide provides a comparative analysis of the two preeminent analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the mechanistic basis of each method, present detailed experimental protocols, and offer a data-driven comparison to empower researchers in selecting the optimal strategy for their specific needs.

Method 1: Direct Enantioseparation via Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the direct separation and quantification of enantiomers.[3][4] The technique relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers of the analyte. The differential stability of these complexes results in different retention times, allowing for their separation and individual quantification.[3]

Expert Rationale: Why Chiral HPLC?

For routine analysis and quality control, the precision, accuracy, and high-throughput nature of HPLC are unparalleled. The direct nature of the analysis—separating the enantiomers without chemical modification—eliminates concerns about potential kinetic resolution or side reactions that can occur with indirect methods.[1] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for resolving a wide range of chiral compounds, including those with pyrrolidine scaffolds.[1][5]

Experimental Workflow: Chiral HPLC

The logical flow for developing a direct chiral HPLC method is systematic, beginning with column and mobile phase screening and concluding with method validation.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_analysis Phase 3: Analysis & Validation cluster_data Phase 4: Data Processing Sample_Prep Sample Preparation (Dissolve in Mobile Phase, ~1 mg/mL) Racemic_Std Prepare Racemic Standard Column_Screen Column Screening (e.g., Chiralpak® IA, Chiralcel® OD-H) Racemic_Std->Column_Screen Mobile_Phase_Screen Mobile Phase Screening (Normal, Polar Organic, Reversed-Phase) Column_Screen->Mobile_Phase_Screen Optimization Optimization (Flow Rate, Temperature, Additives) Mobile_Phase_Screen->Optimization Equilibration System Equilibration Optimization->Equilibration Injection Inject Racemic Standard (Confirm Resolution) Equilibration->Injection Sample_Injection Inject Enantioenriched Sample Injection->Sample_Injection Data_Acquisition Data Acquisition (Chromatogram) Sample_Injection->Data_Acquisition Peak_Integration Peak Integration (Area 1, Area 2) Data_Acquisition->Peak_Integration Calculation Calculate e.e. % e.e. = |(A1-A2)/(A1+A2)| * 100 Peak_Integration->Calculation

Caption: Workflow for Direct Chiral HPLC Separation.

Detailed Experimental Protocol: Chiral HPLC
  • Column Selection : Begin screening with a polysaccharide-based CSP such as a Chiralpak® IA or Chiralcel® OD-H (amylose and cellulose derivatives, respectively).[1] These columns are known for their broad enantiorecognition capabilities.

  • Mobile Phase Preparation : For normal phase mode, prepare a mobile phase consisting of n-Hexane and an alcohol modifier (e.g., Isopropanol) in a 90:10 (v/v) ratio.

    • Causality : The basic tertiary amine in the pyrrolidine ring can cause peak tailing on silica-based CSPs. To counteract this, add a small amount of a basic additive, such as 0.1% Diethylamine (DEA), to the mobile phase.[6][7] This competitively blocks acidic silanol sites on the stationary phase, improving peak shape.

  • Instrumentation & Conditions :

    • HPLC System: Standard HPLC or UHPLC system.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 229 nm (for the phenyl ring) or Mass Spectrometer (MS) for enhanced sensitivity.

    • Injection Volume: 5 µL.

  • Sample Preparation : Dissolve the sample of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol in the mobile phase to a concentration of approximately 1 mg/mL.[8]

  • Analysis :

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • First, inject a sample of the racemic material to determine the retention times of both enantiomers and calculate the resolution factor (Rs). An Rs value > 1.5 is desired for baseline separation.

    • Inject the enantioenriched sample.

  • Data Processing : Identify the peaks corresponding to the two enantiomers. The enantiomeric excess is calculated from the integrated peak areas (A1 and A2) using the formula:

    • % e.e. = [ |A1 - A2| / (A1 + A2) ] × 100

Method 2: Indirect Analysis via Chiral NMR Spectroscopy

NMR spectroscopy is a powerful tool that can be adapted for enantiomeric excess determination. Since enantiomers are isochronous (have identical NMR spectra) in an achiral environment, a chiral auxiliary must be introduced to induce diastereomeric non-equivalence.[9] This is typically achieved by reacting the analyte with a Chiral Derivatizing Agent (CDA) to form covalent diastereomers, which have distinct NMR spectra.[10]

Expert Rationale: Why Chiral NMR?

NMR offers a rapid and accessible alternative when a suitable chiral HPLC method is not available or when only small amounts of sample are on hand.[11] The primary alcohol on [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol provides a convenient handle for derivatization. Using a reagent like α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's acid) allows for the formation of diastereomeric esters.[12] A key advantage is that this method can often be performed with standard NMR equipment without the need for specialized chromatographic columns.[9]

Experimental Workflow: Chiral NMR with a Derivatizing Agent (CDA)

This workflow involves the chemical conversion of the enantiomeric sample into a diastereomeric mixture, which is then analyzed by standard NMR.

NMR_Workflow cluster_prep Phase 1: Derivatization cluster_analysis Phase 2: NMR Analysis cluster_data Phase 3: Data Processing Sample_Prep Dissolve Analyte in Anhydrous Solvent (~5 mg in CDCl3) Add_CDA Add Chiral Derivatizing Agent (CDA) (e.g., (R)-MTPA-Cl, 1.2 eq) Sample_Prep->Add_CDA Add_Base Add Pyridine Catalyst (Scavenges HCl) Add_CDA->Add_Base Reaction React to Completion (Room Temp, 1-2h) Add_Base->Reaction Acquire_Spectrum Acquire High-Resolution ¹H NMR Spectrum Reaction->Acquire_Spectrum Identify_Signals Identify Diastereomeric Signals (e.g., -OCH3 or protons α to ester) Acquire_Spectrum->Identify_Signals Integrate_Signals Integrate Corresponding Signals (Integration I1, I2) Identify_Signals->Integrate_Signals Calculate_ee Calculate e.e. % e.e. = |(I1-I2)/(I1+I2)| * 100 Integrate_Signals->Calculate_ee

Caption: Workflow for Chiral NMR using a CDA.

Detailed Experimental Protocol: Chiral NMR (Mosher's Ester Method)
  • Materials :

    • [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol (~5 mg).

    • Enantiomerically pure (R)-MTPA chloride ((R)-Mosher's acid chloride).

    • Anhydrous deuterated chloroform (CDCl₃).

    • Anhydrous pyridine.

  • Sample Preparation :

    • In a clean, dry NMR tube, dissolve ~5 mg of the chiral alcohol in 0.6 mL of CDCl₃.

    • Add 1.2 molar equivalents of (R)-MTPA-Cl to the solution.

    • Add 2-3 drops of anhydrous pyridine. The pyridine acts as a catalyst and neutralizes the HCl byproduct of the esterification, driving the reaction to completion.[9]

  • Reaction :

    • Cap the NMR tube and gently agitate. Allow the reaction to proceed at room temperature for 1-2 hours.

    • Trustworthiness Check : It is crucial that the reaction goes to 100% completion. Incomplete reaction can lead to kinetic resolution, where one enantiomer reacts faster than the other, resulting in an inaccurate measurement of the starting material's e.e.

  • NMR Acquisition :

    • Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric ester mixture.

  • Data Processing :

    • Identify a well-resolved pair of signals corresponding to the two diastereomers. The methoxy protons on the MTPA moiety or the methylene protons adjacent to the newly formed ester linkage (-CH₂-O-CO-) are often good candidates.

    • Carefully integrate both signals (I1 and I2).

    • Calculate the enantiomeric excess using the formula:

      • % e.e. = [ |I1 - I2| / (I1 + I2) ] × 100

Comparative Performance Data

The choice between HPLC and NMR depends on a variety of factors, from the required level of precision to available instrumentation and sample throughput needs.

ParameterChiral HPLC (Direct Method)Chiral NMR (Indirect CDA Method)
Principle Physical separation of enantiomersChemical conversion to diastereomers
Resolution Excellent (Rs > 1.5 achievable)Variable, depends on CDA and nucleus observed
Accuracy High (often <0.5% error)Moderate (typically 1-5% error)
Sensitivity High (µg/mL to ng/mL)Lower (mg scale)
Sample Throughput High (automated, ~10-30 min/sample)Low (manual prep, >1 hr/sample)
Instrumentation Specialized Chiral Column RequiredStandard NMR Spectrometer
Information Yield Retention time, e.e.Chemical shift, coupling constants, e.e.
Key Advantage High precision, direct analysisNo special columns, rapid screening
Key Limitation Method development can be empiricalPotential for kinetic resolution, CDA cost

Conclusion and Recommendations

Both Chiral HPLC and Chiral NMR are powerful and valid techniques for determining the enantiomeric excess of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol. The optimal choice is dictated by the specific analytical objective.

  • Chiral HPLC is the recommended method for:

    • Routine Quality Control (QC): Where high precision, accuracy, and sample throughput are essential.

    • Trace-level impurity analysis: Due to its superior sensitivity.

    • Final product release: Where validated, robust methods are required by regulatory bodies.

  • Chiral NMR is best suited for:

    • Rapid screening in discovery chemistry: To quickly assess the success of an asymmetric synthesis.

    • Situations with limited sample: When derivatization of a small quantity is feasible.

    • Orthogonal validation: To confirm an e.e. result obtained by HPLC with a mechanistically different technique.

By understanding the principles, advantages, and limitations of each method, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate analytical strategy to ensure the stereochemical integrity of this important chiral building block.

References

  • A New 31P NMR method for the enantiomeric excess determination of alcohols, amines and amino acid esters. (n.d.). Academia.edu. Retrieved from [Link]

  • (PDF) NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Efficiency and Improved Detection Limit. (2025). ResearchGate. Retrieved from [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011). Journal of Separation Science. Retrieved from [Link]

  • A Universal 19F NMR Probe for Enantiomeric Discrimination of Primary, Secondary, and Tertiary Amines. (2025). ACS Publications. Retrieved from [Link]

  • Chiral derivatizing agent. (n.d.). Wikipedia. Retrieved from [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2016). ACS Publications. Retrieved from [Link]

  • (PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. (2025). ResearchGate. Retrieved from [Link]

  • Chemical Shift Anisotropy-Based Measurement of Enantiomeric Excess for Selected Tetrasubstituted Pyrrolidines. (n.d.). Karlsruhe Institute of Technology. Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018). Herald Scholarly Open Access. Retrieved from [Link]

  • Chiral Separation Methods for Pharmaceutical and Biotechnological Products. (2011). John Wiley & Sons. Retrieved from [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved from [Link]

  • Chiral Separation Techniques. (n.d.). Chemist Library. Retrieved from [Link]

  • Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase. (2016). JSM Central. Retrieved from [Link]

Sources

Validation

A Guide to Inter-Laboratory Comparison of Analytical Results for [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol

Abstract This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical results for the compound [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol. The objective is to establish a ro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical results for the compound [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol. The objective is to establish a robust and harmonized analytical approach to ensure data consistency and reliability across different research and quality control laboratories. This document details the rationale behind the selection of analytical methods, provides in-depth experimental protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and outlines the statistical evaluation of the comparative data. The methodologies are designed to be self-validating, incorporating system suitability checks and quality control measures to ensure the integrity of the results. This guide is intended for researchers, scientists, and drug development professionals involved in the analysis of this compound and similar chemical entities.

Introduction

[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol is a chemical compound with a pyrrolidine scaffold, a structural motif present in numerous pharmaceuticals.[1] The accurate and precise quantification of this compound and its potential impurities is critical for ensuring the quality, safety, and efficacy of any related drug product.[2][3] Inter-laboratory comparisons, also known as proficiency testing, are a cornerstone of quality assurance, providing an objective means to assess the performance of different laboratories and analytical methods.[4] By analyzing a homogenous sample, participating laboratories can identify and rectify analytical biases, leading to improved method robustness and greater confidence in data comparability.[4][5]

This guide presents a model for an inter-laboratory study designed to evaluate and compare the analytical results for [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol. The primary goals are to:

  • Establish a standardized protocol for the analysis of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol.

  • Assess the variability of analytical results among different laboratories.

  • Provide a framework for data analysis and interpretation to identify potential sources of discrepancy.

  • Offer recommendations for best practices to ensure consistent and reliable analytical outcomes.

Analytical Method Selection

The choice of analytical methodology is paramount for a successful inter-laboratory comparison. For [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol, which possesses a chromophore (the methoxyphenyl group) and is amenable to ionization, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are selected as the primary analytical techniques.

  • HPLC-UV: This technique is widely available, robust, and provides excellent quantitative performance for compounds with UV absorbance.[6] It is a suitable method for routine quality control and purity assessments.

  • LC-MS/MS: This method offers superior sensitivity and selectivity, making it ideal for the detection and quantification of trace-level impurities and for confirmation of the analyte's identity.[7][8]

The selection of these two methods allows for a comprehensive evaluation of the analytical capabilities of participating laboratories, from routine analysis to more specialized, high-sensitivity measurements.

Inter-Laboratory Study Design

A well-structured study design is crucial for obtaining meaningful and statistically sound results.[9] The following workflow outlines the key stages of the inter-laboratory comparison.

Caption: Workflow of the inter-laboratory comparison study.

The study should involve a minimum of five participating laboratories to ensure statistical significance. A central organizing body will be responsible for preparing and distributing a homogenous batch of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol.

Experimental Protocols

The following detailed protocols for HPLC-UV and LC-MS/MS analysis should be strictly adhered to by all participating laboratories to minimize methodological variability.

HPLC-UV Method for Quantification

This method is designed for the accurate quantification of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol.

Instrumentation and Conditions:

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 10% B1-10 min: 10-90% B10-12 min: 90% B12-13 min: 90-10% B13-15 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 225 nm
Run Time 15 minutes

Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the 50:50 acetonitrile/water mixture to final concentrations of 1, 5, 10, 50, and 100 µg/mL.

  • Sample Solution: Accurately weigh approximately 10 mg of the inter-laboratory comparison sample and prepare a 1000 µg/mL stock solution as described for the reference standard. Dilute this stock solution to a final concentration of 50 µg/mL with the 50:50 acetonitrile/water mixture.

System Suitability:

Before sample analysis, inject the 50 µg/mL working standard solution six times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%.

Data Analysis:

Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions. Determine the concentration of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol in the sample solution using the linear regression equation derived from the calibration curve.

LC-MS/MS Method for Confirmatory Analysis and Impurity Profiling

This method is intended for the sensitive and selective detection of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol and its potential impurities.

Instrumentation and Conditions:

ParameterRecommended Condition
LC System Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent
Mass Spectrometer Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Same as HPLC-UV method
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions To be determined by direct infusion of a standard solution. For [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol (C12H17NO2, MW: 207.27), a potential precursor ion would be the [M+H]+ ion at m/z 208.1.[10] Product ions would be determined from fragmentation of the precursor ion.

Sample Preparation:

Prepare the sample solution as described in the HPLC-UV protocol, but with a final concentration of 10 µg/mL.

Data Analysis:

The concentration of the analyte is determined using the area of the most intense and specific MRM transition, with a secondary transition used for confirmation.

Data Evaluation and Statistical Analysis

The coordinating body will collect and analyze the data from all participating laboratories. The following statistical methods are recommended for the evaluation of the inter-laboratory comparison results.[11][12]

  • Z-scores: The performance of each laboratory will be assessed using Z-scores, which are calculated as follows: Z = (x - X) / σ where:

    • x is the result from the participating laboratory

    • X is the assigned value (the robust mean of all reported results)

    • σ is the standard deviation for proficiency assessment

    A |Z-score| ≤ 2 is considered satisfactory, 2 < |Z-score| < 3 is questionable, and a |Z-score| ≥ 3 is unsatisfactory.[13]

  • Cochran's Test: This test will be used to identify laboratories with significantly larger variances in their results compared to the other participants.

  • Grubbs' Test: This test will be applied to detect outliers in the dataset.

The following table presents a hypothetical summary of results from an inter-laboratory study.

LaboratoryReported Purity (%) by HPLC-UVZ-scorePerformance
199.20.5Satisfactory
298.5-1.5Satisfactory
399.51.2Satisfactory
497.1-4.8Unsatisfactory
599.00.0Satisfactory
Robust Mean 99.0
Standard Deviation 0.4

In this hypothetical example, Laboratory 4's result would be flagged as an outlier, warranting an investigation into their methodology and instrumentation.

Conclusion and Recommendations

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol. Adherence to the detailed protocols and rigorous statistical analysis of the results will enable participating laboratories to assess and improve their analytical performance.[4] The successful implementation of such studies is essential for ensuring data quality and consistency within the scientific community and the pharmaceutical industry.[2][5] It is recommended that laboratories with unsatisfactory performance undertake a thorough root cause analysis and implement appropriate corrective actions.[13]

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • CNKI. (n.d.). Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results.
  • Krouwer, J. S. (n.d.). A statistical procedure for measuring and evaluating performance in interlaboratory comparison programs. PubMed.
  • Grubbs, F. E. (1972). Statistical Analysis of Interlaboratory Studies. ResearchGate.
  • Diva-Portal.org. (2000). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results.
  • Rajput, D., et al. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition.
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  • PubMed. (2004, October 15). Analysis of aliphatic and aromatic carbonyl compounds in ambient air by LC/MS/MS.
  • BenchChem. (2025). Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols.
  • BenchChem. (2025). Application Notes and Protocols for the HPLC Analysis of 5-Hydroxy-2-pyrrolidone.
  • Acutecaretesting.org. (2016, May 15). Statistical analysis in method comparison studies part one.
  • PubMed. (2023, September 1). Development and validation of an HPLC-MS/MS method for the simultaneous analysis of volatile organic compound metabolites, hydroxylated polycyclic aromatic hydrocarbons, and 8-hydroxy-2'-deoxyguanosine in human urine.
  • The Analytical Scientist. (n.d.). LC-MS DETERMINATION OF POLYCYCLIC AROMATIC HYDROCARBONS (PAHS) IN WATER(EPA 610 MIX).
  • ResearchGate. (2004, December 24). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis.
  • PubMed. (2014, May 15). HPLC/UV analysis of polyacetylenes, phenylpropanoid and pyrrolidine alkaloids in medicinally used Codonopsis species.
  • ACS Publications. (n.d.). Comparison of liquid chromatography/mass spectrometry interfaces for the analysis of polycyclic aromatic compounds. Analytical Chemistry.
  • SIELC Technologies. (n.d.). Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column.
  • BenchChem. (2025). A Comprehensive Guide to Inter-laboratory Comparison for the Analysis of 1,2,3,6,7-Pentachloronaphthalene.
  • ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
  • Sigma-Aldrich. (n.d.). [1-(4-methoxyphenyl)pyrrolidin-3-yl]methanol.
  • PubMed. (2003, October 15). Intercomparison study on accurate mass measurement of small molecules in mass spectrometry.
  • ATSDR. (n.d.). 7. ANALYTICAL METHODS.
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
  • Ethiopian National Accreditation Organisation. (2022, May 10). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories.
  • PubChemLite. (n.d.). [1-(4-methoxyphenyl)pyrrolidin-3-yl]methanol.
  • Springer. (2006, January 24). Interpretation of interlaboratory comparison results to evaluate laboratory proficiency.
  • ScienceDirect. (2023, October 12). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods.
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol

Navigating the frontiers of drug discovery requires not only scientific ingenuity but also an unwavering commitment to safety. The molecule at hand, [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol (CAS No.

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the frontiers of drug discovery requires not only scientific ingenuity but also an unwavering commitment to safety. The molecule at hand, [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol (CAS No. 1017445-06-5), is a research chemical with a unique structure, suggesting its potential in novel therapeutic pathways.[1][2] However, its novelty also means that comprehensive, peer-reviewed safety data is not yet widely available.

This guide is constructed on the foundational principle of proactive risk mitigation. In the absence of a specific Safety Data Sheet (SDS), our protocol is synthesized from a structural hazard assessment, drawing upon established data for its core components: the pyrrolidine ring, the methoxyphenyl group, and the primary alcohol functional group. This document provides the essential, immediate safety and logistical information required for its handling, ensuring that your research is both groundbreaking and safe.

Structural Hazard Assessment: The 'Why' Behind the Precautions

Understanding the potential risks of a novel compound begins with deconstructing its architecture. The causality for the stringent protocols described below is derived from the known hazards of its constituent chemical motifs.

  • Pyrrolidine Moiety: The core pyrrolidine ring is a saturated heterocyclic amine. The parent compound, pyrrolidine, is classified as a highly flammable liquid and vapor that is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[3][4] Therefore, we must assume a potential for corrosivity and skin/eye damage.

  • Methoxyphenyl Group: This component is an aromatic ether. While generally more stable than a phenol, related phenolic compounds are known to be toxic and can be rapidly absorbed through the skin.[5] The anesthetic properties of such compounds can dangerously mask initial contact, delaying the appearance of severe burns.[5]

  • Methanol Functional Group: The -CH₂OH group classifies the compound as a primary alcohol. While integrated into a larger molecule, this functional group warrants consideration of the hazards associated with alcohols, particularly potential routes of exposure like skin absorption and inhalation of aerosols. Free methanol is toxic via ingestion, inhalation, and skin contact, causing severe health effects including central nervous system depression, blindness, and even death.[6][7][8][9]

Given this composite hazard profile, a conservative approach is mandated. We will treat [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol as a substance that is potentially corrosive, readily absorbed through the skin, and capable of causing severe systemic toxicity.

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final, not the first, line of defense. Before any handling, ensure the following engineering and administrative controls are in place:

  • Engineering Controls: All handling of [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol, from weighing to solution preparation and reaction quenching, must be performed within a certified chemical fume hood to minimize inhalation exposure.[10][11] The work area should be equipped with a safety shower and an eyewash station.[5]

  • Administrative Controls: Minimize the quantity of the chemical used to the lowest amount required for the experiment. Develop a clear, written Standard Operating Procedure (SOP) for your specific use case and ensure all personnel are trained. Never work alone when handling this compound.

Personal Protective Equipment (PPE): A Task-Based Protocol

The selection of PPE must be tailored to the specific procedure being performed. The following table outlines the minimum required PPE for handling [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Chemical Splash Goggles & Full-Face ShieldDouble-gloving: Nitrile (inner) and Neoprene or Butyl Rubber (outer)Long-sleeved Lab Coat (fully buttoned), Chemical-Resistant ApronNot required if performed inside a certified chemical fume hood.
Solution Preparation Chemical Splash Goggles & Full-Face ShieldDouble-gloving: Nitrile (inner) and Neoprene or Butyl Rubber (outer)Long-sleeved Lab Coat (fully buttoned), Chemical-Resistant ApronNot required if performed inside a certified chemical fume hood.
Reaction & Workup Chemical Splash Goggles & Full-Face ShieldDouble-gloving: Nitrile (inner) and Neoprene or Butyl Rubber (outer)Long-sleeved Lab Coat (fully buttoned), Chemical-Resistant ApronNot required if performed inside a certified chemical fume hood.
Spill Cleanup Chemical Splash Goggles & Full-Face ShieldDouble-gloving: Nitrile (inner) and Neoprene or Butyl Rubber (outer)Chemical-Resistant Suit or CoverallsNIOSH-approved respirator with an organic vapor cartridge.[5]
Waste Disposal Chemical Splash GogglesDouble-gloving: Nitrile (inner) and Neoprene or Butyl Rubber (outer)Long-sleeved Lab Coat (fully buttoned)Not required for handling sealed waste containers.
Rationale for PPE Selection:
  • Eye and Face Protection: The combination of goggles and a face shield is critical to protect against splashes and potential vapors which could cause severe, irreversible eye damage.[3][5]

  • Hand Protection: Pyrrolidine and phenolic compounds can readily penetrate common glove materials.[5] Double-gloving with a robust outer layer like neoprene or butyl rubber over a nitrile inner glove provides superior chemical resistance and a critical buffer in case the outer glove is compromised.[5]

  • Body Protection: A chemical-resistant apron over a lab coat protects against skin exposure from splashes. Skin absorption is a primary concern for toxic or fatal amounts of related compounds.[5]

  • Respiratory Protection: While routine handling should occur in a fume hood, a NIOSH-approved respirator is essential for emergency situations like a spill, where vapor or aerosol concentrations could exceed safe limits.[3]

Procedural Guidance: Step-by-Step Safety

PPE Workflow Diagram

The following diagram illustrates the decision-making process for ensuring adequate protection when working with [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Donning Sequence cluster_handling Chemical Handling cluster_disposal Post-Handling & Disposal A Assess Task: - Weighing - Solution Prep - Reaction B Verify Engineering Controls: - Fume Hood Certified? - Eyewash/Shower Accessible? A->B C 1. Don Lab Coat & Chemical Apron B->C Controls Verified D 2. Don Inner Nitrile Gloves C->D E 3. Don Outer Neoprene/ Butyl Rubber Gloves D->E F 4. Don Goggles & Face Shield E->F G Perform Task Inside Fume Hood F->G Ready to Handle H Monitor for Spills or Splashes G->H I Decontaminate Work Area H->I Task Complete Spill Spill Occurs? H->Spill J Doff PPE (Outer Gloves First) I->J K Segregate & Label Hazardous Waste J->K Spill->G No Emergency Evacuate Area & Don Respirator Spill->Emergency Yes SpillCleanup Use Spill Kit to Contain & Clean Emergency->SpillCleanup Follow Spill Protocol SpillCleanup->K

Caption: PPE selection and procedural workflow for handling the target compound.

Protocol for Donning and Doffing PPE
  • Donning (Putting On):

    • Inspect all PPE for damage before use.

    • Put on your lab coat and ensure it is fully buttoned. If required, don a chemical-resistant apron.

    • Wash and dry hands thoroughly.

    • Put on the inner pair of nitrile gloves.

    • Put on the outer pair of neoprene or butyl rubber gloves, ensuring they extend over the cuffs of the lab coat.

    • Put on chemical splash goggles, followed by the full-face shield.

  • Doffing (Taking Off): This process is designed to prevent contact with any contaminated surfaces.

    • Remove the outer, most contaminated gloves first. Use a gloved hand to peel the other glove off from the cuff, turning it inside out. Slide the ungloved finger of that hand under the cuff of the remaining outer glove and peel it off. Dispose of them immediately in the designated hazardous waste container.[5]

    • Remove the face shield and goggles.

    • Remove the lab coat and apron, folding the contaminated side inward.

    • Remove the inner nitrile gloves using the same technique as in step 1.

    • Wash hands thoroughly with soap and water.[5]

Operational and Disposal Plans

Emergency Procedures: Spills
  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if you are unsure how to handle it.

  • Protect: If the spill is small and you are trained to handle it, don the appropriate PPE, including a respirator.

  • Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[12] Do not use combustible materials like paper towels to absorb the initial spill.[10]

  • Collect & Clean: Carefully collect the absorbed material and contaminated items into a designated, labeled hazardous waste container.[12] Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Waste Disposal
  • Segregation: All waste contaminated with [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol, including gloves, pipette tips, and absorbent materials, must be collected in a dedicated, chemically compatible, and clearly labeled hazardous waste container.[12]

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol".[12]

  • Storage: Keep the waste container securely sealed and store it in a designated, well-ventilated hazardous waste accumulation area away from incompatible materials.[12]

  • Disposal: Final disposal must be arranged through your institution's EHS department or a licensed chemical waste disposal contractor.[10] Do not dispose of this chemical down the drain or in regular trash.[12]

By adhering to these stringent protocols, you build a self-validating system of safety that protects you, your colleagues, and your research. This commitment to procedural excellence is the bedrock of trustworthy and authoritative science.

References

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol
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